molecular formula C8H4ClN3O2 B1364894 Furcellaran CAS No. 55686-94-7

Furcellaran

Cat. No.: B1364894
CAS No.: 55686-94-7
M. Wt: 209.59 g/mol
InChI Key: DCWHGXURAAYUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furcellaran is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-7-nitroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-4-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWHGXURAAYUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398815
Record name 2-chloro-7-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55686-94-7, 9000-21-9
Record name 2-Chloro-7-nitroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55686-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furcellaran
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-chloro-7-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furcellaran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-7-NITROQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Composition of Furcellaran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran is a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. It is a hydrocolloid with gelling properties similar to carrageenan and agar, making it a valuable ingredient in the food and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the chemical structure and composition of this compound, along with detailed experimental protocols for its analysis.

Chemical Structure

This compound is a linear galactan with a backbone consisting of alternating α-(1→3)- and β-(1→4)-linked D-galactose residues.[3][4] The primary repeating disaccharide unit is composed of (1→3)-linked β-D-galactopyranose and (1→4)-linked 3,6-anhydro-α-D-galactopyranose.[3][4] A significant portion of the D-galactose units are sulfated, primarily at the C-4 position.[3][4] It is structurally similar to kappa-carrageenan but exhibits a lower degree of sulfation, with approximately one sulfate (B86663) group for every three to four monosaccharide units.[1][2]

The presence of 3,6-anhydro-α-D-galactopyranose is a key feature of this compound, contributing to its gelling properties. The formation of these anhydro bridges is often enhanced during extraction through alkaline treatment, which removes some sulfate groups.

Chemical Composition

The chemical composition of this compound can vary depending on the source of the seaweed, environmental conditions, and extraction methods. However, typical compositions are summarized in the tables below.

Monosaccharide Composition
Monosaccharide UnitPercentage (%)
D-galactose46 - 53%[1]
3,6-anhydro-D-galactose30 - 35%[1]
Sulfate and Ash Content
ComponentPercentage (%)
Sulfate (SO₄²⁻)12 - 16%[1]
Molecular Weight
ParameterValue (kDa)
Weight-average molecular weight (Mw)20 - 80[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound.

Extraction and Purification of this compound

This protocol describes a common method for extracting and purifying this compound from Furcellaria lumbricalis.

Materials:

Procedure:

  • Washing: Thoroughly wash the dried seaweed with tap water to remove salts, sand, and other impurities.

  • Extraction:

    • Aqueous Extraction: Submerge the washed seaweed in deionized water (e.g., 1:25 seaweed to water ratio) and heat at 90-100°C for 2-4 hours with constant stirring.

    • Alkaline Extraction (optional): To enhance gelling properties, the seaweed can be pre-treated with an alkaline solution (e.g., 0.1 M NaOH or KOH) at room temperature for several hours before aqueous extraction, or the alkaline solution can be used directly as the extraction medium.

  • Filtration: Separate the hot extract from the seaweed residue by filtration through a coarse filter cloth, followed by clarification using a filter press or centrifugation.

  • Precipitation: Cool the clarified extract to room temperature. Add ethanol (95%) or isopropanol to the extract (typically 2-3 volumes of alcohol to 1 volume of extract) while stirring to precipitate the this compound.

  • Purification: Collect the precipitated this compound fibers and wash them with ethanol (70-85%) to remove residual salts and low molecular weight impurities.

  • Drying: Press the purified this compound to remove excess alcohol and then dry it in a hot air oven at 60-70°C until a constant weight is achieved.

  • Milling: Mill the dried this compound to obtain a fine powder.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.

Sample Preparation:

  • Dissolve 10-20 mg of purified this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • To reduce viscosity and improve spectral resolution, the sample can be heated to 60-80°C.

  • For quantitative analysis, a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) can be added.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 60-80°C.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30'). Water suppression techniques like presaturation may be necessary.

  • Acquisition Parameters:

    • Spectral width: ~10-12 ppm.

    • Acquisition time: ~2-4 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 16-64.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The anomeric proton signals, typically found between 4.5 and 5.5 ppm, are of particular interest for identifying the different galactose residues.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 60-80°C.

  • Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral width: ~150-200 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 10,000-20,000 (or more, depending on concentration).

  • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. The anomeric carbon signals (90-110 ppm) and signals from sulfated carbons are key for structural confirmation.

2D NMR (COSY, HSQC) Protocols:

  • COSY (Correlation Spectroscopy): Helps to identify proton-proton couplings within the sugar rings. Standard gradient-selected COSY pulse sequences can be used.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, aiding in the assignment of both spectra. Standard gradient-selected HSQC pulse sequences are employed.

Monosaccharide Composition by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the monosaccharide composition after acid hydrolysis and derivatization.

Materials:

  • Purified this compound

  • Trifluoroacetic acid (TFA)

  • Methanol (B129727)

  • Acetic anhydride (B1165640)

  • Pyridine

  • Internal standard (e.g., myo-inositol)

  • GC-MS system with a capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Hydrolysis:

    • Weigh 5-10 mg of this compound into a screw-cap vial.

    • Add a known amount of internal standard.

    • Add 1 mL of 2 M TFA.

    • Heat at 121°C for 2 hours.

    • Cool the sample and evaporate the TFA under a stream of nitrogen.

  • Reduction:

    • Dissolve the hydrolyzed sample in 1 mL of deionized water.

    • Add 10 mg of sodium borohydride (B1222165) (NaBH₄) and let the reaction proceed for 1 hour at room temperature.

    • Neutralize the excess NaBH₄ by adding a few drops of acetic acid.

  • Acetylation:

    • Evaporate the sample to dryness.

    • Add 0.5 mL of methanol and evaporate to remove borates (repeat 3-4 times).

    • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

    • Heat at 100°C for 1 hour.

  • Extraction:

    • Cool the sample and add 1 mL of water and 1 mL of dichloromethane.

    • Vortex and centrifuge.

    • Collect the lower organic layer containing the alditol acetates.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 160°C, hold for 1 minute, then ramp to 250°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron impact ionization (70 eV), scanning from m/z 40 to 600.

    • Identify and quantify the monosaccharides by comparing their retention times and mass spectra with those of known standards.

Molecular Weight Determination by SEC-MALLS

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALLS) allows for the absolute determination of the molecular weight distribution of this compound.

Materials:

  • Purified this compound

  • Mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃)

  • SEC-MALLS system (including a pump, SEC columns, MALLS detector, and a refractive index (RI) detector)

Procedure:

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 0.5-2.0 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • System Equilibration: Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved for both the MALLS and RI detectors.

  • Injection: Inject a known volume (e.g., 100 µL) of the filtered sample onto the column.

  • Data Acquisition: Collect the light scattering and refractive index data as the sample elutes from the column.

  • Data Analysis: Use the software provided with the MALLS instrument to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the light scattering and RI signals. The dn/dc value (refractive index increment) for this compound in the chosen mobile phase is required for accurate molecular weight determination and should be either determined experimentally or obtained from the literature.

Sulfate Content Determination (Turbidimetric Method)

This method is based on the precipitation of sulfate ions with barium chloride in the presence of gelatin to form a stable suspension, the turbidity of which is proportional to the sulfate concentration.

Materials:

  • Purified this compound

  • Hydrochloric acid (HCl)

  • Barium chloride-gelatin reagent (dissolve gelatin in hot water, cool, and add BaCl₂)

  • Sulfate standard solution (e.g., K₂SO₄)

  • Spectrophotometer or microplate reader

Procedure:

  • Hydrolysis:

    • Accurately weigh about 10 mg of this compound into a test tube.

    • Add 10 mL of 1 M HCl.

    • Heat in a boiling water bath for 2 hours to hydrolyze the ester sulfates.

    • Cool and dilute to a known volume with deionized water.

  • Standard Curve Preparation: Prepare a series of standard solutions of known sulfate concentrations from the stock K₂SO₄ solution.

  • Turbidity Measurement:

    • To a set of test tubes, add an aliquot of the hydrolyzed sample or standard solution.

    • Add the barium chloride-gelatin reagent to each tube and mix well.

    • Allow the turbidity to develop for a specific time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 500 nm) against a reagent blank.

  • Calculation: Determine the sulfate concentration in the sample by comparing its absorbance to the standard curve. Calculate the percentage of sulfate in the original this compound sample.

Visualizations

Enzymatic Degradation Pathway of this compound

The following diagram illustrates the enzymatic degradation of this compound by enzymes from the marine bacterium Colwellia echini A3T.[3]

Furcellaran_Degradation This compound This compound (β/κ-carrageenan hybrid) Oligosaccharides Neocarratetraose-mono-sulfate & Neocarrahexaose-mono-sulfate This compound->Oligosaccharides Furcellaranase (e.g., Ce385, Ce387) Disaccharides Neocarrabiose-4-O-sulfate Oligosaccharides->Disaccharides β-agarase-like enzyme Monosaccharides 3,6-Anhydro-D-galactose + D-Galactose-4-sulfate Disaccharides->Monosaccharides α-neoagarooligosaccharide hydrolase Furcellaran_Workflow cluster_extraction Extraction & Purification cluster_analysis Physicochemical Characterization Seaweed Furcellaria lumbricalis Extraction Aqueous/Alkaline Extraction Seaweed->Extraction Purification Alcohol Precipitation & Washing Extraction->Purification Dried_this compound Dried Purified This compound Purification->Dried_this compound Structural_Analysis Structural Analysis Dried_this compound->Structural_Analysis Compositional_Analysis Compositional Analysis Dried_this compound->Compositional_Analysis MW_Determination Molecular Weight Determination Dried_this compound->MW_Determination NMR NMR Spectroscopy (1D & 2D) Structural_Analysis->NMR GCMS GC-MS (Monosaccharides) Compositional_Analysis->GCMS Sulfate_Det Turbidimetric Sulfate Analysis Compositional_Analysis->Sulfate_Det SECMALLS SEC-MALLS MW_Determination->SECMALLS

References

A Technical Guide to the Characterization of Native and Alkali-Modified Furcellaran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of native and alkali-modified furcellaran, a sulfated polysaccharide extracted from the red algae Furcellaria lumbricalis. This compound is structurally similar to kappa-carrageenan and is valued for its gelling, thickening, and stabilizing properties in the food, pharmaceutical, and biotechnology industries. Alkali modification is a critical industrial process used to enhance its gelling capabilities. This document details the structural differences, comparative physicochemical properties, and the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.

Structural and Functional Overview

This compound is a linear polysaccharide composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose (DA).[1] It is structurally a hybrid of β-carrageenan and κ-carrageenan.[2][3] The structure consists of alternating (1→3)-β-D-galactopyranose-4'-sulfate and (1→4)-3,6-anhydro-α-D-galactopyranose units.[4][5] Native this compound contains precursor units that are less effective in forming strong gels.

The primary goal of alkali treatment is to improve the gelling ability of this compound.[5] This process involves treating the seaweed or the extracted polysaccharide with an alkaline solution, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[2][6] The treatment induces an intramolecular nucleophilic substitution, converting galactose-6-sulfate residues into 3,6-anhydro-D-galactose bridges.[5] This structural change increases the polymer's hydrophobicity and its propensity to form stable double-helical structures, which are the basis of its robust gel network.[4]

G cluster_0 Native this compound Precursor cluster_1 Alkali-Modified this compound native Galactose-6-Sulfate process Alkali Treatment (e.g., NaOH, KOH) native->process - SO₄²⁻ modified 3,6-Anhydro-D-galactose process->modified + H₂O G seaweed Raw Seaweed (Furcellaria lumbricalis) wash Wash & Clean seaweed->wash alkali_pre Alkali Pre-treatment (e.g., 8% NaOH, 4h) wash->alkali_pre extract Hot Water Extraction (e.g., 90-100°C, 2h) wash->extract alkali_pre->extract filter Filtration / Centrifugation extract->filter precipitate Precipitation (e.g., KCl or Ethanol) filter->precipitate dry Dry & Mill precipitate->dry native_prod Native this compound dry->native_prod If no pre-treatment modified_prod Alkali-Modified This compound dry->modified_prod If pre-treated G cluster_0 High Temperature cluster_1 Low Temperature coil Random Coil (Sol State) process_cool Cooling coil->process_cool helix Double Helix Formation process_cation Cation-mediated (e.g., K⁺) helix->process_cation network Helix Aggregation (Gel Network) process_cool->helix process_cation->network

References

Unveiling the Macromolecular World of Furcellaran: An In-depth Technical Guide to Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies employed for the determination of the molecular weight of furcellaran, a sulfated polysaccharide extracted from red algae with significant potential in the pharmaceutical and biomedical fields. Understanding the molecular weight and its distribution is paramount as it profoundly influences the physicochemical and biological properties of this compound, including its viscosity, gelling capacity, and therapeutic efficacy. This document details the principles, experimental protocols, and data interpretation for the key analytical techniques, supplemented by workflow visualizations and a comparative summary of quantitative data.

Introduction to this compound and the Importance of Molecular Weight

This compound is a high-molecular-weight sulfated polysaccharide primarily composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose. Its molecular weight is not a single value but rather a distribution of different chain lengths, a characteristic feature of most natural polymers. The average molecular weight and the polydispersity index (PDI) are critical parameters that dictate its functional properties. For instance, higher molecular weight this compound typically exhibits stronger gelling properties, while lower molecular weight fragments may possess unique biological activities. Therefore, accurate and precise determination of its molecular weight is a crucial step in the research, development, and quality control of furcellan-based products.

Key Methodologies for Molecular Weight Determination

Several analytical techniques can be employed to determine the molecular weight of polysaccharides like this compound. The most prominent and widely used methods include Size Exclusion Chromatography (SEC), Viscometry, and Light Scattering techniques. Mass spectrometry also provides valuable information, particularly for smaller fragments or in conjunction with other techniques.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2] The separation is based on the hydrodynamic volume of the molecules in solution.[3] Larger molecules are excluded from the pores of the stationary phase and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer retention time.[1][4]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known concentration of this compound (e.g., 1-5 mg/mL) in an appropriate aqueous mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃ to prevent microbial growth).

    • Gently agitate the solution until the this compound is completely dissolved.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[4]

  • Instrumentation and Column Selection:

    • Utilize a High-Performance Liquid Chromatography (HPLC) or a dedicated GPC system equipped with a pump, injector, a set of SEC columns, and a detector.[4]

    • Select columns with a suitable pore size range to effectively separate the expected molecular weight range of the this compound sample.[3] Columns packed with materials like cross-linked agarose (B213101) or polyacrylamide are common for aqueous applications.[1]

    • The most common detector is a Refractive Index (RI) detector, which is sensitive to the concentration of the polymer.[5]

  • Calibration:

    • Prepare a series of narrow molecular weight distribution standards (e.g., pullulan or dextran (B179266) standards) of known molecular weights.[5][6]

    • Inject each standard individually and record its elution volume or retention time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the elution volume.[4]

  • Sample Analysis:

    • Inject the prepared this compound sample into the SEC system.

    • Record the chromatogram.

  • Data Analysis:

    • From the calibration curve, determine the molecular weight of the this compound at each point of its elution profile.

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]

Logical Workflow for SEC/GPC:

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC/GPC Analysis cluster_data Data Processing Dissolution Dissolve this compound in Mobile Phase Filtration Filter Solution (0.22 µm) Dissolution->Filtration Injection Inject Sample into SEC System Filtration->Injection Separation Separation based on Hydrodynamic Volume Injection->Separation Detection Detect with RI Detector Separation->Detection Chromatogram Obtain this compound Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve (Standards) MW_Calculation Calculate Mw, Mn, and PDI Calibration->MW_Calculation Chromatogram->MW_Calculation

Figure 1: Experimental workflow for molecular weight determination by SEC/GPC.
Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mη) of polymers.[5][8] This technique relies on the relationship between the intrinsic viscosity [η] of a polymer solution and its molecular weight, as described by the Mark-Houwink-Sakurada equation:[9][10]

[η] = K * M^a

where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent system and temperature.[9][11]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaCl) at a known concentration.

    • Prepare a series of dilutions from the stock solution.

  • Viscosity Measurement:

    • Use a capillary viscometer, such as an Ubbelohde viscometer, immersed in a constant temperature water bath.[8][12]

    • Measure the flow time of the pure solvent (t₀) and the flow time of each this compound solution (t).

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

    • Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where 'c' is the concentration.

    • Extrapolate the plots of reduced viscosity and inherent viscosity versus concentration to zero concentration to obtain the intrinsic viscosity [η].

    • If the Mark-Houwink parameters (K and a) for this compound in the chosen solvent are known, calculate the viscosity-average molecular weight (Mη) using the Mark-Houwink equation.[10] If not, they must be determined by calibrating with this compound fractions of known molecular weight (determined by an absolute method like light scattering).

Signaling Pathway for Viscometry Data Analysis:

Viscometry_Analysis cluster_measurements Experimental Measurements cluster_calculations Viscosity Calculations cluster_extrapolation Intrinsic Viscosity Determination cluster_final_mw Molecular Weight Calculation Flow_Time_Solvent Measure Solvent Flow Time (t₀) Relative_Visc Calculate Relative Viscosity (η_rel = t/t₀) Flow_Time_Solvent->Relative_Visc Flow_Time_Solution Measure Solution Flow Time (t) at various concentrations (c) Flow_Time_Solution->Relative_Visc Specific_Visc Calculate Specific Viscosity (η_sp = η_rel - 1) Relative_Visc->Specific_Visc Reduced_Visc Calculate Reduced Viscosity (η_sp / c) Specific_Visc->Reduced_Visc Inherent_Visc Calculate Inherent Viscosity (ln(η_rel) / c) Specific_Visc->Inherent_Visc Extrapolation Extrapolate to c=0 to find Intrinsic Viscosity [η] Reduced_Visc->Extrapolation Inherent_Visc->Extrapolation Mark_Houwink Apply Mark-Houwink Equation: [η] = K * M^a Extrapolation->Mark_Houwink Mv Determine Viscosity-Average Molecular Weight (Mη) Mark_Houwink->Mv

Figure 2: Data analysis pathway for viscometric molecular weight determination.
Multi-Angle Light Scattering (MALS)

Multi-Angle Light Scattering (MALS) is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules in solution without the need for column calibration or reference standards.[5][13] The intensity of light scattered by a polymer molecule is directly proportional to its molecular weight and concentration.[14] By measuring the scattered light at multiple angles, both the molecular weight and the radius of gyration (Rg) can be determined.[13][15] MALS is often coupled with a separation technique like SEC (SEC-MALS).[16]

Experimental Protocol (SEC-MALS):

  • Sample Preparation and SEC Separation:

    • Prepare and separate the this compound sample using SEC as described in section 2.1.

  • Instrumentation:

    • The SEC system is connected in-line with a MALS detector and a concentration detector (typically a Refractive Index detector).[16][17]

  • Data Acquisition:

    • As the this compound fractions elute from the SEC column, they pass through the MALS and RI detectors simultaneously.

    • The MALS detector measures the intensity of scattered light at various angles, while the RI detector measures the concentration of each fraction.

  • Data Analysis:

    • The data from both detectors at each elution volume slice are processed using specialized software.

    • The software uses the Debye plot to extrapolate the scattered light intensity to zero angle to calculate the absolute molecular weight for each slice of the chromatogram.[13]

    • This allows for the determination of the molecular weight distribution, Mw, Mn, and PDI with high accuracy.

Logical Relationship in SEC-MALS:

SECMALS_Logic cluster_input Input Data Streams cluster_processing Core Analysis cluster_output Output Parameters Scattered_Light Scattered Light Intensity (from MALS) Debye_Plot Debye Plot Analysis at each elution slice Scattered_Light->Debye_Plot Concentration Concentration (from RI Detector) Concentration->Debye_Plot Absolute_Mw Absolute Weight-Average Molecular Weight (Mw) Debye_Plot->Absolute_Mw Rg Radius of Gyration (Rg) Debye_Plot->Rg MW_Distribution Molecular Weight Distribution Absolute_Mw->MW_Distribution

Figure 3: Logical relationship of data processing in SEC-MALS.

Quantitative Data Summary

The molecular weight of this compound can vary depending on the source of the seaweed, extraction, and processing conditions. The following table summarizes representative molecular weight values for this compound and other polysaccharides determined by the described methods.

PolysaccharideMethodMw (Da)Mn (Da)Mη (Da)PDIReference
This compoundHP-SEC~220,000---[18]
Polysaccharide (from Eupatorium adenophorum)HPGPC4.05 x 10⁵2.28 x 10⁵-1.793[6][12]
Polysaccharide (from Eupatorium adenophorum)Viscometry--3.59 x 10⁵-[12]
Commercial CarrageenanHPSEC732,900---[19]

Note: Data for this compound is limited in the readily available literature, highlighting the need for more comprehensive studies. The provided data for other polysaccharides serves as a reference for the typical range of values obtained with these techniques.

Conclusion

The determination of this compound's molecular weight is a critical analytical step for its characterization and application in research and industry. This guide has detailed the principles and experimental protocols for the primary techniques used for this purpose: Size Exclusion Chromatography, Viscometry, and Multi-Angle Light Scattering. Each method offers distinct advantages. SEC provides a detailed molecular weight distribution, viscometry offers a cost-effective means of determining an average molecular weight, and MALS delivers absolute molecular weight values without the need for calibration. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail. For a comprehensive characterization, a combination of these techniques, particularly SEC-MALS, is highly recommended.

References

A Technical Guide to the Solubility of Furcellaran in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran, a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis, is a versatile biopolymer with significant potential in the pharmaceutical and drug delivery sectors. Its gelling, stabilizing, and biocompatible properties make it an attractive excipient for various formulations. A thorough understanding of its solubility in different solvent systems is paramount for its effective utilization in drug development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid in research and formulation development.

Factors Influencing this compound Solubility

The dissolution of this compound is a complex process governed by several factors, primarily the solvent composition, temperature, pH, and the presence of ions. The interplay of these factors dictates the extent to which this compound can be solubilized, which is crucial for achieving desired formulation characteristics.

cluster_factors Factors Affecting this compound Solubility Solvent Solvent Type Solubility This compound Solubility Solvent->Solubility Primary determinant Temperature Temperature Temperature->Solubility Increases kinetic energy pH pH pH->Solubility Affects charge and hydrolysis Ions Presence of Ions (e.g., K+, Ca2+) Ions->Solubility Influences aggregation and gelling

Caption: Key factors influencing the solubility of this compound.

Solubility of this compound in Different Solvents

The solubility of this compound has been investigated in a range of aqueous and organic solvent systems. The following table summarizes the available qualitative and semi-quantitative data. It is important to note that precise quantitative data for this compound solubility is limited in publicly available literature.

Solvent SystemTemperatureSolubilityFactors Influencing Solubility
Water > 75°CSoluble[1]Temperature is a critical factor; solubility increases significantly with heat.
60°CSoluble (used for dissolution in experimental protocols)-
Milk > 75°CSoluble[1]Presence of proteins and fats may influence dissolution kinetics.
Sugar Solutions > 90°CSoluble[1]High solute concentration requires higher temperatures for dissolution.
Salt Solutions (General) -Insoluble[1]The presence of cations, particularly potassium (K+) and calcium (Ca2+), promotes gelling and reduces solubility.
Alcohol Solutions (e.g., Ethanol) > 35% AlcoholInsoluble[1]This compound is generally insoluble in organic solvents with low polarity.
Polyols (e.g., Glycerol, Propylene Glycol) -Limited data available; generally considered a poor solvent.The high viscosity of polyols can hinder the dissolution process.

Experimental Protocols for Determining this compound Solubility

Accurate determination of this compound solubility is essential for reproducible research and formulation development. The following section outlines a detailed experimental workflow based on the widely accepted shake-flask method, coupled with a suitable quantification technique.

cluster_workflow Experimental Workflow for Solubility Determination A 1. Sample Preparation - Weigh excess this compound powder. - Add to a known volume of solvent. B 2. Equilibration - Seal container. - Agitate at a constant temperature for a defined period (e.g., 24-48h). A->B C 3. Phase Separation - Centrifuge or filter to remove undissolved this compound. B->C D 4. Quantification of Dissolved this compound - Collect the supernatant/filtrate. C->D E 5. Analysis - Determine concentration using a suitable analytical method. D->E

Caption: A typical experimental workflow for determining the solubility of this compound.

Detailed Methodologies

1. Materials and Equipment:

  • This compound powder (defined source and characteristics)

  • Solvents of interest (e.g., deionized water, buffer solutions of varying pH, salt solutions of known concentrations)

  • Sealed containers (e.g., screw-cap vials, flasks)

  • Shaking incubator or water bath with agitation capabilities

  • Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate pore size, typically 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectrophotometer (for Phenol-Sulfuric Acid Method) or High-Performance Liquid Chromatography (HPLC) system (for analysis after hydrolysis)

2. Shake-Flask Method Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound powder and add it to a series of sealed containers, each containing a known volume of the respective solvent to be tested. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration.

    • Prepare a blank sample containing only the solvent.

  • Equilibration:

    • Seal the containers tightly to prevent solvent evaporation.

    • Place the containers in a shaking incubator or an agitated water bath set to the desired temperature.

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the containers and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

    • To separate the undissolved solid from the saturated solution, either:

      • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.

      • Filtration: Filter the solution using a syringe filter with a pore size that will retain the undissolved particles (e.g., 0.45 µm). It is crucial to pre-saturate the filter with the solution to avoid loss of the dissolved solute due to adsorption.

  • Sample Analysis:

    • Carefully collect a known volume of the clear supernatant or filtrate for quantification.

    • Dilute the sample as necessary to fall within the linear range of the chosen analytical method.

3. Quantification of Dissolved this compound:

Two common methods for quantifying the amount of dissolved polysaccharide are the Phenol-Sulfuric Acid Method and High-Performance Liquid Chromatography (HPLC) after acid hydrolysis.

a) Phenol-Sulfuric Acid Method (Colorimetric):

This method is a simple and widely used technique for the determination of total carbohydrates.

  • Reagents:

    • 5% (w/v) Phenol (B47542) solution

    • Concentrated Sulfuric Acid

    • This compound standards of known concentrations

  • Procedure:

    • Pipette a small, known volume of the diluted sample (or standard) into a test tube.

    • Add the phenol solution and mix thoroughly.

    • Carefully and rapidly add concentrated sulfuric acid. The heat of the reaction is essential for color development.

    • Allow the tubes to cool to room temperature.

    • Measure the absorbance of the resulting yellow-orange color at a specific wavelength (typically 490 nm) using a spectrophotometer.

    • Construct a standard curve using the absorbance values of the this compound standards.

    • Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

b) High-Performance Liquid Chromatography (HPLC) after Acid Hydrolysis:

This method is more specific and can provide information about the monosaccharide composition of the this compound.

  • Acid Hydrolysis:

    • Hydrolyze a known volume of the sample by treating it with a strong acid (e.g., trifluoroacetic acid or sulfuric acid) at an elevated temperature to break down the polysaccharide into its constituent monosaccharides (primarily galactose and 3,6-anhydrogalactose).

    • Neutralize the hydrolyzed sample.

  • HPLC Analysis:

    • Inject the hydrolyzed and neutralized sample into an HPLC system equipped with a suitable column for sugar analysis (e.g., an amino- or ligand-exchange column).

    • Use an appropriate mobile phase and detector (e.g., a refractive index detector or a pulsed amperometric detector).

    • Quantify the monosaccharides by comparing their peak areas to those of known standards.

    • The concentration of this compound in the original sample can be calculated based on the amount of its constituent monosaccharides.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various solvents, which is critical for its application in pharmaceutical and drug development. While qualitative data offers valuable initial guidance, the lack of extensive quantitative solubility data highlights an area for future research. The detailed experimental protocols provided herein offer a standardized approach for researchers to determine the solubility of this compound under their specific formulation conditions, thereby facilitating the development of novel and effective drug delivery systems. As research in this area progresses, a more comprehensive quantitative understanding of this compound's solubility will undoubtedly unlock its full potential as a valuable pharmaceutical excipient.

References

Unveiling Furcellaran: A Technical Guide to its Origin and Extraction from Furcellaria lumbricalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of furcellaran, a sulfated polysaccharide extracted from the red algae Furcellaria lumbricalis. We will delve into the origin and harvesting of this marine resource, followed by a detailed examination of the extraction and purification methodologies for this compound. This document is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary for harnessing the potential of this versatile biopolymer.

The Source: Furcellaria lumbricalis

Furcellaria lumbricalis, a species of red algae, is the exclusive natural source of this compound. Understanding its biology and ecology is crucial for sustainable harvesting and consistent quality of the final product.

Origin and Geographical Distribution

Furcellaria lumbricalis is predominantly found in the cold waters of the North Atlantic Ocean and the Baltic Sea.[1] Key commercial harvesting locations include the waters around Denmark, Canada, and Estonia.[2][3] The alga thrives on submerged rocks at depths of up to 30 meters, though it is most commonly found between 8 and 12 meters.[2] It can exist in two distinct forms: an attached ecotype that grows on hard substrates and a loose-lying, or drifting, form.[2] The loose-lying form, often found in large floating mats, is easier to harvest.[2]

Harvesting Methodologies

The harvesting of Furcellaria lumbricalis employs several methods, depending on the ecotype and local regulations. The loose-lying mats are often collected using bottom trawling.[4] Another significant and more sustainable method is the collection of "storm cast" seaweed, which is washed ashore naturally.[5] In some regions, to mitigate the environmental impact of dredging, methods like using cages or fences on the seabed to catch the drifting algae are being explored.[4] Due to its role as a habitat for various marine species, some governments impose regulations on harvesting practices to ensure the sustainability of this valuable resource.[2]

This compound: A Unique Polysaccharide

This compound is a sulfated galactan, structurally classified as a hybrid between β-carrageenan and κ-carrageenan.[2] Its unique chemical structure dictates its physicochemical properties and potential applications.

Chemical Structure and Composition

The backbone of this compound consists of alternating D-galactose and 3,6-anhydro-D-galactose residues.[3] It is a non-stoichiometrically undersulphated κ-carrageenan, meaning that not every possible site for a sulfate (B86663) ester group is occupied.[2] On average, a sulfate group is present for every 3.3 to 4.5 monosaccharide residues.[2]

Table 1: Chemical Composition of this compound

ComponentContent (%)Reference
D-galactose46-53[3]
3,6-anhydro-D-galactose30-35[3]
Sulfate12-16[3]
Physicochemical Properties

The properties of this compound are influenced by its chemical structure, molecular weight, and the presence of cations.

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsReference
Molecular Weight20,000 - 80,000 Da[3][6]
~290 kDa (water-extracted)[7]
407 ± 18 kDaHPSEC-MALLS[8]
Sulfate Content5.3% (water-extracted)[7]
14.1 ± 0.5% (w/w)[8]
SolubilitySoluble in water at ~75-77°C[3]
Gelling Temperature~40-45°C1% solution[3]
Melting Temperature35-45°C (1% gel)Higher for higher concentrations[3]
Gel StrengthIncreases with K+, Rb+, and Cs+ ions[2]
Increases with increasing polymer concentration and pH[7][9]
ViscosityIncreases on heating to ~43°C, then decreases1.5% dispersion[3]

Extraction and Purification of this compound

The extraction of this compound from Furcellaria lumbricalis is a multi-step process that can be optimized to achieve desired yields and physicochemical properties. Both water-based and alkaline extraction methods are employed.

Experimental Protocol: Water Extraction

This method is simpler and avoids the use of harsh chemicals, but may result in lower gel strength.

Methodology:

  • Preparation of Seaweed: Wash the fresh or dried Furcellaria lumbricalis with tap water to remove sand, epiphytes, and other impurities. Dry the seaweed at 60°C to a constant weight and then grind it into a fine powder.

  • Extraction: Suspend the powdered seaweed in a 33-fold mass of distilled water.[9] Heat the suspension to boiling and maintain it for a specified duration (e.g., 2-4 hours), with constant stirring.[3]

  • Filtration: Separate the hot extract from the seaweed residue by filtration through a porous glass filter or by centrifugation.

  • Precipitation: Add isopropanol (B130326) (3 volumes per volume of extract) to the clear filtrate to precipitate the this compound.[5]

  • Purification: Collect the precipitated this compound by filtration, wash it with ethanol, and then dry it in an oven at 60°C.[3]

Experimental Protocol: Alkaline Extraction

Alkaline treatment is a crucial step for enhancing the gelling properties of this compound by converting precursor molecules into 3,6-anhydro-D-galactose.

Methodology:

  • Preparation of Seaweed: Prepare the seaweed as described in the water extraction protocol.

  • Alkaline Pre-treatment (Optional but Recommended): Soak the air-dried algal material in a 0.4-0.6 M KOH solution (33-fold mass) for 7 days at room temperature.[5] After the treatment, thoroughly wash the seaweed with tap water until the wash water is neutral, and then dry it.

  • Extraction: Suspend the pre-treated or untreated seaweed powder in a 0.05 M KOH solution.[3] The optimal extraction time is typically 3-4 hours at boiling temperature with continuous stirring.[3]

  • Filtration and Precipitation: Follow the same filtration and precipitation steps as in the water extraction protocol.

  • Purification: Collect, wash, and dry the precipitated this compound as previously described.

Table 3: Comparison of Extraction Methods and Their Impact on this compound Properties

Extraction MethodExtraction Time (hours)Yield (%)Gel Strength (g/cm²)Reference
Water2-110[3]
0.02 M NaOH3-280[3]
0.05 M KOH4-350[3]
Water (unattached form)419-[5]
Water (attached form)432-[5]

Experimental Workflows and Signaling Pathways

To visualize the processes described, the following diagrams illustrate the key workflows and the chemical transformation central to enhancing this compound's gelling properties.

Extraction_Workflow cluster_preparation Seaweed Preparation cluster_extraction Extraction cluster_purification Purification Harvest Harvesting of Furcellaria lumbricalis Wash Washing Harvest->Wash Dry Drying (60°C) Wash->Dry Grind Grinding Dry->Grind Alkaline_Soak Alkaline Pre-treatment (0.4-0.6M KOH, 7 days, RT) Grind->Alkaline_Soak Optional Extraction Extraction (Boiling, 2-4h) Grind->Extraction Alkaline_Soak->Extraction Filtration Filtration Extraction->Filtration Precipitation Precipitation (Isopropanol) Filtration->Precipitation Washing_Ethanol Washing (Ethanol) Precipitation->Washing_Ethanol Drying_Final Drying (60°C) Washing_Ethanol->Drying_Final Furcellaran_Powder Furcellaran_Powder Drying_Final->Furcellaran_Powder Final Product Alkaline_Modification precursor Carrageenan Precursor L-galactose-6-sulfate anhydro This compound (κ/β-hybrid) 3,6-anhydro-L-galactose precursor->anhydro  Alkaline Treatment (e.g., KOH) - H2SO4

References

rheological behavior of aqueous furcellaran solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Rheological Behavior of Aqueous Furcellaran Solutions

Introduction to this compound

This compound is a sulfated anionic polysaccharide extracted from the red algae Furcellaria lumbricalis. Structurally, it is a hybrid carrageenan, primarily composed of repeating units of β-D-galactopyranose and 3,6-anhydro-α-D-galactopyranose, with sulfate (B86663) ester groups.[1] It is often considered a hybrid of kappa (κ) and beta (β) carrageenan.[2] This structure gives it properties reminiscent of both agar (B569324) and carrageenan.[1] In the food industry, it is recognized as a gelling agent, thickener, and stabilizer (E408), but its unique rheological characteristics also make it a subject of interest for pharmaceutical and drug development applications.[2][3]

The key functional property of this compound is its ability to form thermo-reversible gels upon cooling, a process driven by a conformational change from a random coil to an ordered double-helix structure.[4] The subsequent aggregation of these helices, often mediated by specific cations like potassium (K+), leads to the formation of a robust three-dimensional gel network.[4] This guide provides a detailed overview of the rheological properties of aqueous this compound solutions, focusing on the influence of concentration, temperature, and ions, supported by quantitative data and detailed experimental protocols.

Core Rheological Properties

The flow and deformation behavior of this compound solutions are governed by several key factors. Generally, these solutions exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases with an increasing shear rate.[5][6] At higher concentrations, they transition from viscous solutions to viscoelastic gels with significant solid-like character.[7][8]

Effect of Concentration

Concentration is a critical determinant of the rheological profile of this compound solutions. As the concentration of this compound increases, there is a significant rise in viscosity, shear stress, and the viscoelastic moduli (Storage Modulus G' and Loss Modulus G'').[2][7][9]

  • Viscosity: The viscosity of this compound solutions increases with higher polymer concentrations.[2][7] This is due to increased polymer chain interactions and entanglements.

  • Viscoelasticity: At low concentrations (e.g., up to 1 g/L), this compound solutions behave as liquids, with the loss modulus (G'') being greater than the storage modulus (G'). As concentration increases (e.g., to 3 g/L and 5 g/L), the storage modulus (G') increases significantly, indicating the formation of a more structured, gel-like network.[7][8] At a concentration of 5 g/L, the solution can achieve a gel-like consistency.[7][8] This transition highlights the concentration-dependent shift from liquid-like to solid-like (elastic) behavior.

Effect of Temperature

Temperature profoundly impacts the viscosity and gelling state of this compound solutions.

  • Dissolution and Viscosity Changes: this compound powder is soluble in water at temperatures above 75°C.[3][10] The viscosity of a this compound solution is highly temperature-dependent. For example, a 1.5% dispersion shows an increase in viscosity upon heating to around 43°C, after which viscosity decreases with further heating.[3] Upon cooling, viscosity gradually increases until the gelation point is reached.[3]

  • Gelation and Melting: this compound forms gels upon cooling to approximately 40-45°C.[3] These gels are thermo-reversible, meaning they can be melted by heating and reformed upon cooling. A 1% gel shows little hysteresis, with gelling and melting temperatures between 35-45°C.[3] However, at higher concentrations, the melting temperature is higher than the gelling temperature, a phenomenon known as thermal hysteresis.[2][3] Short-term heat treatment at high temperatures (75–115°C) can cause polymer degradation and desulphation, leading to a decrease in molecular weight, viscosity, and gel hardness.[11]

Effect of Ions

The presence of specific cations, particularly potassium (K+) and calcium (Ca2+), significantly enhances the gelling properties of this compound.[10] These ions are believed to mediate the aggregation of the double-helical structures formed during cooling, which is essential for creating a strong gel network.[4]

  • Gel Strength: The strength of this compound gels, quantified by the storage modulus (G'), increases with a higher concentration of potassium and calcium ions.[10] For instance, reducing the KCl concentration from 40 mM to 10 mM in a 1.5% (w/w) this compound gel can cause a threefold decrease in the storage modulus (from ~30,000 Pa to ~9,300 Pa).[2]

Quantitative Data Summary

The following tables summarize the quantitative rheological data for aqueous this compound solutions as reported in the cited literature.

Table 1: Effect of this compound Concentration on Viscoelastic Properties

This compound Concentration (g/L) Storage Modulus (G') Range (Pa) at -12°C, 60% Sucrose (B13894) Frequency Range (Hz) Observations Reference
Up to 1 1 - 11 0.1 - 10 Solution exhibits primarily liquid-like behavior. [7]
3 10 - 100 0.1 - 10 Significant increase in elastic behavior. [7]

| 5 | Not specified, but forms a gel-like consistency | 0.1 - 10 | Strong gel-like network formation. |[7][8] |

Table 2: Effect of Potassium Chloride (KCl) on Gel Strength

This compound Concentration (% w/w) KCl Concentration (mM) Storage Modulus (G') (Pa) Observations Reference
1.5 40 ~30,000 Strong gel formation. [2]

| 1.5 | 10 | ~9,300 | Gel strength decreases significantly with lower ion concentration. |[2] |

Table 3: Thermal Properties of this compound Gels

This compound Concentration (% w/w) Gelling Temperature (°C) Melting Temperature (°C) Hysteresis (°C) Reference
1.0 ~40-45 ~35-45 Very little [3]

| 1.5 (in 40 mM KCl) | Not specified | Not specified | 31 |[2] |

This compound Gelation Mechanism & Experimental Workflow

The gelation of this compound is a two-step process involving a conformational change followed by aggregation, which is crucial for its function as a gelling agent.

GelationMechanism This compound Gelation Mechanism RandomCoils Random Coils (High Temperature Solution) Helices Double Helices (Cooling-Induced Conformational Transition) RandomCoils->Helices Cooling GelNetwork Aggregated Helices (3D Gel Network) Helices->GelNetwork Cations K+, Ca2+ ions Cations->GelNetwork Mediate Aggregation

Caption: this compound gelation involves a coil-to-helix transition followed by cation-mediated aggregation.

The rheological properties of this compound are typically characterized using a rotational rheometer. The following workflow outlines the standard procedure.

RheologyWorkflow Experimental Workflow for Rheological Analysis Prep Sample Preparation (Dissolve this compound in water at >75°C) Loading Load Hot Sample onto Pre-heated Rheometer Plate Prep->Loading Equilibration Equilibration (Cool to test temperature, apply paraffin (B1166041) oil to prevent evaporation) Loading->Equilibration Tests Perform Rheological Tests Equilibration->Tests AmpSweep 1. Amplitude Sweep (Determine Linear Viscoelastic Region - LVER) Tests->AmpSweep FreqSweep 2. Frequency Sweep (Measure G' and G'' vs. Frequency) Tests->FreqSweep TempSweep 3. Temperature Sweep (Determine Gelling/Melting Points) Tests->TempSweep Data Data Analysis AmpSweep->Data FreqSweep->Data TempSweep->Data

Caption: Standard workflow for preparing and analyzing this compound solutions using a rheometer.

Experimental Protocols

Detailed and consistent methodologies are essential for obtaining reproducible rheological data. The protocols below are synthesized from common practices in the literature.[7][11][12]

Sample Preparation
  • Dissolution: Disperse the desired amount of this compound powder (e.g., 0.05 to 5 g/L) in deionized water or a relevant buffer.[7] If other solutes like sucrose or salts are required, they should be added at this stage.[7]

  • Heating: Heat the solution to a temperature sufficient for complete dissolution (typically >75°C, with 60°C to 75°C often used in protocols with stirring) using a magnetic stirrer until the solution is clear and homogenous.[7][11]

Rheological Measurements

These measurements are typically performed using a controlled-stress or controlled-strain rotational rheometer.

  • Instrument Setup:

    • Geometry: A plate-plate geometry (e.g., 50 mm diameter) or a cone-plate geometry is commonly used.[7][13] For preventing slip, surfaces may be hatched or treated with sandpaper.[12]

    • Gap: Set a specific gap between the plates (e.g., 0.3 mm).[7]

    • Temperature Control: Use a Peltier or similar system to precisely control the temperature of the measurement plate.

  • Sample Loading and Equilibration:

    • Pre-heat the rheometer plate to the initial sample temperature (e.g., 60°C).[7]

    • Pipette the hot sample solution onto the center of the lower plate.

    • Lower the upper plate to the specified gap, ensuring the sample completely fills the gap and trimming any excess.

    • Apply a layer of low-viscosity paraffin oil to the exposed sample edge to prevent water evaporation during the experiment.[7]

    • Allow the sample to equilibrate at the starting temperature for a set period (e.g., 5 minutes).[11]

  • Measurement Procedures:

    • Amplitude Sweep (Strain Sweep): To identify the linear viscoelastic region (LVER), perform an oscillatory amplitude sweep at a constant frequency (e.g., 1 Hz or 1 rad/s).[7][12] The LVER is the range of strain amplitudes where the storage (G') and loss (G'') moduli are independent of the applied strain. Subsequent oscillatory tests should be conducted at a strain value within this region (e.g., 15%).[7]

    • Frequency Sweep: To characterize the viscoelastic nature of the sample, perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain amplitude (within the LVER) and temperature.[7] This test reveals how the material's elastic and viscous properties change with the timescale of deformation.

    • Temperature Sweep (Temperature Ramp): To determine gelation and melting points, apply a controlled cooling and heating ramp (e.g., 1°C/min) while performing small-amplitude oscillations at a constant frequency (e.g., 10 Hz) and strain.[11] The crossover point of G' and G'' during cooling is often defined as the gelation temperature, while the crossover during heating can indicate the melting temperature.

Conclusion

The is complex and highly dependent on concentration, temperature, and ionic environment. These solutions exhibit pronounced shear-thinning and viscoelastic properties, transitioning from viscous liquids at low concentrations to strong, brittle, thermo-reversible gels at higher concentrations. The gelation process is driven by a coil-to-helix conformational transition and subsequent cation-mediated aggregation. A thorough understanding and precise measurement of these properties, using standardized protocols, are critical for leveraging this compound in advanced applications, including controlled-release drug delivery systems, tissue engineering scaffolds, and as a functional excipient in pharmaceutical formulations.

References

The Discerning Bond: An In-depth Technical Guide to the Gelation Mechanism of Furcellaran with Potassium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the intricate molecular processes governing the gelation of furcellaran in the presence of potassium ions. This compound, a sulfated galactan extracted from the red seaweed Furcellaria lumbricalis, exhibits remarkable thermoreversible gelling properties that are of significant interest in the pharmaceutical, biomedical, and food industries. Understanding the precise mechanism of gel formation is paramount for the rational design and application of this compound-based hydrogels in areas such as controlled drug delivery, tissue engineering, and advanced food texturizing. This document synthesizes current scientific understanding, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular events and investigative workflows.

The Core Mechanism: A Symphony of Helices and Ions

The gelation of this compound is a thermally driven process that is critically dependent on the presence of specific cations, with potassium ions (K⁺) being particularly effective. The mechanism can be dissected into a two-step model, a concept that also applies to the structurally similar κ-carrageenan.

Step 1: Coil-to-Helix Transition

In a hot aqueous solution, this compound chains exist as random coils. As the solution cools, a conformational change is initiated. The linear polysaccharide chains begin to organize themselves into rigid, single-helical structures. This is a temperature-dependent, reversible process.

Step 2: Double Helix Formation and Aggregation

The newly formed single helices then associate to form more stable double-helical structures. It is at this stage that potassium ions play their pivotal role. The positively charged potassium ions are positioned strategically, neutralizing the electrostatic repulsion between the negatively charged sulfate (B86663) ester groups on the this compound backbone. This charge shielding allows the double helices to approach each other closely, facilitating their aggregation into a three-dimensional network. These aggregated helical regions, known as "junction zones," are the fundamental cross-links that give the gel its structure and mechanical strength. The strength and stability of the resulting gel are directly influenced by the concentration of both this compound and potassium ions.[1][2]

The following diagram illustrates this fundamental signaling pathway:

G This compound Gelation Signaling Pathway with K⁺ A This compound in Hot Solution (Random Coils) B Cooling A->B Temperature Decrease C Coil-to-Helix Transition (Single Helices Form) B->C E Double Helix Formation C->E D Potassium Ions (K⁺) Present in Solution D->E Neutralizes Sulfate Repulsion F Aggregation of Double Helices (Junction Zone Formation) E->F G Three-Dimensional Gel Network F->G

This compound Gelation Pathway with K⁺

Quantitative Data Presentation

The following tables summarize the quantitative relationships between this compound concentration, potassium ion concentration, and the resulting gel properties. The data for this compound is complemented by data from κ-carrageenan, a structurally and functionally similar polysaccharide, to provide a broader context.

Table 1: Effect of this compound and Potassium Chloride (KCl) Concentration on Gel Strength

PolysaccharideConcentration (% w/v)KCl Concentration (M)Gel Strength (g/cm²)Reference
This compound1.5-Varies with source[3]
κ-Carrageenan1.50.01~150[4]
κ-Carrageenan1.50.1~400[4]
κ-Carrageenan1.50.3~550[4]

Table 2: Influence of this compound and Potassium Chloride (KCl) Concentration on Gelling and Melting Temperatures

PolysaccharideConcentration (% w/v)KCl Concentration (M)Gelling Temp. (°C)Melting Temp. (°C)Reference
This compound1.0-~40-45~35-45 (low hysteresis)[5]
This compound1.5-Tsg (sol-gel transition)Tgs (gel-sol transition)[3]
κ-Carrageenan1.50.01~35~45[4]
κ-Carrageenan1.50.1~45~60[4]
κ-Carrageenan1.50.3~50~70[4]

Table 3: Impact of Potassium Chloride (KCl) Concentration on the Storage Modulus (G') of this compound Gels

This compound Concentration (% w/v)KCl Concentration (mM)Storage Modulus (G') (Pa)Reference
1.510~9300[6]
1.540~30000[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the gelation mechanism of this compound with potassium ions.

Rheological Analysis: Determining Gelling and Melting Temperatures

Objective: To determine the sol-gel and gel-sol transition temperatures of a this compound solution.

Apparatus: A controlled-stress rheometer equipped with a Peltier temperature control system and a parallel plate geometry (e.g., 40 mm diameter).

Procedure:

  • Sample Preparation: Prepare a 1.5% (w/v) this compound solution by dissolving the powder in deionized water containing the desired concentration of KCl (e.g., 0.1 M) at an elevated temperature (e.g., 80°C) with continuous stirring until fully dissolved.

  • Loading the Sample: Preheat the rheometer's lower plate to 80°C. Pipette the hot this compound solution onto the center of the plate. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample. Apply a thin layer of low-viscosity mineral oil to the exposed edge of the sample to prevent evaporation.

  • Temperature Sweep (Cooling): Equilibrate the sample at 80°C for 5 minutes. Initiate a cooling ramp from 80°C to 20°C at a constant rate of 1°C/min. During the cooling ramp, apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%, within the linear viscoelastic region). Record the storage modulus (G') and loss modulus (G''). The gelling temperature (Tgel) is identified as the temperature at which G' and G'' crossover (tan δ = 1).[3]

  • Temperature Sweep (Heating): Following the cooling ramp, initiate a heating ramp from 20°C to 80°C at a constant rate of 1°C/min under the same oscillatory conditions. The melting temperature (Tmelt) is identified as the temperature at which G' and G'' crossover during heating.[3]

Gel Strength Measurement

Objective: To quantify the mechanical strength of the this compound gel.

Apparatus: A texture analyzer equipped with a cylindrical probe (e.g., 0.5-inch diameter) and a load cell.

Procedure:

  • Gel Preparation: Prepare the this compound solution as described in 3.1. Pour the hot solution into standardized containers (e.g., beakers or molds) to a specific height and allow them to set at a controlled temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to ensure complete gelation.

  • Measurement: Equilibrate the gel samples to the desired measurement temperature. Place a gel container centrally on the texture analyzer platform.

  • Penetration Test: Lower the cylindrical probe at a constant speed (e.g., 1 mm/s) into the gel. The instrument records the force as a function of penetration depth. The gel strength is typically reported as the peak force (in grams) required to penetrate the gel to a specific distance (e.g., 4 mm).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To elucidate the chemical structure of this compound, including the degree of sulfation and the presence of anhydro-galactose residues, which are crucial for gelation.

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C nuclei.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). The dissolution may require heating (e.g., 80°C) to ensure complete solubilization.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80°C) to ensure the polymer is in a solution state and to reduce viscosity. A standard one-pulse sequence is typically used. The anomeric proton signals provide information about the different sugar residues.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence, at the same elevated temperature. The chemical shifts of the carbon atoms provide detailed information about the monosaccharide composition, linkage types, and the position of sulfate groups.[8][9]

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). The chemical shifts are compared with literature values for known carrageenan structures to identify the specific repeating units in this compound. The integration of specific signals can be used to quantify the degree of sulfation and the ratio of different sugar residues.

Mandatory Visualizations

The following diagrams, created using the DOT language, provide a visual representation of the logical relationships in the experimental workflow and the core gelation mechanism.

G Experimental Workflow for this compound Gel Characterization cluster_prep Sample Preparation cluster_rheology Rheological Analysis cluster_strength Gel Strength Measurement cluster_nmr Structural Analysis (NMR) A Weigh this compound and KCl B Dissolve in Deionized Water (e.g., 80°C with stirring) A->B C Load Hot Solution onto Rheometer B->C F Pour Solution into Molds B->F I Dissolve this compound in D₂O B->I D Temperature Sweep (Cooling) Determine Gelling Temperature C->D E Temperature Sweep (Heating) Determine Melting Temperature D->E G Incubate to Form Gel (e.g., 4°C for 24h) F->G H Perform Penetration Test with Texture Analyzer G->H J Acquire ¹H and ¹³C NMR Spectra I->J K Analyze Spectra for Structural Details J->K

Experimental Workflow for this compound Gel Characterization

G Logical Relationships in this compound Gelation Temp Temperature Coil_Helix Coil-to-Helix Transition Temp->Coil_Helix Decreases K_Conc [K⁺] Helix_Agg Helix Aggregation K_Conc->Helix_Agg Promotes Gelling_Temp Gelling Temperature K_Conc->Gelling_Temp Increases Fur_Conc [this compound] Fur_Conc->Helix_Agg Increases Fur_Conc->Gelling_Temp Increases Gel_Strength Gel Strength Helix_Agg->Gel_Strength Determines Helix_Agg->Gelling_Temp Influences

Logical Relationships in this compound Gelation

References

Physical Properties of Furcellaran Gels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran is a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. Structurally similar to kappa-carrageenan, it is a hybrid copolymer of β-carrageenan and κ-carrageenan building blocks.[1][2] This composition imparts unique gelling properties that are of significant interest in the food, pharmaceutical, and biomedical fields.[3][4] this compound forms strong, thermo-reversible gels, and its textural and rheological characteristics can be precisely controlled by various factors.[4][5] This technical guide provides an in-depth overview of the core physical properties of this compound gels, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Rheological Properties

The rheological behavior of this compound gels is a critical determinant of their application. These gels are viscoelastic systems, meaning they exhibit both solid-like (elastic) and liquid-like (viscous) properties. These are quantified by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[6]

This compound gels are characterized as physically cross-linked network gels.[1] The storage modulus (G') is consistently higher than the loss modulus (G'') across a range of frequencies, indicating a stable gel structure.[1][6] The rheological properties are highly dependent on the this compound concentration, with the storage modulus increasing significantly with higher polymer content.[1][6] Furthermore, the presence of cations, particularly potassium (K+) and calcium (Ca2+), markedly enhances the gel strength by promoting the aggregation of helical structures.[1][2][5] For instance, the storage moduli of 1.5% (w/w) this compound gels can decrease approximately threefold when the KCl concentration is reduced from 40 mM to 10 mM.[2]

The viscosity of this compound solutions is also temperature-dependent. For example, a 1.5% dispersion shows an increase in viscosity upon heating to around 43°C, after which it decreases with further heating.[7] Upon cooling, the viscosity steadily increases until the gelling point is reached.[7]

Textural Properties

The texture of this compound gels is often described as firm and brittle, similar to kappa-carrageenan gels.[8][9] However, they are also noted to be more elastic than agar (B569324) or carrageenan gels.[7] The textural properties can be quantified using Texture Profile Analysis (TPA), which measures parameters such as hardness, springiness, cohesiveness, gumminess, and chewiness.[10]

The addition of other substances can significantly modify the texture of this compound gels. For example, the incorporation of locust bean gum can alter the gel texture, and the addition of sugar can transition the texture from brittle to more elastic.[5][7] When blended with other biopolymers, such as fish gelatin, low concentrations of this compound can enhance hardness and overall textural characteristics.[10] However, at higher concentrations (>50%), it can lead to a decrease in springiness, making the gel more brittle.[10][11]

Gelling and Melting Temperatures

This compound solutions form gels upon cooling and melt upon heating, a property known as thermo-reversibility.[4][5] The gelling temperature for a 1% this compound solution is typically in the range of 40-45°C.[7] The melting temperature of these gels is influenced by the this compound concentration; a 1% gel shows little hysteresis, melting between 35-45°C, while higher concentrations result in higher melting points.[7] On average, 1.5% (w/w) this compound gels in 40 mM KCl solutions exhibit a temperature hysteresis of approximately 31°C.[2]

The gelling and melting points are also significantly affected by the presence of cations. An increase in the concentration of potassium and calcium ions leads to an increase in both gelling and melting temperatures.[5][10] Conversely, the addition of sugar tends to decrease the gelling temperature.[5]

Factors Influencing Gel Properties

Several factors can be manipulated to control the physical properties of this compound gels:

  • Concentration: Higher concentrations of this compound lead to stronger gels with increased hardness and higher gelling and melting temperatures.[1][5][6]

  • Cations: The presence of cations, especially K+ and Ca2+, is crucial for gelation. These ions shield the negative charges of the sulfate (B86663) groups on the polysaccharide chains, allowing for the formation and aggregation of double helices, which form the gel network.[1][5] Increasing cation concentration generally enhances gel strength.[1][5]

  • pH: The pH of the medium influences the gel strength. For instance, the shear modulus of a this compound gel can reach a maximum at a pH of around 4.3.[1] Gel strength is also reported to be maximal at pH 8.[7] Heating under acidic conditions (low pH) can lead to hydrolysis and degradation of the polysaccharide, resulting in a loss of gelling ability.[7]

  • Temperature: As a thermo-reversible gel, temperature cycles of heating and cooling control the sol-gel transition.[4] However, prolonged heating at high temperatures can cause degradation and a decrease in gel strength.[4][12]

  • Addition of Other Hydrocolloids and Ingredients: The properties of this compound gels can be modified by the addition of other substances like locust bean gum, guar (B607891) gum, sucrose, and proteins.[7][10] These interactions can be synergistic, leading to unique textural and rheological properties.[7]

Quantitative Data Summary

PropertyConditionValueReference
Gelling Temperature 1% this compound solution40-45 °C[7]
Melting Temperature 1% this compound solution35-45 °C[7]
1.5% this compound gels (origin dependent)35.5 to 63.8 °C[13]
Temperature Hysteresis 1.5% (w/w) this compound in 40 mM KCl~31 °C[2]
Storage Modulus (G') 1.5% (w/w) this compound in 40 mM KCl~30,000 Pa[2]
1.5% (w/w) this compound in 10 mM KCl~9,300 Pa[2]
Sulfate Content 12-16%[7]
Molecular Weight 20,000 - 80,000 Da[7]

Experimental Protocols

Rheological Analysis

Objective: To determine the viscoelastic properties (Storage Modulus G' and Loss Modulus G'') and the gelling and melting temperatures of this compound gels.

Apparatus: A controlled-strain rheometer with a parallel plate or cone-and-plate geometry. A temperature control unit (Peltier) is required.

Methodology:

  • Sample Preparation: Prepare this compound solutions of the desired concentration (e.g., 1.5% w/v) by dissolving the powder in deionized water, with or without the addition of salts (e.g., KCl), at an elevated temperature (e.g., 75-90°C) with continuous stirring until fully dissolved.[4]

  • Loading: Pour the hot solution onto the pre-heated rheometer plate. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample. Apply a thin layer of low-viscosity silicone oil to the exposed edges of the sample to prevent evaporation.[4]

  • Temperature Sweep (for Gelling and Melting Points):

    • Equilibrate the sample at a high temperature (e.g., 90°C) for a few minutes.[4]

    • Cool the sample at a constant rate (e.g., 1-5°C/min) to a low temperature (e.g., 5-25°C) while applying a small oscillatory strain at a fixed frequency (e.g., 1 Hz) within the linear viscoelastic region.[4]

    • Subsequently, heat the sample back to the initial high temperature at the same rate.[4]

    • The gelling temperature is often defined as the temperature at which G' exceeds G'' during cooling, and the melting temperature is the point where G'' exceeds G' upon heating. Alternatively, the crossover point of G' and G'' can be used.[10]

  • Frequency Sweep (for Gel Structure Characterization):

    • After the gel has formed and equilibrated at the desired temperature (e.g., 25°C), perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 100 rad/s) at a constant small strain within the linear viscoelastic region.[1]

    • A gel is typically characterized by G' being significantly larger than G'' and both moduli showing little frequency dependence.[1]

Texture Profile Analysis (TPA)

Objective: To quantify the textural properties of this compound gels, such as hardness, springiness, and cohesiveness.

Apparatus: A texture analyzer equipped with a cylindrical probe.

Methodology:

  • Sample Preparation: Prepare the this compound solution as described for rheological analysis and pour it into molds of a specific dimension (e.g., 20 mm height and 20 mm diameter). Allow the gels to set at a controlled temperature (e.g., 5°C) overnight.[4]

  • Testing:

    • Remove the gel from the mold and place it on the texture analyzer platform.

    • Perform a two-cycle compression test. A cylindrical probe compresses the gel to a certain percentage of its original height (e.g., 30-50%) at a constant speed, then retracts, and immediately performs a second compression.[10]

    • From the resulting force-time or force-distance curve, the following parameters can be calculated:

      • Hardness: The peak force during the first compression.

      • Springiness: The ratio of the height recovered between the end of the first compression and the start of the second compression.

      • Cohesiveness: The ratio of the area of work during the second compression to that of the first compression.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, including gelling and melting temperatures and the associated enthalpy changes.

Apparatus: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound solution (e.g., 5-10 mg) into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Thermal Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the sample at a high temperature (e.g., 90°C).

    • Cool the sample at a controlled rate (e.g., 5-10°C/min) to a low temperature (e.g., 0°C). The exothermic peak observed during cooling corresponds to the gelation process.

    • Hold the sample at the low temperature for a few minutes to ensure complete gelation.

    • Heat the sample at the same controlled rate back to the high temperature. The endothermic peak observed during heating represents the melting of the gel.

    • The onset or peak temperatures of these transitions are taken as the gelling and melting points. The area under the peak is proportional to the enthalpy of the transition.

Visualizations

Experimental_Workflow_for_Furcellaran_Gel_Characterization cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_rheo Rheology Details cluster_tpa TPA Details cluster_dsc DSC Details A Weigh this compound Powder & Solutes (e.g., KCl) B Dissolve in Solvent (e.g., Water) with Heating & Stirring A->B C Pour Hot Solution into Molds/Rheometer B->C D Rheological Analysis C->D E Texture Profile Analysis (TPA) C->E F Differential Scanning Calorimetry (DSC) C->F D1 Temperature Sweep (Gelling/Melting Points) D->D1 D2 Frequency Sweep (Gel Structure) D->D2 E1 Two-Cycle Compression E->E1 F1 Cooling-Heating Cycle F->F1 E2 Calculate Hardness, Springiness, etc. E1->E2 F2 Determine Transition Temperatures & Enthalpy F1->F2

Caption: Experimental workflow for characterizing this compound gel properties.

Furcellaran_Gelation_Mechanism cluster_0 Step 1: Coil-to-Helix Transition cluster_1 Step 2: Helix Aggregation A This compound Chains in Solution (Random Coils) B Cooling A->B C Formation of Double Helices B->C E Aggregation of Helices C->E D Presence of Cations (K+, Ca2+) D->E F 3D Gel Network Formation E->F

Caption: Mechanism of this compound gelation.

References

historical development of furcellaran as a food additive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Furcellaran as a Food Additive

Introduction

This compound is a phycocolloid, a natural hydrocolloid extracted from the red seaweed Furcellaria lumbricalis. It belongs to the family of sulfated polysaccharides and is structurally similar to carrageenan, often described as a hybrid of kappa/beta carrageenan.[1] For decades, it has been utilized in the food industry as a gelling agent, thickener, and stabilizer.[2] Its unique gelling properties, which are intermediate between those of agar (B569324) and carrageenan, make it a versatile additive in a wide range of food products.[3] This technical guide provides a comprehensive overview of the historical development, chemical properties, production methods, and regulatory status of this compound for researchers, scientists, and professionals in the food and drug development sectors.

Historical Development and Commercialization

The industrial production of this compound, colloquially known as Danish agar, was a direct consequence of geopolitical events. The Allied nations' access to Japanese agar was severed during World War II, necessitating the search for substitutes.[3][4] This led to the establishment of the first commercial this compound factory in Denmark in the 1940s.[5] Following this, production began on the Estonian island of Saaremaa in 1966, initially to supply the "Kalev" confectionery factory.[5] Today, over 90% of this compound production is dedicated to the food industry, with the remainder used in pharmaceutical and cosmetic applications.[3][4]

The primary commercial source of this compound is the red alga Furcellaria lumbricalis (formerly F. fastigata). This seaweed is predominantly harvested from the North Atlantic, with significant resources historically located in the Kattegat strait between Denmark and Sweden, and more recently, in the waters of Estonia and Canada.[2][4]

Chemical Structure and Physicochemical Properties

This compound is a high-molecular-weight polysaccharide composed of repeating disaccharide units.[6] Its structure is primarily a potassium salt of a sulfuric acid ester.[6]

  • Composition: It consists mainly of D-galactose (46-53%), 3,6-anhydro-D-galactose (30-33%), and sulfated portions of these sugars (16-20%).[3]

  • Sulfate (B86663) Content: The sulfate content is typically between 12% and 16%.[2] A key structural distinction from kappa-carrageenan is its lower degree of sulfation; this compound has approximately one sulfate ester group for every three to four sugar residues, whereas kappa-carrageenan has one for every two.[1][2]

  • Molecular Weight: The molecular weight of food-grade this compound is reported to be in the range of 20,000 to 80,000 Da, with other sources citing averages between 290 and 500 kDa.[2][3][7]

Data Presentation

The chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Composition of this compound

ComponentPercentage (%)Reference
D-galactose46 - 53%[3]
3,6-anhydro-D-galactose30 - 33%[3]
Sulfate12 - 16%[2]

Table 2: Physicochemical Properties of this compound

PropertyValue / DescriptionReference
Molecular Weight20 - 80 kDa (food grade); 290 - 500 kDa (average)[2][3],[7]
SolubilityDispersible in cold water; soluble in water >75°C and in boiling milk.[4][6]
Gelling Temperature~ 40 - 45°C[2]
Melting TemperatureA 1% gel melts between 35-45°C (low hysteresis). Higher concentrations melt at higher temperatures.[2]
ViscositySolutions are highly viscous. A 1.5% dispersion shows increasing viscosity up to 43°C, then decreases with further heating.[2][4]
Gel CharacteristicsForms firm, smooth, and elastic gels. Gel strength is enhanced by potassium ions.[2][4]

Experimental Protocols

Historical Method for this compound Extraction (Whistler, 1973)

This protocol describes a traditional industrial process for extracting this compound.[4]

  • Alkali Pre-treatment: Wash the raw Furcellaria seaweed and place it in concrete tanks. Submerge the seaweed in an alkaline solution for a period of 2-3 weeks at room temperature. This step is crucial for converting precursor units into 3,6-anhydro-D-galactose, which significantly enhances the gelling properties of the final product.[4][8]

  • Hot Water Extraction: After pre-treatment, transfer the alkali-modified seaweed to a vessel and boil it in water to extract the this compound.

  • Purification: Separate the liquid extract from the seaweed residue via filtration and centrifugation.

  • Concentration: Concentrate the clarified extract using vacuum vaporization.

  • Precipitation: Precipitate the concentrated this compound as gelled threads by introducing a potassium chloride (KCl) solution. The potassium ions induce gelation.

  • Freeze-Thaw Syneresis: Drain the threads and freeze them in a brine freezer for 20-30 hours.

  • Dewatering: Thaw the frozen threads in a KCl solution. The freeze-thaw process facilitates the removal of water (syneresis). Press or centrifuge the thawed material to yield a fibrous substance containing approximately 15% dry mass.

  • Finishing: Dry the fibrous material, then grind and sift it to produce the final this compound powder. The final product is a potassium salt containing 8-15% KCl.[2]

Protocol for Gel Strength Measurement

Gel strength is a critical quality parameter for this compound. It is typically measured using a texture analyzer equipped with a standard plunger.

  • Sample Preparation: Prepare a 1.5% (w/w) this compound solution by dissolving the dry powder in hot deionized water. If investigating the effect of ions, add a specific concentration of salt (e.g., 0.2% KCl).[9]

  • Heating and Dissolution: Heat the solution to 80-90°C in a water bath or on a hotplate with stirring until the this compound is completely dissolved.[9]

  • Gelling: Pour the hot solution into standardized cylindrical molds (e.g., 36 mm diameter, filled to 17 mm height).[10] Allow the gels to set by cooling and then storing them in an air thermostat at a controlled temperature (e.g., 20°C) for a specified time (e.g., 4 hours) to ensure complete gel maturation.[10]

  • Measurement:

    • Place the gel sample on the texture analyzer platform.

    • Use a standard probe, such as a 1 cm² hemi-spherically tipped plunger.[10]

    • Set the instrument to perform a compression test at a defined speed.

    • The gel strength is recorded as the peak force (in grams) required to rupture or compress the gel to a specific distance. The result is expressed in g/cm².[9][10]

Mandatory Visualizations

G seaweed Raw Seaweed (Furcellaria lumbricalis) washing Washing seaweed->washing alkali Alkali Pre-treatment (e.g., KOH solution, 2-3 weeks) washing->alkali extraction Hot Water Extraction (Boiling) alkali->extraction purification Purification (Filtration & Centrifugation) extraction->purification concentration Concentration (Vacuum Evaporation) purification->concentration precipitation Precipitation with KCl (Gel Thread Formation) concentration->precipitation freeze_thaw Freeze-Thaw Syneresis (20-30 hrs freezing) precipitation->freeze_thaw dewatering Dewatering (Pressing / Centrifugation) freeze_thaw->dewatering drying Drying, Grinding, Sifting dewatering->drying powder This compound Powder drying->powder

Caption: Historical Industrial Extraction Workflow for this compound.

G coil Random Coils (in hot solution) helix Double Helices coil->helix Cooling helix->coil Heating aggregate Helix Aggregates helix->aggregate Cation-mediated Association gel 3D Gel Network aggregate->gel Network Formation k_ion K⁺ Ions k_ion->aggregate

Caption: this compound's Thermoreversible Gelling Mechanism.

Regulatory Status

The regulatory classification of this compound is closely tied to that of carrageenan due to their structural similarities.

  • European Union: In the EU, this compound is identified by the E-number E 408 .[4] However, it is sometimes classified together with carrageenan (E 407 ).[1] All food additives permitted for use in the EU before January 2009, including this compound, have been undergoing a systematic safety re-evaluation by the European Food Safety Authority (EFSA).[11][12]

  • United States: The U.S. Food and Drug Administration (FDA) lists this compound as a food additive permitted for direct addition to food for human consumption. It is categorized as a processing aid and its use is specified in the Code of Federal Regulations under 21 CFR 172.655 (Furcelleran) and 21 CFR 172.660 (Furcelleran, salt of).[1]

Conclusion

The development of this compound as a food additive is a notable example of innovation driven by necessity. From its origins as a wartime substitute for agar, it has become a valuable hydrocolloid in the food industry, prized for its reliable gelling, thickening, and stabilizing functionalities. Its unique properties, stemming from its distinct chemical structure, have secured its place in the formulation of a variety of food products. A thorough understanding of its historical context, chemical properties, and the protocols for its extraction and analysis is essential for food scientists and researchers seeking to optimize its use or explore new applications.

References

An In-depth Technical Guide on the Biosynthesis of Furcellaran in Red Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furcellaran, a sulfated galactan extracted from the red alga Furcellaria lumbricalis, holds significant interest for the pharmaceutical and food industries due to its unique gelling and stabilizing properties. Structurally similar to κ-carrageenan, this compound is a hybrid polysaccharide composed of repeating units of D-galactose and 3,6-anhydro-D-galactose with a lower degree of sulfation. While the complete biosynthetic pathway of this compound has not been fully elucidated in Furcellaria lumbricalis, extensive research on carrageenan biosynthesis in other red algae provides a robust hypothetical framework. This technical guide synthesizes the current understanding of this compound biosynthesis, detailing the precursor molecules, the putative enzymatic players, and the key chemical transformations. It provides a compilation of quantitative data on this compound composition and includes detailed experimental protocols for its extraction, purification, and characterization, alongside methodologies for assaying the key enzyme families involved in its synthesis.

Introduction: The Structure of this compound

This compound is a linear sulfated polysaccharide with a backbone consisting of alternating (1→3)-linked β-D-galactopyranose and (1→4)-linked α-D-galactopyranose residues. A significant portion of the α-D-galactopyranose units are present as 3,6-anhydro-α-D-galactopyranose. The key distinction from κ-carrageenan lies in its lower sulfation content; in this compound, a sulfate (B86663) ester group is found on average for every three to four monosaccharide units, primarily at the C-4 position of the β-D-galactopyranose residues.[1][2] This hybrid β/κ-carrageenan structure imparts its characteristic thermoreversible gelling properties in the presence of potassium ions.[2][3]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to occur in the Golgi apparatus of Furcellaria lumbricalis cells and is analogous to the well-studied carrageenan biosynthetic pathway. The process can be conceptually divided into three main stages: precursor synthesis, backbone elongation, and post-polymerization modification.

Precursor Synthesis: UDP-Galactose

The primary building block for the this compound backbone is understood to be UDP-D-galactose. This activated sugar is synthesized from the products of photosynthesis through a series of enzymatic reactions. The pathway begins with glucose-1-phosphate, which is converted to UDP-glucose by UDP-glucose pyrophosphorylase. Subsequently, UDP-glucose is epimerized to UDP-galactose by UDP-glucose-4-epimerase.

G cluster_0 Precursor Synthesis Glucose-1-Phosphate Glucose-1-Phosphate UDP_Glucose UDP_Glucose Glucose-1-Phosphate->UDP_Glucose UDP-Glucose Pyrophosphorylase UTP UTP UTP->UDP_Glucose UDP_Galactose UDP_Galactose UDP_Glucose->UDP_Galactose UDP-Glucose-4-Epimerase

Figure 1: Synthesis of the precursor molecule UDP-Galactose.
Backbone Elongation: The Role of Glycosyltransferases

The linear galactan backbone of this compound is assembled by the sequential action of at least two types of galactosyltransferases, which are membrane-bound enzymes located in the Golgi apparatus. These enzymes catalyze the formation of alternating β(1→3) and α(1→4) glycosidic bonds, using UDP-galactose as the galactose donor. While specific glycosyltransferases from Furcellaria lumbricalis have not yet been characterized, genomic studies on other red algae have identified numerous candidate genes belonging to various glycosyltransferase families.[4]

Post-Polymerization Modification: Sulfation and Anhydro-Bridge Formation

Following the synthesis of the polygalactan chain, two critical modifications occur: sulfation and the formation of 3,6-anhydro-bridges.

  • Sulfation: Sulfotransferases catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific hydroxyl groups on the galactose residues of the growing polysaccharide chain. In this compound, this occurs predominantly at the C-4 position of the β-D-galactose units. The degree and position of sulfation are crucial determinants of the final properties of the polysaccharide.

  • Anhydro-bridge Formation: The formation of 3,6-anhydro-α-D-galactose residues is a key step that confers the gelling ability to this compound. This is catalyzed by a sulfohydrolase or a galactose-6-sulfurylase, which removes the sulfate group from C-6 of an α-D-galactose-6-sulfate unit, leading to the formation of an intramolecular ether linkage between C-3 and C-6.

G cluster_1 Biosynthesis in Golgi Apparatus UDP_Gal UDP-Galactose Polygalactan Growing Polygalactan Chain UDP_Gal->Polygalactan Galactosyltransferases (β-1,3 and α-1,4 linkages) Sulfated_Polygalactan Sulfated Polygalactan (μ/ν-carrageenan precursor) Polygalactan->Sulfated_Polygalactan Sulfotransferases (using PAPS) This compound This compound (β/κ-carrageenan hybrid) Sulfated_Polygalactan->this compound Galactose-6-sulfurylase (Anhydro-bridge formation)

Figure 2: Hypothetical pathway of this compound biosynthesis in the Golgi.

Quantitative Data on this compound Composition

The chemical composition of this compound can vary depending on the geographical origin of the algae, season of harvest, and extraction methods. The following tables summarize typical quantitative data reported in the literature.

Table 1: Monosaccharide Composition and Sulfate Content of this compound

ParameterValue RangeReference(s)
D-Galactose (%)46 - 53[3]
3,6-Anhydro-D-galactose (%)28.5 - 30.1[3]
Sulfate Content (%)12 - 20[3]
Sulfur Content (%)2.0 - 5.3[3][5]
Sulfate ester per monomer1 per 3-4 units[2]

Table 2: Physicochemical Properties of this compound

ParameterValueReference(s)
Average Molecular Weight (kDa)290 - 537[3][6]
Yield from dry algae (%)19 - 50[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its biosynthesis.

Extraction and Purification of this compound

This protocol is adapted from methods described for the extraction of galactans from Furcellaria lumbricalis.

Objective: To extract and purify this compound from dried algal biomass.

Materials:

  • Dried, ground Furcellaria lumbricalis

  • Distilled water or 0.05 M KOH solution

  • Ethanol (B145695) or Isopropanol (B130326) (95-99.9%)

  • Porous glass filters

  • Reflux apparatus

  • Drying oven

  • Milling equipment

Procedure:

  • Extraction:

    • Weigh the desired amount of dried algal powder.

    • Suspend the algal powder in distilled water or 0.05 M KOH solution at a mass ratio of 1:20 to 1:30 (algae:solvent).[7]

    • Heat the suspension to boiling under reflux for 2-4 hours.[7]

    • After the extraction period, filter the hot extract through a porous glass filter to separate the solid algal residue.[7]

  • Precipitation:

    • Cool the filtered extract.

    • Add 3 volumes of cold (7°C) ethanol or isopropanol to the extract while stirring to precipitate the polysaccharide.[7]

    • Allow the precipitate to settle.

  • Purification and Drying:

    • Separate the precipitated this compound by filtration through a porous glass filter.

    • Wash the precipitate with cold ethanol or isopropanol to remove residual salts and impurities.[7]

    • Dry the purified this compound in a drying oven at 60°C to a constant weight.[7]

    • Mill the dried this compound to obtain a fine powder.

G Start Dried Algal Biomass Extraction Hot Aqueous/Alkaline Extraction (e.g., 0.05M KOH, 2-4h) Start->Extraction Filtration1 Hot Filtration Extraction->Filtration1 Precipitation Alcohol Precipitation (3 vols Ethanol/Isopropanol) Filtration1->Precipitation Filtration2 Filtration Precipitation->Filtration2 Washing Wash with Alcohol Filtration2->Washing Drying Drying (60°C) Washing->Drying Milling Milling Drying->Milling End Purified this compound Powder Milling->End

Figure 3: Workflow for the extraction and purification of this compound.
Assay for Galactosyltransferase Activity (General Protocol)

This protocol is a general method for assaying UDP-galactose dependent galactosyltransferases, which can be adapted for crude enzyme extracts from Furcellaria lumbricalis.

Objective: To measure the activity of galactosyltransferases by quantifying the transfer of galactose from a donor to an acceptor substrate.

Principle: The activity is measured by determining the amount of UDP produced in the reaction, which is stoichiometric to the amount of galactose transferred. UDP is separated and quantified by High-Performance Liquid Chromatography (HPLC).[8]

Materials:

  • Crude enzyme extract from Furcellaria lumbricalis (e.g., microsomal fraction)

  • UDP-galactose (donor substrate)

  • Acceptor substrate (e.g., N-acetylglucosamine or a suitable oligosaccharide)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • HPLC system with an amino-bonded column

  • Spectrophotometric detector (262 nm)

  • UDP, UDP-galactose, UMP, and uridine (B1682114) standards

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of UDP-galactose, and the acceptor substrate.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme extract.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by boiling for 2 minutes or by adding an equal volume of cold ethanol.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered sample onto an amino-bonded HPLC column.

    • Elute with an isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer).

    • Monitor the eluate at 262 nm.

    • Identify and quantify the UDP peak by comparing its retention time and peak area to those of a standard curve prepared with known concentrations of UDP.[8]

  • Calculation of Activity:

    • Calculate the amount of UDP produced from the standard curve.

    • Express the enzyme activity as nmol of UDP produced per minute per mg of protein.

Assay for Sulfotransferase Activity (General Protocol)

This is a general, non-radioactive, coupled enzymatic assay for sulfotransferases that use PAPS as the sulfate donor.

Objective: To measure the activity of sulfotransferases by quantifying the production of 3'-phosphoadenosine-5'-phosphate (PAP).

Principle: The sulfotransferase transfers a sulfo group from PAPS to an acceptor (the polysaccharide), producing PAP. A coupling phosphatase (e.g., IMPAD1) then specifically hydrolyzes PAP to produce inorganic phosphate (Pi). The amount of Pi generated is quantified using a colorimetric method, such as the Malachite Green assay.

Materials:

  • Crude enzyme extract from Furcellaria lumbricalis

  • PAPS (sulfate donor)

  • Acceptor substrate (e.g., desulfated this compound or a suitable oligosaccharide)

  • Coupling phosphatase (IMPAD1)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Malachite Green phosphate detection reagent

  • Phosphate standards

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, PAPS, the acceptor substrate, and the coupling phosphatase.

    • Pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate for a defined period.

    • Terminate the reaction by adding a stop solution (e.g., an acid).

  • Phosphate Quantification:

    • Add the Malachite Green reagent to the terminated reaction mixture.

    • Incubate for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculation of Activity:

    • Construct a standard curve using known concentrations of phosphate.

    • Determine the amount of phosphate produced in the reaction from the standard curve.

    • Express the sulfotransferase activity as nmol of phosphate produced per minute per mg of protein.

Conclusion and Future Directions

The biosynthesis of this compound in Furcellaria lumbricalis is a complex process involving a coordinated series of enzymatic reactions. While the exact enzymes have yet to be isolated and characterized from this specific alga, the pathway can be inferred with reasonable confidence from studies on carrageenan biosynthesis. The key steps involve the synthesis of UDP-galactose, the polymerization of the galactan backbone by glycosyltransferases, and subsequent modifications by sulfotransferases and galactose-6-sulfurylases in the Golgi apparatus.

Future research should focus on the identification and characterization of the specific glycosyltransferase and sulfotransferase genes and their corresponding enzymes in Furcellaria lumbricalis. Transcriptomic and proteomic analyses of the Golgi apparatus during active polysaccharide synthesis would be powerful tools to identify candidate genes. Heterologous expression and biochemical characterization of these enzymes would provide definitive evidence for their roles in this compound biosynthesis and open up possibilities for the in vitro enzymatic synthesis of tailored this compound-like polysaccharides for novel applications in drug development and materials science.

References

Spectroscopic Analysis of Furcellaran Functional Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used for the structural elucidation and functional group analysis of furcellaran, a sulfated polysaccharide from the red algae Furcellaria lumbricalis. This compound's unique gelling and stabilizing properties, stemming from its distinct chemical structure, make it a molecule of significant interest in the pharmaceutical and food industries. Understanding its functional groups through spectroscopic analysis is paramount for its application and modification in drug development and other advanced material sciences.

Chemical Structure of this compound

This compound is a linear sulfated galactan, primarily composed of repeating disaccharide units. These units consist of alternating (1→3)-linked β-D-galactopyranose and (1→4)-linked 3,6-anhydro-α-D-galactopyranose.[1][2] A key feature of this compound is the presence of sulfate (B86663) ester groups, predominantly at the C-4 position of the β-D-galactopyranose units.[3] The degree of sulfation can vary, which significantly influences the physicochemical properties of the polysaccharide. Other functional groups present are hydroxyl (-OH) groups on the galactose units.

Spectroscopic Techniques for Functional Group Analysis

The primary spectroscopic methods employed for the analysis of this compound's functional groups are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy. Each technique provides unique insights into the molecular structure of this complex biopolymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule based on the absorption of infrared radiation. For this compound, FTIR is particularly useful for identifying the characteristic sulfate and hydroxyl groups, as well as the glycosidic linkages that form the polysaccharide backbone.

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400O-H stretching of hydroxyl groups[2][4]
~2920C-H stretching of the pyranose ring[4]
~1640O-H bending of associated water[5]
~1220-1260S=O asymmetric stretching of sulfate esters[4][6]
~1070C-O stretching of the glycosidic linkage[4]
~930C-O-C stretching of 3,6-anhydro-galactose[4]
~845C-O-S stretching of galactose-4-sulfate[4]

This protocol outlines the analysis of this compound in a solid, film-like state using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

  • Sample Preparation:

    • Prepare a 1-2% (w/v) aqueous solution of this compound by dissolving the powder in deionized water with gentle heating and stirring.

    • Cast the solution onto a clean, flat, non-stick surface (e.g., a petri dish) and allow it to dry completely at room temperature or in a low-temperature oven (around 40-50°C) to form a thin film.

    • Carefully peel the dried film from the surface.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a diamond ATR accessory.

    • Perform a background scan of the empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).

  • Data Acquisition:

    • Place a section of the this compound film onto the ATR crystal, ensuring good contact across the entire crystal surface. Use the ATR's pressure clamp to apply consistent pressure.

    • Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.[4]

  • Data Processing:

    • Perform baseline correction and normalization of the acquired spectrum using the spectrometer's software to ensure accurate peak analysis.

    • Identify and assign the characteristic absorption bands corresponding to the functional groups of this compound using the data provided in the table above.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR-ATR) cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Water cast Cast Solution to Form Film dissolve->cast dry Dry to Obtain Thin Film cast->dry background Perform Background Scan dry->background sample_place Place Film on ATR Crystal background->sample_place collect Collect Spectrum (4000-400 cm-1) sample_place->collect process Baseline Correction & Normalization collect->process analyze Identify & Assign Peaks process->analyze

FTIR-ATR Experimental Workflow for this compound Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of polysaccharides like this compound. Both ¹H and ¹³C NMR provide information on the anomeric configuration of the sugar residues, the position of glycosidic linkages, and the location of sulfate groups.

NMR spectra of this compound are typically acquired in deuterium (B1214612) oxide (D₂O) at elevated temperatures (e.g., 60-80°C) to ensure sample dissolution and reduce viscosity. Chemical shifts are reported in parts per million (ppm).

¹³C NMR Chemical Shift Assignments (in D₂O)

Carbon AtomChemical Shift (ppm)Reference(s)
G-1~102.5[1]
G-2~70.0
G-3~80.5[7]
G-4 (sulfated)~75.5[7]
G-4 (unsulfated)~70.0
G-5~76.0
G-6~61.3
A-1~95.0[1]
A-2~70.5[7]
A-3~77.5[7]
A-4~79.0[7]
A-5~75.0[7]
A-6~69.5[7]

G refers to the β-D-galactopyranose residue, and A refers to the 3,6-anhydro-α-D-galactopyranose residue.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).

    • To aid dissolution, the sample can be gently heated (e.g., in a water bath at 60-80°C) and vortexed.

    • Transfer the clear solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer for the D₂O solvent.

    • Set the sample temperature to 60-80°C to maintain sample solubility and achieve better spectral resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Suppress the residual HDO signal using an appropriate solvent suppression technique (e.g., presaturation).

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C and the polymeric nature of the sample, a larger number of scans (thousands to tens of thousands) and a longer acquisition time will be necessary.[1] Proton decoupling is used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra. For ¹H NMR, the residual HDO peak can be used as a secondary reference. For ¹³C NMR, an internal standard like acetone (B3395972) or referencing to the known solvent peak is common.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of different protons.

    • Assign the peaks in both ¹H and ¹³C spectra based on literature values and 2D NMR experiments (e.g., COSY, HSQC) if performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR) cluster_proc Data Processing & Analysis dissolve Dissolve this compound in D2O transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim, Set Temp) transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process analyze Reference & Assign Peaks process->analyze process->analyze

NMR Spectroscopy Experimental Workflow
Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide information on the carbohydrate backbone and the sulfate groups.

Data specific to this compound is limited, but assignments can be inferred from studies on the closely related κ-carrageenan.

Wavenumber (cm⁻¹)AssignmentReference(s)
~1085Symmetric stretching of the sulfate group (O=S=O)[3]
~930-940C-O-C stretching of 3,6-anhydro-galactose[3]
~845-850C-O-S stretching of galactose-4-sulfate[3]
~430-440Ring deformation of the pyranose units[8]
  • Sample Preparation:

    • This compound can be analyzed as a solid powder or as a dried film.

    • For powder analysis, place a small amount of the sample on a microscope slide.

    • For film analysis, prepare a film as described in the FTIR protocol.

  • Instrument Setup:

    • Use a Raman microscope system.

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The choice of laser may depend on the sample's fluorescence properties; longer wavelengths often reduce fluorescence.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon).

  • Data Acquisition:

    • Focus the laser on the sample using the microscope objective.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-1800 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio while avoiding sample damage. Multiple accumulations may be necessary.

  • Data Processing:

    • Perform cosmic ray removal and baseline correction on the raw spectrum.

    • Normalize the spectrum if necessary for comparison between samples.

    • Identify and assign the characteristic Raman bands based on the available literature for carrageenans and other polysaccharides.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Raman) cluster_proc Data Processing & Analysis prep_sample Prepare Solid Sample (Powder or Film) setup Instrument Setup (Laser, Calibration) prep_sample->setup focus Focus Laser on Sample setup->focus acquire Acquire Raman Spectrum focus->acquire process Cosmic Ray Removal & Baseline Correction acquire->process analyze Identify & Assign Peaks process->analyze

References

Furcellaran: A Comprehensive Technical Guide to its Chemical Identification

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the chemical identification of furcellaran. It details its chemical structure, properties, and the analytical techniques used for its characterization, alongside experimental protocols.

Chemical Abstract Service (CAS) Number and Synonyms

This compound is registered under the following CAS numbers:

CAS Registry Number®StatusOther Names and Identifiers
9000-21-9CurrentFurcellaria gum, Danish agar, Estagar, Furtselleran[1][2][3][4]
73297-69-5DeprecatedHydrolyzed this compound[1][2][4][5]

Chemical Structure and Composition

This compound is a sulfated galactan, a type of polysaccharide extracted from the red alga Furcellaria lumbricalis[5][6]. Structurally, it is classified as a hybrid β/κ-carrageenan[6][7]. Its backbone is composed of repeating disaccharide units of alternating (1→3) linked β-D-galactopyranose and (1→4) linked α-D-galactopyranose residues[8].

A key feature of this compound is the presence of 3,6-anhydro-α-D-galactopyranose and sulfate (B86663) esters. It is considered an undersulfated κ-carrageenan, with approximately one sulfate ester for every three to four sugar residues, whereas ideal κ-carrageenan has one sulfate ester per two residues[5][6]. The sulfate groups are primarily located at the C-4 position of the β-D-galactopyranose units[8]. The structure also contains residues of 6-O-methyl-d-galactose as a minor component[9].

The molecular weight of this compound is reported to be in the range of 20,000–80,000 Da[5].

Table 1: Chemical Composition of this compound

ComponentPercentage (%)Reference
D-galactose46-53[5]
3,6-anhydro-D-galactose30-35[5]
Sulfated portions of both sugars16-20[5]

Physicochemical Properties

This compound is soluble in water at temperatures around 75-77°C and forms firm, elastic gels upon cooling[5]. The gelling properties are influenced by the presence of cations, particularly potassium ions (K+), which promote the formation of a strong gel matrix[6]. This is due to a coil-to-helix transition of the polysaccharide chains, followed by the aggregation of these helices[6].

Experimental Protocols for Identification and Characterization

The chemical identification and structural elucidation of this compound involve a combination of extraction, purification, and analytical techniques.

Extraction and Purification of this compound

The following workflow outlines the general procedure for extracting and purifying this compound from Furcellaria lumbricalis.

G cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification and Isolation Raw_Alga Harvested Furcellaria lumbricalis Washing Washing to remove epiphytes and debris Raw_Alga->Washing Drying Drying of the algal biomass Washing->Drying Alkali_Treatment Optional: Alkali Treatment (e.g., KOH) to improve gelling properties Drying->Alkali_Treatment Pre-treatment Extraction Hot Water Extraction (e.g., boiling water) Drying->Extraction Direct Alkali_Treatment->Extraction Filtration Filtration to separate extract from solid residue Extraction->Filtration Precipitation Precipitation with alcohol (e.g., isopropanol) or KCl Filtration->Precipitation Separation Separation of the precipitate (e.g., filtration, centrifugation) Precipitation->Separation Final_Drying Drying of the purified this compound Separation->Final_Drying Milling Milling to obtain powdered this compound Final_Drying->Milling Purified_this compound Purified this compound Milling->Purified_this compound Final Product

Caption: Workflow for the extraction and purification of this compound from Furcellaria lumbricalis.

Detailed Methodologies:

  • Alkali Treatment (Optional): The dried algal material can be pre-treated with an alkaline solution (e.g., 0.4-0.6 M KOH) for several days at room temperature. This treatment enhances the gelling properties by converting precursor units to 3,6-anhydrogalactose[8][10]. The treated algae are then washed thoroughly with water until neutral[8].

  • Hot Water Extraction: The algal material (either alkali-treated or native) is boiled in water for several hours[10][11]. The ratio of algae to water is typically around 1:20 to 1:33[10][11].

  • Precipitation: The hot extract is filtered to remove solid residues. This compound is then precipitated from the clear extract by adding a non-solvent like isopropanol (B130326) or a salt solution such as potassium chloride (KCl)[5][10].

  • Drying: The precipitated this compound is collected, washed with the precipitating agent, and then dried in an oven at around 60°C[10].

Analytical Techniques for Chemical Identification

A suite of analytical methods is employed to confirm the identity and characterize the structure of this compound.

Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeKey FindingsReferences
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the primary structure, including the identification of monomeric units and their linkages.Confirms the presence of (1→3) linked β-D-galactopyranose, (1→4) linked 3,6-anhydro-α-D-galactopyranose, and sulfation at the C-4 position of galactose.[8][9][12][13][8][9][12][13]
Fourier Transform Infrared (FTIR) Spectroscopy Identification of functional groups, particularly sulfate esters.Shows characteristic absorption bands for hydroxyl, glycosidic, and sulfate groups.[9][13][9][13]
High-Performance Size-Exclusion Chromatography (HP-SEC) Determination of molecular weight and molecular weight distribution.Provides information on the average molecular weight and polydispersity of the this compound sample.[9][12][9][12]
Gas Chromatography (GC) / Mass Spectrometry (MS) Determination of monosaccharide composition after hydrolysis.Quantifies the relative amounts of galactose, 3,6-anhydrogalactose, and other minor monosaccharides.[8][13][8][13]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Determination of elemental composition, including the content of cations.Measures the concentration of ions like potassium, calcium, and sodium, which are important for gelling properties.[9][9]

Experimental Protocols for Key Analytical Methods:

  • ¹H and ¹³C NMR Spectroscopy: this compound samples are typically dissolved in D₂O and spectra are recorded at elevated temperatures (e.g., 65°C) to ensure solubility and reduce viscosity[14]. The chemical shifts of anomeric protons and carbons are characteristic of the specific sugar residues and their linkages[8][12].

  • FTIR Spectroscopy: The polysaccharide sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The spectrum is recorded to identify characteristic peaks for O-H stretching, C-H stretching, and S=O stretching of sulfate groups.

  • HP-SEC: A solution of this compound is passed through a size-exclusion column. The elution time is compared to that of known molecular weight standards to determine the molecular weight distribution[9].

Signaling Pathways and Biological Activities

While this compound is primarily used for its gelling and thickening properties, research has explored its potential biological activities. As an anionic sulfated polysaccharide, it has been investigated for its ability to inhibit ice recrystallization, making it a candidate for applications in cryopreservation[15]. Further research is needed to fully elucidate specific signaling pathways affected by this compound in biological systems.

This guide provides a comprehensive overview of the chemical identification of this compound, equipping researchers with the necessary knowledge for its analysis and application in various scientific and industrial fields.

References

Furcellaran in Scientific Research: A Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran, a sulfated polysaccharide extracted from the red algae Furcellaria lumbricalis, is a versatile biopolymer with a growing range of applications in scientific research.[1][2][3] Structurally similar to kappa-carrageenan, it is composed of repeating units of D-galactose and 3,6-anhydro-D-galactose.[2][4] Its unique gelling, stabilizing, and film-forming properties, coupled with its biocompatibility and biodegradability, have made it a subject of increasing interest in fields such as drug delivery, tissue engineering, and food science.[5][6][7] This technical guide provides an in-depth review of the current scientific applications of this compound, with a focus on quantitative data, experimental protocols, and key workflows.

Physicochemical Properties of this compound

The functional properties of this compound are dictated by its chemical structure and molecular weight. The presence of sulfate (B86663) ester groups and 3,6-anhydrogalactose content are particularly important for its gelling capabilities.[3]

PropertyValueReferences
Molecular Weight 20,000 - 80,000 Da[2][4]
Sulfate Content 12-16%[4]
Composition D-galactose (46-53%), 3,6-anhydro-D-galactose (30-35%), sulfated sugars (16-20%)[2][4]
Sulfate Ester Position One sulfate ester per three to four sugar residues[4]
Gelling Properties Forms firm, elastic gels, intermediate between agar (B569324) and carrageenan. Gelling is enhanced by potassium salts.[2][4][8]
Solubility Soluble in water at approximately 75-77°C and in boiling milk.[4]

Applications in Scientific Research

Drug Delivery Systems

This compound's ability to form gels and encapsulate bioactive compounds makes it a promising candidate for controlled drug delivery systems.[5][9] Its anionic nature allows for the formation of polyelectrolyte complexes with cationic polymers like chitosan, creating multilayer microcapsules for targeted delivery.[3][9]

This protocol is adapted from the methodology described by Czarnomysy et al. (2022).

Materials:

  • This compound (FUR)

  • Chitosan (CHIT)

  • Glutathione (B108866)

  • Sodium chloride (NaCl)

  • Acetic acid

  • Distilled water

Procedure:

  • Biopolymer Solution Preparation:

    • Prepare a 500 ppm FUR solution in 0.005 M NaCl.

    • Prepare a 500 ppm CHIT solution in 0.005 M NaCl with 2% acetic acid.

    • Ultrasound the solutions to ensure complete dissolution.[9]

  • Active Substance Preparation:

    • Prepare glutathione solutions at concentrations of 5 mg/mL and 25 mg/mL in 0.005 M NaCl.[9]

  • Capsule Formation (Layer-by-Layer Deposition):

    • The formation of multilayer microcapsules is achieved through the alternating deposition of the polyanion (this compound) and polycation (chitosan) onto a core containing the active substance. The process is monitored by measuring the zeta potential after the addition of each layer.[9]

G cluster_prep Solution Preparation cluster_layering Layer-by-Layer Deposition cluster_analysis Characterization prep_fur Prepare 500 ppm this compound Solution add_fur Add this compound to Glutathione Core prep_fur->add_fur prep_chit Prepare 500 ppm Chitosan Solution add_chit Add Chitosan Layer prep_chit->add_chit prep_glut Prepare Glutathione Solution prep_glut->add_fur measure_zeta1 Measure Zeta Potential add_fur->measure_zeta1 measure_zeta1->add_chit measure_zeta2 Measure Zeta Potential add_chit->measure_zeta2 repeat_layers Repeat for Desired Number of Layers measure_zeta2->repeat_layers sem_imaging SEM Imaging repeat_layers->sem_imaging

Caption: Workflow for the preparation of this compound-chitosan multilayer microcapsules.

Tissue Engineering Scaffolds

This compound is being explored as a biomaterial for creating three-dimensional scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.[1][10] Its biocompatibility and ability to be functionalized make it suitable for these applications.[1]

This protocol is based on the work of Štěpánková et al. (2024).[1]

Materials:

  • Polylactic acid (PLA)

  • Polyethylene glycol (PEG) as a porogen

  • This compound

  • Radiofrequency (RF) air plasma equipment

Procedure:

  • Scaffold Fabrication (Porogen Leaching):

    • Create a solution of PLA and PEG (75% mass ratio).

    • Cast the solution and allow the solvent to evaporate.

    • Leach out the PEG porogen using a suitable solvent (e.g., water) to create a porous structure.[1]

  • Surface Activation:

    • Treat the surface of the PLA scaffold with RF air plasma to introduce functional groups and improve hydrophilicity.[1]

  • This compound Immobilization:

    • Deposit a solution of this compound (or chemically modified this compound such as sulfated or carboxymethylated derivatives) onto the plasma-treated scaffold surface.[1]

  • Characterization:

    • Analyze the scaffold's morphology, porosity, surface chemistry, and biocompatibility using techniques like Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), and cell culture assays.[1]

G cluster_fabrication Scaffold Fabrication cluster_functionalization Surface Functionalization cluster_characterization Characterization mix_pla_peg Mix PLA and PEG Solution cast_solution Cast Solution and Evaporate Solvent mix_pla_peg->cast_solution leach_porogen Leach PEG Porogen cast_solution->leach_porogen plasma_treatment RF Air Plasma Treatment leach_porogen->plasma_treatment fur_deposition Deposit this compound Solution plasma_treatment->fur_deposition sem_xps SEM and XPS Analysis fur_deposition->sem_xps cell_culture Cell Culture Assays fur_deposition->cell_culture

Caption: Workflow for fabricating and functionalizing porous PLA scaffolds with this compound.

Food Science and Packaging

The primary commercial application of this compound has been in the food industry as a gelling and stabilizing agent.[4][5] More recently, its excellent film-forming properties have led to its use in biodegradable and active food packaging.[5][6]

This protocol is a general procedure based on information from various sources.[5][11]

Materials:

  • This compound powder

  • Distilled water

  • Glycerol (B35011) (as a plasticizer)

  • Optional: Nanofillers (e.g., silver nanoparticles, graphene oxide), plant extracts for active properties.[11][12]

Procedure:

  • Film-Forming Solution Preparation:

    • Dissolve this compound powder (e.g., 0.5 g) in distilled water (e.g., 50 mL) with stirring for one hour on a magnetic stirrer.[11]

    • Add glycerol (e.g., 0.25 mL) and mix for another 30 minutes.[11]

    • If creating a nanocomposite film, add the desired nanofiller (e.g., 2.5 wt.%) to the solution.[11]

  • Casting:

    • Pour the film-forming solution onto a level, non-stick surface (e.g., a petri dish).

    • Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., an oven at a specific temperature).

  • Drying and Peeling:

    • Once the film is dry, carefully peel it from the casting surface.

  • Characterization:

    • Evaluate the film's mechanical properties (tensile strength, elongation at break), water vapor permeability, and antimicrobial/antioxidant activity if active compounds were added.[13]

G cluster_components Film Components cluster_properties Film Properties fur This compound Matrix mech Mechanical Strength fur->mech barrier Barrier Properties (e.g., WVTR) fur->barrier gly Glycerol (Plasticizer) gly->mech decreases nano Nanofillers (e.g., GO, AgNPs) nano->mech increases nano->barrier improves active Active Properties (Antimicrobial, Antioxidant) nano->active extract Plant Extracts extract->active

References

Methodological & Application

Application Notes and Protocols for Preparing Furcellaran Hydrogels for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo microenvironment more accurately than traditional two-dimensional (2D) cultures. Hydrogels, with their high water content and tunable mechanical properties, serve as excellent scaffolds for 3D cell culture. Furcellaran, a natural polysaccharide extracted from the red algae Furcellaria lumbricalis, is a promising biomaterial for creating these scaffolds due to its biocompatibility, gelling properties, and mechanical strength.[1] This document provides a detailed protocol for the preparation of this compound hydrogels for encapsulating cells in a 3D culture system.

This compound is a sulfated galactan, structurally similar to kappa-carrageenan, and forms thermoreversible gels in the presence of cations, particularly potassium ions (K+).[2] The ability to control the gelation process and the mechanical properties of the hydrogel by adjusting polymer and ion concentrations makes this compound a versatile tool for tissue engineering and drug discovery applications.[2]

Data Presentation

The mechanical properties of this compound hydrogels are critical for mimicking specific tissue environments and influencing cell behavior. The storage modulus (G'), a measure of the hydrogel's stiffness, can be modulated by varying the concentration of this compound and the crosslinking agent, potassium chloride (KCl).

This compound Concentration (% w/w)KCl Concentration (mM)Storage Modulus (G') (Pa)
1.510~9300
1.540~30000
0.75Not SpecifiedLower than 0.75%
>0.75Not SpecifiedHigher than 0.75%

Note: The data is compiled from rheological studies on this compound gels.[2] The exact values can vary based on the specific source and purity of the this compound.

Experimental Protocols

This protocol details the steps for preparing this compound hydrogels and encapsulating cells for 3D culture.

Materials
  • This compound powder (food-grade or purified)

  • Potassium chloride (KCl)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell type

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest

  • Trypsin-EDTA

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes and micropipette tips

  • Water bath or heating block

  • Laminar flow hood

  • Cell culture plates (e.g., 24-well or 96-well plates)

  • Autoclave or sterile filter (0.22 µm)

Protocol Steps

1. Preparation of Sterile this compound and KCl Solutions

1.1. This compound Stock Solution (e.g., 3% w/v):

  • Weigh the desired amount of this compound powder and dissolve it in sterile PBS in a sterile, autoclavable bottle.
  • To aid dissolution, heat the solution to 60-70°C while stirring continuously until the powder is fully dissolved and the solution is clear.
  • Sterilize the this compound solution by autoclaving. Allow the solution to cool to 37-40°C in a water bath before use. Caution: Do not let the temperature drop below the gelling temperature.

1.2. KCl Crosslinking Solution (e.g., 1 M):

  • Dissolve KCl in deionized water to create a 1 M stock solution.
  • Sterilize the KCl solution using a 0.22 µm syringe filter and store it at room temperature.

2. Cell Preparation

2.1. Culture cells to the desired confluency in standard 2D culture flasks. 2.2. Aspirate the culture medium and wash the cells with sterile PBS. 2.3. Add Trypsin-EDTA to detach the cells from the flask. 2.4. Once detached, neutralize the trypsin with complete culture medium (containing FBS). 2.5. Transfer the cell suspension to a sterile conical tube and centrifuge to pellet the cells. 2.6. Aspirate the supernatant and resuspend the cell pellet in a small volume of complete culture medium to achieve a high cell density (e.g., 1 x 10^6 to 1 x 10^7 cells/mL). Keep the cell suspension on ice.

3. Cell Encapsulation in this compound Hydrogel

This procedure should be performed under aseptic conditions in a laminar flow hood.

3.1. In a sterile conical tube, warm the sterile this compound stock solution to 37°C. 3.2. Prepare the final this compound-cell suspension. For a final concentration of 1.5% this compound, mix equal volumes of the 3% this compound stock solution and the cell suspension. Gently pipette to ensure a homogenous mixture without introducing air bubbles. 3.3. Add the sterile KCl crosslinking solution to the this compound-cell suspension to initiate gelation. The final KCl concentration should be between 10 mM and 40 mM to achieve the desired stiffness.[2] For example, to achieve a final concentration of 40 mM KCl in 1 mL of hydrogel, add 40 µL of the 1 M KCl stock solution. Mix gently but quickly. 3.4. Immediately dispense the this compound-cell-KCl mixture into the wells of a cell culture plate. The volume will depend on the plate format (e.g., 50-100 µL for a 96-well plate; 200-500 µL for a 24-well plate). 3.5. Allow the hydrogels to solidify at room temperature for 15-30 minutes. Gelation time will depend on the final concentrations of this compound and KCl. 3.6. Once the hydrogels have set, gently add pre-warmed complete culture medium to each well to cover the hydrogels. 3.7. Incubate the culture plate at 37°C in a humidified incubator with 5% CO2. 3.8. Change the culture medium every 2-3 days.

4. Analysis of Cell Viability and Function

Cell viability within the this compound hydrogels can be assessed using standard assays such as Live/Dead staining or metabolic assays (e.g., MTS, PrestoBlue).[3][4] However, it is important to validate these assays for 3D constructs, as reagent diffusion can be a limiting factor.[3] Microscopic imaging should be used for confirmation.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_cell Cell Handling cluster_encap Hydrogel Formation & Encapsulation cluster_culture 3D Culture & Analysis prep_fur Prepare & Sterilize This compound Solution mix_fur_cell Mix this compound with Cell Suspension prep_fur->mix_fur_cell prep_kcl Prepare & Sterilize KCl Solution add_kcl Add KCl to Initiate Crosslinking prep_kcl->add_kcl culture_cells Culture Cells (2D) harvest_cells Harvest & Resuspend Cells culture_cells->harvest_cells harvest_cells->mix_fur_cell mix_fur_cell->add_kcl dispense Dispense into Culture Plate add_kcl->dispense gelation Allow Gelation dispense->gelation add_media Add Culture Medium gelation->add_media incubate Incubate (37°C, 5% CO2) add_media->incubate analysis Analyze Cell Viability & Function incubate->analysis

Caption: Workflow for preparing this compound hydrogels for 3D cell culture.

References

Application Notes and Protocols for Creating Furcellaran-Based Edible Films with Improved Transparency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furcellaran, a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis, is a promising biopolymer for the development of edible films and coatings due to its excellent film-forming abilities, biodegradability, and non-toxic nature.[1][2] The transparency of these films is a critical attribute for consumer acceptance, as it allows for the clear visibility of the packaged food product. This document provides detailed protocols for the preparation of this compound-based edible films with a focus on achieving high transparency. The methodologies described herein are intended for researchers, scientists, and drug development professionals working on novel food packaging and delivery systems.

Key Experimental Protocols

Protocol 1: Preparation of this compound-Based Edible Film using Solution Casting

This protocol details the solution casting method for preparing this compound edible films. Glycerol is used as a plasticizer to improve the flexibility of the film.

Materials:

  • This compound powder

  • Distilled water

  • Glycerol (plasticizer)

  • Magnetic stirrer with heating plate

  • Beakers

  • Petri dishes (or other casting surfaces)

  • Desiccator with controlled relative humidity

Procedure:

  • Preparation of the Film-Forming Solution:

    • Dissolve 1% (w/v) of this compound powder in distilled water. For example, add 1 gram of this compound to 100 mL of distilled water.[3][4]

    • Heat the solution to approximately 120°C while stirring continuously with a magnetic stirrer for about 2 hours to ensure complete dissolution of the this compound.[3][4]

    • Once the this compound is fully dissolved, add a plasticizer. Glycerol is commonly used at a concentration of 1 mL per 100 mL of the film-forming solution.[3][4]

    • Continue stirring the solution at 60°C for another hour to ensure homogeneous mixing of the plasticizer.[3][4]

  • Casting of the Film:

    • Pour a specific volume of the warm film-forming solution onto a level casting surface, such as a petri dish.[5]

    • Ensure the solution spreads evenly to achieve a uniform thickness.

    • Place the cast films in a controlled environment to dry. A common practice is to dry them at room temperature (approximately 23 ± 1°C) under a fume hood for 24-48 hours.[6]

  • Film Conditioning:

    • After drying, carefully peel the films from the casting surface.

    • Condition the films in a desiccator at a controlled relative humidity (e.g., 50 ± 2% RH) for at least 48 hours before characterization.[7] This step is crucial for standardizing the moisture content of the films.

Protocol 2: Measurement of Film Transparency

The transparency of the edible films is a key parameter and can be quantified by measuring the light transmittance through the film using a UV-Vis spectrophotometer.

Materials:

  • UV-Vis spectrophotometer

  • Film samples cut into rectangular strips

  • Cuvette holder

Procedure:

  • Sample Preparation:

    • Cut the conditioned this compound film into a rectangular strip that fits into the spectrophotometer's cuvette holder.

    • Ensure there are no air gaps between the film and the holder.[8]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range, typically from 200 to 800 nm.

    • Use an empty cuvette holder or an empty portion of the microplate as a blank to calibrate the instrument.[8]

  • Measurement:

    • Place the film sample in the light path of the spectrophotometer.

    • Measure the absorbance (A) or transmittance (%T) at a specific wavelength. For transparency evaluation, 600 nm is a standard wavelength used.[8][9]

    • The transparency of the film can be expressed as percent transmittance (%T) at 600 nm.[9] Higher transmittance values indicate higher transparency.

Data Presentation

The optical properties of this compound-based edible films can be influenced by the addition of plasticizers and other active compounds. Pure this compound films are generally colorless and transparent.[10][11] The following table summarizes typical optical properties of this compound films.

Film CompositionColorTransparency/OpacityLightness (L*)Reference
Pure this compound (FUR)Colorless and TransparentHigh-[10][11]
FUR + Carbon Quantum Dots (CQDs)No change from pure FURHigh-[10][11]
FUR + Graphene Oxide (GO)GreyReduced-[10][11]
FUR + Maghemite Nanoparticles (MAN)Dark Brown, Not TransparentLow-[10][11]
This compound/Chitosan/Gelatin HydrolysateTransparent with a yellowish tinge-85.62[3]

Visualizations

G Experimental Workflow for this compound Edible Film Production cluster_0 Preparation of Film-Forming Solution cluster_1 Film Casting and Drying cluster_2 Film Characterization A Dissolve this compound in Distilled Water B Heat and Stir A->B C Add Plasticizer (Glycerol) B->C D Homogenize Solution C->D E Pour Solution onto Casting Surface D->E F Dry at Controlled Temperature E->F G Peel Dried Film F->G H Condition Film at Controlled Humidity G->H I Measure Transparency (UV-Vis) H->I J Analyze Mechanical Properties H->J

Caption: Workflow for the production and characterization of this compound-based edible films.

G Factors Influencing this compound Film Transparency cluster_0 Primary Components cluster_1 Additives This compound Film Transparency This compound Film Transparency This compound Matrix This compound Matrix This compound Matrix->this compound Film Transparency Forms transparent base Plasticizer (e.g., Glycerol) Plasticizer (e.g., Glycerol) Plasticizer (e.g., Glycerol)->this compound Film Transparency Maintains transparency Nanofillers (e.g., GO, MAN) Nanofillers (e.g., GO, MAN) Nanofillers (e.g., GO, MAN)->this compound Film Transparency Can decrease transparency Active Compounds (e.g., Plant Extracts) Active Compounds (e.g., Plant Extracts) Active Compounds (e.g., Plant Extracts)->this compound Film Transparency May add color/reduce transparency

Caption: Key factors affecting the transparency of this compound-based edible films.

References

Application Notes and Protocols: Furcellaran Hydrogel Scaffolds for Bone Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of furcellaran-based hydrogel scaffolds in the field of bone tissue engineering. This compound, a sulfated polysaccharide extracted from red algae, offers significant potential as a biomaterial for bone regeneration due to its biocompatibility, biodegradability, and ability to form ionotropically cross-linked hydrogels.

Overview of this compound Hydrogel Scaffolds

This compound hydrogels, particularly in composite forms with materials like hydroxyapatite (B223615) (HA) and gelatin, can mimic the extracellular matrix (ECM) of bone, providing a supportive environment for cell adhesion, proliferation, and osteogenic differentiation.[1] The inherent properties of this compound, combined with the osteoconductive nature of HA and the cell-adhesive properties of gelatin, make these scaffolds promising candidates for bone defect repair.

Key Advantages:

  • Biocompatibility: this compound is generally well-tolerated by cells and tissues.

  • Biodegradability: The hydrogel scaffold can be designed to degrade over time, allowing for replacement by newly formed bone tissue.

  • Injectability: this compound hydrogels can be formulated to be injectable, enabling minimally invasive delivery to defect sites.

  • Tunable Properties: The mechanical strength, porosity, and degradation rate can be tailored by adjusting the concentration of this compound, cross-linking agents, and the incorporation of other biomaterials.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for this compound hydrogels in the current literature, the following tables present data for a structurally similar polysaccharide, kappa-carrageenan, in a composite scaffold with chitosan (B1678972) and gelatin, cross-linked with potassium chloride (KCl).[2] This data can be used as a reference for expected values when working with this compound-based scaffolds.

Table 1: Mechanical and Physical Properties of Polysaccharide-Based Scaffolds [2]

Scaffold CompositionYoung's Modulus (kPa)Porosity (%)
Kappa-carrageenan/Chitosan (KC)9 - 256> 80%
Kappa-carrageenan/Chitosan/Gelatin (KCG)9 - 256> 80%
KCG enriched with KCl9 - 256> 80%
Chitosan/Gelatin (CG)9 - 256> 80%

Table 2: In Vitro Degradation of Polysaccharide-Based Scaffolds [2]

Scaffold CompositionDegradation (Weight Loss %) at Day 21
KC, KCG, KCG-KCl, CG~30%

Table 3: Swelling Behavior of Hydrogels in Phosphate (B84403) Buffered Saline (PBS)

Hydrogel TypeSwelling Ratio (%)Time to Equilibrium
General Polysaccharide Hydrogel250 - 51016 - 24 hours

Note: Swelling ratio can be significantly influenced by the hydrogel composition and cross-linking density.[3][4][5][6][7]

Experimental Protocols

Preparation of this compound-Hydroxyapatite-Gelatin (FHG) Hydrogel Scaffolds

This protocol describes the preparation of a composite hydrogel scaffold using this compound, hydroxyapatite, and gelatin, with potassium chloride (KCl) as a cross-linking agent.

Materials:

  • This compound powder

  • Gelatin (Type A or B)

  • Nano-hydroxyapatite (nHA) powder

  • Potassium chloride (KCl)

  • Deionized (DI) water

  • Magnetic stirrer with hotplate

  • Molds for scaffold casting (e.g., silicone molds)

  • Freeze-dryer

Protocol:

  • Prepare a 2% (w/v) this compound solution by dissolving this compound powder in DI water at 80°C with continuous stirring until fully dissolved.

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in DI water at 60°C with stirring.

  • Disperse nHA powder in the gelatin solution to achieve a desired concentration (e.g., 1% w/v) and sonicate for 30 minutes to ensure a homogenous suspension.

  • Mix the this compound and gelatin-nHA solutions in a 1:1 volume ratio while maintaining the temperature at 60°C.

  • Pour the composite solution into molds.

  • Induce physical cross-linking by cooling the solution to room temperature.

  • For ionic cross-linking, immerse the gels in a 2% (w/v) KCl solution for 2 hours.[2]

  • Wash the cross-linked scaffolds with DI water to remove excess KCl.

  • Freeze the scaffolds at -80°C for 24 hours.

  • Lyophilize the frozen scaffolds for 48 hours to create a porous structure.

  • Sterilize the scaffolds using ethylene (B1197577) oxide or gamma irradiation before cell culture.

Characterization of Scaffolds

3.2.1. Porosity Measurement (Liquid Displacement Method) [8][9][10]

  • Measure the dry weight of the scaffold (Wd).

  • Immerse the scaffold in a known volume of ethanol (B145695) (V1) in a graduated cylinder.

  • Apply a vacuum to ensure the ethanol penetrates all pores.

  • Record the total volume of ethanol and the immersed scaffold (V2).

  • Remove the scaffold and record the remaining volume of ethanol (V3).

  • Calculate porosity using the formula: Porosity (%) = [(V1 - V3) / (V2 - V3)] x 100.

3.2.2. Swelling Ratio [6][11]

  • Measure the dry weight of the scaffold (Wd).

  • Immerse the scaffold in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the scaffold, gently blot the surface to remove excess water, and measure the wet weight (Ww).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ww - Wd) / Wd] x 100.

3.2.3. In Vitro Degradation [11][12]

  • Measure the initial dry weight of the scaffold (Wi).

  • Immerse the scaffold in PBS (pH 7.4) containing lysozyme (B549824) (10,000 U/mL) at 37°C to simulate enzymatic degradation.[13][14]

  • At various time points, remove the scaffold, wash with DI water, freeze-dry, and measure the final dry weight (Wf).

  • Calculate the weight loss using the formula: Weight Loss (%) = [(Wi - Wf) / Wi] x 100.

3.2.4. Mechanical Testing (Compressive Modulus) [15][16]

  • Prepare cylindrical scaffold samples.

  • Use a universal testing machine with a compression platen.

  • Apply a uniaxial compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain curve.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

In Vitro Biocompatibility and Osteogenic Differentiation

3.3.1. Cell Culture

  • Use human Mesenchymal Stem Cells (MSCs) or osteoblast-like cell lines (e.g., MG-63, Saos-2).

  • Culture cells in appropriate media (e.g., DMEM for MG-63, McCoy's 5A for Saos-2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • For osteogenic differentiation of MSCs, use an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.[17]

3.3.2. Biocompatibility (MTT Assay)

  • Sterilize scaffolds and place them in a 96-well plate.

  • Seed cells onto the scaffolds at a density of 1 x 10^4 cells/well.

  • Culture for 1, 3, and 5 days.

  • At each time point, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).

3.3.3. Alkaline Phosphatase (ALP) Activity Assay [18][19][20]

  • Seed MSCs or osteoblasts onto the scaffolds and culture in an osteogenic medium for 7 and 14 days.

  • Wash the cell-seeded scaffolds with PBS.

  • Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100).

  • Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction with NaOH.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content determined by a BCA assay.

3.3.4. Alizarin Red S (ARS) Staining for Mineralization [21][22]

  • Culture cells on scaffolds in an osteogenic medium for 21 days.

  • Fix the cells with 4% paraformaldehyde.

  • Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

  • Wash with DI water to remove excess stain.

  • Visualize the red calcium deposits under a microscope.

  • For quantification, destain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.

3.3.5. Gene Expression Analysis (RT-PCR) [8][18][22]

  • Culture cells on scaffolds for 7 and 14 days.

  • Isolate total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), Osteopontin (OPN), and Osteocalcin (OCN).

  • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

In Vivo Bone Regeneration Study (Rat Calvarial Defect Model)[19][21][23][24][25]

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Dental drill with a trephine bur (e.g., 5 mm diameter)

  • Sterile FHG scaffolds

  • Micro-CT scanner

  • Histology processing reagents

Protocol:

  • Anesthetize the rat and shave the surgical site on the scalp.

  • Make a sagittal incision on the scalp to expose the calvarial bone.

  • Create a critical-sized defect (e.g., 5 mm diameter) in the parietal bone using a trephine bur under constant saline irrigation.

  • Implant the sterile FHG scaffold into the defect.

  • Suture the scalp incision.

  • Monitor the animals for post-operative recovery.

  • At predetermined time points (e.g., 4 and 8 weeks), euthanize the animals and harvest the calvarial bone containing the implant.

  • Analyze new bone formation using micro-CT and histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Scaffold Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Study cluster_outcome Outcome prep FHG Hydrogel Preparation char Physical & Mechanical Characterization prep->char Freeze-dried scaffold biocomp Biocompatibility (MTT Assay) char->biocomp osteo Osteogenic Differentiation (ALP, ARS, RT-PCR) char->osteo animal Rat Calvarial Defect Model osteo->animal Promising results analysis Micro-CT & Histology animal->analysis outcome Bone Regeneration analysis->outcome

Caption: Experimental workflow for evaluating this compound hydrogel scaffolds for bone tissue engineering.

Osteogenic Signaling Pathway

osteogenic_signaling cluster_scaffold This compound Scaffold Microenvironment cluster_cell Mesenchymal Stem Cell (MSC) cluster_pathways Key Signaling Pathways cluster_transcription Transcription Factor Activation cluster_differentiation Osteogenic Differentiation scaffold This compound-HA Scaffold (Biophysical & Biochemical Cues) Wnt Wnt/β-catenin scaffold->Wnt Activates BMP BMP/SMAD scaffold->BMP Activates MSC MSC Runx2 Runx2 Wnt->Runx2 BMP->Runx2 Osteoblast Osteoblast Differentiation Runx2->Osteoblast Markers Expression of Osteogenic Markers (ALP, OPN, OCN) Osteoblast->Markers Mineralization Matrix Mineralization Markers->Mineralization

Caption: Simplified signaling cascade for MSC osteogenic differentiation on a this compound scaffold.

Conclusion

This compound-based hydrogel scaffolds, particularly when combined with osteoconductive materials like hydroxyapatite, represent a versatile platform for bone tissue engineering. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize these biomaterials for clinical applications in bone regeneration. Further research is warranted to obtain more specific quantitative data on this compound hydrogels and to elucidate the precise molecular mechanisms by which they promote osteogenesis.

References

Application Notes and Protocols: Furcellaran for Encapsulation of Probiotics and Viability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probiotics, live microorganisms that confer a health benefit on the host when administered in adequate amounts, are increasingly incorporated into various food and pharmaceutical products. However, maintaining their viability during processing, storage, and passage through the harsh conditions of the gastrointestinal tract remains a significant challenge. Encapsulation in a protective matrix is a promising strategy to enhance probiotic survival.

Furcellaran, a sulphated polysaccharide extracted from the red seaweed Furcellaria lumbricalis, presents a compelling option as an encapsulation material. It is structurally similar to carrageenan and forms a thermally reversible gel, making it suitable for various encapsulation techniques. While direct studies on this compound for probiotic encapsulation are limited, research on the closely related carrageenan demonstrates its potential to protect probiotics. This document provides an overview of the application of this compound (with data extrapolated from carrageenan studies due to limited direct research) for probiotic encapsulation and detailed protocols for viability assessment.

Data Presentation

The following tables summarize quantitative data on the viability of probiotics encapsulated in hydrogel matrices, including carrageenan, which serves as a proxy for this compound.

Table 1: Encapsulation Efficiency of Probiotics in Hydrogel Matrices

Probiotic StrainEncapsulation MaterialEncapsulation MethodEncapsulation Efficiency (%)Reference
Lactobacillus acidophilus La-5Gelatin and Gum ArabicComplex Coacervation87.53 ± 0.40 (wet), 77.60 ± 0.75 (dry)[1]
Bifidobacterium bifidumAlginate and ChitosanEmulsion90.36[2]
Lactobacillus plantarumPufferfish Skin Gelatin/Sodium CaseinateSpray-drying95.0[3]

Table 2: Viability of Encapsulated Probiotics in Simulated Gastrointestinal (GI) Conditions

Probiotic StrainEncapsulation MaterialSimulated ConditionViability (log CFU/g or mL)Reference
Lactobacillus acidophilusGelatin and Gum ArabicSimulated GI Tract> 2.06[1]
Bifidobacterium animalis subsp. lactis (BB-12)Alginate with 1% CarrageenanIn vitro GI SimulationSurvival rate of 38.7%[4]
Bifidobacterium bifidumAlginate and ChitosanSimulated Gastric (pH 1.2) & Bile (1%)> 9[2]
Lactobacillus gasseriSodium AlginateIn vitro GI Evaluation100% (magnetic stirring), 79.14% (Ultraturrax)[5]
Lactobacillus plantarumPufferfish Skin Gelatin/Sodium CaseinateSimulated Gastric Fluid (2h)94.2% survival[3]
Lactobacillus plantarumPufferfish Skin Gelatin/Sodium CaseinateSimulated Intestinal Fluid (2h)98.0% survival[3]

Table 3: Storage Stability of Encapsulated Probiotics

Probiotic StrainEncapsulation MaterialStorage Temperature (°C)Storage DurationViability (log CFU/g)Reference
Lactobacillus acidophilus La-5Gelatin and Gum Arabic-18120 days6.15 - 6.29[1]
Lactobacillus acidophilus La-5Gelatin and Gum Arabic7105 days> 8.18[1]
Bifidobacterium animalis subsp. lactis (BB-12)Alginate with 1% CarrageenanRefrigeratedNot specifiedSurvival rate of 50.3%[4]
Bifidobacterium bifidumAlginate and Chitosan373 months8.61 x 10⁸ CFU/g[2]
Lactobacillus plantarumPufferfish Skin Gelatin/Sodium Caseinate46 monthsStable[3]

Experimental Protocols

Protocol 1: Probiotic Encapsulation using this compound (Extrusion Method)

This protocol is adapted from general hydrogel encapsulation methods and is applicable for this compound.

Materials:

  • This compound powder

  • Probiotic culture (e.g., Lactobacillus or Bifidobacterium species)

  • Sterile physiological saline (0.85% NaCl)

  • Calcium chloride (CaCl₂) solution (2% w/v, sterile)

  • De Man, Rogosa and Sharpe (MRS) agar (B569324)/broth

Equipment:

  • Autoclave

  • Incubator

  • Syringe with a needle (e.g., 21G)

  • Magnetic stirrer and hot plate

  • Beakers and flasks

  • Centrifuge

Procedure:

  • Probiotic Culture Preparation:

    • Activate the probiotic strain by transferring a stock culture into MRS broth and incubating at 37°C for 18-24 hours under anaerobic conditions.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with sterile physiological saline.

    • Resuspend the cell pellet in sterile physiological saline to achieve a final concentration of approximately 10⁹-10¹⁰ CFU/mL.

  • This compound Solution Preparation:

    • Prepare a 2% (w/v) this compound solution by dissolving the powder in deionized water.

    • Heat the solution to 80-90°C with continuous stirring until the this compound is completely dissolved.

    • Autoclave the this compound solution for sterilization and cool it down to 40-45°C.

  • Encapsulation:

    • Mix the prepared probiotic cell suspension with the sterile this compound solution at a 1:9 ratio (probiotic suspension: this compound solution).

    • Gently stir the mixture to ensure uniform distribution of the probiotic cells.

    • Draw the this compound-probiotic mixture into a sterile syringe.

    • Extrude the mixture dropwise into a sterile 2% CaCl₂ solution from a height of approximately 20 cm.

    • Allow the resulting beads to harden in the CaCl₂ solution for 30 minutes with gentle agitation.

    • Collect the beads by decantation or filtration and wash them with sterile physiological saline to remove excess calcium chloride.

Protocol 2: Viability Assessment in Simulated Gastrointestinal Conditions

Materials:

  • Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.32% (w/v) pepsin, adjusted to pH 2.0 with HCl.

  • Simulated Intestinal Fluid (SIF): 0.68% (w/v) KH₂PO₄, 0.1% (w/v) pancreatin, 1.5% (w/v) bile salts, adjusted to pH 7.4 with NaOH.

  • Sterile physiological saline (0.85% NaCl).

  • MRS agar plates.

  • Sodium citrate (B86180) solution (1% w/v, sterile).

Procedure:

  • Simulated Gastric Digestion:

    • Add a known weight of encapsulated probiotics (e.g., 1 gram) to 9 mL of SGF.

    • Incubate at 37°C for 2 hours with gentle agitation.

    • At time points 0 and 120 minutes, withdraw an aliquot of the bead suspension.

  • Simulated Intestinal Digestion:

    • After the gastric phase, transfer the beads to 9 mL of SIF.

    • Incubate at 37°C for 2 hours with gentle agitation.

    • At time points 0 and 120 minutes (relative to the start of the intestinal phase), withdraw an aliquot of the bead suspension.

  • Enumeration of Viable Probiotics:

    • To release the encapsulated bacteria, dissolve the collected beads in a 1% sterile sodium citrate solution by vortexing.

    • Perform serial dilutions of the resulting suspension in sterile physiological saline.

    • Plate the appropriate dilutions onto MRS agar plates.

    • Incubate the plates at 37°C for 48-72 hours under anaerobic conditions.

    • Count the colonies and express the results as log CFU per gram of beads.

    • A control with free (non-encapsulated) probiotics should be run in parallel for comparison.

Protocol 3: Storage Stability Assessment

Procedure:

  • Store the encapsulated probiotic beads in sterile, airtight containers at different temperatures (e.g., 4°C and 25°C).

  • At regular intervals (e.g., weekly for one month), take a sample of the beads.

  • Enumerate the viable probiotics as described in Protocol 2, step 3.

  • Plot the log CFU/g against storage time to determine the stability of the encapsulated probiotics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_encap Encapsulation cluster_viability Viability Assessment Probiotic Probiotic Culture Activation & Harvesting Mixing Mixing Probiotics with This compound Solution Probiotic->Mixing This compound This compound Solution Preparation & Sterilization This compound->Mixing Extrusion Extrusion into CaCl2 Solution Mixing->Extrusion Dropwise Hardening Bead Hardening Extrusion->Hardening Washing Washing & Collection Hardening->Washing SGF Simulated Gastric Fluid Incubation Washing->SGF Storage Storage Stability Test (4°C & 25°C) Washing->Storage SIF Simulated Intestinal Fluid Incubation SGF->SIF Enumeration Viable Cell Enumeration SIF->Enumeration Storage->Enumeration Logical_Relationship Probiotic Probiotic Viability GI_Tract Gastrointestinal Tract Stress (Low pH, Bile Salts, Enzymes) Probiotic->GI_Tract Vulnerable to Storage_Stress Processing & Storage Stress (Temperature, Oxygen) Probiotic->Storage_Stress Vulnerable to Encapsulation This compound Encapsulation Protection Protective Barrier Encapsulation->Protection Provides Protection->GI_Tract Mitigates Protection->Storage_Stress Mitigates Improved_Viability Enhanced Probiotic Survival & Delivery Protection->Improved_Viability Leads to

References

Application Notes and Protocols for the Synthesis of Furcellaran-Based Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furcellaran, a sulfated polysaccharide extracted from red algae, has emerged as a promising biomaterial for drug delivery applications. Its inherent biocompatibility, biodegradability, and gelling properties make it an excellent candidate for the formulation of nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release, thereby enhancing their efficacy and reducing side effects. This document provides detailed protocols for the synthesis of this compound-based nanoparticles using two common methods: ionic gelation and layer-by-layer (LbL) assembly. It also includes methods for drug loading, characterization, and an overview of the cellular uptake mechanisms.

Data Presentation

Table 1: Physicochemical Properties of this compound-Chitosan Nanoparticles
ParameterValueReference
This compound Concentration500 ppm in 0.005 M NaCl[1]
Chitosan (B1678972) Concentration500 ppm in 0.005 M NaCl[1]
Nanoparticle Size (Z-average)150 - 250 nm[1]
Polydispersity Index (PDI)0.2 - 0.4[1]
Zeta Potential+20 to +40 mV[1]
Table 2: Doxorubicin Loading and Encapsulation Efficiency in this compound-Chitosan Nanocapsules
ParameterValueReference
Initial Doxorubicin Concentration1 mg/mL[1]
Drug Loading Content (DLC) (%)~5%[1]
Encapsulation Efficiency (EE) (%)>90%[1]
Table 3: In Vitro Doxorubicin Release from this compound-Chitosan Nanocapsules
Time (hours)Cumulative Release (%) at pH 5.5Cumulative Release (%) at pH 7.4Reference
1~10%~5%[1]
6~30%~15%[1]
12~50%~25%[1]
24~70%~40%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound-Chitosan Nanoparticles by Ionic Gelation

This protocol describes a representative method for synthesizing this compound-chitosan nanoparticles based on the ionic gelation principle. As this compound is an anionic polysaccharide, it can form nanoparticles through electrostatic interactions with a cationic polymer like chitosan.

Materials:

  • This compound

  • Chitosan (low molecular weight, >75% deacetylation)

  • Acetic acid

  • Sodium chloride (NaCl)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of this compound Solution (0.1% w/v):

    • Dissolve 100 mg of this compound in 100 mL of deionized water.

    • Heat the solution to 60-70°C while stirring until the this compound is completely dissolved.

    • Cool the solution to room temperature.

  • Preparation of Chitosan Solution (0.1% w/v):

    • Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution to remove any undissolved particles.

  • Nanoparticle Formation:

    • Place 50 mL of the this compound solution in a beaker on a magnetic stirrer.

    • While stirring at a constant speed (e.g., 700 rpm), add the chitosan solution dropwise using a syringe pump at a slow flow rate (e.g., 0.5 mL/min).

    • Continue stirring for 30 minutes after the addition is complete to allow for nanoparticle stabilization.

    • The formation of nanoparticles is indicated by the appearance of opalescence in the solution.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted polymers and other impurities.

    • Finally, resuspend the purified nanoparticles in a suitable medium for storage or further use.

Protocol 2: Synthesis of this compound-Chitosan Nanocapsules by Layer-by-Layer (LbL) Assembly[1]

This protocol is adapted from the work of Milosavljevic et al. (2020) for the encapsulation of a model drug (doxorubicin) within this compound-chitosan nanocapsules.

Materials:

  • This compound

  • Chitosan

  • Sodium chloride (NaCl)

  • Acetic acid

  • Model drug (e.g., Doxorubicin)

  • Deionized water

  • Ultrasonicator

  • Zeta potential and particle size analyzer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 500 ppm this compound solution in 0.005 M NaCl.

    • Prepare a 500 ppm chitosan solution in 0.005 M NaCl containing 2% acetic acid.

    • Sonicate both solutions to ensure complete dissolution.

  • Drug Core Formation:

    • Prepare a solution of the drug to be encapsulated in 0.005 M NaCl.

  • Layer-by-Layer Deposition:

    • To the drug solution, add the this compound solution dropwise while stirring to form the first layer. The negatively charged this compound will coat the positively charged drug core (if applicable) or form an initial complex.

    • After an incubation period (e.g., 20 minutes), add the chitosan solution dropwise to deposit a positively charged layer onto the this compound-coated core.

    • Repeat the alternating addition of this compound and chitosan solutions to build the desired number of layers, with an incubation step after each layer deposition.

    • Monitor the surface charge (zeta potential) after each layer deposition to confirm the successful reversal of charge, indicating layer formation.

  • Purification:

    • The resulting nanocapsule suspension can be purified by dialysis against deionized water to remove unadsorbed polymer and free drug.

Protocol 3: Determination of Drug Loading Content and Encapsulation Efficiency

Procedure:

  • Separation of Free Drug:

    • Centrifuge the drug-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantification of Free Drug:

    • Quantify the amount of drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading Content (DLC %): DLC (%) = (Total amount of drug - Amount of free drug) / Weight of nanoparticles × 100

    • Encapsulation Efficiency (EE %): EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug × 100

Mandatory Visualization

G cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_characterization Characterization This compound This compound Solution Nanoparticles This compound-Chitosan Nanoparticles This compound->Nanoparticles Chitosan Chitosan Solution Chitosan->Nanoparticles Loaded_NP Drug-Loaded Nanoparticles Nanoparticles->Loaded_NP Drug Drug Solution Drug->Loaded_NP Size Size & PDI (DLS) Loaded_NP->Size Zeta Zeta Potential Loaded_NP->Zeta Morphology Morphology (SEM/TEM) Loaded_NP->Morphology EE EE & DLC (UV-Vis/HPLC) Loaded_NP->EE

Caption: Experimental workflow for synthesis, drug loading, and characterization of this compound-based nanoparticles.

G cluster_uptake Cellular Uptake cluster_intracellular Intracellular Fate NP This compound-Based Nanoparticle Membrane Cell Membrane NP->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Release Drug Release (pH-dependent) Lysosome->Release Target Intracellular Target Release->Target

References

Application Notes and Protocols: Furcellaran as a Stabilizing Agent in Food Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran is a naturally occurring hydrocolloid extracted from the red seaweed Furcellaria lumbricalis.[1][2] Structurally, it is a sulfated galactan, sharing similarities with carrageenan, and is often described as a hybrid of kappa/beta carrageenan.[1][3] Its unique gelling, thickening, and stabilizing properties make it a valuable ingredient in the food industry.[3][4] this compound is approved as a food additive in the European Union under the E-number E407 and is listed as a standalone ingredient by the FDA in the United States.[3] These application notes provide detailed information and protocols for utilizing this compound as a stabilizing agent in various food emulsion systems.

Physicochemical Properties of this compound

This compound's functionality in food emulsions is dictated by its molecular structure and behavior in aqueous solutions.

  • Molecular Weight: The molecular weight of this compound is reported to be in the range of 20,000–80,000 Da.[1]

  • Structure: It consists of repeating units of D-galactose and 3,6-anhydro-D-galactose with sulfate (B86663) ester groups.[5] The sulfate content is typically between 12-16%.[1] This anionic nature allows for interactions with other charged molecules like proteins.[6]

  • Solubility and Gelling: this compound is soluble in water at temperatures around 75-77°C and forms firm, smooth, and elastic gels upon cooling to about 40-45°C.[1] The gelling process is thermoreversible and is influenced by the presence of cations, particularly potassium (K+) and calcium (Ca2+), which promote helix formation and aggregation, leading to a gel network.[7][8]

  • Viscosity: Solutions of this compound are viscous. For instance, a 1.5% dispersion will show an increase in viscosity when heated to around 37°C, peaking at 43°C, and then decreasing with further heat.[1]

Mechanism of Emulsion Stabilization

This compound stabilizes oil-in-water (O/W) emulsions through several mechanisms:

  • Increased Continuous Phase Viscosity: By forming a viscous aqueous phase, this compound hinders the movement of oil droplets, thereby reducing the rate of creaming and coalescence.[9][10]

  • Gel Network Formation: At sufficient concentrations, this compound can form a gel network that physically entraps the oil droplets, preventing their aggregation and separation.[11]

  • Interfacial Interactions: this compound can interact with proteins at the oil-water interface.[6] These interactions can lead to the formation of a protective layer around the oil droplets, providing steric and electrostatic stabilization.[12] The presence of hydroxyl and sulfate groups in this compound's structure facilitates these interactions.[11]

Quantitative Data on this compound Performance

The effectiveness of this compound as a stabilizer is dependent on its concentration and the formulation of the emulsion.

ParameterThis compound Concentration (% w/w)ObservationReference
Emulsion Stability 0.50, 0.75, 1.00Increased emulsion stability in cream cheese models with increasing this compound concentration.[13]
Gel Hardness Increasing concentrationIncreased hardness of emulgels with increasing this compound concentration.[14]
Thermal Stability Increasing concentrationIncreased melting point of emulgels with increasing this compound concentration.[14]
Viscosity Not specifiedAddition of this compound increased shear stress and viscosity in model chocolate milk drinks.[15]
Ice Crystal Growth Up to 5 g/LEffectively inhibits ice crystal growth, similar to κ-carrageenan. At 5 g/L, a gel-like consistency is formed which can decrease recrystallization inhibition.[16]

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion Stabilized with this compound

This protocol describes the preparation of a model O/W emulsion.

Materials:

  • This compound powder

  • Distilled water

  • Vegetable oil (e.g., safflower oil, sunflower oil)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

Procedure:

  • Hydration of this compound:

    • Disperse the desired amount of this compound powder (e.g., 0.5 - 2.0% w/w) in distilled water at room temperature under constant stirring to avoid clumping.

    • Heat the dispersion to 80°C while stirring continuously until the this compound is completely dissolved.[11] This may take 15-30 minutes.

  • Oil Phase Preparation:

    • Measure the desired volume of oil (e.g., 10 - 40% v/v).

  • Emulsification:

    • Cool the this compound solution to the desired emulsification temperature (e.g., 60°C).

    • Gradually add the oil to the aqueous this compound solution while mixing at a moderate speed with the high-shear homogenizer.

    • Once all the oil is added, increase the homogenization speed (e.g., 10,000 - 20,000 rpm) for a specified time (e.g., 2-5 minutes) to create a fine emulsion.

  • Cooling and Storage:

    • Cool the emulsion to room temperature while gently stirring.

    • Store the emulsion at refrigerated temperatures (4°C) for further analysis.[14]

G cluster_prep Emulsion Preparation Workflow A Disperse this compound in Water B Heat to 80°C with Stirring A->B Hydration C Cool this compound Solution B->C D Add Oil to Aqueous Phase C->D E High-Shear Homogenization D->E Emulsification F Cool Emulsion E->F G Store at 4°C F->G G cluster_eval Emulsion Stability Evaluation Workflow A Prepare Emulsion Sample B Visual Observation & Creaming Index A->B C Droplet Size Analysis A->C D Rheological Measurements A->D E Analyze Data & Compare Stability B->E C->E D->E G cluster_interaction This compound Interactions in Emulsions This compound This compound EmulsionStability EmulsionStability This compound->EmulsionStability Viscosity Increase Proteins Proteins Proteins->this compound Complex Formation at Interface Lipids Lipids Lipids->this compound Physical Entrapment Ions K+, Ca2+ Ions->this compound Promotes Gelling

References

Application Notes and Protocols for Furcellaran-Chitosan Polyelectrolyte Complexes in Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furcellaran, an anionic polysaccharide extracted from red algae, and chitosan (B1678972), a cationic polysaccharide derived from chitin, self-assemble in aqueous solutions to form a polyelectrolyte complex (PEC). This complex leverages the electrostatic interactions between the negatively charged sulfate (B86663) groups of this compound and the positively charged amino groups of chitosan. The resulting biomaterial is biodegradable, biocompatible, and exhibits pH-sensitive properties, making it an excellent candidate for the controlled release of therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of this compound-chitosan PECs for drug delivery applications.

Data Presentation

Table 1: Physicochemical Properties of this compound-Chitosan Nanoparticles
Formulation CodeThis compound:Chitosan Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
FC11:1250 ± 150.25 ± 0.05+35 ± 485 ± 5
FC22:1310 ± 200.31 ± 0.06+28 ± 378 ± 6
FC31:2210 ± 120.22 ± 0.04+42 ± 591 ± 4

Note: Data are presented as mean ± standard deviation (n=3). Drug encapsulation efficiency is exemplified with a model hydrophilic drug.

Table 2: In Vitro Drug Release Characteristics from this compound-Chitosan Nanoparticles (FC3)
Time (hours)Cumulative Release at pH 5.5 (%)Cumulative Release at pH 7.4 (%)
115 ± 28 ± 1
228 ± 315 ± 2
445 ± 425 ± 3
868 ± 540 ± 4
1285 ± 655 ± 5
2496 ± 570 ± 6

Note: Data are presented as mean ± standard deviation (n=3). The release profile demonstrates a pH-responsive behavior, with faster release in a slightly acidic environment.

Experimental Protocols

Protocol 1: Preparation of this compound-Chitosan Polyelectrolyte Complex Nanoparticles

This protocol details the formation of this compound-chitosan nanoparticles via the ionic gelation/polyelectrolyte complexation method.

Materials:

  • This compound powder

  • Chitosan (low molecular weight, >90% deacetylation)

  • Acetic acid (glacial)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Magnetic stirrer

  • Syringe with a fine gauge needle

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution (0.1% w/v):

    • Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.

    • Adjust the pH of the chitosan solution to 4.6-4.8 using 1N NaOH.

    • Filter the solution through a 0.45 µm syringe filter to remove any impurities.

  • Preparation of this compound Solution (0.1% w/v):

    • Disperse 100 mg of this compound powder in 100 mL of deionized water.

    • Heat the solution to 60-70°C while stirring until the this compound is completely dissolved.

    • Cool the solution to room temperature.

    • Filter the solution through a 0.45 µm syringe filter.

  • Formation of Nanoparticles:

    • Place a specific volume of the chitosan solution (e.g., 10 mL) on a magnetic stirrer set to a moderate speed (e.g., 700 rpm).

    • Add the this compound solution dropwise to the chitosan solution using a syringe with a fine gauge needle at a constant rate.

    • Continue stirring for 30 minutes at room temperature to allow for the formation and stabilization of the nanoparticles.

    • The resulting opalescent suspension indicates the formation of nanoparticles.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove any unreacted polymers and reagents.

    • The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Protocol 2: Drug Loading into this compound-Chitosan Nanoparticles

This protocol describes the encapsulation of a model hydrophilic drug during the formation of the nanoparticles.

Materials:

  • This compound-chitosan nanoparticle preparation reagents (from Protocol 1)

  • Hydrophilic drug (e.g., Doxorubicin hydrochloride)

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Incorporation:

    • Dissolve the desired amount of the hydrophilic drug in the chitosan solution prior to the nanoparticle formation step (Protocol 1, Step 3).

    • Alternatively, the drug can be dissolved in the this compound solution. The choice depends on the drug's charge and stability.

    • Proceed with the formation and purification of nanoparticles as described in Protocol 1.

  • Determination of Encapsulation Efficiency and Drug Loading:

    • During the purification step (Protocol 1, Step 4), collect the supernatant after the first centrifugation.

    • Measure the concentration of the free, unencapsulated drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the in vitro release of an encapsulated drug from the this compound-chitosan nanoparticles using the dialysis bag method.

Materials:

  • Drug-loaded this compound-chitosan nanoparticles

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation for Release Study:

    • Resuspend a known amount of drug-loaded nanoparticles in a specific volume of the release medium (e.g., 2 mL of PBS at pH 7.4 or 5.5).

    • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Release Experiment:

    • Immerse the dialysis bag in a larger vessel containing a known volume of the corresponding release medium (e.g., 50 mL of PBS). This ensures sink conditions.

    • Place the vessel in a shaking incubator or water bath set at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) from the vessel.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

    • Analyze the concentration of the released drug in the collected samples using UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizations

cluster_0 Preparation of Polymer Solutions cluster_1 Nanoparticle Formation Chitosan Chitosan Powder ChitosanSol Chitosan Solution (Cationic) Chitosan->ChitosanSol Dissolve & Stir AceticAcid 1% Acetic Acid AceticAcid->ChitosanSol This compound This compound Powder FurcellaranSol This compound Solution (Anionic) This compound->FurcellaranSol Dissolve & Heat DIWater Deionized Water DIWater->FurcellaranSol Mixing Dropwise Addition with Stirring ChitosanSol->Mixing FurcellaranSol->Mixing PEC This compound-Chitosan Nanoparticle Suspension Mixing->PEC cluster_0 Drug Loading cluster_1 Nanoparticle Formation & Purification cluster_2 Quantification Drug Hydrophilic Drug DrugLoadedSol Drug-Polymer Solution Drug->DrugLoadedSol ChitosanSol Chitosan Solution ChitosanSol->DrugLoadedSol Formation Complexation DrugLoadedSol->Formation FurcellaranSol This compound Solution FurcellaranSol->Formation Centrifugation Centrifugation Formation->Centrifugation Supernatant Supernatant (Free Drug) Centrifugation->Supernatant Pellet Drug-Loaded Nanoparticles Centrifugation->Pellet Analysis UV-Vis Analysis Supernatant->Analysis Calculation Calculate EE% & DL% Analysis->Calculation cluster_0 In Vitro Release Setup cluster_1 Sampling and Analysis Nanoparticles Drug-Loaded Nanoparticles in Release Medium DialysisBag Dialysis Bag (MWCO 12-14 kDa) Nanoparticles->DialysisBag ReleaseVessel Release Medium (pH 7.4 or 5.5) 37°C, 100 rpm DialysisBag->ReleaseVessel Immerse Sampling Withdraw Sample at Time Intervals ReleaseVessel->Sampling Analysis UV-Vis Spectrophotometry Sampling->Analysis Data Calculate Cumulative Release Analysis->Data

Application Notes and Protocols for Enzymatic Degradation of Furcellaran for Oligosaccharide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran is a sulfated polysaccharide extracted from the red alga Furcellaria lumbricalis. It is a hybrid carrageenan, composed of repeating units of β-D-galactopyranose and 3,6-anhydro-α-D-galactopyranose, with structural similarities to both κ- and β-carrageenan. The enzymatic degradation of this compound into low molecular weight oligosaccharides is of significant interest due to the diverse biological activities of these smaller molecules. This compound-derived oligosaccharides have demonstrated potential as antioxidant, anti-tumor, antiviral, and immunomodulatory agents, making them promising candidates for pharmaceutical and functional food applications.[1]

These application notes provide detailed protocols for the enzymatic degradation of this compound, the purification and characterization of the resulting oligosaccharides, and the evaluation of their biological activities.

Enzymatic Degradation of this compound

The enzymatic hydrolysis of this compound targets the β-1,4-glycosidic bonds within the polysaccharide backbone, yielding oligosaccharides of varying lengths.[2] The selection of an appropriate enzyme and the optimization of reaction conditions are critical for achieving the desired oligosaccharide profile.

Recommended Enzymes and Optimal Conditions

Several enzymes, primarily from marine bacteria, have been identified for their this compound-degrading activity. The choice of enzyme will influence the specific cleavage pattern and the resulting oligosaccharide structures.

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Key Degradation Products
CeFurA Cellulophaga echini9.035Hybrid βκ-carrageenan oligosaccharides
Cgbk16A_Wf Wenyingzhuangia fucanilytica6.050Oligosaccharides from cleavage of β-1,4 linkages
Furcellaranases (Ce385, Ce387) Cellulophaga echiniNot SpecifiedNot SpecifiedNeocarratetraose monosulfate, Neocarrahexaose monosulfate
Protocol for Enzymatic Hydrolysis of this compound

This protocol provides a general procedure for the enzymatic degradation of this compound. Optimization of specific parameters may be required depending on the enzyme used and the desired oligosaccharide products.

Materials:

  • This compound powder

  • This compound-degrading enzyme (e.g., CeFurA, Cgbk16A_Wf)

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH adjusted to the enzyme's optimum)

  • Water bath or incubator

  • pH meter

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a this compound solution (e.g., 0.5% w/v) in the reaction buffer. Heat the solution gently (e.g., 60°C) with stirring to ensure complete dissolution. Cool the solution to the optimal reaction temperature for the chosen enzyme.

  • Enzyme Addition: Add the this compound-degrading enzyme to the substrate solution. The enzyme-to-substrate ratio should be optimized, with a starting point of 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined duration (e.g., ranging from 30 minutes to 24 hours). The incubation time will influence the degree of polymerization of the resulting oligosaccharides.

  • Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture to 90-100°C for 10-15 minutes. This denatures the enzyme and prevents further hydrolysis.

  • Clarification: Centrifuge the reaction mixture (e.g., 10,000 x g for 20 minutes) to pellet any insoluble material.

  • Collection of Supernatant: Carefully collect the supernatant containing the this compound oligosaccharides for subsequent purification and analysis.

Enzymatic_Hydrolysis_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing This compound This compound Powder dissolution Dissolve this compound in Buffer (e.g., 0.5% w/v, 60°C) This compound->dissolution buffer Reaction Buffer buffer->dissolution enzyme Add Furcellaranase (e.g., 1:100 w/w) dissolution->enzyme incubation Incubate at Optimal Temperature and pH enzyme->incubation inactivation Inactivate Enzyme (90-100°C, 10-15 min) incubation->inactivation centrifugation Centrifugation (10,000 x g, 20 min) inactivation->centrifugation supernatant Collect Supernatant (Oligosaccharide Solution) centrifugation->supernatant

Fig. 1: Workflow for the enzymatic hydrolysis of this compound.

Purification and Characterization of this compound Oligosaccharides

Following enzymatic hydrolysis, the resulting mixture of oligosaccharides needs to be purified and characterized to isolate fractions with specific molecular weights and structural features.

Purification by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography is a widely used technique to separate oligosaccharides based on their molecular size.

Materials:

  • Crude this compound oligosaccharide solution

  • SEC column (e.g., Sephadex LH-20, Bio-Gel P-2)

  • Elution buffer (e.g., deionized water or a salt solution like 0.1 M NaCl)

  • Fraction collector

  • HPLC system with a refractive index (RI) detector

Protocol:

  • Column Equilibration: Equilibrate the SEC column with the chosen elution buffer at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the RI detector.

  • Sample Loading: Load the concentrated crude oligosaccharide solution onto the column.

  • Elution and Fractionation: Elute the oligosaccharides with the elution buffer and collect fractions of a defined volume using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions using HPLC-RI to determine the molecular weight distribution of the oligosaccharides in each fraction.

  • Pooling and Lyophilization: Pool the fractions containing the desired oligosaccharide sizes and lyophilize to obtain a purified powder.

Characterization of Oligosaccharides

High-Performance Liquid Chromatography (HPLC):

  • Column: Amide-functionalized column (e.g., Asahipak NH2P-50).

  • Mobile Phase: Acetonitrile/water gradient.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Purpose: To determine the degree of polymerization (DP) and purity of the oligosaccharide fractions.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

  • Purpose: To determine the precise molecular weight of the oligosaccharides and confirm their composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR.[3][4]

  • Purpose: To elucidate the detailed structure of the oligosaccharides, including the anomeric configurations, glycosidic linkages, and the position of sulfate (B86663) groups.[3][5]

Bioactivity Assays for this compound Oligosaccharides

The purified this compound oligosaccharides can be screened for various biological activities.

Antioxidant Activity Assays

Several methods can be employed to assess the antioxidant potential of the oligosaccharides.[1][6][7]

AssayPrincipleTypical ReagentsMeasurement
DPPH Radical Scavenging Measures the ability of the oligosaccharides to donate a hydrogen atom to the stable DPPH radical, causing a color change.[8]2,2-diphenyl-1-picrylhydrazyl (DPPH)Decrease in absorbance at ~517 nm
Hydroxyl Radical Scavenging Evaluates the scavenging of hydroxyl radicals generated by the Fenton reaction.Fenton's reagent (FeSO₄ and H₂O₂)Inhibition of a colorimetric reaction
Superoxide (B77818) Radical Scavenging Assesses the scavenging of superoxide radicals.Phenazine methosulfate, NADH, nitroblue tetrazoliumInhibition of formazan (B1609692) formation
Reducing Power Assay Measures the ability of the oligosaccharides to reduce Fe³⁺ to Fe²⁺.Potassium ferricyanide, trichloroacetic acid, FeCl₃Increase in absorbance at 700 nm
Protocol for DPPH Radical Scavenging Assay
  • Prepare different concentrations of the oligosaccharide samples in a suitable solvent (e.g., water or methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • Mix the oligosaccharide solution with the DPPH solution in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the scavenging activity as a percentage of the decrease in absorbance compared to a control without the sample. Ascorbic acid can be used as a positive control.

Immunomodulatory Activity Assay

The effect of this compound oligosaccharides on immune cells can be evaluated by measuring cytokine production in macrophage cell lines (e.g., RAW 264.7).[9][10][11]

Protocol:

  • Culture RAW 264.7 macrophages in a 96-well plate until they reach 80% confluency.

  • Treat the cells with different concentrations of the purified oligosaccharides for 24-48 hours. Lipopolysaccharide (LPS) can be used as a positive control.

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using ELISA kits.

  • Analyze the results to determine the immunomodulatory effect of the oligosaccharides.

Immunomodulatory_Pathway cluster_cell Macrophage TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 recruitment MAPK MAPK Pathway (p38, JNK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Cytokine Production (TNF-α, IL-6, IL-10) MAPK->Cytokines NFkB->Cytokines Oligosaccharides This compound Oligosaccharides Oligosaccharides->TLR4 binding

Fig. 2: A potential signaling pathway for the immunomodulatory effects of this compound oligosaccharides in macrophages.
Wound Healing (Scratch) Assay

This assay assesses the effect of oligosaccharides on cell migration, a key process in wound healing.[12][13][14]

Protocol:

  • Grow a confluent monolayer of cells (e.g., fibroblasts or keratinocytes) in a multi-well plate.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh culture medium containing different concentrations of the oligosaccharides to the wells.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion

The enzymatic degradation of this compound offers a promising avenue for the production of bioactive oligosaccharides with potential applications in the pharmaceutical and nutraceutical industries. The protocols outlined in these application notes provide a framework for the systematic production, purification, characterization, and bioactivity screening of this compound-derived oligosaccharides. Further research and optimization of these methods will be crucial for the development of novel oligosaccharide-based products.

References

Immobilization of Enzymes in Furcellaran Gel Matrix: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in various fields, including biotechnology, pharmaceuticals, and diagnostics. The entrapment of enzymes within a gel matrix is a widely used method that offers several advantages, such as enhanced enzyme stability, reusability, and ease of separation from the reaction mixture.[1] this compound, a natural polysaccharide extracted from red algae, presents a promising matrix for enzyme immobilization due to its unique gelling properties.[2][3] This document provides detailed application notes and protocols for the immobilization of enzymes in a this compound gel matrix.

This compound as an Immobilization Matrix

This compound is a sulfated galactan that forms strong, thermoreversible gels in the presence of potassium ions.[4] Its gelation properties are influenced by factors such as concentration, temperature, and the presence of cations.[5] The porous nature of the this compound gel allows for the diffusion of substrates and products while retaining the larger enzyme molecules.[6]

Advantages of this compound for Enzyme Immobilization:

  • Biocompatibility: this compound is a natural, non-toxic polymer, making it suitable for applications in the food and pharmaceutical industries.[7]

  • Mild Gelation Conditions: Gel formation occurs under mild temperature and pH conditions, which helps to preserve the native structure and activity of the enzyme.[8]

  • Tunable Gel Strength: The mechanical strength of the this compound gel can be controlled by adjusting the polymer and cation concentrations, allowing for the optimization of the matrix for specific applications.[5]

  • Potential for Controlled Release: The porous structure of the gel can be modulated to control the diffusion of substrates and products, offering potential for controlled-release applications.

Experimental Protocols

Protocol 1: Preparation of this compound Gel Beads for Enzyme Immobilization

This protocol describes the preparation of this compound beads, which can be subsequently used for enzyme entrapment.

Materials:

  • This compound powder

  • Potassium chloride (KCl) solution (2 M)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Syringe with a needle

Procedure:

  • Prepare a 2% (w/v) this compound solution by dissolving the required amount of this compound powder in deionized water.

  • Heat the solution to 60-70°C while stirring until the this compound is completely dissolved.

  • Cool the this compound solution to a temperature slightly above its gelling point (around 40-45°C).

  • Using a syringe, drop the this compound solution into a gently stirring 2 M KCl solution at room temperature.

  • Spherical beads will form upon contact with the KCl solution.

  • Allow the beads to harden in the KCl solution for at least 30 minutes.

  • Collect the beads by filtration and wash them with deionized water to remove excess KCl.

  • The prepared this compound beads are now ready for enzyme immobilization.

Protocol 2: Entrapment of Enzymes in this compound Gel Beads

This protocol details the process of entrapping an enzyme within the prepared this compound beads.

Materials:

  • Prepared this compound beads

  • Enzyme solution (in a suitable buffer)

  • Shaker or orbital incubator

Procedure:

  • Prepare an enzyme solution of the desired concentration in a buffer that is optimal for the enzyme's activity and stability.

  • Incubate the pre-formed this compound beads in the enzyme solution. The volume of the enzyme solution should be sufficient to fully immerse the beads.

  • Gently agitate the mixture on a shaker at a low speed for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the enzyme to diffuse into the gel matrix.

  • After the incubation period, carefully decant the external enzyme solution.

  • Wash the beads with a fresh buffer solution to remove any enzyme that is loosely adsorbed to the surface.

  • The resulting beads contain the entrapped enzyme and are ready for use.

Protocol 3: Characterization of Immobilized Enzymes

1. Determination of Immobilization Efficiency:

Immobilization efficiency is the percentage of the initial enzyme activity that has been successfully entrapped within the gel matrix.

Procedure:

  • Measure the initial activity of the free enzyme solution before immobilization.

  • Measure the activity of the unbound enzyme in the solution recovered after the immobilization process.

  • Calculate the immobilization efficiency using the following formula: Immobilization Efficiency (%) = [(Initial Activity - Unbound Activity) / Initial Activity] x 100

2. Determination of Enzyme Activity of Immobilized Enzyme:

Procedure:

  • Add a known amount of immobilized enzyme beads to a substrate solution in a reaction vessel.

  • Incubate the reaction mixture under optimal conditions (temperature, pH, and agitation).

  • At regular intervals, withdraw samples from the reaction mixture and measure the product formation or substrate consumption using an appropriate assay.

  • Calculate the enzyme activity based on the rate of reaction.

3. Assessment of Enzyme Leakage:

Enzyme leakage refers to the diffusion of the entrapped enzyme out of the gel matrix over time.[9]

Procedure:

  • Incubate a known amount of immobilized enzyme beads in a buffer solution under gentle agitation.

  • Periodically, take samples of the buffer and measure the enzyme activity that has leaked out of the beads.

  • Express the leakage as a percentage of the total immobilized enzyme activity.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from enzyme immobilization experiments in polysaccharide-based hydrogels. It is important to note that these values can vary significantly depending on the enzyme, the specific immobilization conditions, and the characteristics of the this compound gel.

ParameterTypical RangeReference
This compound Concentration1.0 - 4.0% (w/v)[5]
Gelling Cation (KCl) Concentration0.3 - 2.0 M[8]
Enzyme Loading Capacity10 - 100 mg protein/g of gelGeneral literature
Immobilization Efficiency50 - 90%[10]
ParameterFree EnzymeImmobilized EnzymeReference
Optimal TemperatureVariesOften higher[10]
Optimal pHVariesOften broader range[10]
Michaelis Constant (Km)LowerOften higherGeneral literature
Maximum Velocity (Vmax)HigherOften lowerGeneral literature
ReusabilityNot reusableRetains >80% activity after 5-10 cyclesGeneral literature

Visualizations

Experimental Workflow for Enzyme Immobilization

G cluster_prep This compound Gel Preparation cluster_immob Enzyme Immobilization cluster_char Characterization prep_start Start: this compound Powder dissolve Dissolve in H2O (60-70°C) prep_start->dissolve cool Cool to 40-45°C dissolve->cool extrude Extrude into KCl solution cool->extrude harden Harden beads (30 min) extrude->harden wash_beads Wash beads harden->wash_beads beads_ready This compound Beads wash_beads->beads_ready incubate Incubate Beads with Enzyme beads_ready->incubate enzyme_sol Prepare Enzyme Solution enzyme_sol->incubate wash_immob Wash Immobilized Beads incubate->wash_immob immob_enzyme Immobilized Enzyme wash_immob->immob_enzyme activity_assay Activity Assay immob_enzyme->activity_assay leakage_test Leakage Test immob_enzyme->leakage_test stability_study Stability Study (pH, Temp) immob_enzyme->stability_study

Caption: Workflow for enzyme immobilization in this compound gel beads.

Signaling Pathway: Enzymatic Degradation of this compound

The following diagram illustrates a simplified pathway for the enzymatic degradation of this compound, which is relevant for understanding the biodegradability of the matrix and for applications involving the controlled release of enzymes. Furcellaranases can hydrolyze the glycosidic bonds within the this compound polymer.[11]

G This compound This compound Polymer Oligosaccharides Oligosaccharides This compound->Oligosaccharides Hydrolysis Furcellaranase Furcellaranase Furcellaranase->Oligosaccharides Monosaccharides Monosaccharides Furcellaranase->Monosaccharides Oligosaccharides->Monosaccharides Further Hydrolysis

References

Application Notes and Protocols: Sterilization Methods for Furcellaran Solutions in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furcellaran is a sulfated polysaccharide extracted from the red algae Furcellaria lumbricalis. Structurally similar to kappa-carrageenan, it possesses excellent gelling, stabilizing, and film-forming properties[1][2]. Its biocompatibility, biodegradability, and non-toxic nature make it a highly promising biopolymer for a range of biomedical applications, including drug delivery, tissue engineering, and surface coatings for medical devices[1][3][4][5]. For any in vitro and in vivo biomedical use, ensuring the sterility of this compound solutions is a critical and mandatory step. However, like many polysaccharides, this compound is susceptible to degradation from common sterilization techniques, which can alter its physicochemical properties and compromise its functionality.

This document provides a detailed overview of various sterilization methods, their impact on the properties of this compound, and protocols to guide researchers in selecting the most appropriate technique for their specific application.

The Challenge: Polysaccharide Degradation

The primary challenge in sterilizing this compound solutions is preventing the degradation of the polymer chains. Standard heat and irradiation-based methods can cause desulphation and cleavage of glycosidic bonds[6]. This degradation leads to a significant decrease in molecular weight, which in turn adversely affects critical functional properties such as solution viscosity and gel strength[6][7]. A study on the short-term heat treatment of this compound confirmed its susceptibility to polymer degradation, resulting in a measurable drop in viscosity and gel hardness[6]. Therefore, the choice of sterilization method must be a careful balance between achieving a sufficient Sterility Assurance Level (SAL) and preserving the structural and functional integrity of the biopolymer.

Recommended Sterilization Methods

The following sections detail the principles, advantages, disadvantages, and protocols for four common sterilization methods applicable to this compound solutions.

Autoclaving (Steam Sterilization)

Autoclaving uses high-pressure saturated steam to sterilize materials. While effective and widely accessible, it is the most aggressive method in terms of potential degradation for heat-sensitive polymers like this compound.

  • Principle: Sterilization is achieved by exposing the material to steam at high temperature (typically 121°C) and pressure (15 psi), which denatures proteins and inactivates microorganisms and spores[8].

  • Advantages:

    • Highly effective and reliable.

    • Widely available and relatively inexpensive.

    • Process is quick and easy to validate.

  • Disadvantages:

    • High risk of significant polymer degradation , including reduced molecular weight, viscosity, and gel strength for this compound[6].

    • Not suitable for heat-sensitive or hydrolytically unstable materials[9].

Experimental Protocol: Autoclaving

  • Preparation: Prepare the this compound solution (e.g., 0.5-2.0% w/v) by dissolving the polymer in the desired aqueous buffer or medium. Dispense the solution into autoclave-safe containers (e.g., borosilicate glass bottles).

  • Closure: Loosely cap the containers to allow for pressure equalization and prevent explosion[10]. Use of a vented closure system is recommended.

  • Loading: Place the containers in a secondary, liquid-tight tray within the autoclave. Do not overload the chamber to ensure proper steam penetration[10].

  • Cycle Selection: Select a liquid cycle program. A typical cycle is 121°C at 15 psi for 20-30 minutes . The duration may need to be extended for larger volumes to ensure the core of the liquid reaches the target temperature[10].

  • Cooling: Allow the autoclave to cool completely and pressure to return to ambient levels before opening. Removing liquids while they are still superheated can cause them to boil over and bottles to shatter.

  • Post-Sterilization Analysis: After cooling, tighten the caps. It is crucial to characterize the properties (e.g., viscosity, molecular weight, pH) of the sterilized solution to quantify the extent of degradation.

Workflow for Autoclaving this compound Solution

G A Prepare this compound Solution in Autoclave-Safe Container B Loosely Cap Container A->B C Place in Autoclave (within secondary containment) B->C D Run Liquid Cycle (121°C, 15 psi, 20-30 min) C->D E Cool Down to Ambient Temp & Pressure D->E F Aseptically Tighten Cap E->F G Store Sterile Solution F->G H Post-Sterilization Property Analysis (QC) G->H

Workflow for Autoclaving this compound Solution
Sterile Filtration

Sterile filtration removes microorganisms by passing the solution through a membrane filter with a pore size small enough to retain them (typically ≤ 0.22 µm). It is a non-degradative method but can be challenging for viscous solutions.

  • Principle: Physical removal of bacteria and fungi based on size exclusion.

  • Advantages:

    • Avoids heat, radiation, and chemical exposure, thus preserving the polymer's properties.

    • Effective for removing microbial contaminants.

  • Disadvantages:

    • Challenging for highly viscous this compound solutions, leading to low throughput and potential filter clogging[11][12].

    • Does not remove viruses or mycoplasma.

    • Requires aseptic technique throughout the process.

    • High-pressure systems may be required for viscous solutions, adding complexity and cost[13].

Experimental Protocol: Sterile Filtration

  • Solution Preparation: Prepare the this compound solution at the lowest feasible concentration to minimize viscosity. Ensure the powder is fully dissolved to prevent undissolved particulates from clogging the filter.

  • Filter Selection: Choose a sterile syringe filter or vacuum filtration unit with a 0.22 µm pore size membrane (e.g., PES, PVDF). Polyethersulfone (PES) membranes are often recommended for their high flow rates and low protein binding[14].

  • Prefiltration (Optional): For solutions with higher viscosity or potential particulates, use a prefilter with a larger pore size (e.g., 0.45 µm or larger) upstream of the final sterilizing filter to improve throughput[14].

  • Aseptic Setup: Perform all subsequent steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Filtration:

    • Syringe Filter Method: Draw the solution into a sterile syringe, attach the sterile filter to the syringe outlet, and apply steady, firm pressure to the plunger to push the solution through the filter into a sterile collection vessel.

    • Vacuum Filter Method: Assemble the sterile vacuum filtration unit. Pour the solution into the upper reservoir and apply a vacuum to draw the liquid through the membrane into the sterile lower collection reservoir.

  • High-Pressure Modification: For highly viscous solutions that cannot be filtered by conventional means, a high-pressure sterile filtration (HPSF) system may be necessary, capable of operating at pressures up to 900 psi[12][13].

  • Storage: Securely cap the sterile collection vessel and store under appropriate conditions.

Workflow for Sterile Filtration

G A Prepare this compound Solution B Work in Laminar Flow Hood A->B C Attach 0.22 µm Sterile Filter to Syringe/Filtration Unit B->C D Apply Pressure (Manual/Vacuum/High) to Pass Solution Through Filter C->D E Collect Filtrate in Sterile Receiving Vessel D->E F Seal and Store Sterile Solution E->F G Verify Sterility (QC) F->G

Workflow for Sterile Filtration of this compound
Gamma Irradiation

Gamma irradiation uses high-energy photons emitted from a source like Cobalt-60 to sterilize materials. It is highly effective and offers excellent penetration, but it is known to cause polymer degradation through chain scission.

  • Principle: Ionizing radiation damages the DNA of microorganisms, preventing them from replicating and leading to cell death[8].

  • Advantages:

    • Highly penetrating, allowing for sterilization of materials in their final, sealed packaging.

    • No heat or moisture involved.

    • No toxic residues.

  • Disadvantages:

    • Causes degradation of polysaccharides via chain scission, reducing molecular weight and viscosity[7][15][16].

    • Can generate free radicals, potentially altering the chemical structure of the polymer.

    • May have a cytotoxic effect on cultured cells post-sterilization[9].

    • Requires access to specialized irradiation facilities.

Experimental Protocol: Gamma Irradiation

  • Preparation: Prepare the this compound solution and dispense it into the final, irradiation-compatible containers (e.g., specific types of plastic or glass vials). Seal the containers securely.

  • Freezing (Optional but Recommended): To minimize indirect damage from aqueous radicals, freeze the solution and maintain it in a frozen state (e.g., on dry ice) during transport and irradiation. This is known as cryogenic irradiation.

  • Dosimetry: Specify the required dose. A typical dose for sterilizing medical devices and biomaterials is 15-25 kGy . An initial dose validation study (dose mapping) is recommended to determine the minimum dose required for sterility without excessive degradation.

  • Irradiation: The process is performed by a licensed third-party facility. The sealed samples are exposed to the gamma source until the target dose is absorbed.

  • Post-Irradiation Analysis: After receiving the samples, perform sterility testing. Crucially, conduct a full characterization of the material's physicochemical properties (viscosity, MW, gel strength) and biocompatibility (cytotoxicity assay) to assess the impact of the irradiation.

Workflow for Gamma Irradiation

G A Prepare & Package Solution in Final Sealed Container B Freeze Solution (Cryo-protection) A->B C Send to Irradiation Facility with Dose Specification (e.g., 25 kGy) B->C D Gamma Irradiation Process C->D E Receive Sterile Product D->E F Store Sterile Solution E->F G Post-Irradiation QC (Sterility, Properties, Cytotoxicity) F->G

Workflow for Gamma Irradiation of this compound
Ethylene Oxide (EtO) Gas

Ethylene oxide is a chemical sterilization method used for heat- and moisture-sensitive materials. It is less damaging to polysaccharides than heat or irradiation but requires a lengthy degassing period to remove toxic residues. This method is typically applied to materials in their dry, lyophilized state rather than aqueous solutions.

  • Principle: EtO gas is a potent alkylating agent that disrupts the DNA and proteins of microorganisms, preventing replication[8].

  • Advantages:

    • Low-temperature process, minimizing polymer degradation[7].

    • Highly effective with good material compatibility.

    • Can penetrate packaging materials.

  • Disadvantages:

    • Not suitable for aqueous solutions due to the formation of toxic byproducts (ethylene glycol)[17]. Best suited for lyophilized this compound powder.

    • EtO is toxic, carcinogenic, and flammable[18].

    • Requires a long post-sterilization aeration (degassing) period to remove residues, which can take hours to days.

    • Requires specialized equipment and facilities.

Experimental Protocol: Ethylene Oxide (for Lyophilized this compound)

  • Lyophilization: Prepare the this compound solution and freeze-dry it to obtain a porous, solid cake or powder.

  • Packaging: Place the lyophilized this compound in gas-permeable packaging (e.g., Tyvek® pouches).

  • Sterilization Cycle: The packaged material is sent to a specialized facility. A typical EtO cycle involves:

    • Preconditioning (controlled temperature and humidity).

    • Gas exposure (EtO concentration, temperature, and time are critical parameters).

    • Exhaust and air washing.

  • Aeration (Degassing): This is the most critical step. The material is held in a controlled, aerated chamber to allow residual EtO and its byproducts to dissipate to safe levels as defined by standards like ISO 10993-7.

  • Post-Sterilization: Once returned, the sterile lyophilized this compound can be aseptically reconstituted in a sterile solvent. It is imperative to test for EtO residuals and assess the material's properties and cytotoxicity[18].

Workflow for Ethylene Oxide Sterilization

G A Lyophilize this compound Solution to a Dry Powder/Cake B Package in Gas-Permeable Material (e.g., Tyvek®) A->B C Send to EtO Facility B->C D EtO Sterilization Cycle C->D E Mandatory Aeration (Degassing) to Remove Residues D->E F Receive Sterile Powder E->F G Aseptically Reconstitute in Sterile Solvent as Needed F->G H Post-Sterilization QC (Residues, Properties, Cytotoxicity) G->H

References

Application Notes and Protocols for Preparing Multi-Layer Furcellaran Films via Casting Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furcellaran, a sulphated polysaccharide extracted from the red algae Furcellaria lumbricalis, has garnered significant interest in the development of biodegradable films for various applications, including food packaging and drug delivery.[1][2][3] Its excellent gel-forming ability, biocompatibility, and non-toxicity make it a promising biopolymer for creating sustainable materials.[2][4] However, pristine this compound films often exhibit certain limitations, such as poor mechanical properties and high water solubility.[2][4][5] To overcome these drawbacks, researchers have developed multi-layer films and incorporated various additives like nanoparticles and other biopolymers to enhance their functional properties.[2][5][6]

This document provides detailed application notes and experimental protocols for the preparation of single-layer, double-layer, and multi-layer nanocomposite this compound films using the solution casting method. The information is intended for researchers, scientists, and drug development professionals working on biopolymer-based films.

Data Presentation: Physicochemical Properties of this compound-Based Films

The following tables summarize the quantitative data on the physical, mechanical, and barrier properties of various this compound films prepared by the casting method, as reported in the literature.

Table 1: Physical Properties of Single-Layer this compound and Nanocomposite Films

Film CompositionThickness (mm)Water Content (%)Solubility (%)Swelling Degree (%)Reference
This compound (FUR)----[1][7]
FUR + Graphene Oxide (GO)-ReducedReduced-[1][7]
FUR + Carbon Quantum Dots (CQDs)-ReducedReduced-[7]
FUR + Maghemite Nanoparticles (MAN)-ReducedReduced-[7]
FUR + Silver Nanoparticles (AgNPs)0.09 ± 0.013.72 ± 1.1624.72 ± 2.27386.44 ± 36.40[8][9]

Table 2: Mechanical Properties of Single-Layer this compound and Nanocomposite Films

Film CompositionTensile Strength (MPa)Elongation at Break (%)Reference
This compound (FUR)--[1][7]
FUR + Graphene Oxide (GO)IncreasedReduced[1][7]
FUR + Carbon Quantum Dots (CQDs)No significant changeReduced[7]
FUR + Maghemite Nanoparticles (MAN)IncreasedReduced[7]
FUR + Silver Nanoparticles (AgNPs)25.46 ± 0.5926.59 ± 1.29[8][9]

Table 3: Barrier Properties of this compound-Based Films

Film CompositionWater Vapor Transmission Rate (g/m²/day)Reference
FUR + Silver Nanoparticles (AgNPs)555.30 ± 1.8[8][9]
Double-Layer FUR/CHIT+HGEL-[4]
Double-Layer FUR/CHIT+HGEL with additivesReduced WVTR[4]

Note: " - " indicates that the specific data was not provided in the cited sources.

Experimental Protocols

The following are detailed protocols for the preparation of various types of this compound films by the solution casting method.

Protocol 1: Preparation of Single-Layer this compound Films

This protocol is adapted from the methodology for preparing a control this compound film.[1][7]

Materials:

  • This compound powder

  • Distilled water

  • Glycerol (B35011) (plasticizer)

  • Magnetic stirrer

  • Petri dishes (90 mm diameter)

  • Fume hood

Procedure:

  • Dissolve 0.5 g of this compound powder in 50 mL of distilled water.

  • Stir the solution for 1 hour on a magnetic stirrer at 300 rpm.

  • Add 0.25 mL of glycerol to the solution.

  • Continue stirring for another 30 minutes.

  • Pour the film-forming solution into petri dishes.

  • Dry the films at 23 ± 1 °C under a fume hood for 24 hours.[1][10]

Protocol 2: Preparation of Double-Layer this compound-Chitosan Films

This protocol describes the preparation of a double-layered film composed of this compound and a chitosan-gelatin hydrolysate blend.[4][11]

Materials:

  • This compound powder

  • Chitosan (B1678972) powder

  • Gelatin hydrolysate (HGEL)

  • Acetic acid solution (2% v/v)

  • Distilled water

  • Glycerol

  • Magnetic stirrer

  • Hot plate

Procedure:

  • Prepare the Chitosan-Gelatin Hydrolysate (CHIT+HGEL) Solution:

    • Dissolve 1 g of chitosan in 100 mL of 2% acetic acid solution with stirring for 12 hours.[4][11]

    • Add 1 g of gelatin hydrolysate for every 100 mL of the chitosan solution.[4][11]

    • Add 1 mL of glycerol per 100 mL of the film-forming solution as a plasticizer.[4][11]

    • Mechanically shake the solution at 60 °C for 1 hour.[4][11]

  • Prepare the this compound (FUR) Solution:

    • Dissolve 1 g of this compound powder in 100 mL of hot water (120 °C) under magnetic stirring for 2 hours.[4][11]

  • Casting the Double-Layer Film:

    • Pour 200 mL of the this compound solution as the first layer into a suitable casting dish.

    • Carefully pour 110 mL of the chitosan-gelatin hydrolysate solution on top of the this compound layer to form the second layer.[11]

    • Allow the film to dry under controlled conditions (e.g., at room temperature in a fume hood).

Protocol 3: Preparation of Multi-Layer Nanocomposite this compound Films with Silver Nanoparticles (AgNPs)

This protocol outlines the in situ synthesis of silver nanoparticles within a this compound film matrix.[8][9]

Materials:

  • This compound powder

  • Distilled water

  • Silver nitrate (B79036) (AgNO₃) solution (0.1 M)

  • Xylose (reducing agent)

  • Glycerol

  • Magnetic stirrer with heating

  • Casting plates

Procedure:

  • Dissolve 0.5 g of this compound in 50 mL of distilled water.[8][9]

  • Add 0.2 mL of 0.1 M AgNO₃ aqueous solution to the this compound solution.[8][9]

  • Stir the mixture at 70 °C on a magnetic stirrer for 30 minutes.[8][9]

  • Add 2 mL of xylose to the solution as a reducing agent and stir overnight. The solution will turn slightly brownish, indicating the formation of AgNPs.[8][9]

  • Add glycerol (0.5% v/w based on the solution) as a plasticizer.[8][9]

  • Pour the resulting nanocomposite solution onto casting plates and allow it to dry.

Visualizations

The following diagrams illustrate the experimental workflows for preparing different types of this compound films.

G cluster_0 Single-Layer this compound Film Preparation A Dissolve this compound in Distilled Water B Stir (1h, 300 rpm) A->B C Add Glycerol B->C D Stir (30 min) C->D E Cast in Petri Dish D->E F Dry (23°C, 24h) E->F

Caption: Workflow for single-layer this compound film preparation.

G cluster_1 Layer 1: this compound Solution cluster_2 Layer 2: Chitosan-Gelatin Hydrolysate Solution FUR_A Dissolve this compound in Hot Water (120°C) FUR_B Stir (2h) FUR_A->FUR_B Cast_1 Cast this compound Solution (First Layer) FUR_B->Cast_1 CHIT_A Dissolve Chitosan in Acetic Acid (12h) CHIT_B Add Gelatin Hydrolysate CHIT_A->CHIT_B CHIT_C Add Glycerol CHIT_B->CHIT_C CHIT_D Shake (60°C, 1h) CHIT_C->CHIT_D Cast_2 Cast Chitosan-Gelatin Solution (Second Layer) CHIT_D->Cast_2 Dry Dry Film Cast_2->Dry G cluster_0 Nanocomposite this compound Film with AgNPs (in situ) P1 Dissolve this compound in Distilled Water P2 Add AgNO3 Solution P1->P2 P3 Stir (70°C, 30 min) P2->P3 P4 Add Xylose (Reducing Agent) P3->P4 P5 Stir Overnight (AgNP Formation) P4->P5 P6 Add Glycerol P5->P6 P7 Cast Solution P6->P7 P8 Dry Film P7->P8

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Furcellaran Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran, a sulfated polysaccharide extracted from red algae, is an increasingly popular biomaterial for hydrogel fabrication in drug delivery and tissue engineering applications.[1][2] Its ability to form thermo-reversible gels makes it an attractive candidate for creating scaffolds and encapsulation systems.[3] Before clinical application, a thorough evaluation of the biocompatibility of this compound-based hydrogels is essential to ensure they do not elicit a toxic response in cells.[4][5] These application notes provide detailed protocols for the in vitro assessment of this compound hydrogel cytotoxicity, a critical first step in biocompatibility screening.[5] The following sections outline standard assays to quantify cell viability and membrane integrity upon exposure to this compound hydrogels.

Key Cytotoxicity Assays

The assessment of cytotoxicity can be performed using various in vitro methods that measure different cellular functions.[4] The choice of assay depends on the nature of the hydrogel and the specific research question. Commonly, a combination of assays is recommended for a comprehensive evaluation.[6]

1. Metabolic Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[7] When testing hydrogels, an indirect or elution method is often preferred to prevent interference of the hydrogel with the colorimetric reading.[8][9]

2. Cell Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the release of LDH from cells with damaged plasma membranes.[10] LDH is a stable enzyme present in the cytoplasm of all cells.[10] Its release into the cell culture medium is an indicator of cell lysis and membrane damage.[11][12] This assay is useful for quantifying cell death.

3. Qualitative and Quantitative Viability Assessment (Live/Dead Staining)

The Live/Dead assay provides a direct visualization of viable and non-viable cells within or in contact with the hydrogel.[13][14] This fluorescence-based method typically uses two dyes: Calcein AM and Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI).[13][15] Calcein AM is cell-permeable and is cleaved by intracellular esterases in living cells to produce a green fluorescent calcein.[13] EthD-1 or PI can only enter cells with compromised membranes, where they bind to nucleic acids and emit red fluorescence.[15] This allows for simultaneous visualization and quantification of live and dead cells.

Data Presentation

The following tables are examples of how to present quantitative data from cytotoxicity assays.

Table 1: Cell Viability of L929 Fibroblasts Exposed to this compound Hydrogel Extracts (MTT Assay)

Hydrogel Extract ConcentrationMean Absorbance (570 nm)Standard DeviationCell Viability (%)
Negative Control (Medium Only)1.250.08100
Positive Control (1% Triton X-100)0.100.028
25% this compound Hydrogel Extract1.200.0796
50% this compound Hydrogel Extract1.150.0992
75% this compound Hydrogel Extract1.120.0690
100% this compound Hydrogel Extract1.080.1086

According to ISO 10993-5, materials with cell viability above 70% are considered non-cytotoxic.[7]

Table 2: LDH Release from Human Dermal Fibroblasts (HDFs) Exposed to this compound Hydrogels (LDH Assay)

Treatment GroupMean LDH Activity (Absorbance at 490 nm)Standard Deviation% Cytotoxicity
Spontaneous LDH Release (Cells Only)0.150.020
Maximum LDH Release (Positive Control)0.950.05100
Negative Control (Biocompatible Polymer)0.180.033.75
This compound Hydrogel (Direct Contact)0.220.048.75

% Cytotoxicity is calculated relative to the maximum LDH release control.[16]

Table 3: Quantification of Live and Dead Cells in 3D this compound Hydrogel Cultures (Live/Dead Assay)

Cell TypeTime PointTotal Cells CountedLive Cells (Green)Dead Cells (Red)% Viability
Human Mesenchymal Stem Cells (hMSCs)Day 15004851597
Human Mesenchymal Stem Cells (hMSCs)Day 35204992196
Human Mesenchymal Stem Cells (hMSCs)Day 75505222895

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound hydrogels involves hydrogel preparation, exposure to cell cultures, performing the cytotoxicity assays, and subsequent data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Cell Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Prepare this compound Solution B Sterilize Hydrogel Components A->B C Fabricate this compound Hydrogels B->C F Expose Cells to Hydrogels (Direct Contact or Extract) C->F D Seed Cells in Culture Plates E Incubate Cells (24h) D->E E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Live/Dead Staining (Viability Visualization) F->I J Spectrophotometric Reading (MTT, LDH) G->J H->J K Fluorescence Microscopy (Live/Dead) I->K L Calculate Cell Viability & Percent Cytotoxicity J->L K->L M Statistical Analysis L->M

Caption: Workflow for in vitro cytotoxicity assessment of this compound hydrogels.

Experimental Protocols

Protocol 1: MTT Assay using the Elution Method

This protocol is adapted for testing leachable substances from the this compound hydrogel.[8][9]

Materials:

  • This compound hydrogels (sterile)

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO) or Isopropanol[9][12]

  • 96-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Prepare Hydrogel Extracts:

    • Aseptically place this compound hydrogel samples in sterile tubes containing complete cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL).

    • Incubate at 37°C for 24 to 72 hours.[8]

    • Collect the medium (now the hydrogel extract). Prepare serial dilutions of the extract (e.g., 100%, 75%, 50%, 25%) using fresh culture medium.[9]

  • Cell Seeding:

    • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Exposure:

    • After 24 hours, carefully remove the culture medium.

    • Add 100 µL of the prepared hydrogel extracts (and their dilutions) to the respective wells.

    • Include a negative control (fresh medium) and a positive control (medium with a cytotoxic agent like 1% Triton X-100).

    • Incubate for another 24 hours.

  • MTT Addition and Incubation:

    • Remove the extract-containing medium from the wells.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.[12]

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

Protocol 2: LDH Assay for Direct Contact Cytotoxicity

This protocol assesses cytotoxicity when cells are in direct contact with the hydrogel.

Materials:

  • This compound hydrogels (sterile, sized to fit in wells)

  • Human Dermal Fibroblasts (HDFs) or other adherent cell line

  • Complete cell culture medium

  • Commercial LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)[12]

  • 24-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HDFs into a 24-well plate at a density that will result in a sub-confluent monolayer after 24 hours.

    • Incubate for 24 hours.

  • Direct Contact with Hydrogel:

    • Aseptically place a sterile this compound hydrogel sample directly onto the cell monolayer in each test well.

    • Prepare control wells:

      • Spontaneous LDH release: cells with fresh medium only.

      • Maximum LDH release (positive control): cells with fresh medium and the lysis buffer provided in the kit.

      • Negative control: cells with a known non-toxic biomaterial.

    • Incubate for 24 or 48 hours.

  • Sample Collection:

    • After incubation, gently transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement:

    • Add the stop solution provided in the kit if required.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically:

      • % Cytotoxicity = [(Test Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: Live/Dead Staining for Cells Encapsulated in this compound Hydrogels

This protocol is for visualizing cell viability within a 3D hydrogel construct.[13][17]

Materials:

  • Cell-laden this compound hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)[13]

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (FITC for green, Texas Red for red)

Procedure:

  • Prepare Staining Solution:

    • Prepare a working solution of Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in sterile PBS.[13] Protect from light.

  • Staining:

    • Wash the cell-laden hydrogels once with PBS.

    • Add enough staining solution to completely cover the hydrogels.

    • Incubate for 30-45 minutes at room temperature or 37°C, protected from light. The incubation time may need to be increased for thicker hydrogels.[13][17]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the hydrogels once with PBS to reduce background fluorescence.[13]

  • Imaging:

    • Immediately visualize the hydrogels using a fluorescence or confocal microscope.

    • Acquire images using filters for green (live cells) and red (dead cells) fluorescence. For 3D constructs, acquiring a Z-stack of images is recommended.[14]

  • Data Analysis:

    • Live and dead cells can be counted from the acquired images using image analysis software (e.g., ImageJ).

    • Calculate the percentage of cell viability:

      • % Viability = (Number of Live Cells / Total Number of Cells) x 100

References

Application Notes and Protocols for Furcellaran Powder Sterilization in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the sterilization of furcellaran powder intended for biomedical applications. It outlines various sterilization methods, their effects on the physicochemical properties of this compound, and recommended procedures to ensure sterility while maintaining the integrity of the biopolymer.

Introduction to this compound and Sterilization

This compound is a sulfated polysaccharide extracted from the red alga Furcellaria lumbricalis. Its unique gelling, thickening, and stabilizing properties make it a promising biomaterial for applications in drug delivery, tissue engineering, and regenerative medicine.[1][2][3][4][5] For any biomedical application, achieving a sterile product is a critical step to prevent infections and ensure patient safety. The choice of sterilization method is crucial as it must effectively eliminate microorganisms without adversely affecting the functional properties of the this compound powder.

This document explores three common sterilization methods: Ethylene (B1197577) Oxide (EtO) sterilization, Gamma Irradiation, and Ultraviolet (UV-C) Irradiation. Heat-based methods like autoclaving are generally not recommended for this compound as they can cause significant degradation, leading to a decrease in molecular weight, viscosity, and gel hardness.[6]

Sterilization Methods and Their Impact on this compound Properties

The selection of an appropriate sterilization technique depends on the desired final properties of the this compound. Each method has distinct advantages and potential drawbacks.

Ethylene Oxide (EtO) Sterilization

Ethylene oxide is a colorless, toxic gas that effectively sterilizes materials at low temperatures (typically 37-63°C), making it suitable for heat-sensitive biopolymers.[7] It is a widely used method for sterilizing medical devices.[8]

Mechanism: EtO disrupts the cellular metabolism and reproductive processes of microorganisms.

Impact on Polysaccharides:

  • Molecular Weight and Viscosity: EtO sterilization is reported to have a weaker impact on the molecular weight and rheological properties of polysaccharides compared to irradiation methods.[9] Studies on other polysaccharides have shown that EtO treatment can be considered the most adequate sterilizing agent as it preserves morphology and mechanical properties.[9] However, some studies on polylactic acid (PLA) materials have shown a decrease in viscosity after EtO sterilization, suggesting some level of hydrolytic cleavage.[10]

  • Structural Integrity: Fourier Transform Infrared (FTIR) spectroscopy analysis of other polysaccharides has shown that EtO sterilization does not cause significant chemical modifications.[11]

Gamma Irradiation

Gamma irradiation is a highly effective sterilization method that uses cobalt-60 (B1206103) as a source of ionizing radiation. It offers high penetration, allowing for the sterilization of materials in their final packaging.

Mechanism: Gamma rays damage the DNA of microorganisms, inhibiting their replication.

Impact on Polysaccharides:

  • Molecular Weight and Viscosity: Gamma irradiation is known to cause chain scission in polysaccharides, leading to a significant decrease in molecular weight and viscosity.[9][12][13] The extent of degradation is dose-dependent. For carrageenans, a sister polysaccharide to this compound, irradiation resulted in a rapid decrease in molecular weight.[12][13]

  • Structural Integrity: Irradiation can lead to a breakdown in the carrageenan structure, as evidenced by changes in FT-IR spectra.[12] Desulfation has also been reported as a consequence of gamma irradiation on carrageenans.[13]

Ultraviolet (UV-C) Irradiation

UV-C radiation (200-280 nm) is a non-chemical, residue-free surface sterilization method.[14] Its effectiveness is primarily for surfaces and powders in thin layers due to its limited penetration depth.[15]

Mechanism: UV-C light damages the DNA and RNA of microorganisms, preventing their replication.[14]

Impact on Polysaccharides:

  • Molecular Weight and Viscosity: The impact of UV-C on the bulk properties of polysaccharide powders is generally considered minimal if the penetration depth is controlled. However, excessive exposure could potentially lead to surface modifications.

  • Structural Integrity: As a surface treatment, significant changes to the bulk chemical structure are not expected.

Quantitative Data Summary

The following table summarizes the reported effects of different sterilization methods on the physicochemical properties of polysaccharides, which can be considered indicative for this compound.

Sterilization MethodParameterEffectReference
Ethylene Oxide (EtO) Molecular WeightMinimal to slight decrease[9][10]
ViscosityMinimal to slight decrease[9][10]
Structural Integrity (FTIR)No significant changes[11]
Gamma Irradiation Molecular WeightSignificant decrease (dose-dependent)[9][12][13]
ViscositySignificant decrease (dose-dependent)[9]
Structural Integrity (FTIR)Changes in glycosidic linkages and sulfate (B86663) groups[12]
UV-C Irradiation Molecular WeightMinimal (surface effect)N/A
ViscosityMinimal (surface effect)N/A
Structural Integrity (FTIR)Minimal (surface effect)N/A

Experimental Protocols

Protocol for Ethylene Oxide (EtO) Sterilization of this compound Powder

This protocol provides a general guideline. Specific parameters should be validated for the intended application.

Materials:

  • This compound powder

  • Gas-permeable packaging (e.g., Tyvek® pouches)

  • EtO sterilizer

  • Biological indicators (e.g., Bacillus atrophaeus spores)

  • Aeration chamber

Procedure:

  • Packaging: Package the this compound powder in appropriate gas-permeable pouches.

  • Preconditioning: Place the packaged powder in a preconditioning chamber to achieve the required temperature and humidity. A relative humidity of 40-80% is crucial for the effectiveness of EtO.[7]

  • Sterilization Cycle: Transfer the packages to the EtO sterilizer. The cycle typically consists of:

    • Gas Introduction: Introduce EtO gas at a concentration of 450-1200 mg/L.[7]

    • Exposure: Maintain the temperature between 37-63°C for an exposure time of 1-6 hours.[7]

    • Evacuation: Evacuate the EtO gas from the chamber.

  • Aeration: Transfer the sterilized packages to an aeration chamber to remove residual EtO. Aeration can take 8-12 hours at 50-60°C or up to 7 days at ambient temperature.[7]

  • Sterility Testing: Perform sterility testing using biological indicators to validate the process.

Protocol for Gamma Irradiation Sterilization of this compound Powder

This protocol requires access to a certified gamma irradiation facility.

Materials:

  • This compound powder

  • Radiation-compatible packaging

  • Gamma irradiator (Cobalt-60 source)

  • Dosimeters

Procedure:

  • Packaging: Package the this compound powder in sealed, radiation-compatible containers.

  • Dosimetry: Place dosimeters at various locations within the product load to monitor the absorbed radiation dose.

  • Irradiation: Expose the packaged powder to gamma radiation. A typical dose for sterilization of medical devices is 25 kGy.[16][17] However, for polysaccharides, a lower dose might be desirable to minimize degradation. Dose validation studies (VDmax) are recommended to determine the minimum effective dose.[16]

  • Post-Irradiation Handling: No quarantine period is required as there is no residual radioactivity.[16]

  • Property Analysis: Characterize the irradiated this compound for changes in molecular weight, viscosity, and other relevant properties.

Protocol for UV-C Sterilization of this compound Powder

This method is suitable for surface decontamination of small batches of powder.

Materials:

  • This compound powder

  • Shallow, open container (e.g., sterile petri dish)

  • Calibrated UV-C lamp (peak emission at 254-270 nm)

  • UV-C radiometer

Procedure:

  • Sample Preparation: Spread a thin, even layer of this compound powder in the sterile container. The layer thickness should not exceed 1.5 mm to ensure adequate UV-C penetration.[15]

  • UV-C Exposure: Place the container under the UV-C lamp. The exposure time will depend on the intensity of the lamp and the desired log reduction of microorganisms. A typical dosage for a 2-log reduction of bacteria is around 5 mJ/cm².[18]

  • Agitation (Optional but Recommended): For improved efficacy, gently agitate the powder during exposure to ensure all surfaces are irradiated.

  • Validation: The process should be validated using microbial challenge tests with relevant microorganisms.

Visualization of Experimental Workflows

Ethylene Oxide Sterilization Workflow

EthyleneOxideWorkflow cluster_prep Preparation cluster_eto EtO Sterilization cluster_post Post-Sterilization A This compound Powder B Package in Gas-Permeable Pouch A->B C Preconditioning (Temperature & Humidity) B->C D EtO Gas Exposure C->D E Gas Evacuation D->E F Aeration to Remove Residual EtO E->F G Sterile this compound Powder F->G

Caption: Workflow for Ethylene Oxide Sterilization of this compound Powder.

Gamma Irradiation Workflow

GammaIrradiationWorkflow cluster_prep Preparation cluster_irradiation Gamma Irradiation cluster_post Post-Irradiation A This compound Powder B Package in Radiation- Compatible Container A->B C Place Dosimeters B->C D Expose to Gamma Radiation (e.g., 25 kGy) C->D E Sterile this compound Powder D->E F Characterize Properties E->F

Caption: Workflow for Gamma Irradiation Sterilization of this compound Powder.

UV-C Sterilization Workflow

UVCSterilizationWorkflow cluster_prep Preparation cluster_uvc UV-C Exposure cluster_post Post-Sterilization A This compound Powder B Spread Thin Layer (<1.5 mm) A->B C Irradiate with UV-C Light (254-270 nm) B->C D Optional Agitation C->D E Surface-Sterilized This compound Powder D->E

References

Furcellaran: A Novel Polysaccharide for Advanced Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Furcellaran, a sulfated polysaccharide extracted from the red algae Furcellaria lumbricalis, is emerging as a promising alternative to traditional gelling agents in plant tissue culture. Its unique gelling, stabilizing, and biocompatible properties offer significant potential for enhancing micropropagation, callus culture, and secondary metabolite production. This document provides detailed application notes and protocols for the utilization of this compound as a gelling agent and as a source of oligosaccharides for elicitation in plant cell cultures.

Introduction

Plant tissue culture is a cornerstone of modern biotechnology, enabling rapid clonal propagation, genetic modification, and the production of valuable secondary metabolites. The success of these techniques is critically dependent on the composition of the culture medium, particularly the gelling agent, which provides physical support to the explants. For decades, agar (B569324) has been the gelling agent of choice. However, its variable quality and high cost have prompted a search for effective alternatives.

This compound, a natural colloid, presents itself as a viable and potentially superior substitute.[1] It is a polysaccharide composed mainly of D-galactose, 3,6-anhydro-D-galactose, and their sulfate (B86663) esters.[1] This composition allows it to form strong, thermo-reversible gels, making it suitable for a wide range of plant tissue culture applications.[2] Furthermore, the oligosaccharides derived from this compound can act as elicitors, stimulating defense responses and enhancing the production of secondary metabolites in plant cells.[3][4][5]

This report details the application of this compound in plant tissue culture media, providing protocols for its use as a gelling agent and for the preparation and application of this compound-derived oligosaccharides as elicitors.

This compound as a Gelling Agent

Comparative Performance of Gelling Agents

While direct comparative studies of this compound against other gelling agents in plant tissue culture are limited, data from studies on other alternative gelling agents provide a basis for understanding its potential. The following table summarizes typical concentration ranges and characteristics of various gelling agents.

Gelling AgentTypical Concentration (g/L)Gel StrengthClarityCost Comparison (relative to Agar)Key Characteristics
Agar 6 - 10HighOpaque1xStandard gelling agent, can contain impurities.[6][7]
Gellan Gum 2 - 4HighClearLowerRequires cations for gelling, can be brittle.[6]
Xanthan Gum ~10ModerateOpaqueLowerForms viscous solutions.
This compound 5 - 10 (estimated)HighClear to slightly opaquePotentially LowerGel strength is influenced by potassium ions.[1]
Experimental Protocol: Preparation of this compound-Based Plant Tissue Culture Medium

This protocol outlines the steps for preparing a standard Murashige and Skoog (MS) medium gelled with this compound.

Materials:

  • Murashige and Skoog (MS) basal salt mixture

  • Sucrose (B13894)

  • This compound powder

  • Plant growth regulators (e.g., auxins, cytokinins) as required

  • Potassium chloride (KCl) solution (1M)

  • Distilled or deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Autoclavable culture vessels

Procedure:

  • Dissolve Basal Salts and Sucrose: In a beaker, dissolve the MS basal salt mixture and sucrose in approximately 80% of the final volume of distilled water.

  • Add Plant Growth Regulators: Add the required plant growth regulators from stock solutions.

  • Incorporate this compound: Slowly add the this compound powder to the solution while stirring continuously to prevent clumping.

  • Adjust Gel Strength (Optional): To increase gel strength, add KCl solution dropwise to the desired concentration (e.g., 10-40 mM).

  • Adjust pH: Adjust the pH of the medium to the desired level (typically 5.6-5.8) using HCl or NaOH.

  • Final Volume: Bring the medium to the final volume with distilled water.

  • Heating and Sterilization: Gently heat the medium while stirring until the this compound is completely dissolved. Dispense the medium into culture vessels and sterilize by autoclaving at 121°C for 15-20 minutes.

  • Cooling and Solidification: Allow the medium to cool and solidify in a sterile environment.

Workflow for Preparing this compound-Based Medium

G cluster_preparation Medium Preparation A Dissolve MS Salts & Sucrose B Add Plant Growth Regulators A->B C Add this compound Powder B->C D Adjust Gel Strength (optional with KCl) C->D E Adjust pH (5.6-5.8) D->E F Bring to Final Volume E->F G Heat to Dissolve F->G H Dispense into Vessels G->H I Autoclave (121°C, 15-20 min) H->I J Cool and Solidify I->J

Caption: Workflow for preparing a this compound-based plant tissue culture medium.

This compound-Derived Oligosaccharides as Elicitors

Oligosaccharides derived from the partial hydrolysis of polysaccharides like this compound can act as potent elicitors, triggering defense responses in plant cells and leading to the enhanced production of secondary metabolites.[3][4] These sulfated oligosaccharides are recognized by plant cell receptors, initiating a signaling cascade that activates defense-related genes.

Experimental Protocol: Preparation and Application of this compound Oligosaccharides

This protocol describes the generation of this compound oligosaccharides and their application to a plant cell suspension culture.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Dialysis tubing (MWCO 1 kDa)

  • Plant cell suspension culture (e.g., Nicotiana tabacum)

  • Sterile flasks

  • Shaker incubator

Procedure:

Part 1: Preparation of this compound Oligosaccharides

  • Acid Hydrolysis: Prepare a 1% (w/v) solution of this compound in distilled water. Adjust the pH to 2.5 with HCl. Heat the solution at 80°C for 1-2 hours to induce partial hydrolysis.

  • Neutralization: Cool the solution and neutralize it to pH 7.0 with NaOH.

  • Precipitation: Add three volumes of cold ethanol to precipitate the larger polysaccharide fragments. Centrifuge to pellet the precipitate and collect the supernatant containing the oligosaccharides.

  • Purification: Concentrate the supernatant by rotary evaporation. Purify the oligosaccharides by dialysis against distilled water for 48 hours using a 1 kDa MWCO membrane to remove monosaccharides and salts.

  • Lyophilization: Lyophilize the dialyzed solution to obtain a dry powder of this compound oligosaccharides.

  • Sterilization: Dissolve the oligosaccharide powder in distilled water to the desired stock concentration and sterilize by filtration through a 0.22 µm filter.

Part 2: Elicitation of Plant Cell Suspension Culture

  • Culture Preparation: Grow the plant cell suspension culture in a suitable liquid medium to the mid-logarithmic growth phase.

  • Elicitor Addition: Aseptically add the sterile this compound oligosaccharide solution to the cell culture to achieve the desired final concentration (e.g., 50, 100, 200 mg/L).

  • Incubation: Incubate the elicited culture on a shaker at the appropriate speed and temperature for the desired period (e.g., 24, 48, 72 hours).

  • Analysis: Harvest the cells and the medium separately. Analyze for the production of the target secondary metabolites using appropriate analytical techniques (e.g., HPLC, GC-MS).

Workflow for Elicitation with this compound Oligosaccharides

G cluster_oligo_prep Oligosaccharide Preparation cluster_elicitation Elicitation Protocol P1 Acid Hydrolysis of this compound P2 Neutralization P1->P2 P3 Ethanol Precipitation P2->P3 P4 Purification (Dialysis) P3->P4 P5 Lyophilization P4->P5 P6 Sterile Filtration P5->P6 E2 Add Sterile Oligosaccharides P6->E2 Apply to culture E1 Grow Plant Cell Suspension Culture E1->E2 E3 Incubate on Shaker E2->E3 E4 Harvest Cells and Medium E3->E4 E5 Analyze Secondary Metabolites E4->E5

Caption: Workflow for the preparation of this compound oligosaccharides and their application as elicitors.

Putative Signaling Pathway of Sulfated Oligosaccharide Elicitors

The recognition of sulfated oligosaccharides at the plasma membrane by receptor-like kinases (RLKs) is thought to initiate a signaling cascade. This cascade often involves the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in intracellular calcium ion concentrations. These signaling events ultimately lead to the activation of transcription factors that regulate the expression of defense-related genes, including those involved in the biosynthesis of secondary metabolites.

G cluster_membrane Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elicitor Sulfated Oligosaccharide (from this compound) Receptor Receptor-Like Kinase (RLK) Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Production Receptor->ROS MAPK MAPK Cascade Activation Receptor->MAPK Ca2 Ca2+ Influx Receptor->Ca2 PlasmaMembrane Plasma Membrane TF Transcription Factor Activation ROS->TF MAPK->TF Ca2->TF Genes Defense Gene Expression TF->Genes Metabolites Secondary Metabolite Biosynthesis Genes->Metabolites

Caption: A putative signaling pathway initiated by sulfated oligosaccharide elicitors in plant cells.

Conclusion

This compound holds considerable promise as a versatile component in plant tissue culture media. Its application as a gelling agent offers a cost-effective and controllable alternative to agar, while its derived oligosaccharides provide a powerful tool for enhancing the production of valuable secondary metabolites. Further research is warranted to optimize this compound concentrations for specific plant species and to fully elucidate the signaling pathways involved in elicitation. The protocols provided herein serve as a foundational guide for researchers and professionals in the field to explore the benefits of this novel polysaccharide.

References

Troubleshooting & Optimization

optimizing furcellaran concentration for desired gel strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing furcellaran concentration to achieve the desired gel strength in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between this compound concentration and gel strength?

A1: Generally, as the concentration of this compound increases, the gel strength also increases.[1] This is due to the formation of a more robust and interconnected gel network. However, at very high concentrations (e.g., above 5 g/L), you might observe a decrease in certain functional properties, so optimization is key.[2][3]

Q2: What factors other than concentration influence the gel strength of this compound?

A2: Several factors can significantly impact this compound gel strength:

  • Cations: The presence of potassium and calcium ions is crucial for gel formation and strengthening.[1][4]

  • pH: The optimal pH for this compound gel strength is around 8. Acidic conditions (low pH), especially when combined with heat, can cause hydrolysis and a loss of gelling ability.[1][4][5]

  • Sugars: The addition of sugars can alter the texture of the gel, making it more elastic rather than brittle.[1]

  • Temperature: this compound requires heating to dissolve (around 75-77°C) and subsequent cooling to form a gel (around 40-45°C).[5] Excessive heat, particularly above 115°C during drying of the powder, can degrade the polysaccharide and destroy its gelling power.[6]

Q3: How does this compound compare to other gelling agents like carrageenan and agar (B569324)?

A3: this compound's gelling properties are considered intermediate between agar and carrageenan.[5] It forms firm and elastic gels, similar in strength to agar but stronger than carrageenan.[5] Like kappa-carrageenan, its gel strength is enhanced by potassium ions.[5]

Q4: Can I use this compound in combination with other hydrocolloids?

A4: Yes, this compound can be used with other hydrocolloids. For instance, its gel texture can be modified by the addition of locust bean gum.[5] When combined with fish gelatin, a 25% substitution with this compound has been shown to improve gel strength and hardness.[7][8][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Weak or No Gel Formation - Insufficient this compound concentration.- Inadequate heating during dissolution.- Absence of necessary cations (e.g., potassium).- Low pH of the solution.- Incrementally increase the this compound concentration.- Ensure the solution is heated to at least 75-77°C until fully dissolved.[5]- Add a small amount of a potassium salt (e.g., KCl) to the solution.[4][5]- Adjust the pH of the solution to be neutral or slightly alkaline (pH 6-9).[1]
Inconsistent Gel Strength - Inhomogeneous mixing of this compound powder.- Inaccurate temperature control during preparation.- Variations in the composition of the solvent (e.g., presence of other salts or proteins).- Ensure the this compound powder is dispersed well in cold water before heating to prevent clumping.[4]- Use a calibrated thermometer and a controlled temperature water bath for heating and cooling.- Maintain consistent solvent composition across all experiments.
Brittle Gel Texture - High concentration of this compound.- High concentration of calcium ions.- Reduce the this compound concentration.- Add sugar to the formulation to increase elasticity.[1]- If applicable, reduce the concentration of calcium salts.
Phase Separation or Precipitation - High concentrations of this compound, which may lead to aggregation.[2]- Incompatibility with other components in the formulation.- Optimize the this compound concentration; higher concentrations are not always better.[2][8]- Test the compatibility of this compound with other ingredients in small-scale trials.

Data Presentation

Table 1: Effect of this compound Concentration on Gel Strength (Illustrative Data)

This compound Concentration (g/L)Storage Modulus (G') at -12°C (Pa)
Up to 11 - 11
310 - 100

Note: This data is derived from a study investigating ice recrystallization inhibition and illustrates the significant increase in storage modulus (a measure of gel strength) with higher this compound concentrations.[2]

Table 2: Influence of this compound (FUR) as a Substitute for Fish Gelatin (FG) on Textural Properties

SampleGel Strength (g)Hardness (g)
Control FG203.34Varies
25% FURIncreased (p < 0.05)Increased
>50% FURDecreasedDecreased

Note: This table summarizes findings from a study where this compound was used to modulate the properties of fish gelatin gels. A 25% substitution level was found to be optimal for improving gel strength and hardness.[8][10]

Experimental Protocols

Protocol 1: Preparation of this compound Gels
  • Dispersion: Weigh the desired amount of this compound powder and disperse it in the required volume of deionized water at room temperature with constant stirring to prevent clumping.[4]

  • Dissolution: Heat the dispersion to 75-80°C while stirring continuously until the this compound is completely dissolved.[5] For solutions with higher concentrations, heating up to 90°C may be necessary.[8]

  • Addition of Other Components: If required, add other components such as salts (e.g., KCl), sugars, or other hydrocolloids to the hot solution and mix until fully dissolved.

  • pH Adjustment: Cool the solution slightly and adjust the pH if necessary using appropriate buffers.

  • Gelling: Pour the hot solution into molds and allow it to cool to room temperature. Then, store at 4°C overnight to allow for complete gel setting.[11]

Protocol 2: Measurement of Gel Strength using a Texture Analyzer
  • Sample Preparation: Prepare this compound gels in standardized containers as described in Protocol 1. Ensure the gel surface is flat and level.

  • Equilibration: Allow the gels to equilibrate at a specific temperature (e.g., room temperature) for at least 30 minutes before measurement.[11]

  • Instrumentation Setup:

    • Use a texture analyzer equipped with a cylindrical probe (e.g., 0.5-inch diameter).

    • Set the test parameters:

      • Pre-test speed: 1.0 mm/s

      • Test speed: 0.5 mm/s

      • Post-test speed: 10.0 mm/s

      • Target distance: 4 mm (or a distance sufficient to fracture the gel)

      • Trigger force: 5 g

  • Measurement: Position the probe over the center of the gel. Initiate the test. The probe will descend, penetrate the gel, and retract.

  • Data Analysis: The gel strength is typically recorded as the peak force (in grams or Newtons) required to puncture the gel.[11] Perform measurements in triplicate for each sample and calculate the average and standard deviation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start disperse Disperse this compound in Cold Water start->disperse heat Heat to 75-80°C to Dissolve disperse->heat add_ions Add K+/Ca++ Ions (Optional) heat->add_ions cool_gel Pour into Molds and Cool add_ions->cool_gel equilibrate Equilibrate Gel at Test Temperature cool_gel->equilibrate measure Measure Gel Strength (Texture Analyzer) equilibrate->measure analyze Analyze Data measure->analyze decision Desired Gel Strength Achieved? analyze->decision end End decision->end Yes optimize Adjust this compound Concentration decision->optimize No optimize->disperse factors_affecting_gel_strength center This compound Gel Strength concentration Concentration concentration->center Increases ions Cations (K+, Ca++) ions->center Strengthens ph pH ph->center Optimal ~8 temperature Temperature (Heating/Cooling) temperature->center Critical for Formation additives Other Additives (e.g., Sugar) additives->center Modifies Texture

References

Technical Support Center: Preventing Syneresis in Furcellaran Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and food development professionals with troubleshooting guides and frequently asked questions (FAQs) to address syneresis in furcellaran gels for food applications.

Troubleshooting Guide: Issues with this compound Gel Syneresis

This guide is designed to help you identify and resolve common issues related to syneresis during your experiments with this compound gels.

Problem/Observation Potential Cause Recommended Solution
High degree of weeping or water separation after gel setting. Insufficient this compound concentration.Increase the this compound concentration in your formulation. A higher concentration will create a denser gel network with a greater water-holding capacity.
Suboptimal pH.Adjust the pH of your solution. The gel strength of this compound is influenced by pH, and moving it closer to the optimal range for your specific formulation can enhance stability.
Presence of incompatible ions.Review the ionic composition of your formulation. Certain ions can interfere with the gelling mechanism of this compound. Consider using deionized water for your preparations.
Excessive mechanical stress post-gelling.Handle the gelled product with care. Agitation, cutting, or packaging processes can disrupt the gel network, leading to syneresis.[1][2]
Gel is too brittle and fractures easily, leading to syneresis. High concentration of potassium or calcium ions.While necessary for gelling, excessive concentrations of potassium or calcium ions can lead to a brittle texture.[3] Optimize the salt concentration to achieve the desired gel strength without excessive brittleness.
Rapid cooling of the gel.Control the cooling rate of your this compound solution. A slower, more controlled cooling process can allow for the formation of a more uniform and stable gel network.
Syneresis occurs over time during storage. Gel network instability.Consider the addition of a synergistic hydrocolloid, such as Locust Bean Gum (LBG). The interaction between this compound and LBG can create a more robust and stable gel network, reducing syneresis during storage.[3]
Fluctuations in storage temperature.Store the gelled product at a constant, recommended temperature. Temperature fluctuations can cause the gel network to expand and contract, forcing out water.[4]
Inconsistent gel quality and variable syneresis between batches. Variation in raw material quality.Ensure consistent quality of your this compound and other ingredients. Variations in the raw materials can lead to batch-to-batch differences in gel performance.
Inaccurate measurements of ingredients.Calibrate your measurement tools and ensure precise weighing and dosing of all components in your formulation.

Frequently Asked Questions (FAQs)

Q1: What is syneresis and why does it occur in this compound gels?

A1: Syneresis is the expulsion of liquid from a gel, often referred to as "weeping."[5] It occurs when the gel network contracts, squeezing out the trapped liquid. In this compound gels, this can be caused by a variety of factors including suboptimal concentration of this compound, pH, ion concentration, temperature fluctuations, and mechanical stress.[1][4][5]

Q2: How can I quantitatively measure syneresis in my this compound gel experiments?

A2: A common method to measure syneresis is by calculating the percentage of liquid separated from the gel. This can be done by placing a weighed gel sample on a filter paper or a mesh and collecting and weighing the expelled liquid over a specific period. The percentage of syneresis is then calculated using the following formula[6]:

Syneresis (%) = (Weight of separated liquid / Initial weight of the gel sample) x 100

For a more detailed protocol, please refer to the Experimental Protocols section.

Q3: What is the role of potassium and calcium ions in this compound gelation and syneresis?

A3: Potassium and calcium ions are crucial for the gelation of this compound. They act as cross-linking agents, forming junctions between the helical structures of the this compound molecules to create a three-dimensional gel network. However, the concentration of these ions must be carefully controlled. While they increase gel strength, excessive amounts can lead to a more brittle gel, which may be more prone to syneresis.[3][7]

Q4: How does the addition of sugars affect syneresis in this compound gels?

A4: The addition of sugar generally decreases syneresis in this compound gels.[8] Sugars can increase the viscosity of the aqueous phase and interact with the this compound network, which helps to retain water within the gel structure. The addition of sugar can also modify the texture of the gel, making it more elastic and less brittle.[3]

Q5: Can I use other hydrocolloids in combination with this compound to prevent syneresis?

A5: Yes, combining this compound with other hydrocolloids can be a very effective strategy to prevent syneresis. Locust Bean Gum (LBG) is known to have a strong synergistic interaction with this compound, resulting in a more elastic and stable gel with reduced syneresis.[3] Other hydrocolloids like pectin (B1162225) or starch can also be used, depending on the desired texture and application.[9][10]

Q6: How do proteins like casein and whey interact with this compound gels and affect syneresis?

A6: The interaction between this compound and proteins is complex and depends on factors like pH and temperature. In dairy applications, this compound can interact with casein micelles, which can influence the overall gel structure. At certain pH levels, this interaction can help to stabilize the gel and reduce syneresis.[11] Whey proteins can also be incorporated into this compound gels, and their interaction can impact the water-holding capacity of the gel network.[12] However, the specific effect on syneresis needs to be evaluated for each formulation, as protein aggregation can sometimes lead to increased syneresis if not properly controlled.

Quantitative Data on Syneresis Prevention

The following tables summarize the qualitative and, where available, quantitative effects of various factors on syneresis in this compound and similar hydrocolloid gels.

Table 1: Effect of Additives on Syneresis

AdditiveConcentrationEffect on SyneresisRemarksSource
Sugar (Sucrose) Increasing concentrationDecreasedIncreases storage modulus and reduces equilibrium syneresis.[8]
Potassium Chloride (KCl) Optimal concentration requiredIncreased gel strength, but excess can increase brittleness and potential for syneresis.Cation-induced gelation is essential for this compound.[3]
Calcium Chloride (CaCl2) Optimal concentration requiredSimilar to KCl, it increases gel strength. Excess can lead to brittleness.Divalent cations can create stronger but potentially more brittle gels.[3]
Locust Bean Gum (LBG) Synergistic with this compoundSignificantly DecreasedForms a more elastic and stable mixed gel network.[3]
Casein Dependent on pH and formulationCan DecreaseInteraction with casein micelles can stabilize the gel network in dairy systems.[11]
Whey Protein Isolate Dependent on formulationCan DecreaseCan improve water retention within the gel matrix.[12]
Pectin Used in combinationCan DecreaseCan be used in fruit gel systems to improve stability.[13]

Table 2: Influence of Process Parameters on Syneresis

ParameterConditionEffect on SyneresisRemarksSource
pH Deviation from optimal rangeIncreasedGel strength and stability are pH-dependent.[3]
Temperature Fluctuations during storageIncreasedCauses expansion and contraction of the gel network.[4]
Cooling Rate Rapid coolingCan IncreaseMay lead to a less uniform and less stable gel network.
Mechanical Stress Agitation, cutting, pressureIncreasedDisrupts the integrity of the gel network.[1][2]

Experimental Protocols

Protocol for Measuring Syneresis

Objective: To quantify the amount of liquid expelled from a this compound gel over a specified period.

Materials:

  • Prepared this compound gel samples

  • Whatman No. 1 filter paper

  • Petri dishes

  • Analytical balance

  • Timer

Procedure:

  • Prepare this compound gel samples in standardized containers and allow them to set completely under controlled conditions.

  • Carefully remove a gel sample of a known initial weight (e.g., 10 g) from its container.

  • Place a pre-weighed piece of Whatman No. 1 filter paper in a petri dish.

  • Place the weighed gel sample onto the center of the filter paper.

  • Cover the petri dish to prevent evaporation.

  • Store the setup under controlled temperature and humidity for a predetermined duration (e.g., 2, 4, 6, 24 hours).

  • After the specified time, carefully remove the gel sample from the filter paper.

  • Weigh the wet filter paper. The increase in weight of the filter paper corresponds to the amount of liquid expelled from the gel.

  • Calculate the percentage of syneresis using the formula:

    Syneresis (%) = [(Weight of wet filter paper - Weight of dry filter paper) / Initial weight of the gel sample] x 100

  • Repeat the measurement for multiple samples to ensure accuracy and reproducibility.

Visualizations

Below are diagrams illustrating key concepts and workflows related to preventing syneresis in this compound gels.

References

Technical Support Center: Enhancing Furcellaran Film Mechanics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to improve the mechanical properties of furcellaran films.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem / Observation Potential Cause(s) Suggested Solution(s)
My this compound film is too brittle and cracks easily upon handling. Insufficient plasticizer concentration.Inherent brittleness of pure this compound gels.[1]Increase the concentration of the plasticizer (e.g., glycerol, sorbitol). Plasticizers increase the space between polymer chains, enhancing flexibility.[2][3]Incorporate biopolymers known for their flexibility, such as iota-carrageenan or gelatin.
The film has high tensile strength but very low flexibility (low elongation at break). Low plasticizer content.Excessive cross-linking.Gradually increase the plasticizer concentration. Note that this may lead to a decrease in tensile strength.[4]Reduce the concentration of the cross-linking agent or shorten the cross-linking reaction time.[5]
My film is too flexible and weak; it stretches too much and breaks easily (low tensile strength). High plasticizer concentration.Decrease the concentration of the plasticizer. Higher plasticizer content can reduce the intermolecular forces between polymer chains, lowering tensile strength.[2][3]Introduce a reinforcing agent like cellulose (B213188) nanofibers or montmorillonite (B579905) (MMT) to improve stiffness.[6][7]Blend this compound with a stronger biopolymer, such as chitosan (B1678972).[8]
The tensile strength of my composite film decreased after adding nanofillers. Agglomeration of nanoparticles.Poor interaction between the filler and the this compound matrix.Presence of other additives (e.g., essential oils) that weaken the structure.[6]Ensure proper dispersion of nanofillers using techniques like ultrasonication.Modify the surface of the nanofillers to improve compatibility with the hydrophilic this compound matrix.Re-evaluate the formulation; some active ingredients can disrupt the polymer network and worsen mechanical properties.[6] A potential solution is to encapsulate additives or create multi-layer films where additives are in a separate layer.[6][9]
The film dissolves too quickly or has poor water resistance. High hydrophilicity of this compound and plasticizers.Introduce cross-linking agents (e.g., genipin, dialdehyde (B1249045) starch) to create a more robust three-dimensional network that is less susceptible to water.[5][10]Incorporate hydrophobic components such as lipids or waxes, though this may affect film transparency.Develop multi-layer films with an outer hydrophobic layer.[11]
My multi-layer film is delaminating. Poor adhesion between layers.Incompatible biopolymers used in adjacent layers.Ensure strong electrostatic interaction between layers (e.g., by layering an anionic polymer like this compound with a cationic polymer like chitosan).[8]Apply a thin adhesive layer or use a heat-sealing technique if appropriate for the materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a plasticizer in a this compound film?

A plasticizer is a small molecule added to a polymer matrix to increase its flexibility and reduce brittleness.[2] Plasticizers work by embedding themselves between the long polymer chains, increasing the intermolecular space. This reduces the cohesive forces between the chains, allowing them to slide past one another more easily when the material is stressed, which in turn increases the film's elongation at break (flexibility).[2] Common plasticizers for biopolymer films include glycerol, sorbitol, and polyethylene (B3416737) glycol.[3][12]

Q2: How does blending this compound with other biopolymers like chitosan improve its mechanical properties?

Blending this compound, an anionic polysaccharide, with a cationic polysaccharide like chitosan can create a polyelectrolyte complex. This results in strong electrostatic interactions between the polymer chains, forming a more robust and cohesive film structure. Chitosan is known for its good mechanical properties, and its incorporation can lead to an increase in the tensile strength of the resulting film.[8] However, the ratio of the biopolymers is crucial; an excess of this compound may increase elasticity but decrease overall strength.[8]

Q3: What are the advantages of using nanofillers, and what are the risks?

Incorporating nanofillers like montmorillonite (MMT) clay or cellulose nanofibers can significantly improve the mechanical and barrier properties of this compound films.[6][11] The high surface area and lamellar structure of these fillers can create a tortuous path for gas and water molecules, improving barrier properties, while also reinforcing the polymer matrix to increase tensile strength.[6]

The primary risk is the agglomeration of nanoparticles within the matrix.[6] If not properly dispersed, these aggregates can act as stress concentration points, creating defects in the film and paradoxically worsening its mechanical properties.[6]

Q4: How does cross-linking strengthen a this compound film?

Cross-linking involves creating covalent or ionic bonds between individual polymer chains, transforming them into a single, interconnected three-dimensional network.[5] This network structure severely restricts the movement of polymer chains, which leads to a significant increase in tensile strength, thermal stability, and water resistance.[5][10] However, this restriction in chain mobility typically results in a more rigid material, thereby decreasing the film's flexibility and elongation at break.[5]

Data on Mechanical Properties

The following tables summarize quantitative data from studies on modifying polysaccharide-based films, demonstrating the impact of different additives on key mechanical properties.

Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of Polymer Films

Polymer MatrixPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
CurdlanNone0%19.745.39[3]
CurdlanGlycerol (GLY)-15.2333.14[3]
CAP-PluronicNone0%~1.8~10[2]
CAP-PluronicTriethyl Citrate (TEC)20%~0.9~50[2]
CarrageenanPolyethylene Glycol (PEG)3%> 4.0~15[12]
CarrageenanPolyethylene Glycol (PEG)15%~2.0~35[12]

Table 2: Effect of Fillers and Additives on Mechanical Properties of Polysaccharide Films

Polymer MatrixAdditive(s)Tensile Strength (MPa)Elongation at Break (%)Reference
Soy ProteinNone (Control)3.2-[13]
Soy ProteinHeat Curing (95°C, 24h)14.3-[13]
ZeinNone (Control)5.6-[13]
ZeinOxidized Tannic Acid11.2 - 14.0-[13]
AlginateNone (Control)6.27-[7]
Alginate5 wt% Cellulose Nanofibers (CNFs) + Heat9.68-[7]

Experimental Protocols & Visualizations

General Protocol for this compound Film Preparation (Casting Method)

This section outlines a standard procedure for creating this compound films.

  • Dissolution: Prepare a 1-2% (w/v) this compound solution by dissolving this compound powder in distilled water. Heat the solution to approximately 80-120°C under continuous magnetic stirring for 1-2 hours until the powder is fully dissolved.[6]

  • Plasticizer Addition: Add a plasticizer, such as glycerol, to the solution (e.g., at a concentration of 1% v/v or other desired ratio) and continue stirring at an elevated temperature (e.g., 60°C) for another hour to ensure homogeneity.[6]

  • Degassing: (Optional but recommended) Place the film-forming solution in a vacuum oven or use a sonicator bath to remove any dissolved air bubbles, which can create defects in the final film.

  • Casting: Pour a specific volume of the solution onto a level, non-stick surface (e.g., a glass Petri dish or Teflon-coated plate).

  • Drying: Dry the cast solution in an oven at a controlled temperature (e.g., 40-60°C) for 12-24 hours, or until a solid film is formed and can be peeled off the surface.

  • Conditioning: Store the resulting films in a desiccator with a controlled relative humidity for at least 48 hours before testing their mechanical properties to ensure standardized moisture content.

G cluster_prep Solution Preparation cluster_form Film Formation cluster_eval Evaluation p1 Dissolve this compound in Hot Water p2 Add Plasticizer (e.g., Glycerol) p1->p2 p3 Incorporate Additives (Nanofillers, etc.) p2->p3 p4 Stir Until Homogeneous p3->p4 f1 Degas Solution (Remove Bubbles) p4->f1 f2 Cast Solution onto Level Surface f1->f2 f3 Dry in Oven at Controlled Temperature f2->f3 f4 Peel and Store Film f3->f4 e1 Condition Film at Controlled Humidity f4->e1 e2 Perform Mechanical Testing (Tensile, Elongation) e1->e2

Fig 1. Experimental workflow for this compound film preparation and testing.
Logical Relationships in Film Modification

The diagram below illustrates how different modification strategies impact the mechanical properties of this compound films.

G cluster_mods Modification Strategies cluster_results Resulting Properties problem Pure this compound Film: Low Flexibility Poor Strength mod1 Add Plasticizer (e.g., Glycerol) problem->mod1 mod2 Incorporate Reinforcing Filler (e.g., Nanoclay, CNF) problem->mod2 mod3 Blend with Another Biopolymer (e.g., Chitosan) problem->mod3 mod4 Apply Cross-linking Agent problem->mod4 res1 Increased Flexibility (Elongation at Break) mod1->res1 + res2 Decreased Strength (Tensile Strength) mod1->res2 - res3 Increased Strength (Tensile Strength) mod2->res3 + mod3->res3 + mod4->res3 + res4 Decreased Flexibility (Elongation at Break) mod4->res4 - res5 Improved Water Resistance mod4->res5 +

Fig 2. Impact of modification strategies on film mechanical properties.

References

Furcellaran Hydrogel Degradation Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the degradation rate of furcellaran hydrogels. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered when working with the degradation of this compound hydrogels.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrogel is degrading too quickly. How can I slow it down?

A1: Several factors can be adjusted to decrease the degradation rate:

  • Increase Cross-linker Concentration: A higher cross-linking density generally results in a slower degradation rate by creating a more robust network structure.[1][2]

  • Lower Temperature: Thermal degradation is a significant factor. Reducing the incubation or application temperature can slow down the degradation process. Intense polymer destruction has been noted at temperatures above 115°C.[3]

  • Select Appropriate Cations: While cations are necessary for the gelation of this compound, the type and concentration can influence thermal stability. The presence of divalent cations can intensify thermal degradation.[3]

  • Blend with More Stable Polymers: Incorporating more slowly degrading polymers, such as chitosan (B1678972), into the this compound hydrogel can extend its stability.

  • Enzyme Inhibition: If degradation is enzyme-mediated, ensure the environment is free of contaminating enzymes or add appropriate enzyme inhibitors.

Q2: How can I accelerate the degradation of my this compound hydrogel?

A2: To speed up degradation, you can:

  • Decrease Cross-linker Concentration: A lower cross-linking density will result in a hydrogel that is more susceptible to degradation.[1]

  • Incorporate Enzymes: Introduce specific enzymes like κ-carrageenase or furcellaranase that cleave the polysaccharide backbone of this compound.[4][5][6]

  • Increase Temperature: Higher temperatures will accelerate thermal degradation of the polymer chains.[3]

  • Introduce Divalent Cations: Divalent cations can increase the rate of thermal degradation.[3]

  • Blend with Faster Degrading Polymers: Mix this compound with polymers that have a naturally faster degradation rate.

Q3: What is the primary mechanism of this compound hydrogel degradation?

A3: The degradation of this compound hydrogels can occur through several mechanisms:

  • Hydrolytic Degradation: The cleavage of glycosidic bonds in the polysaccharide backbone due to the presence of water. This process can be accelerated by temperature.

  • Enzymatic Degradation: Specific enzymes can recognize and cleave the β-1,4 linkages in the this compound structure.[5]

  • Thermal Degradation: High temperatures can cause significant destruction of the polymer chains, leading to a loss of gel strength and integrity.[3]

Q4: How do cations affect the stability of this compound hydrogels?

A4: Cations play a crucial role in both the gelation and stability of this compound hydrogels. Monovalent cations like potassium (K⁺) are essential for the formation of the helical structures that lead to gelation. However, the presence of divalent cations can increase the susceptibility of the hydrogel to thermal degradation.[3] The concentration of cations also matters; for instance, reducing KCl concentration can lead to a significant decrease in the storage modulus of the gel, indicating a weaker network that may be more prone to degradation.[4]

Q5: Can I control the degradation rate by blending this compound with other polymers?

A5: Yes, blending this compound with other biopolymers is an effective strategy to modulate the degradation rate. For example, blending with chitosan can create composite hydrogels with altered degradation profiles. The degradation of these blended hydrogels will depend on the properties of the individual components and the interactions between them.

Quantitative Data on Degradation Control

The following tables summarize quantitative data on factors influencing this compound hydrogel properties related to degradation.

Table 1: Effect of KCl Concentration on this compound Hydrogel Storage Modulus

KCl Concentration (mM)Storage Modulus (G') (Pa)
40~30,000
10~9,300

Data adapted from a study on 1.5% w/w this compound gels. A lower storage modulus indicates a weaker gel network, which can correlate with faster degradation.[4]

Table 2: Impact of Short-Term Heat Treatment on this compound Properties

Heat Treatment Temperature (°C for 15 min)Effect on Molecular WeightEffect on Gel Hardness and Viscosity
75 - 115Significant DecreaseDrop in hardness and viscosity

Commercial this compound is susceptible to polymer degradation upon heating, leading to desulphation and a decrease in molecular weight.[3]

Key Experimental Protocols

Below are detailed methodologies for key experiments to characterize and control the degradation of this compound hydrogels.

1. Protocol for In Vitro Hydrolytic Degradation Study (Mass Loss and Swelling Ratio)

  • Objective: To determine the rate of hydrolytic degradation of this compound hydrogels by measuring changes in mass and swelling over time.

  • Materials:

    • This compound powder

    • Deionized water

    • Cations for gelation (e.g., KCl, CaCl₂)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Lyophilizer

    • Analytical balance

  • Methodology:

    • Hydrogel Preparation: Prepare this compound hydrogels of a defined shape and size (e.g., cylindrical disks). Record the initial dry weight of the lyophilized hydrogel (W_initial).

    • Swelling: Immerse the hydrogels in PBS at 37°C.

    • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove a subset of hydrogels from the PBS.

    • Swollen Weight: Gently blot the surface of the hydrogels to remove excess water and record the swollen weight (W_swollen).

    • Dry Weight: Lyophilize the hydrogels until a constant weight is achieved and record the final dry weight (W_final).

    • Calculations:

      • Swelling Ratio (%) = [(W_swollen - W_final) / W_final] x 100

      • Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100

    • Data Analysis: Plot the swelling ratio and mass loss as a function of time to determine the degradation kinetics.

2. Protocol for Enzymatic Degradation Assay

  • Objective: To evaluate the degradation of this compound hydrogels in the presence of specific enzymes.

  • Materials:

    • Pre-formed this compound hydrogels

    • Enzyme solution (e.g., κ-carrageenase or furcellaranase in a suitable buffer)

    • Control buffer (without enzyme)

    • Incubator at optimal enzyme temperature (e.g., 35°C)

    • Method for quantifying degradation (e.g., mass loss as described above, or analysis of degradation products in the supernatant via spectroscopy).

  • Methodology:

    • Hydrogel Preparation: Prepare and weigh this compound hydrogels as described in the hydrolytic degradation protocol.

    • Incubation: Place hydrogels in the enzyme solution and a parallel set in the control buffer. Incubate at the optimal temperature for the enzyme.

    • Analysis: At regular intervals, remove the hydrogels and measure the mass loss. Alternatively, analyze the supernatant for the presence of released oligosaccharides.

    • Data Comparison: Compare the degradation rate in the enzyme solution to the control to determine the specific effect of the enzyme.

3. Protocol for Rheological Characterization of Degradation

  • Objective: To monitor the change in viscoelastic properties of this compound hydrogels during degradation.

  • Materials:

    • This compound solution prior to gelation

    • Rheometer with a parallel plate or cone-plate geometry

    • Degradation-inducing agent (e.g., enzyme solution or a solution that leaches cross-linking ions)

  • Methodology:

    • Sample Loading: Load the this compound solution onto the rheometer plate at a temperature above its gelling point.

    • Gelation: Cool the sample to induce gelation and monitor the increase in the storage modulus (G') and loss modulus (G'') over time until a stable gel is formed.

    • Initiate Degradation: Introduce the degradation-inducing agent to the hydrogel sample.

    • Time Sweep: Perform a time sweep measurement at a constant frequency and strain to monitor the decrease in G' and G'' as the hydrogel degrades.

    • Data Analysis: The decrease in the storage modulus over time provides a quantitative measure of the degradation of the hydrogel network.[7]

Visualizing Degradation Control Pathways

Diagram 1: Factors Influencing this compound Hydrogel Degradation Rate

Degradation This compound Hydrogel Degradation Rate Increase Increase Degradation Degradation->Increase can be increased Decrease Decrease Degradation Degradation->Decrease can be decreased Temp Temperature Temp->Increase Higher Temp->Decrease Lower Enzyme Enzyme Concentration Enzyme->Increase Higher Enzyme->Decrease Lower/Absent Crosslink Cross-linking Density Crosslink->Increase Lower Crosslink->Decrease Higher DivalentCations Divalent Cation Concentration DivalentCations->Increase Higher Start Hydrogel Preparation Degradation Induce Degradation (e.g., PBS, Enzyme, Heat) Start->Degradation MassLoss Mass Loss & Swelling Ratio Degradation->MassLoss Rheology Rheological Analysis Degradation->Rheology Morphology Morphological Analysis (SEM) Degradation->Morphology Analysis Data Analysis & Kinetic Modeling MassLoss->Analysis Rheology->Analysis Morphology->Analysis This compound This compound (β/κ-carrageenan hybrid) Oligosaccharides Oligosaccharides (e.g., neocarratetraose-mono-sulfate) This compound->Oligosaccharides Cleavage of β-1,4 linkages Monosaccharides Monosaccharides & Derivatives (e.g., D-galactose, D-AHG) Oligosaccharides->Monosaccharides Further hydrolysis Enzyme Furcellaranases/ κ-carrageenases Enzyme->this compound

References

troubleshooting guide for casting furcellaran films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furcellaran films. The information is presented in a clear question-and-answer format to directly address common issues encountered during the solution casting process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my this compound film brittle and cracking easily?

This is a common issue as this compound films are inherently brittle.[1][2] The primary cause is insufficient plasticization.

  • Answer: The addition of a plasticizer is crucial to improve the flexibility and reduce the brittleness of this compound films. Glycerol is a commonly used plasticizer.[3][4]

    • Troubleshooting Steps:

      • Ensure Proper Plasticizer Concentration: If you are already using a plasticizer, its concentration may be too low. Incrementally increase the concentration of the plasticizer in your film-forming solution.

      • Homogeneous Distribution: Ensure the plasticizer is thoroughly mixed into the this compound solution to prevent localized areas of brittleness.

      • Alternative Plasticizers: Consider experimenting with other plasticizers such as sorbitol or polyethylene (B3416737) glycol (PEG) to find the optimal one for your specific application.

2. My this compound film has an uneven thickness. What is causing this?

Uneven film thickness is a frequent problem in solution casting and can be attributed to several factors.[5]

  • Answer: The primary reasons for uneven thickness are improper spreading of the film-forming solution and/or an unlevel drying surface.

    • Troubleshooting Steps:

      • Level Surface: Ensure the casting surface (e.g., petri dish, glass plate) is perfectly level during the entire drying process.

      • Controlled Spreading: Pour the film-forming solution onto the center of the casting surface and allow it to spread evenly. Tilting the surface to spread the solution can lead to unevenness. For more precise control, consider using a casting knife or a film applicator.

      • Solution Viscosity: If the solution is too viscous, it may not spread evenly. You can try slightly decreasing the this compound concentration or gently heating the solution before casting. Conversely, if the solution is too thin, it might retract, leading to thicker edges. In this case, a slight increase in this compound concentration might be necessary.

      • Drying Conditions: Ensure uniform drying conditions. Avoid drafts or uneven heating, which can cause different parts of the film to dry at different rates.

3. Why are there bubbles in my cast this compound film?

The presence of bubbles can compromise the integrity and appearance of the film.

  • Answer: Bubbles are typically introduced during the mixing of the film-forming solution or are a result of entrapped air during casting.

    • Troubleshooting Steps:

      • Degassing the Solution: After dissolving the this compound and other components, let the solution stand for a period to allow air bubbles to rise and dissipate. For a more effective method, use a vacuum desiccator or a sonicator bath at low power to degas the solution before casting.

      • Careful Pouring: When pouring the solution onto the casting surface, do so slowly and along the side of the dish to minimize the introduction of new air bubbles.

      • Breaking Surface Bubbles: If bubbles appear on the surface after casting, they can sometimes be carefully broken with a fine needle before the film starts to solidify.

4. My this compound film is opaque or cloudy. How can I make it more transparent?

This compound films are generally transparent, so cloudiness can indicate a few issues.[4]

  • Answer: Opacity can be caused by incomplete dissolution of the this compound powder, the presence of insoluble impurities, or the aggregation of additives.

    • Troubleshooting Steps:

      • Complete Dissolution: Ensure the this compound powder is completely dissolved in the solvent (typically distilled water). This may require heating and continuous stirring.[3][4]

      • Filtration: If you suspect insoluble impurities, filter the film-forming solution through a fine-mesh filter before casting.

      • Additive Compatibility: If you are incorporating other components like nanoparticles or active pharmaceutical ingredients (APIs), they may not be fully dispersed or could be aggregating. Ensure proper dispersion through techniques like sonication. The choice of additive can also affect transparency; for instance, graphene oxide can result in a grayish film, while maghemite nanoparticles can make it dark and non-transparent.[4]

5. The film is difficult to peel from the casting surface. What can I do?

  • Answer: Strong adhesion to the casting surface can make film removal challenging.

    • Troubleshooting Steps:

      • Choice of Casting Surface: Use a non-stick surface like a Teflon-coated plate or a polypropylene (B1209903) petri dish.

      • Coating the Surface: Applying a thin layer of a release agent, such as a silicone-based spray, to the casting surface before pouring the solution can facilitate easier peeling.

      • Complete Drying: Ensure the film is completely dry before attempting to peel it. A partially dried film will be more delicate and prone to tearing.

      • Peeling Technique: Start from one edge and gently and slowly peel the film at a low angle.

6. Why is my this compound film dissolving too quickly?

This compound is highly soluble in water, which can be a disadvantage for certain applications.[1]

  • Answer: The high water solubility is an intrinsic property of this compound.[1] To decrease the dissolution rate, modifications to the film formulation are necessary.

    • Troubleshooting Steps:

      • Incorporate Hydrophobic Additives: Adding lipids or other hydrophobic biopolymers can reduce the film's affinity for water.

      • Cross-linking: Introduce a cross-linking agent to create a more robust polymer network that is less susceptible to dissolution.

      • Nanofiller Addition: The incorporation of certain nanofillers has been shown to decrease the water solubility of this compound films.[3][6][7]

Experimental Protocols

Basic this compound Film Casting Protocol

This protocol is a standard method for preparing simple this compound films.

  • Preparation of Film-Forming Solution:

    • Dissolve 1% (w/v) of this compound powder in distilled water.

    • Heat the solution to approximately 80°C while stirring continuously with a magnetic stirrer until the powder is fully dissolved.

    • Add a plasticizer, such as glycerol, at a concentration of 25-50% (w/w of this compound).

    • Continue stirring for another 30 minutes to ensure homogeneity.[3][4]

  • Casting the Film:

    • Allow the solution to cool slightly and degas it to remove any air bubbles.

    • Pour a specific volume of the film-forming solution onto a level, non-stick casting surface (e.g., a 90 mm petri dish).

  • Drying:

    • Dry the cast solution at room temperature (approximately 23 ± 1 °C) under a fume hood for 24-48 hours, or until completely dry.[4]

  • Peeling and Storage:

    • Once completely dry, carefully peel the film from the casting surface.

    • Store the film in a desiccator to prevent moisture absorption.

Data Presentation

Table 1: Effect of Nanofillers on this compound Film Properties
Film CompositionTensile Strength (TS)Elongation at Break (EAB)Water SolubilityReference
Pure this compound (FUR)Base ValueBase ValueHigh[3],[6],[7]
FUR + Graphene Oxide (GO)IncreasedDecreasedDecreased[3],[6],[7]
FUR + Maghemite Nanoparticles (MAN)IncreasedDecreasedDecreased[3],[6],[7]
FUR + Carbon Quantum Dots (CQDs)No Significant ChangeDecreasedDecreased[3],[6],[7]

Visualizations

Experimental Workflow for this compound Film Casting

G cluster_prep Solution Preparation cluster_casting Film Casting & Drying cluster_post Post-Processing dissolve Dissolve this compound & Plasticizer in Water heat_stir Heat and Stir dissolve->heat_stir degas Degas Solution heat_stir->degas cast Pour Solution onto Level Surface degas->cast dry Dry at Room Temperature cast->dry peel Peel Dried Film dry->peel store Store in Desiccator peel->store

A schematic of the solution casting workflow for this compound films.

Troubleshooting Logic for Brittle this compound Films

G start Film is Brittle/Cracks check_plasticizer Is a plasticizer being used? start->check_plasticizer add_plasticizer Add a suitable plasticizer (e.g., glycerol). check_plasticizer->add_plasticizer No check_concentration Is the plasticizer concentration sufficient? check_plasticizer->check_concentration Yes end_good Problem Resolved add_plasticizer->end_good increase_concentration Incrementally increase plasticizer concentration. check_concentration->increase_concentration No check_mixing Is the mixture homogeneous? check_concentration->check_mixing Yes increase_concentration->end_good improve_mixing Ensure thorough and uniform mixing. check_mixing->improve_mixing No consider_alternatives Consider alternative plasticizers. check_mixing->consider_alternatives Yes improve_mixing->end_good consider_alternatives->end_good

References

Furcellaran Gelation & pH: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on furcellaran gelation kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for achieving maximum this compound gel strength?

A1: The optimal pH for achieving maximum this compound gel strength is approximately pH 8.[1] The gelling ability of this compound is significantly influenced by pH, and deviation from this optimal pH can lead to weaker gels.

Q2: How does low pH affect this compound gelation?

A2: Heating this compound solutions under acidic conditions (low pH) can be detrimental to its gelling ability.[1] This is because acidic conditions can cause degradation of the polysaccharide structure, particularly through hydrolysis of the glycosidic linkages, which is accelerated at high temperatures. This degradation leads to a lower molecular weight polysaccharide that is less effective at forming a cohesive gel network, resulting in decreased gel strength or complete failure of gelation. Acidified this compound gels, if they do form, are often described as soft and coherent.[2]

Q3: Can this compound solutions be autoclaved?

A3: this compound solutions can be autoclaved for several hours without significant degradation, provided the solution is not acidic.[1] It is crucial to ensure the pH is neutral or slightly alkaline before autoclaving to prevent acid-catalyzed hydrolysis and loss of gelling properties.

Q4: How do potassium ions influence pH-dependent this compound gelation?

A4: this compound's gelling mechanism is sensitive to the presence of potassium ions, similar to kappa-carrageenan.[1] Potassium ions promote the formation of helices and their subsequent aggregation into a gel network. The effect of pH on the charge of the this compound molecule can influence its interaction with potassium ions, thereby affecting the kinetics and strength of gelation.

Q5: When combining this compound with gelatin, how does pH play a role?

A5: In mixed biopolymer systems like this compound and gelatin, pH is a critical parameter that governs the electrostatic interactions between the two macromolecules. This compound is an anionic polysaccharide (negatively charged), while gelatin is amphoteric, meaning its net charge depends on the pH relative to its isoelectric point (pI).[3] At a pH below the pI of gelatin, it will have a net positive charge, leading to strong electrostatic attractions with the negatively charged this compound. These interactions can significantly enhance the gel strength of the composite gel.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Weak or No Gel Formation Incorrect pH: The pH of the solution may be too low (acidic), especially if heated.[1]1. Measure the pH of your this compound solution before heating. 2. Adjust the pH to be neutral or slightly alkaline (ideally around pH 8 for maximum strength) using a suitable buffer or base (e.g., NaOH). 3. Avoid prolonged heating of this compound solutions under acidic conditions.
Insufficient Cations: Lack of sufficient potassium ions to promote gelation.[1]1. Ensure that potassium ions are present in the formulation. Potassium chloride (KCl) is commonly added to induce gelation.
Polysaccharide Degradation: The this compound may have been degraded due to improper storage or processing (e.g., exposure to strong acids or high temperatures for extended periods at low pH).1. Use fresh, high-quality this compound. 2. Review your entire experimental protocol to identify any steps where degradation might occur.
Inconsistent Gelling Times pH Variability: Small variations in the initial pH of the solution can lead to changes in gelation kinetics.1. Use a calibrated pH meter for accurate measurements. 2. Buffer the solution to maintain a stable pH throughout the experiment.
Temperature Fluctuations: Inconsistent cooling rates will affect the kinetics of gel formation.1. Use a controlled temperature water bath or cooling plate to ensure a consistent and reproducible cooling profile.
Brittle Gel Texture High Cation Concentration: An excess of potassium or calcium ions can lead to a more brittle gel.[2]1. Optimize the concentration of cations (e.g., K+, Ca2+) in your formulation. A systematic titration may be necessary to achieve the desired texture.
pH is not optimal: The pH might be favoring a more rigid network formation.1. Experiment with slight adjustments to the pH around the optimal range to see how it affects gel texture.
Soft Gel Texture Low this compound Concentration: The concentration of this compound may be too low to form a firm gel.1. Increase the concentration of this compound in your solution.
Acidic pH: As mentioned, an acidic environment can lead to softer gels.[2]1. Adjust the pH to a more neutral or slightly alkaline value.

Data Presentation

Table 1: Impact of pH on this compound Gel Properties (Qualitative Summary)

pH Condition Effect on Gel Strength Effect on Gel Texture Notes
Acidic (pH < 4) Decreased or destroyed, especially with heating.[1][2]Soft, coherent.[2]Risk of polysaccharide degradation.
Neutral (pH ~7) Good gel strength.Firm and elastic.A safe pH range for processing.
Alkaline (pH ~8) Maximum gel strength.[1]Firm and elastic.Optimal for achieving the strongest gels.
Strongly Alkaline (pH > 9) May decrease from maximum.Can be affected.High pH can also lead to chemical modifications.

Experimental Protocols

Methodology for Investigating the Impact of pH on this compound Gelation Kinetics

  • Preparation of this compound Stock Solution:

    • Disperse a known amount of this compound powder (e.g., 1-2% w/v) in deionized water with gentle stirring to avoid clumping.

    • Heat the solution to 80-90°C with continuous stirring until the this compound is completely dissolved.

  • pH Adjustment:

    • Cool the this compound solution to a specified temperature (e.g., 60°C).

    • Divide the stock solution into several aliquots.

    • Adjust the pH of each aliquot to the desired value (e.g., pH 4, 6, 7, 8, 9) using dilute solutions of HCl or NaOH. Use a calibrated pH meter for accurate measurements.

  • Initiation of Gelation:

    • If required, add a solution of a gelling agent, such as potassium chloride (KCl), to each aliquot to achieve the desired final concentration.

    • Thoroughly mix the solution.

  • Measurement of Gelation Kinetics:

    • Rheological Measurement: Use a rheometer with a temperature-controlled parallel plate or cone-and-plate geometry.

      • Quickly load the hot sample onto the pre-heated rheometer plate.

      • Apply a silicone oil seal to prevent evaporation.

      • Start a time sweep or temperature sweep experiment.

      • For a time sweep, rapidly cool the sample to the desired gelling temperature and monitor the storage modulus (G') and loss modulus (G'') over time at a small, constant strain and frequency. The gelation point is often identified as the crossover point where G' > G''.

      • For a temperature sweep, cool the sample at a controlled rate and monitor G' and G''. The temperature at which G' starts to rapidly increase is the gelling temperature.

    • Tube Inversion Test (Simple Method):

      • Pour the hot samples into test tubes.

      • Place the test tubes in a temperature-controlled water bath set to the gelling temperature.

      • At regular intervals, invert the tubes. The gelling time is the point at which the solution no longer flows.

  • Measurement of Gel Strength:

    • Allow the gels to mature for a set period (e.g., 24 hours) at a constant temperature.

    • Use a texture analyzer to perform a compression test to determine the gel strength (force required to fracture the gel).

Visualizations

Experimental_Workflow A Disperse this compound in Water B Heat to Dissolve A->B C Cool Solution B->C D Adjust pH of Aliquots C->D E Add Gelling Agent (e.g., KCl) D->E F Measure Gelation Kinetics (Rheometer) E->F G Measure Gel Strength (Texture Analyzer) F->G

Caption: Experimental workflow for studying pH effects.

pH_Influence_Mechanism cluster_acidic Acidic pH (Low) cluster_optimal Optimal pH (~8) A Protonation of Sulfate Groups (Reduced Repulsion) D Weak/No Gel Formation A->D B Acid Hydrolysis (with Heat) C Polysaccharide Chain Scission B->C C->D E Optimal Negative Charge F Strong Interchain Repulsion (Extended Chains) E->F G Efficient Helix Formation & Aggregation F->G H Maximum Gel Strength G->H

Caption: Mechanism of pH influence on this compound gelation.

References

Technical Support Center: Enhancing the Water-Holding Capacity of Furcellaran Gels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furcellaran gels. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the water-holding capacity (WHC) of this compound-based systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its water-holding capacity important?

A: this compound is a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. Structurally similar to kappa-carrageenan, it forms strong, brittle gels upon cooling, especially in the presence of potassium ions.[1] Its ability to form a three-dimensional network that traps and holds water is critical for many applications.[2] In drug development, high WHC is essential for creating stable hydrogel formulations for controlled drug release, preventing dehydration of the matrix, and ensuring predictable performance.[3][4] High WHC also prevents syneresis, the undesirable expulsion of water from the gel, which can affect product stability, texture, and efficacy.[2]

Q2: What is syneresis, and how does it relate to poor water-holding capacity?

A: Syneresis is the contraction of a gel network that results in the expulsion of the solvent (in this case, water).[2][5] It is a direct indicator of poor or decreasing WHC. This phenomenon occurs when the polymer chains within the gel network continue to interact and aggregate over time, tightening the mesh-like structure and squeezing water out.[2][6] Factors that promote excessive cross-linking or polymer chain aggregation, such as high ion concentrations or temperature fluctuations, can increase syneresis.[5] Preventing syneresis is a primary goal when aiming to enhance the WHC of a gel.

Q3: What key factors influence the water-holding capacity of this compound gels?

A: The WHC of this compound gels is influenced by several factors:

  • Cation Concentration: this compound's gelling mechanism is highly dependent on cations, particularly potassium (K+), which promote the formation of helical structures and junction zones that trap water.[7][8] However, excessive concentrations of divalent cations (like Ca2+) can lead to over-aggregation, a coarser gel network, and reduced WHC.[9]

  • Co-solutes and Additives: The addition of sugars, proteins, or other hydrocolloids can significantly impact WHC. Sugars can make the gel more elastic and may decrease the gelling temperature.[7] Blending this compound with other polymers like fish gelatin can create a denser, more robust network with improved WHC, though high concentrations of additives can sometimes increase syneresis.[10][11]

  • pH: The pH of the system affects the charge on the this compound molecule and any proteins present, influencing their interactions and the overall gel structure.[7]

  • Temperature: Thermal history, including heating and cooling rates, affects the formation of the gel network. Excessive heat treatment can cause degradation of the this compound polymer, leading to a weaker gel with reduced WHC.[12]

  • This compound Concentration: Increasing the concentration of this compound generally leads to a stronger gel with a higher density of network junctions, which can improve WHC up to a certain point.[7][13]

Troubleshooting Guide

Problem 1: My this compound gel is showing significant syneresis (weeping).

Possible Cause Suggested Solution
Excessive Ion Concentration Divalent cations (e.g., Ca²⁺) or high concentrations of monovalent cations (e.g., K⁺) can cause over-aggregation of polymer chains, leading to a tighter network that expels water.[5][9] Action: Reduce the concentration of salts in your formulation or switch from divalent to monovalent cations.
Sub-optimal this compound Concentration If the polymer concentration is too low, the gel network may be too weak to effectively immobilize water. Conversely, very high concentrations can sometimes lead to increased syneresis.[10][11] Action: Experiment with slightly increasing or decreasing the this compound concentration to find the optimal balance for your system.
Improper pH The pH can affect the electrostatic interactions within the gel network. Action: Adjust the pH of your formulation. The optimal pH for this compound gel strength is generally in the neutral to slightly alkaline range.[7]
Thermal Degradation Excessive or prolonged heating during gel preparation can break down the polysaccharide chains, weakening the gel.[12] Action: Minimize heat exposure. Dissolve this compound at the lowest effective temperature (typically around 75-80°C) and for the shortest time necessary.[8]
Interaction with Other Components Other components in your formulation may be interfering with proper gel network formation. Action: Consider adding a secondary hydrocolloid like locust bean gum or gelatin, which can form synergistic gels with this compound, creating a more stable and water-retentive network.[7][10]

Problem 2: The gel's texture is too brittle and not retaining water effectively.

Possible Cause Suggested Solution
High Cation-Induced Brittleness This compound gels, particularly those formed with high potassium or calcium content, are characteristically strong but brittle.[1][7] This rigidity can sometimes be associated with higher syneresis.

Problem 3: I am getting inconsistent Water-Holding Capacity (WHC) measurements.

Possible Cause Suggested Solution
Inconsistent Sample Preparation Minor variations in weighing, hydration time, or mixing can lead to significant differences in gel structure.
Variable Centrifugation Conditions Temperature, speed (g-force), and duration of centrifugation directly impact the amount of water expelled.[14]
Inaccurate Measurement of Expelled Water Incomplete removal of the supernatant or loss of gel material during decanting can skew results.

Quantitative Data Summary

The following table summarizes the impact of various additives on the properties of hydrocolloid gels, including those relevant to WHC.

Additive / Condition System Concentration Observed Effect Reference
This compound (FUR)Fish Gelatin (FG)25% FUR substitutionIncreased gel strength and hardness. No negative effect on syneresis.[10]
This compound (FUR)Fish Gelatin (FG)>50% FUR substitutionReduced springiness and increased syneresis.[10][11]
Gellan Gum (GG)Myofibrillar Protein (MSMP)0.5% GGWHC increased from 36.8% to 98.55%.[14]
Potassium / Calcium IonsThis compoundIncreasing concentrationIncreases gel strength and brittleness.[7]
SugarThis compoundIncreasing concentrationAffects gel texture from brittle to more elastic.[7]

Experimental Protocols

Protocol 1: Measurement of Water-Holding Capacity (WHC) by Centrifugation

This method determines the ability of a gel to retain water under a centrifugal force.

Materials:

  • Prepared this compound gel

  • Centrifuge tubes (e.g., 50 mL)

  • Refrigerated centrifuge with a fixed-angle or swinging bucket rotor

  • Analytical balance (±0.0001 g)

  • Filter paper

Procedure:

  • Sample Preparation: Prepare the this compound gel according to your specific formulation and allow it to set completely under controlled conditions (e.g., 4°C for 24 hours).

  • Initial Weighing: Weigh an empty centrifuge tube (W_tube).

  • Sample Loading: Accurately weigh approximately 5-10 g of the set gel into the centrifuge tube. Record the total weight (W_initial). The initial weight of the gel sample is W_gel = W_initial - W_tube.

  • Centrifugation: Place the tubes in the centrifuge. Spin the samples at a specified g-force (e.g., 8,000 x g) for a set duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C).[14]

  • Supernatant Removal: After centrifugation, a layer of expelled water (supernatant) will be visible on top of the compressed gel pellet. Carefully decant this water.

  • Final Weighing: Invert the tube onto a piece of filter paper for 1-2 minutes to drain any remaining supernatant, ensuring the gel pellet does not slide out. Wipe any remaining droplets from the inside wall of the tube. Weigh the tube containing the gel pellet (W_final).

  • Calculation: The weight of the retained gel is W_retained = W_final - W_tube. The WHC is calculated as a percentage:

    WHC (%) = (W_retained / W_gel) * 100

Visualizations

Logical Relationships

cluster_increase Factors Increasing WHC cluster_decrease Factors Decreasing WHC (Syneresis) WHC Water-Holding Capacity (WHC) Excess Divalent Ions Excess Divalent Ions (e.g., Ca2+) WHC->Excess Divalent Ions Thermal Degradation Thermal Degradation WHC->Thermal Degradation High Additive Levels Excessive Additive Levels WHC->High Additive Levels Freeze-Thaw Cycles Freeze-Thaw Cycles WHC->Freeze-Thaw Cycles Extreme pH Extreme pH WHC->Extreme pH Optimal K+ Conc. Optimal K+ Conc. Synergistic Gums Synergistic Gums (e.g., LBG) Synergistic Gums->WHC Sugar Addition Sugar Addition (Improves Elasticity) Sugar Addition->WHC Optimal Polymer Conc. Optimal Polymer Conc. Optimal Polymer Conc.->WHC Neutral pH Neutral pH Neutral pH->WHC

Caption: Factors influencing the water-holding capacity (WHC) of this compound gels.

Experimental Workflow

cluster_workflow WHC Measurement Workflow arrow -> A 1. Prepare and Set This compound Gel B 2. Weigh Empty Centrifuge Tube (W_tube) A->B C 3. Add Gel Sample (5-10g) & Weigh (W_initial) B->C D 4. Centrifuge (e.g., 8000xg, 10 min, 4°C) C->D E 5. Decant Supernatant & Blot Dry D->E F 6. Weigh Tube with Pellet (W_final) E->F G 7. Calculate WHC (%) F->G

Caption: Standard experimental workflow for measuring Water-Holding Capacity (WHC).

References

Technical Support Center: Furcellaran Gel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furcellaran gels. The focus is on addressing the common issue of brittleness in this compound gels and providing solutions to achieve desired textural properties.

Frequently Asked Questions (FAQs)

Q1: My this compound gel is too brittle. How can I make it more elastic?

A1: The inherent texture of a pure this compound gel is firm and brittle.[1][2] To increase elasticity, you can incorporate other hydrocolloids, sugars, or proteins.

  • Sugars: The addition of sugar can modify the gel texture from brittle to more elastic.[3] Sugars like glucose and fructose (B13574), in particular, can impart elasticity and plasticity to the gel.[4][5]

  • Proteins: Incorporating proteins such as gelatin can lead to a more elastic gel. This compound gels are noted to be more elastic than agar (B569324) or carrageenan gels.[6]

  • Other Hydrocolloids: While some hydrocolloids can increase brittleness, others, when used in appropriate ratios, may improve elasticity. For instance, iota-carrageenan is known to form soft, elastic gels, and blends could be explored.[2]

Q2: How can I increase the gel strength of my this compound formulation without increasing brittleness?

A2: Increasing gel strength in this compound gels often correlates with increased brittleness. However, a balanced formulation can enhance strength while managing texture.

  • Controlled Addition of Gelling Ions: Potassium and calcium ions increase the gel strength of this compound.[3] Careful titration of these ions can optimize strength.

  • Protein Interaction: The interaction between this compound and proteins like fish gelatin can enhance gel strength, particularly at lower concentrations of this compound (e.g., 25% this compound in a fish gelatin blend).[7][8] This is attributed to the formation of a more robust and denser network structure.[7]

  • Synergistic Effects with Other Gums: While this compound does not show a strong synergistic effect with locust bean gum for firmness, other gums could be explored.[9]

Q3: What is the impact of adding sugar on the texture of this compound gels?

A3: Adding sugar generally transitions the texture of this compound gels from brittle to more elastic and can also increase the gel strength.[3] The type of sugar influences the final texture; for example, glucose and fructose can enhance elasticity and plasticity.[4][5] However, excessive sugar concentrations can also lead to a denser, more rigid structure, so the amount should be optimized for the desired outcome.[4]

Q4: Can I mix this compound with other carrageenans to modify the gel texture?

A4: Yes, blending this compound with other carrageenans is a viable strategy. This compound is structurally similar to kappa-carrageenan, which also forms firm and brittle gels.[1][10] To achieve a more elastic texture, consider blending with iota-carrageenan, which is known for producing soft and elastic gels.[2] The ratio of the blend will be critical in determining the final textural properties.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Gel is excessively brittle and fractures easily. High concentration of this compound or gelling ions (K+, Ca2+).Reduce the concentration of this compound. Incorporate plasticizers like glycerol[11][12] or sugars (e.g., sucrose, glucose, fructose) to increase elasticity.[3][4] Blend with a more elastic hydrocolloid like iota-carrageenan.[2]
Gel strength is too low for the intended application. Insufficient this compound concentration or gelling ions.Increase the this compound concentration. Add potassium or calcium salts.[3] Incorporate proteins like gelatin or whey protein, which can have a synergistic effect on gel strength.[7][9][13]
High degree of syneresis (water weeping from the gel). Overly rigid gel network.Adding certain hydrocolloids or proteins can help. For instance, in mixed gels with fish gelatin, lower levels of this compound (e.g., 25%) can improve properties without significantly increasing syneresis.[8]
Inconsistent gel texture throughout the sample. Incomplete dissolution or improper mixing of components.Ensure complete dissolution of this compound powder by heating to at least 75°C.[6] Use high-shear mixing to ensure all additives are uniformly dispersed before cooling and gelation.

Experimental Protocols

Protocol 1: Texture Profile Analysis (TPA) of this compound Gels

This protocol is for quantifying the textural properties of this compound gels, such as hardness, springiness, and cohesiveness.

Materials and Equipment:

  • Texture Analyzer (e.g., Stable Micro Systems TA.XT2) with a cylindrical probe (e.g., 5 kg load cell).[7]

  • Cylindrical molds (e.g., 3 cm diameter, 2.5 cm height).[7]

  • This compound and any modifying agents (sugars, proteins, etc.).

  • Distilled water.

  • Beakers, magnetic stirrer with hotplate.

Methodology:

  • Sample Preparation:

    • Disperse the desired concentration of this compound and any additives in distilled water.

    • Heat the solution to above 75°C with continuous stirring until all components are fully dissolved.[6]

    • Pour the hot solution into cylindrical molds.

    • Allow the gels to set by storing them at a controlled temperature (e.g., 4°C) for a specified time (e.g., 18 hours) to ensure complete gelation.[7]

  • Texture Analysis:

    • Equilibrate the gel samples to the desired testing temperature.

    • Place a gel sample centrally on the Texture Analyzer platform.

    • Perform a two-bite compression test using the following example parameters:

      • Pre-test speed: 1.0 mm/s

      • Test speed: 1.0 mm/s[7]

      • Post-test speed: 1.0 mm/s

      • Strain: 50% compression

      • Trigger force: 5 g

    • Record the force-time curve and calculate the TPA parameters: Hardness, Springiness, Cohesiveness, Gumminess, and Chewiness.

Protocol 2: Preparation of this compound-Gelatin Mixed Gels

This protocol describes how to prepare mixed gels of this compound and fish gelatin to reduce brittleness.

Materials:

  • This compound powder.

  • Fish gelatin powder.

  • Distilled water.

  • Beakers, magnetic stirrer with hotplate.

  • Molds for gel setting.

Methodology:

  • Prepare stock solutions of this compound and fish gelatin in distilled water. For example, a 2% (w/v) this compound solution and a 6.67% (w/v) fish gelatin solution.

  • Heat the individual solutions with stirring to ensure complete dissolution (this compound >75°C, gelatin ~60°C).

  • Blend the solutions at the desired ratios (e.g., to achieve a 25% this compound substitution in the final gel).[7]

  • Pour the mixed solution into molds and allow to set at a cool temperature (e.g., 4°C) for at least 18 hours before analysis.[7]

Data Presentation

Table 1: Effect of this compound (FUR) Addition on the Texture Profile of Fish Gelatin (FG) Gels

Sample (% FUR)Hardness (g)SpringinessCohesivenessGumminess (g)Chewiness (g)
0 (Control FG)203.340.980.85172.84169.38
25298.560.970.82244.82237.47
50254.120.920.75190.59175.34
75221.450.880.68150.59132.52
100 (Pure FUR)189.780.850.61115.7798.40

(Data adapted from a study on fish gelatin gels where higher this compound levels led to reduced springiness, indicating increased brittleness)[7][8]

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_analysis Analysis start Weigh this compound & Additives dissolve Disperse in Water & Heat (>75°C) start->dissolve pour Pour into Molds dissolve->pour set Cool to Set Gel (e.g., 4°C, 18h) pour->set equilibrate Equilibrate Sample Temperature set->equilibrate Transfer to Analyzer tpa Perform Texture Profile Analysis (TPA) equilibrate->tpa data Collect & Analyze Data tpa->data

Caption: Workflow for preparing and analyzing this compound gels.

logical_relationship cluster_additives Additive Incorporation cluster_properties Modified Gel Properties This compound This compound Gel sugars Sugars (Sucrose, Glucose) This compound->sugars proteins Proteins (Gelatin, Whey) This compound->proteins hydrocolloids Other Hydrocolloids (iota-carrageenan) This compound->hydrocolloids elasticity Increased Elasticity sugars->elasticity brittleness Decreased Brittleness sugars->brittleness strength Modified Gel Strength sugars->strength proteins->elasticity proteins->brittleness proteins->strength hydrocolloids->elasticity hydrocolloids->brittleness hydrocolloids->strength

Caption: Modifying this compound gel properties with additives.

References

long-term stability of furcellaran gels under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furcellaran Gels. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the long-term stability of this compound gels under various storage conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for gel formation?

A1: this compound is a natural, sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. It is a gelling agent known for forming strong, rigid, and brittle gels, similar in texture to kappa-carrageenan.[1] Its ability to form thermo-reversible gels upon heating and cooling makes it a versatile hydrocolloid in the food, pharmaceutical, and cosmetic industries.[1][2]

Q2: What are the key factors that influence the long-term stability of this compound gels?

A2: The long-term stability of this compound gels is primarily influenced by:

  • Temperature: Elevated temperatures can lead to the degradation of the polysaccharide chains, resulting in a decrease in gel strength and viscosity.[3][4]

  • pH: this compound gels are most stable at a neutral to slightly alkaline pH (optimal around pH 8). Acidic conditions (pH below 5) can cause hydrolysis and a loss of gelling ability, especially when heated.[5]

  • Presence of Ions: The presence of potassium and calcium ions significantly increases the gel strength of this compound.[5][6]

  • Addition of Other Ingredients: Sugars, proteins, and other hydrocolloids can interact with the this compound network, modifying its texture and stability. For instance, sugar can make the gel more elastic.[5]

  • Microbial Contamination: Like all hydrocolloid gels, this compound gels are susceptible to microbial growth if not properly preserved.

Q3: What is syneresis and how can it be controlled in this compound gels?

A3: Syneresis is the spontaneous contraction of a gel, which leads to the expulsion of water from the gel matrix. This can be a sign of gel instability. In this compound gels, syneresis can be influenced by storage temperature and the presence of other ingredients. Control measures include optimizing the this compound concentration, incorporating other hydrocolloids, and controlling storage conditions.

Q4: Can this compound gels be frozen?

A4: While this compound gels are thermo-reversible, freeze-thaw cycles can negatively impact their texture and lead to increased syneresis. The stability of frozen this compound gels can be influenced by the freezing rate and the presence of cryoprotectants like sugars.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and analysis of this compound gels.

Problem Potential Causes Troubleshooting Solutions
Gel fails to set or is too weak - Incorrect this compound concentration (too low).- Incomplete dissolution of the this compound powder.- pH of the solution is too acidic.- Insufficient cooling time or temperature.- Presence of substances that inhibit gelation (e.g., certain salts in high concentrations).- Increase this compound concentration.- Ensure complete dissolution by heating to the recommended temperature (around 75-80°C) with adequate stirring.- Adjust the pH of the solution to be neutral or slightly alkaline.- Allow the gel to set at a cool temperature (e.g., 4-10°C) for a sufficient amount of time (e.g., overnight).- Review the composition of your formulation for any interfering substances.
Gel is too brittle and fractures easily - High this compound concentration.- High concentration of potassium or calcium ions.- Reduce the this compound concentration.- Adjust the concentration of gelling ions.- Incorporate other hydrocolloids like locust bean gum to modify the texture and increase elasticity.
High degree of syneresis (water separation) during storage - Gel network instability.- Storage at fluctuating temperatures.- Freeze-thaw cycles.- Low this compound concentration.- Optimize the this compound concentration.- Store the gel at a constant, cool temperature.- Avoid freezing and thawing if possible.- Consider adding other hydrocolloids that can improve water-holding capacity.
Inconsistent results in rheological or texture analysis measurements - Incomplete temperature equilibration of the gel before measurement.- Gel slipping in the rheometer.- Improper sample loading.- Air bubbles trapped in the gel.- Allow the gel samples to equilibrate to the measurement temperature for a sufficient time.- Use serrated plates or sandpaper on the rheometer plates to prevent slippage.- Ensure the sample is loaded carefully and uniformly without disturbing the gel structure.- Prepare gels carefully to avoid incorporating air bubbles. Consider de-gassing the solution before gelling.
Visible microbial growth (mold, bacteria) on the gel surface - Contamination during preparation or storage.- Lack of or insufficient preservative.- Prepare gels under sanitary conditions.- Use sterile containers for storage.- Incorporate an effective preservative system. Common food-grade preservatives include potassium sorbate (B1223678) and sodium benzoate (B1203000).[7][8]

Data on Long-Term Stability of this compound Gels

The following tables summarize quantitative data on the stability of this compound gels under different storage conditions. Note: Specific long-term stability data for pure this compound gels is limited in publicly available literature. The data presented here is a compilation from studies on this compound in various systems and related hydrocolloids to provide an estimate of expected changes.

Table 1: Effect of Temperature on the Gel Strength of Hydrocolloid Gels Over Time

Storage TimeGel Strength (g/cm²) at 4°CGel Strength (g/cm²) at 25°C
Day 01250 ± 501250 ± 50
Day 71230 ± 451150 ± 60
Day 141215 ± 551080 ± 50
Day 301190 ± 60950 ± 70
% Decrease after 30 days ~4.8% ~24%

This table is a representative example based on typical hydrocolloid gel behavior and is intended for illustrative purposes. Actual values will vary depending on the specific formulation.

Table 2: Influence of pH on the Stability of this compound Gel Strength after 30 Days of Storage at 25°C

pHInitial Gel Strength (g/cm²)Gel Strength after 30 days (g/cm²)% Decrease
4.0950 ± 40650 ± 50~31.6%
6.01200 ± 501080 ± 45~10.0%
8.01250 ± 601175 ± 55~6.0%

This table illustrates the general trend of pH-dependent stability. Optimal stability is typically observed in the neutral to slightly alkaline range.[5]

Table 3: Syneresis of this compound Gels at Different Storage Temperatures

Storage TimeSyneresis (%) at 4°CSyneresis (%) at 25°C
Day 1< 1%~2%
Day 7~1.5%~5%
Day 14~2%~8%
Day 30~3%~12%

Syneresis is highly dependent on the formulation. These values are indicative of trends observed in polysaccharide gels.

Experimental Protocols

1. Protocol for Preparation of this compound Gels

  • Dissolution: Slowly disperse the desired amount of this compound powder (e.g., 1-2% w/v) into deionized water or a buffer solution under continuous agitation to prevent clumping.

  • Heating: Heat the dispersion to 75-80°C while stirring until the powder is completely dissolved and the solution becomes clear.[3]

  • Addition of other ingredients: If required, add other ingredients such as salts, sugars, or active compounds at this stage and ensure they are fully dissolved. Adjust the pH if necessary.

  • Pouring and Cooling: Pour the hot solution into desired molds or containers.

  • Gelation: Allow the solution to cool down to room temperature and then transfer to a refrigerator (4-10°C) to set for at least 4 hours, or preferably overnight, to ensure complete gel formation.[3]

2. Protocol for Long-Term Stability Testing

  • Sample Preparation: Prepare a batch of this compound gels according to the protocol above. Divide the batch into multiple identical samples in sealed containers to prevent moisture loss.

  • Storage Conditions: Place the samples in controlled environment chambers at different storage conditions (e.g., 4°C, 25°C, and an accelerated condition like 40°C).

  • Time Points: Define the time points for analysis (e.g., day 0, 1 month, 3 months, 6 months, and 12 months).

  • Analysis: At each time point, retrieve a set of samples from each storage condition and perform the following analyses:

    • Visual Inspection: Observe for any changes in appearance, such as color change, microbial growth, or visible syneresis.

    • pH Measurement: Measure the pH of the gel.

    • Texture Profile Analysis (TPA): Measure parameters like hardness, cohesiveness, springiness, and chewiness using a texture analyzer.

    • Rheological Measurement: Determine the storage modulus (G') and loss modulus (G'') to assess the viscoelastic properties of the gel.

    • Syneresis Measurement: Carefully remove any expelled liquid from the surface of the gel and weigh it. Calculate syneresis as a percentage of the initial gel weight.

    • Microbial Testing: Perform total viable count (TVC) to assess microbial stability.

3. Protocol for Microbial Challenge Test

  • Prepare Inoculum: Prepare a mixed culture of relevant microorganisms (e.g., bacteria, yeasts, and molds) at a known concentration.

  • Inoculate Gels: Inoculate the this compound gel samples with the microbial culture.

  • Incubation: Incubate the inoculated samples at a suitable temperature (e.g., 20-25°C).

  • Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), take a sample from the gel, perform serial dilutions, and plate on appropriate growth media.

  • Enumeration: After incubation of the plates, count the number of colony-forming units (CFUs) to determine the change in microbial population over time. A significant reduction in CFUs indicates effective preservation.

Visualizations

Experimental_Workflow_for_Stability_Testing A Gel Preparation B Initial Analysis (T0) - TPA - Rheology - pH - Visual A->B C Storage at Different Conditions - 4°C - 25°C - 40°C A->C E Data Analysis & Stability Assessment B->E D Analysis at Time Points (Tx) - TPA - Rheology - pH - Visual - Syneresis - Microbial C->D D->E

Caption: Experimental workflow for long-term stability testing of this compound gels.

Troubleshooting_Logic Start Problem with this compound Gel WeakGel Weak or No Gelation Start->WeakGel HighSyneresis High Syneresis Start->HighSyneresis InconsistentResults Inconsistent Analytical Results Start->InconsistentResults CheckConc Check this compound Concentration WeakGel->CheckConc CheckDissolution Ensure Complete Dissolution WeakGel->CheckDissolution CheckpH Verify pH is not Acidic WeakGel->CheckpH CheckStorageT Check Storage Temperature Stability HighSyneresis->CheckStorageT OptimizeConc Optimize this compound Concentration HighSyneresis->OptimizeConc ConsiderAdditives Consider Water-Binding Additives HighSyneresis->ConsiderAdditives EquilibrateSample Ensure Sample Temperature Equilibration InconsistentResults->EquilibrateSample PreventSlippage Use Serrated Plates for Rheology InconsistentResults->PreventSlippage ProperLoading Ensure Proper Sample Loading InconsistentResults->ProperLoading

Caption: Logical flow for troubleshooting common issues with this compound gels.

References

Furcellaran Gel Properties: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furcellaran gels. It addresses common experimental challenges related to the influence of different cations on the physicochemical properties of this compound gels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which cations influence this compound gelation?

A1: Cations, particularly potassium (K⁺) and calcium (Ca²⁺), play a crucial role in the gelation of this compound, which is a sulfated polysaccharide. The gelation process is primarily driven by the formation of double-helical structures of the this compound polymer chains. Cations act as stabilizing agents for these helices by shielding the electrostatic repulsion between the negatively charged sulfate (B86663) groups on the polymer backbone. This stabilization facilitates the aggregation of the helices into a three-dimensional gel network. Potassium ions are particularly effective due to their optimal size and charge density for binding to the helical structures.

Q2: Which cations are most effective at inducing gelation in this compound?

A2: Potassium (K⁺) and calcium (Ca²⁺) ions are the most effective cations for promoting gelation in this compound solutions.[1] K⁺ is known to induce strong and brittle gels, a characteristic highly similar to its effect on kappa-carrageenan.[1] Calcium ions also significantly enhance gel strength. In contrast, sodium (Na⁺) ions have a much weaker effect and, in some concentrations, can even inhibit gel formation.[1]

Q3: How do cation concentrations affect the properties of this compound gels?

A3: The concentration of cations directly influences the mechanical and thermal properties of this compound gels. Increasing the concentration of K⁺ or Ca²⁺ generally leads to:

  • Increased Gel Strength: A higher cation concentration promotes more extensive helical aggregation, resulting in a firmer and more robust gel network.[1]

  • Increased Gelling and Melting Temperatures: Gels formed in the presence of higher cation concentrations require more thermal energy to break the junction zones, thus exhibiting higher gelling and melting points.[1]

  • Modified Texture: Higher cation concentrations tend to produce more brittle gels.[1]

Q4: Can this compound form a gel without the addition of cations?

A4: this compound can form weak gels in the absence of added salts, particularly at high polymer concentrations. However, the presence of gelling cations like K⁺ or Ca²⁺ is essential for the formation of strong, thermoreversible gels with well-defined properties, which are typically required for most applications.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound gels.

Problem Possible Causes Troubleshooting Steps
Weak or No Gel Formation 1. Insufficient Cation Concentration: The concentration of K⁺ or Ca²⁺ is too low to induce effective gelation.2. Presence of Inhibitory Ions: High concentrations of non-gelling ions like Na⁺ can interfere with gel network formation.3. Low this compound Concentration: The polymer concentration is below the critical gelling concentration.4. Incomplete Dissolution: The this compound powder was not fully dissolved before cooling.5. Incorrect pH: The pH of the solution is not optimal for gelation.1. Gradually increase the concentration of KCl or CaCl₂.2. If possible, use deionized water and minimize the addition of sodium salts.3. Increase the this compound concentration.4. Ensure the solution is heated sufficiently (typically to 75-80°C) with continuous stirring until it becomes clear.5. Adjust the pH to be within the optimal range for this compound gelation (typically neutral to slightly alkaline).
Gel is Too Brittle and Fractures Easily 1. Excessive Cation Concentration: High levels of K⁺ or Ca²⁺ can lead to a very rigid and brittle gel network.2. Rapid Cooling: Cooling the this compound solution too quickly can result in a heterogeneous and brittle gel structure.1. Reduce the concentration of the gelling cation.2. Consider a blend of cations (e.g., a mix of K⁺ and Ca²⁺) to modify the texture.3. Allow the gel to cool slowly and undisturbed at room temperature before transferring to a refrigerator.
High Degree of Syneresis (Water Expulsion) 1. Over-aggregation of Helices: High cation concentrations can cause excessive aggregation of the polymer chains, leading to a contraction of the gel network and expulsion of water.[2][3]2. Gel Composition: The elasticity and composition of the gel can influence its tendency to undergo syneresis.[3]1. Optimize the cation concentration to achieve the desired gel strength without excessive syneresis.2. Modifying the gel formulation, for instance by incorporating other hydrocolloids, may help in controlling syneresis.
Inconsistent and Irreproducible Results 1. Variability in Raw Materials: Different batches of this compound may have slight variations in their chemical structure and purity.2. Inconsistent Sample Preparation: Variations in heating temperature, cooling rate, and mixing can lead to different gel properties.3. Inaccurate Measurements: Errors in weighing this compound or salts, or in measuring volumes.1. Characterize each new batch of this compound for its baseline properties.2. Standardize all steps of the experimental protocol, including heating and cooling profiles.3. Calibrate all measuring equipment regularly.

Data Presentation

The following tables summarize the quantitative effects of different cations on key this compound gel properties.

Table 1: Effect of Cation Type and Concentration on this compound Gel Strength (Storage Modulus, G')

CationConcentration (mM)This compound Conc. (% w/w)Storage Modulus (G') (Pa)Reference
K⁺ (as KCl)101.5~9,300[4]
K⁺ (as KCl)401.5~30,000[4]
Ca²⁺ (as CaCl₂)Data not available
Na⁺ (as NaCl)Data not available

Note: While it is qualitatively known that Ca²⁺ increases gel strength and Na⁺ has a minimal effect, specific quantitative data for this compound gels were not available in the searched literature. Researchers are advised to perform concentration-dependent studies for these cations.

Table 2: Effect of Cations on Thermal Properties of this compound Gels

CationConcentrationGelling Temperature (°C)Melting Temperature (°C)Hysteresis (°C)Reference
K⁺ (as KCl)40 mMIncreases with concentrationIncreases with concentration~31[4]
Ca²⁺ (as CaCl₂)General TrendIncreases with concentrationIncreases with concentration-[1]
Na⁺ (as NaCl)General TrendSlight increaseSlight increase-[1]

Note: The exact gelling and melting temperatures are dependent on the this compound concentration, cation concentration, and the measurement method (e.g., rheometry, differential scanning calorimetry).

Experimental Protocols

1. Protocol for Measuring this compound Gel Strength using a Texture Analyzer

This protocol outlines the steps for determining the compressive strength of this compound gels.

  • 1.1. Gel Preparation:

    • Disperse a known concentration of this compound powder (e.g., 1.5% w/v) in deionized water containing the desired concentration of the cation salt (e.g., KCl, CaCl₂).

    • Heat the dispersion to 75-80°C with constant stirring until the this compound is completely dissolved and the solution is clear.

    • Pour the hot solution into standard cylindrical molds (e.g., 25 mm diameter, 20 mm height).

    • Allow the gels to cool at room temperature for 1 hour, then transfer to a refrigerator at 4°C and store for at least 12 hours to ensure complete gelation.

  • 1.2. Texture Analysis:

    • Equilibrate the gel samples to the desired testing temperature (e.g., room temperature).

    • Use a texture analyzer equipped with a cylindrical probe (e.g., 0.5-inch diameter).

    • Set the test parameters:

      • Pre-test speed: 1.0 mm/s

      • Test speed: 0.5 mm/s

      • Post-test speed: 10.0 mm/s

      • Trigger force: 5 g

      • Compression distance: 10 mm

    • Position the gel sample centrally under the probe.

    • Initiate the compression test.

    • The gel strength is typically recorded as the peak force (in grams or Newtons) encountered during the compression. Other parameters like hardness, brittleness, and elasticity can also be derived from the force-deformation curve.[5][6]

2. Protocol for Rheological Measurement of Gelling and Melting Temperatures

This protocol describes the use of a dynamic shear rheometer to determine the sol-gel transition (gelling) and gel-sol transition (melting) temperatures.

  • 2.1. Sample Preparation:

    • Prepare the this compound solution with the desired cation concentration as described in section 1.1.

  • 2.2. Rheological Measurement:

    • Use a rheometer with a parallel plate or cone-and-plate geometry.

    • Preheat the rheometer plate to a temperature above the expected melting point (e.g., 80°C).

    • Load the hot this compound solution onto the plate and lower the geometry to the desired gap (e.g., 1 mm).

    • To prevent evaporation, cover the exposed edge of the sample with a thin layer of low-viscosity silicone oil.

    • Perform a temperature sweep by cooling the sample from the initial high temperature to a low temperature (e.g., 20°C) at a controlled rate (e.g., 1°C/min).

    • Apply a small oscillatory strain (within the linear viscoelastic region, e.g., 0.5%) at a constant frequency (e.g., 1 Hz).

    • Record the storage modulus (G') and loss modulus (G'').

    • The gelling temperature (Tgel) is often defined as the temperature at which G' becomes greater than G'' (the crossover point) during the cooling ramp.

    • Following the cooling ramp, perform a heating ramp from the low temperature back to the high temperature at the same rate.

    • The melting temperature (Tmelt) is the temperature at which G'' becomes greater than G' during the heating ramp.[7][8]

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Gel Characterization cluster_data 3. Data Interpretation A Disperse this compound and Cation Salt in Water B Heat and Stir (e.g., 75-80°C) A->B C Pour into Molds B->C D Cool and Mature Gel (e.g., 4°C for 12h) C->D E Texture Analysis (Gel Strength, Hardness) D->E Analyze Properties F Rheological Analysis (Gelling/Melting Temp.) D->F Analyze Properties G Compare Effects of Different Cations and Concentrations E->G F->G Troubleshooting_Furcellaran_Gels start Start: this compound Gel Experiment problem Problem Encountered? start->problem weak_gel Weak or No Gel problem->weak_gel Yes brittle_gel Gel is Too Brittle problem->brittle_gel Yes syneresis High Syneresis problem->syneresis Yes no_problem Successful Gel Formation problem->no_problem No cause_weak Check: - Cation concentration - this compound concentration - Dissolution - pH weak_gel->cause_weak solution_weak Solution: - Increase cation/furcellaran conc. - Ensure complete dissolution - Adjust pH cause_weak->solution_weak cause_brittle Check: - Cation concentration - Cooling rate brittle_gel->cause_brittle solution_brittle Solution: - Reduce cation concentration - Slow down cooling cause_brittle->solution_brittle cause_syneresis Check: - Cation concentration syneresis->cause_syneresis solution_syneresis Solution: - Optimize cation concentration cause_syneresis->solution_syneresis

References

Technical Support Center: Optimizing Furcellaran-Based Edible Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the transparency of furcellaran-based edible coatings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-based edible coating appearing hazy or opaque?

A1: Haziness or opacity in this compound coatings can stem from several factors. The most common issues include suboptimal concentration of this compound, improper selection or concentration of plasticizers, aggregation or poor dispersion of additives, and uncontrolled drying conditions that lead to structural imperfections in the film matrix.[1] Large-scale crystallization or aggregation of components within the film can cause light scattering, resulting in a hazy appearance.[1]

Q2: How does the concentration of this compound in the solution affect the final transparency of the coating?

A2: The concentration of this compound is a critical factor. While a sufficient concentration is necessary for film formation, excessively high concentrations can lead to increased viscosity and a denser polymer network. This may result in reduced light transmission and lower transparency.[2][3] Conversely, a very low concentration might produce a film that is too thin or lacks structural integrity. Optimization is key, and studies suggest that gel-like consistency, which can occur at higher concentrations (e.g., above 5 g/L), may negatively impact certain properties.[2]

Q3: What is the role of a plasticizer, and how does its choice and concentration impact coating transparency?

A3: Plasticizers, such as glycerol (B35011) or sorbitol, are added to improve the flexibility and reduce the brittleness of edible films.[4][5] They function by inserting themselves between polymer chains, which reduces intermolecular forces and increases chain mobility.[5][6] The choice of plasticizer and its compatibility with the this compound matrix are crucial for transparency. While plasticizers can increase transparency by creating a more uniform film structure, an inappropriate type or excessive concentration can lead to phase separation or leaching, causing opacity.[5][7] Glycerol is a commonly used plasticizer in this compound film preparations.[8][9]

Q4: Can the addition of active ingredients or nanoparticles compromise the transparency of the film?

A4: Yes, the incorporation of active ingredients or nanofillers can significantly affect the optical properties of this compound films. The inherent color, solubility, and dispersion of the additive play a major role. For instance, some nanoparticles like graphene oxide (GO) can result in a grayish film, while maghemite nanoparticles (MAN) can make the film dark brown and non-transparent.[8][9] In contrast, other additives like carbon quantum dots (CQDs) may not significantly alter the appearance.[8][9] Achieving a uniform dispersion of the additive within the this compound matrix is essential to minimize light scattering and maintain transparency.[8]

Q5: How critical are the drying conditions for achieving a highly transparent coating?

A5: Drying conditions are a major contributing factor to the final transparency and overall quality of the coating.[10] The process should be carefully controlled to allow for the uniform evaporation of the solvent. If drying occurs too quickly, it can trap solvents or create stresses and imperfections within the film structure, leading to a rough or hazy surface.[10][11] Key factors to control include air circulation, temperature, and relative humidity. A slow, controlled drying process generally yields a more ordered and transparent film.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Hazy or Opaque Coating 1. This compound concentration is too high. 2. Poor dispersion or incompatibility of plasticizer/additives. 3. Crystallization or aggregation of components.[1] 4. Drying process is too rapid or uneven.1. Decrease the this compound concentration incrementally. 2. Ensure vigorous and adequate mixing time. Consider using a different, more compatible plasticizer. 3. Check the film morphology with microscopy (AFM or optical). Consider using a different solvent system.[1] 4. Slow down the drying process by reducing air circulation or temperature. Ensure a controlled environment.[10]
Rough or Uneven Surface 1. Uneven drying. 2. High viscosity of the film-forming solution. 3. Air bubbles trapped in the solution before casting.1. Decrease the drying rate and ensure uniform airflow over the entire surface.[10] 2. Lower the this compound concentration or slightly increase the solvent volume. 3. Degas the solution using a sonicator or by letting it rest before casting.
Film is Brittle and Cracks 1. Insufficient plasticizer concentration. 2. Excessive internal stress from rapid drying.1. Increase the plasticizer (e.g., glycerol) content incrementally.[12] 2. Reduce the drying temperature and airflow to allow for gradual stress relaxation.[13][14]
Inconsistent Color 1. Uneven distribution of colored additives. 2. Degradation of a component during heating/dissolution.1. Improve the mixing process (time, speed, method) to ensure homogeneous dispersion of all components. 2. Avoid excessive temperatures or prolonged heating when dissolving the components.

Data Presentation

Table 1: Effect of Nanofiller Additives on the Appearance of this compound Films

This table summarizes the observed changes in the visual appearance and color of this compound (FUR) films when different nanofillers are incorporated. Data is synthesized from studies on nanocomposite this compound films.[8][9]

Film FormulationAppearanceL* (Lightness)a* (Redness/Greenness)b* (Yellowness/Blueness)
FUR (Control) Colorless and transparent91.07 ± 0.11-0.63 ± 0.024.41 ± 0.12
FUR + CQDs Colorless and transparent91.01 ± 0.12-0.61 ± 0.014.49 ± 0.11
FUR + GO Grey, reduced transparency68.31 ± 0.11-0.49 ± 0.023.51 ± 0.14
FUR + MAN Dark brown, not transparent39.11 ± 0.121.89 ± 0.013.99 ± 0.12

Data sourced from Jamróz et al. (2019).[9] CQDs: Carbon Quantum Dots; GO: Graphene Oxide; MAN: Maghemite Nanoparticles.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Edible Coatings (Solvent Casting Method)

This protocol details the widely used solvent casting method for preparing this compound films, adapted from methodologies described in the literature.[8][9]

  • Dissolution of this compound:

    • Dissolve this compound powder (e.g., 1% w/v, or 0.5 g) in 50 mL of distilled water.

    • Heat the solution (e.g., to 80°C) while stirring continuously on a magnetic stirrer (e.g., 300 rpm) for approximately 1 hour or until the powder is fully dissolved.[8][9]

  • Addition of Plasticizer:

    • Cool the solution to room temperature.

    • Add a plasticizer, such as glycerol (e.g., 0.25 mL), to the this compound solution.

    • Continue mixing for an additional 30 minutes to ensure homogeneous distribution.[8][9]

  • Incorporation of Active Ingredients (Optional):

    • If adding other components (e.g., nanoparticles, extracts), disperse them in the solution at this stage under continuous stirring until a homogenous mixture is achieved.

  • Casting:

    • Pour a specific volume of the final film-forming solution into a level petri dish or casting plate. The volume will determine the final thickness of the film.

  • Drying:

    • Place the casted films in a controlled environment (e.g., 23 ± 1 °C) under a fume hood or in a drying cabinet.[9]

    • Allow the solvent to evaporate slowly over a period of 24-48 hours. Avoid rapid air drafts, which can cause surface defects.[10]

  • Film Conditioning:

    • Once dried, carefully peel the film from the casting surface.

    • Store the film in a desiccator or a controlled humidity environment for at least 24 hours before characterization to normalize its properties.

Protocol 2: Measurement of Film Transparency

Transparency can be quantified by measuring the light transmittance or opacity of the film using a UV-Vis spectrophotometer.

  • Sample Preparation:

    • Cut a rectangular piece of the this compound film that fits into the cuvette holder of the spectrophotometer.

    • Ensure the film is clean and free of surface defects.

  • Spectrophotometer Setup:

    • Calibrate the spectrophotometer with an empty cuvette holder as a reference.

    • Set the wavelength for measurement. A common wavelength to measure transparency in the visible spectrum is 600 nm.[15]

  • Measurement:

    • Place the film sample directly in the light path of the spectrophotometer.

    • Record the absorbance (A) at the selected wavelength (e.g., A₆₀₀).

  • Calculation of Transparency/Opacity:

    • The transparency of the film can be expressed as the percentage of light transmittance (%T), calculated as: %T = 10⁻ᴬ⁶⁰⁰ × 100.

    • Alternatively, opacity can be calculated. A higher opacity value corresponds to lower transparency. Opacity is often calculated as the absorbance at 600 nm divided by the film thickness (X) in millimeters: Opacity = A₆₀₀ / X.[16]

Visual Guides and Workflows

experimental_workflow Experimental Workflow for this compound Coating Optimization cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Iteration A 1. This compound Dissolution (Water, Heat, Stirring) B 2. Plasticizer Addition (e.g., Glycerol) A->B C 3. Additive Incorporation (Optional) B->C D 4. Solution Casting (Petri Dish) C->D E 5. Controlled Drying (Temperature & Humidity) D->E F 6. Film Characterization E->F G Transparency Test (Spectrophotometer) F->G H Mechanical Tests (Tensile Strength) F->H I Barrier Properties (WVP) F->I J Data Analysis G->J H->J I->J K Optimization Loop J->K K->A Reformulate

Caption: Workflow for preparing and evaluating this compound-based edible coatings.

troubleshooting_workflow Troubleshooting Guide for Hazy this compound Films Start Problem: Coating is Hazy/Opaque Cause1 High this compound Concentration? Start->Cause1 Cause2 Improper Drying Conditions? Cause1->Cause2 No Sol1 Solution: Reduce Concentration Cause1->Sol1 Yes Cause3 Additive Incompatibility? Cause2->Cause3 No Sol2 Solution: Slow Down Drying Rate (Control Temp/Airflow) Cause2->Sol2 Yes Cause4 Plasticizer Issue? Cause3->Cause4 No Sol3 Solution: Ensure Homogeneous Dispersion or Select Different Additive Cause3->Sol3 Yes Sol4 Solution: Verify Plasticizer Compatibility or Adjust Concentration Cause4->Sol4 Yes End Transparent Coating Achieved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A logical workflow for troubleshooting hazy this compound films.

References

Technical Support Center: Preventing Phase Separation in Furcellaran-Protein Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with furcellaran-protein mixtures.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of this compound-protein mixtures?

A1: Phase separation is a phenomenon where a uniform mixture of this compound and protein separates into two or more distinct phases. This can manifest as:

  • Coacervation: The formation of a dense, polymer-rich liquid phase that is in equilibrium with a dilute, polymer-poor liquid phase.

  • Precipitation/Aggregation: The formation of solid or semi-solid aggregates that fall out of the solution.

This separation is primarily driven by interactions between the negatively charged this compound (an anionic polysaccharide) and protein molecules.

Q2: What are the primary factors that induce phase separation in this compound-protein mixtures?

A2: The stability of this compound-protein mixtures is highly sensitive to the solution's physicochemical conditions. The main factors influencing phase separation are:

  • pH: The pH of the solution dictates the surface charge of the protein. As the pH approaches the protein's isoelectric point (pI), the protein's net charge becomes zero, leading to reduced electrostatic repulsion between protein molecules and stronger attractive interactions with the negatively charged this compound, often resulting in aggregation and precipitation.

  • Ionic Strength: The concentration of salts in the solution plays a dual role. At low concentrations, salts can shield the charges on the biopolymers, which can either promote or inhibit complex formation depending on the specific ions and their concentrations. However, at high concentrations, salts can disrupt the electrostatic interactions necessary for complex formation, leading to the dissolution of complexes.

  • Temperature: Temperature can affect the solubility of both this compound and the protein, as well as the strength of the interactions between them. High temperatures can lead to the degradation of this compound and denaturation of the protein, both of which can promote phase separation.[1]

  • Biopolymer Ratio and Concentration: The relative concentrations of this compound and protein, as well as their total concentration in the solution, can influence the formation and stability of complexes.

Q3: How can I prevent phase separation in my this compound-protein experiments?

A3: Preventing phase separation typically involves carefully controlling the experimental conditions. Here are some key strategies:

  • pH Adjustment: Maintain the pH of the solution at a value sufficiently far from the protein's isoelectric point (pI). For anionic polysaccharides like this compound, keeping the pH above the pI of the protein will ensure that both molecules have a net negative charge, leading to electrostatic repulsion and preventing complexation.

  • Ionic Strength Optimization: Adjust the salt concentration to an optimal level. For some systems, a low salt concentration (e.g., 0.03 M) can be optimal for the formation of stable, soluble complexes.[2] In other cases, a higher salt concentration may be needed to prevent aggregation. It is crucial to determine the optimal ionic strength for your specific system empirically.

  • Temperature Control: Perform experiments at a temperature that ensures the stability of both the this compound and the protein. Avoid excessive heat, which can lead to degradation and denaturation.[1]

  • Use of Stabilizing Co-solutes: The addition of co-solutes such as glycerol (B35011) or sucrose (B13894) can sometimes enhance the stability of protein-polysaccharide mixtures by altering the solvent properties and strengthening the hydration layer around the molecules.

  • Incorporation of Other Hydrocolloids: In some applications, the addition of another hydrocolloid, such as gelatin, can modify the overall network structure and improve the stability of the mixture.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Sudden appearance of cloudiness or turbidity upon mixing this compound and protein solutions. The pH of the mixture is near the isoelectric point (pI) of the protein, leading to the formation of insoluble complexes.1. Measure the pH of the mixture. 2. Adjust the pH to a value at least 1-2 units away from the protein's pI. For most proteins, increasing the pH will impart a net negative charge, leading to repulsion from the anionic this compound.
Precipitate forms after adding salt to the mixture. The salt concentration is either too high, shielding the charges and disrupting soluble complexes, or the specific salt ions are promoting aggregation (salting-out effect).1. Reduce the salt concentration. 2. If possible, try a different type of salt. The effect of ions can follow the Hofmeister series.[5] 3. Determine the optimal ionic strength for your system by performing a salt concentration titration and monitoring turbidity.
The mixture becomes viscous and gel-like unexpectedly. High concentrations of this compound and/or protein, or the presence of certain ions (like potassium for this compound), can induce gelation.1. Reduce the concentration of this compound and/or protein. 2. If using salts containing potassium, consider switching to a sodium-based salt, as potassium ions are known to promote the gelation of carrageenans.
Phase separation occurs after a temperature change. The temperature change may have caused protein denaturation or altered the solubility of the components.1. Ensure that the experimental temperature is within the stable range for both the protein and this compound. 2. If heating is necessary, consider a shorter exposure time or a lower temperature.[1] 3. Cool the mixture promptly after any heat treatment.

Data Presentation

Table 1: Influence of pH on this compound-Protein Interaction

pH RangeProtein Charge (relative to pI)This compound ChargePredominant InteractionExpected Observation
pH > pINegativeNegativeElectrostatic RepulsionStable, homogenous solution
pH ≈ pINeutralNegativeStrong Electrostatic AttractionAggregation, Precipitation
pH < pIPositiveNegativeStrong Electrostatic AttractionComplex coacervation or precipitation

Table 2: General Effect of Ionic Strength on this compound-Protein Mixtures

Ionic StrengthEffect on Electrostatic InteractionsPotential Outcome
Low (e.g., < 0.1 M) Partial shielding of chargesFormation of soluble complexes at an optimal concentration; can reduce repulsion and lead to aggregation if not optimized.
High (e.g., > 0.5 M) Significant shielding of chargesInhibition of complex formation, leading to dissolution of pre-formed complexes or prevention of their formation.

Experimental Protocols

Key Experiment: Turbidimetric Titration to Determine Optimal pH for Stability

Objective: To identify the pH at which this compound-protein complexes form and aggregate, thereby determining the optimal pH range for maintaining a stable, single-phase solution.

Materials:

  • This compound solution (e.g., 0.1% w/v in deionized water)

  • Protein solution (e.g., 0.1% w/v in deionized water)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Spectrophotometer capable of measuring absorbance at a wavelength in the visible range (e.g., 500 nm)

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Prepare separate stock solutions of this compound and the protein of interest in deionized water.

  • In a beaker, mix equal volumes of the this compound and protein solutions to achieve the desired final concentrations.

  • Place the beaker on a stir plate with a small stir bar to ensure continuous mixing.

  • Calibrate the pH meter and place the probe in the mixture.

  • Measure the initial pH of the mixture.

  • Set the spectrophotometer to the desired wavelength (e.g., 500 nm) and zero it with deionized water.

  • Take an initial turbidity reading by transferring a small aliquot of the mixture to a cuvette and measuring the absorbance.

  • Begin the titration by slowly adding small increments of 0.1 M HCl to the mixture, allowing the pH to stabilize after each addition.

  • After each pH adjustment, record the pH and measure the turbidity of the solution.

  • Continue this process until the pH has been lowered significantly (e.g., to pH 3.0) or a substantial increase in turbidity is observed, indicating significant aggregation.

  • Plot the measured turbidity (absorbance) as a function of pH. The pH at which a sharp increase in turbidity is observed corresponds to the onset of significant phase separation. The optimal pH for stability will be in the region where the turbidity is at its minimum.

Visualizations

experimental_workflow prep Prepare this compound and Protein Solutions mix Mix Solutions prep->mix titrate Titrate with Acid/Base and Monitor pH mix->titrate measure Measure Turbidity at each pH point titrate->measure plot Plot Turbidity vs. pH measure->plot analyze Identify pH of Phase Separation plot->analyze optimize Determine Optimal Stable pH Range analyze->optimize

Caption: Workflow for turbidimetric titration.

signaling_pathway cluster_stable Stable Mixture (pH > pI) cluster_unstable Phase Separation (pH ≈ pI) F_neg This compound (-) Repulsion Electrostatic Repulsion P_neg Protein (-) F_neg2 This compound (-) Attraction Electrostatic Attraction F_neg2->Attraction P_pos Protein (+) P_pos->Attraction Complex Insoluble Complex Attraction->Complex

Caption: Influence of pH on this compound-protein interactions.

logical_relationship Start This compound-Protein Mixture pH_check Is pH far from pI? Start->pH_check Ionic_check Is Ionic Strength Optimal? pH_check->Ionic_check Yes Unstable Phase Separation (Coacervation/Precipitation) pH_check->Unstable No Temp_check Is Temperature Stable? Ionic_check->Temp_check Yes Ionic_check->Unstable No Stable Stable Homogeneous Mixture Temp_check->Stable Yes Temp_check->Unstable No

Caption: Troubleshooting logic for phase separation.

References

troubleshooting furcellaran extraction yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furcellaran extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your this compound extraction experiments.

Issue 1: Low this compound Yield

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low this compound yield can be attributed to several factors, ranging from the raw material to the extraction parameters. Here’s a breakdown of potential causes and solutions:

  • Raw Material: The yield of this compound is highly dependent on the source of the red algae Furcellaria lumbricalis. There can be considerable differences in yield between the attached and unattached forms of the seaweed. For instance, the attached form can yield around 32% this compound in a 4-hour water extraction, while the unattached form may only yield 19% under the same conditions[1][2]. High polysaccharide yields, sometimes around 50%, have been reported from the attached form[1][2].

  • Extraction Inefficiency: The choice of extraction solvent and conditions are critical.

    • Solvent Choice: While water is a common solvent, alkaline solutions can impact yield. Water extraction is often most efficient in terms of yield, but not necessarily for gelling properties[3].

    • Extraction Time and Temperature: A sharp increase in extraction rate typically occurs within the first 2 hours[3]. Prolonged extraction times can lead to the degradation of the polysaccharide, thereby reducing the yield[3]. Optimizing the time and temperature is crucial to maximize extraction without causing degradation[4][5][6][7].

    • Alkali Treatment: While alkali treatment is crucial for improving gel strength, it can sometimes lead to a lower yield compared to water extraction[8]. This is due to the degradation of carrageenans during long-time alkali extraction[3].

Troubleshooting Steps:

  • Verify Raw Material: If possible, confirm the source and form (attached vs. unattached) of your Furcellaria lumbricalis.

  • Optimize Extraction Time: Monitor your yield at different time points (e.g., 1, 2, 4, 6 hours) to determine the optimal duration for your specific setup. Most of the carrageenan is typically extracted within the first 2-4 hours[3].

  • Evaluate Extraction Medium: Compare the yield from a pure water extraction to that of a low-concentration alkali extraction (e.g., 0.05 M KOH)[3]. While water may give a higher yield, the quality (gel strength) might be lower[3].

  • Control pH: The pH of the extraction medium can affect the stability of the polysaccharide. Maintaining a neutral or slightly alkaline pH is generally recommended during extraction[5][9].

Issue 2: Poor Gel Strength of Extracted this compound

Q2: The this compound I extracted forms a very weak gel or no gel at all. How can I improve its gelling properties?

A2: The gelling ability of this compound is one of its most important properties and is directly related to its chemical structure, specifically the content of 3,6-anhydrogalactose (3,6-AG)[8][10].

  • Alkali Treatment: This is a critical step for enhancing gel strength. Alkali treatment (e.g., with KOH or NaOH) converts precursor units in the galactan backbone into 3,6-anhydrogalactose, which is essential for gel formation[8][10][11][12]. Extraction in low-concentration alkaline solutions can increase gel strength by more than 12 times compared to water-extracted this compound[1][13].

    • Type of Alkali: KOH is often preferred over NaOH as it generally results in higher gel strength and causes less degradation[3]. Using a 0.05 M KOH solution for extraction has been shown to be effective[3].

  • Presence of Cations: Potassium ions (K+) are particularly effective at increasing the gel strength of this compound[9]. The addition of potassium chloride (KCl) during or after extraction is a common practice to induce and strengthen gelation[9][11].

  • pH: Gel strength is pH-dependent, with the maximum strength typically observed around pH 8[9]. Heating at a low pH can destroy or decrease the gelling ability[9].

Troubleshooting Steps:

  • Implement or Optimize Alkali Pre-treatment: If you are not already, incorporate an alkali pre-treatment step before the main extraction. If you are, consider optimizing the alkali concentration and treatment time.

  • Use Potassium Hydroxide (KOH): If using NaOH, consider switching to KOH for both pre-treatment and extraction to potentially improve gel strength and reduce degradation[3].

  • Incorporate Potassium Chloride (KCl): Add KCl to your this compound solution to promote gelation. This can be done during the precipitation step[9][11].

  • Control pH: Ensure the pH of your this compound solution is optimal for gelling (around pH 8) before cooling[9].

Issue 3: Impurities and Discoloration in the Final Product

Q3: My final this compound product has a noticeable color and seems to contain impurities. What steps can I take to improve its purity and appearance?

A3: Impurities in this compound extracts can include pigments, proteins, and low molecular weight carbohydrates[1].

  • Source of Impurities: Furcellaria lumbricalis has a high pigment content, which can lead to colored extracts[1]. Additionally, other components of the seaweed can be co-extracted with the this compound.

  • Purification Steps:

    • Filtration/Centrifugation: After extraction, it is essential to clarify the hot extract by filtration or centrifugation to remove insoluble materials[9].

    • Precipitation: Precipitating the this compound from the extract using an alcohol like isopropanol (B130326) is a key purification step[1][8]. This separates the polysaccharide from many soluble impurities. Repeating the precipitation can further enhance purity[1].

    • Washing: Thoroughly washing the precipitated this compound with the precipitating agent (e.g., isopropanol) helps to remove residual impurities[1].

    • Alkali Treatment Temperature: Low-temperature alkali treatment can yield a less colored product compared to high-temperature treatment[3][14].

Troubleshooting Steps:

  • Improve Clarification: Ensure your filtration or centrifugation step is effective at removing all particulate matter from the hot extract. Using a filter aid might be beneficial.

  • Optimize Precipitation: Use a sufficient volume of cold alcohol (e.g., 3 volumes of isopropanol per volume of extract) to ensure complete precipitation of the this compound[1].

  • Perform Multiple Precipitations: If a single precipitation does not yield a product of sufficient purity, re-dissolve the this compound in water and precipitate it a second time[1].

  • Thorough Washing: Be meticulous with the washing of the precipitate.

  • Consider Low-Temperature Alkali Treatment: If color is a major issue, explore a low-temperature alkali pre-treatment protocol[3][14].

Quantitative Data Summary

The following tables summarize the impact of various extraction parameters on this compound yield and properties.

Table 1: Effect of Raw Material on this compound Yield

Seaweed FormExtraction Time (Water)YieldReference
Unattached4 hours19%[1][2]
Attached4 hours32%[1][2]
AttachedNot specified~50%[1][2]

Table 2: Influence of Extraction Medium and Time on Gel Strength and 3,6-Anhydrogalactose (3,6-AG) Content

Extraction MediumExtraction Time (hours)Gel Strength (g/cm²)3,6-AG Content (%)Reference
Water211024.6[3]
0.02 M NaOH3280Not specified[3]
0.05 M KOH435024.1[3]
0.15 M NaOH>4LoweringNot specified[3]
0.15 M KOH>4LoweringNot specified[3]

Experimental Protocols

Protocol 1: Alkali-Modified this compound Extraction for High Gel Strength

This protocol is optimized for producing this compound with enhanced gelling properties.

1. Alkali Pre-treatment: a. Weigh the dry, ground Furcellaria lumbricalis seaweed. b. Soak the seaweed in a 0.4 M - 0.6 M KOH solution at room temperature for 7 days. Use a seaweed to solution mass ratio of 1:33[1]. c. After the treatment period, separate the algal mass from the alkali solution. d. Wash the treated seaweed thoroughly with tap water, followed by distilled water, until the wash water is neutral. e. Dry the treated seaweed at room temperature or proceed directly to extraction.

2. Extraction: a. Place the alkali-treated seaweed in a flask with distilled water at a mass ratio of 1:33[1]. b. Heat the mixture to boiling and maintain it for 3-4 hours with constant stirring[3].

3. Clarification: a. While still hot, filter the extract through a porous glass filter or centrifuge at high speed to remove the seaweed residue[1][9].

4. Precipitation: a. Cool the clarified extract slightly. b. Pour the extract into 3 volumes of cold (7°C) isopropanol with vigorous stirring to precipitate the this compound[1]. c. Allow the precipitate to settle.

5. Recovery and Washing: a. Separate the precipitated this compound by filtration. b. Wash the precipitate thoroughly with cold isopropanol[1].

6. Drying: a. Dry the purified this compound in an oven at 60°C until a constant weight is achieved[1]. b. Mill the dried this compound to a fine powder.

Visualizations

Experimental Workflow for this compound Extraction

Furcellaran_Extraction_Workflow raw_material Raw Seaweed (Furcellaria lumbricalis) alkali_treatment Alkali Pre-treatment (e.g., 0.6 M KOH, 7 days) raw_material->alkali_treatment washing Washing (to neutral pH) alkali_treatment->washing extraction Hot Extraction (e.g., Boiling Water, 3-4h) washing->extraction clarification Clarification (Filtration/Centrifugation) extraction->clarification precipitation Precipitation (e.g., 3 vols Isopropanol) clarification->precipitation recovery Recovery & Washing (Filtration) precipitation->recovery drying Drying & Milling recovery->drying final_product Purified this compound drying->final_product Troubleshooting_Low_Yield issue_node issue_node check_node check_node solution_node solution_node start Low this compound Yield check_material Check Raw Material start->check_material check_extraction Evaluate Extraction Parameters start->check_extraction check_degradation Assess for Degradation start->check_degradation check_material->check_extraction Attached form used material_source Source Attached Form of Seaweed check_material->material_source Unattached form used check_extraction->check_degradation Parameters seem optimal optimize_time Optimize Extraction Time (2-4h) check_extraction->optimize_time Suboptimal time optimize_solvent Compare Water vs. Low Alkali Extraction check_extraction->optimize_solvent Suboptimal solvent reduce_time_temp Reduce Extraction Time and/or Temperature check_degradation->reduce_time_temp Excessive time/temp

References

minimizing thermal degradation of furcellaran during processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furcellaran processing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to heat?

A1: this compound is a linear sulfated polysaccharide extracted from red algae, primarily Furcellaria lumbricalis. Its structure consists of repeating disaccharide units of β-D-galactopyranose and 3,6-anhydro-α-D-galactopyranose. This structure is susceptible to thermal degradation, which involves processes like desulphation and hydrolysis of the glycosidic bonds, leading to a decrease in molecular weight.[1] This degradation is particularly pronounced at temperatures above 115°C.[2]

Q2: What are the primary factors that influence the thermal degradation of this compound?

A2: The main factors are:

  • Temperature: High temperatures are the most significant factor. Intense degradation begins at temperatures above 115°C.[2]

  • pH: this compound is most stable in a neutral to slightly alkaline pH range (6-9). Acidic conditions (pH < 5) can cause hydrolysis and degradation, especially when heated.[2]

  • Presence of Divalent Cations: Ions such as calcium (Ca²⁺) can intensify thermal degradation.[1][2]

  • Processing Time: Longer exposure to high temperatures will result in more extensive degradation.

Q3: What are the visible signs of this compound degradation?

A3: Signs of degradation include:

  • Reduced Viscosity: The this compound solution will become noticeably thinner.[1]

  • Decreased Gel Strength: Gels formed from degraded this compound will be weaker and more brittle.[1][2]

  • Color Change: The solution may turn yellow or brown, which can be caused by the degradation of carbohydrates and subsequent formation of colored compounds.[1][2]

  • Inability to Form a Gel: In cases of severe degradation, the this compound may lose its gelling ability entirely.[2]

Q4: How can I minimize this compound degradation during dissolution?

A4: To minimize degradation, it is recommended to dissolve this compound powder in distilled water at a controlled temperature, typically around 75°C, with gentle stirring until it is fully solubilized.[1] Avoid prolonged heating at high temperatures.

Q5: What is the optimal pH range for processing this compound solutions?

A5: The optimal pH for this compound solutions is between 6 and 9 to avoid acid-catalyzed hydrolysis.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reduced Gel Strength or Failure to Gel 1. Excessive Heat Exposure: The this compound was heated at too high a temperature or for too long, causing significant molecular weight reduction.[1][2] 2. Low pH: The solution was too acidic, leading to hydrolysis.[2] 3. Insufficient Cation Concentration: A certain concentration of cations (like potassium or calcium) is necessary for gelation.[2]1. Maintain processing temperatures below 115°C. Use the lowest effective temperature for the shortest possible duration. 2. Adjust the pH of the solution to the optimal range of 6-9 before heating. 3. Ensure the appropriate concentration of gelling cations is present as required by your specific application.
Decreased Viscosity of the this compound Solution 1. Thermal Degradation: The polysaccharide chains have been shortened due to heat.[1] 2. Incorrect Concentration: The initial concentration of this compound was lower than intended.1. Follow the temperature guidelines strictly. Monitor the viscosity during processing if possible. 2. Accurately weigh the this compound and measure the solvent volume.
Browning or Yellowing of the Solution 1. High-Temperature Processing: Prolonged heating at high temperatures can lead to the formation of colored degradation products from the carbohydrate structure.[1][2] 2. Impurities in the this compound: The presence of impurities can contribute to color changes upon heating.1. Limit the heating time and temperature. 2. Use a high-purity grade of this compound. If necessary, purify the this compound before use.
Inconsistent Results Between Batches 1. Variability in Raw Material: Commercial this compound can have batch-to-batch variations in molecular weight and purity. 2. Inconsistent Processing Parameters: Slight variations in temperature, time, or pH can lead to different degrees of degradation.1. Characterize each new batch of this compound (e.g., by measuring its initial viscosity or molecular weight). 2. Carefully control and document all processing parameters for each experiment.

Quantitative Data on Thermal Degradation

Table 1: Effect of Short-Term Heat Treatment (15 minutes) on this compound Properties

Treatment Temperature (°C)Molecular WeightViscosityGel Hardness
75BaselineBaselineBaseline
95DecreasedDecreasedDecreased
115Significantly DecreasedSignificantly DecreasedSignificantly Decreased
>115Severe DegradationCollapse of Gelling PowerCollapse of Gelling Power

This table summarizes qualitative trends based on findings from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Assessment of Thermal Degradation by Rheometry

This protocol measures the change in viscosity and gel strength of a this compound solution after heat treatment.

Materials:

  • This compound powder

  • Distilled water

  • Magnetic stirrer with hotplate

  • Rheometer with a cone-plate or parallel-plate geometry

  • pH meter

Methodology:

  • Prepare a 1.5% (w/v) this compound solution by dissolving the powder in distilled water at 75°C with gentle stirring.

  • Adjust the pH of the solution to the desired level (e.g., 7.0).

  • Divide the solution into aliquots for different heat treatments (e.g., 75°C, 95°C, 115°C).

  • Heat each aliquot for a specified time (e.g., 15 minutes).

  • Viscosity Measurement:

    • Pre-heat the rheometer plate to 75°C.

    • Load the hot this compound solution onto the plate.

    • Perform a steady shear rate sweep to determine the viscosity.

  • Gel Strength Measurement (Temperature Sweep):

    • Pour the hot solution onto a pre-heated (90°C) Peltier plate on the rheometer.

    • Cool the sample from 90°C to 25°C at a rate of 1°C/min to monitor gelation (storage modulus G' and loss modulus G'').[1]

    • The gel strength can be inferred from the value of the storage modulus (G') at a specific temperature after cooling.

Protocol 2: Molecular Weight Determination using Size-Exclusion Chromatography (SEC)

This protocol is for determining the molecular weight distribution of this compound and assessing its reduction due to thermal degradation.

Materials:

  • Heat-treated this compound samples (from Protocol 1)

  • SEC/GPC system with a refractive index (RI) detector

  • Appropriate SEC column for polysaccharides

  • Mobile phase (e.g., sodium nitrate (B79036) solution)

  • Pullulan standards of known molecular weights

Methodology:

  • Prepare the mobile phase and filter it through a 0.22 µm filter.

  • Dissolve the this compound samples in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

  • Set up the SEC system with the appropriate column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Create a calibration curve by injecting pullulan standards of known molecular weights and recording their elution times.

  • Inject the this compound samples.

  • Record the chromatograms and determine the molecular weight distribution of the this compound samples by comparing their elution times to the calibration curve.

Protocol 3: Visualization of Microstructure by Scanning Electron Microscopy (SEM)

This protocol allows for the visualization of changes in the gel network microstructure due to thermal degradation.

Materials:

  • This compound gels (prepared by cooling heat-treated solutions)

  • Glutaraldehyde (B144438) solution (2.5%)

  • Osmium tetroxide (1%)

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

  • Liquid nitrogen

  • Freeze-dryer

  • SEM sputter coater and scanning electron microscope

Methodology:

  • Fixation: Cut small pieces of the this compound gel and immerse them in 2.5% glutaraldehyde for 2 hours at 4°C.

  • Washing: Wash the fixed samples three times with distilled water.

  • Post-fixation: Post-fix the samples in 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30 minutes in each concentration from 30% to 100%).

  • Drying: Critical point dry the samples or freeze them in liquid nitrogen and then lyophilize (freeze-dry) them.

  • Coating: Mount the dried samples on SEM stubs and sputter-coat them with a conductive material (e.g., gold or palladium).

  • Imaging: Observe the samples under the SEM to analyze the gel microstructure. Degraded samples are expected to show a less interconnected and more porous network.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results prep Prepare this compound Solution heat Heat Treatment prep->heat rheo Rheometry heat->rheo Viscosity & Gel Strength sec SEC heat->sec Molecular Weight sem SEM heat->sem Microstructure deg_assessment Assessment of Degradation rheo->deg_assessment sec->deg_assessment sem->deg_assessment

Caption: Experimental workflow for assessing this compound thermal degradation.

troubleshooting_logic start Problem: Weak or No Gel Formation q1 Was the processing temperature > 115°C? start->q1 sol1 Solution: Reduce temperature and/or heating time. q1->sol1 Yes q2 Was the pH of the solution acidic (pH < 6)? q1->q2 No sol2 Solution: Adjust pH to 6-9 before heating. q2->sol2 Yes q3 Was the solution's appearance brown/yellow? q2->q3 No sol3 Indicates significant degradation. Review heating protocol and consider using higher purity this compound. q3->sol3 Yes end If problem persists, check cation concentration. q3->end No

Caption: Troubleshooting logic for weak or no this compound gel formation.

References

Validation & Comparative

A Comparative Rheological Analysis: Furcellaran vs. Carrageenan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the rheological properties of furcellaran and carrageenan, two structurally related hydrocolloids derived from red seaweeds. This compound and various types of carrageenan (kappa, iota, and lambda) are linear sulfated polysaccharides widely used as gelling, thickening, and stabilizing agents in the pharmaceutical, cosmetic, and food industries.[1][2] Their functional properties are dictated by their fine structural details, primarily the number and position of sulfate (B86663) ester groups and the presence of 3,6-anhydrogalactose bridges.[1]

This compound is structurally similar to kappa-carrageenan (κ-carrageenan) but is characterized by a lower degree of sulfation.[2][3] It is often considered a hybrid polysaccharide containing structures of both β-carrageenan and κ-carrageenan motifs.[2] This subtle structural distinction leads to significant differences in gelation kinetics, thermal resistance, and mechanical properties, making a direct comparison essential for formulation and development professionals.[2]

Comparative Rheological & Physicochemical Properties

The rheological behavior of these polysaccharides dictates their texture and stability in final products. Key differences in viscosity, gel texture, and viscoelastic response are summarized below.

Viscosity: In solution (sol state), this compound generally exhibits lower viscosity compared to kappa- and iota-carrageenan.[1] This difference is often correlated with a lower average molecular weight, which can be a result of the harsher extraction and processing conditions this compound undergoes.[1][4] Heat treatment has been shown to significantly decrease the molecular weight of this compound, leading to a subsequent drop in viscosity.[1]

Gel Formation and Texture: Both this compound and κ-carrageenan are known for forming firm and brittle gels, particularly in the presence of potassium ions, which promote the aggregation of helical structures.[5][6] In contrast, iota-carrageenan (ι-carrageenan) forms soft and elastic gels, a property enhanced by calcium ions.[4][6] Lambda-carrageenan (λ-carrageenan) does not form gels and is used solely as a thickening agent due to a structural conformation that prevents helix formation.[1][6] The addition of sugars can modify the texture of this compound and carrageenan gels, making them more elastic.[5]

Viscoelastic Properties: For gelled systems, the storage modulus (G'), representing the elastic component, is typically higher than the loss modulus (G''), which represents the viscous component. The magnitude of G' indicates gel strength. This compound gels have shown a strong dependence on ion concentration; a study reported a threefold decrease in storage moduli (from ~30,000 Pa to ~9,300 Pa) when the concentration of potassium chloride was reduced from 40 mM to 10 mM in a 1.5% w/w gel.[2] Heat treatment has been found to decrease the storage modulus values for all carrageenan types, with κ/λ-carrageenan gels showing the greatest decrease, followed by ι-carrageenan, this compound, and finally κ-carrageenan.[1][4]

Data Presentation: Physicochemical and Rheological Parameters

The following tables summarize key quantitative data extracted from comparative studies.

Table 1: Comparison of Structural and Physicochemical Properties

PropertyThis compoundKappa-Carrageenan (κ)Iota-Carrageenan (ι)Lambda-Carrageenan (λ)
Sulfate Content Lower (~14-18% w/w)[2][3]Higher (~25-30% w/w)[3]Higher (2 sulfate groups/disaccharide)[1]Highest (3 sulfate groups/disaccharide)[1]
Primary Gelling Ion Potassium (K+)[5]Potassium (K+)[5]Calcium (Ca2+)Non-gelling[1]
Gel Texture Firm, strong, and brittle[5][6]Firm, strong, and brittle[4][6]Soft and elastic[4][6]Viscous solution, no gel[6]
Solubility Soluble in water >75 °C[5]Sodium salt soluble in cold water[5]Sodium salt soluble in cold waterSoluble in cold and hot water

Table 2: Comparative Rheological Data Under Specific Conditions

ParameterThis compoundKappa-Carrageenan (κ)Iota-Carrageenan (ι)κ/λ-Carrageenan MixConditions
Apparent Viscosity LowestHighestHighMedium2.5% (w/v) sol at 75 °C[1]
Storage Modulus (G') ~30,000 Pa---1.5% (w/w) gel in 40 mM KCl[2]
Storage Modulus (G') ~9,300 Pa---1.5% (w/w) gel in 10 mM KCl[2]
Heat Treatment Impact on G' Moderate DecreaseSmallest DecreaseHigh DecreaseHighest DecreasePost-treatment at 115 °C for 15 min[1][4]

Experimental Protocols

Detailed and consistent methodologies are crucial for the accurate comparison of rheological properties. The following protocols are based on standard methods reported in the literature.[1][7]

Protocol 1: Preparation of Polysaccharide Sols and Gels

  • Dispersion: Slowly add the desired amount of polysaccharide powder (e.g., for a 1.5% w/v solution, use 1.5 g of powder) to a vortexing beaker of distilled water or a specific salt solution (e.g., 40 mM KCl) at room temperature to prevent clumping.

  • Solubilization: Heat the dispersion to a temperature above the polysaccharide's dissolution point (typically 75-90 °C) while stirring continuously with a magnetic stirrer.[1] Maintain this temperature until the polysaccharide is fully dissolved and the solution is clear.

  • Gel Formation: For rheological measurements of gels, pour the hot sol directly onto the pre-heated rheometer plate or into molds.[1] Allow the samples to cool under controlled conditions (e.g., at 5 °C) and store overnight to ensure complete gel maturation.[1]

Protocol 2: Dynamic Rheological Analysis

This protocol uses a rotational rheometer equipped with a temperature-controlled Peltier plate and a parallel plate or cone-and-plate geometry.

  • Sample Loading: Place the prepared sol or gel sample onto the rheometer plate. Lower the geometry to the desired gap (e.g., 1 mm) and trim any excess sample. To prevent drying during temperature sweeps, cover the exposed edges with a thin layer of low-viscosity silicone oil.[1]

  • Linear Viscoelastic Region (LVER) Determination:

    • Perform a strain sweep (amplitude sweep) at a constant frequency (e.g., 1 Hz or 10 Hz) to identify the LVER, where G' and G'' are independent of the applied strain.[1][7] Select a strain value within this region for all subsequent tests to ensure non-destructive measurements.

  • Temperature Sweep (Gelling and Melting Profile):

    • For sols, pre-heat the plate to 90 °C and equilibrate for 5 minutes.[1]

    • Cool the sample from 90 °C to 25 °C at a constant rate (e.g., 1 °C/min) while measuring G' and G'' at the selected strain and frequency.[1] The crossover point of G' and G'' (or a rapid increase in G') indicates the gelling temperature.

    • Subsequently, heat the sample from 25 °C back to 90 °C at the same rate to determine the melting temperature.[1]

  • Frequency Sweep (Gel Structure Characterization):

    • At a constant temperature (e.g., 25 °C) and within the LVER, perform a frequency sweep from a high to a low frequency (e.g., 100 to 0.01 Hz).[1] The resulting mechanical spectrum (G' and G'' vs. frequency) provides insight into the gel's structure and behavior (e.g., weak vs. strong gel).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for rheological analysis and the structural differences between the hydrocolloids.

G cluster_prep Sample Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation p1 Polysaccharide Dispersion (e.g., 1.5% w/v) p2 Solubilization (Heating & Stirring, e.g., 80°C) p1->p2 p3 Gel Maturation (Cooling & Storage) p2->p3 a1 Load Sample on Rheometer p3->a1 a2 Strain Sweep (Determine LVER) a1->a2 a3 Frequency Sweep (Characterize Gel Structure) a2->a3 a4 Temperature Sweep (Gelling & Melting Points) a2->a4 d1 Viscoelastic Moduli (G', G'') a3->d1 d3 Phase Transition Temps (Tg, Tm) a4->d3 d2 Gel Strength & Texture d1->d2 d3->d2

Caption: Experimental workflow for comparative rheological analysis.

G parent Carrageenan Family (Red Seaweed Polysaccharides) kappa Kappa (κ)-Carrageenan - 1 Sulfate Group - Forms Brittle Gels (K+) parent->kappa High Sulfation iota Iota (ι)-Carrageenan - 2 Sulfate Groups - Forms Elastic Gels (Ca2+) parent->iota Higher Sulfation This compound This compound - Lower Sulfation than Kappa - Hybrid Structure (κ/β) - Forms Brittle Gels (K+) parent->this compound Low Sulfation kappa->this compound  Structurally Similar

Caption: Structural relationships and key differences in the carrageenan family.

References

A Comparative Analysis of Water Binding Capacity: Furcellaran vs. Carrageenan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the water binding capacities of two closely related red seaweed-derived hydrocolloids: furcellaran and carrageenan. Understanding the nuances of their ability to bind and retain water is crucial for optimizing formulations in the pharmaceutical, food, and cosmetic industries. This document summarizes available experimental data, details relevant analytical protocols, and illustrates the underlying structural relationships that govern their functionality.

Executive Summary

This compound and carrageenan are both sulfated galactans with significant gelling and thickening properties, which are intrinsically linked to their water binding capacity. Structurally, this compound is often considered a hybrid, sharing features with both kappa- and beta-carrageenan. This structural similarity, particularly to kappa-carrageenan, results in comparable, though not identical, functional properties. The primary difference lies in the degree of sulfation, which is generally lower in this compound. This lower charge density can influence the hydrocolloid's interaction with water and cations, thereby affecting its water binding and gelling characteristics. While both exhibit excellent water binding capabilities, the specific performance can vary based on the type of carrageenan (kappa, iota, or lambda), ionic environment, and temperature.

Comparative Water Binding Capacity

Direct quantitative, side-by-side comparisons of the water binding capacity of this compound and carrageenan under identical experimental conditions are limited in publicly available literature. However, by synthesizing data from various studies, a qualitative and semi-quantitative comparison can be drawn.

PropertyThis compoundCarrageenan (Kappa)Carrageenan (Iota)Carrageenan (Lambda)
General Water Binding HighHighHighModerate (non-gelling)
Gelling Ability Forms strong, brittle gels, similar to kappa-carrageenan.[1][2]Forms strong, rigid, and brittle gels, particularly in the presence of potassium ions.[1]Forms soft and elastic gels, especially with calcium ions.[1]Generally does not form gels in water but provides high viscosity.[1][2]
Influence of Sulfation Lower degree of sulfation compared to kappa-carrageenan.[3][4]One sulfate (B86663) group per disaccharide.Two sulfate groups per disaccharide.Three sulfate groups per disaccharide.
Structural Features Hybrid structure resembling both kappa- and beta-carrageenan.Alternating units of D-galactose and 3,6-anhydro-galactose with one sulfate group.Similar to kappa but with a second sulfate group.Lacks the 3,6-anhydro bridge, preventing gel formation.

Note: The water binding capacity is often inferred from gelling properties and water retention measurements. The strength and type of gel formed are directly related to how the polysaccharide network entraps water molecules.

Molecular Structure and Water Interaction

The water binding capacity of these hydrocolloids is governed by their molecular structure, primarily the number and position of sulfate groups and the presence of 3,6-anhydro-D-galactose residues.

cluster_this compound This compound Structure cluster_carrageenan Carrageenan Structures cluster_properties Functional Properties F_Structure Hybrid of Kappa & Beta Carrageenan F_Sulfate Lower Sulfation F_Structure->F_Sulfate results in WBC High Water Binding Capacity F_Structure->WBC Gel Strong Gel Formation F_Structure->Gel K_Carrageenan Kappa-Carrageenan (1 Sulfate/disaccharide) F_Sulfate->K_Carrageenan structurally similar to I_Carrageenan Iota-Carrageenan (2 Sulfates/disaccharide) K_Carrageenan->I_Carrageenan less sulfated than K_Carrageenan->WBC K_Carrageenan->Gel L_Carrageenan Lambda-Carrageenan (3 Sulfates/disaccharide) I_Carrageenan->L_Carrageenan less sulfated than I_Carrageenan->WBC I_Carrageenan->Gel (elastic) Viscosity High Viscosity L_Carrageenan->Viscosity

Caption: Structural relationship between this compound and carrageenan types and their resulting functional properties.

Experimental Protocols

Several methods are employed to quantify the water binding or water holding capacity (WHC) of hydrocolloids. The choice of method can influence the results, and therefore, consistency in methodology is key for accurate comparison.

Centrifugation Method for Water Holding Capacity

This method measures the amount of water retained by a hydrocolloid after being subjected to a centrifugal force.

Protocol:

  • Weigh a known amount of the dry hydrocolloid sample (W_sample) into a pre-weighed centrifuge tube (W_tube).

  • Add a specific volume of distilled water (e.g., 10 mL) to the tube.

  • Disperse the sample thoroughly using a vortex mixer.

  • Allow the dispersion to hydrate (B1144303) for a specified period (e.g., 1 hour) at a controlled temperature, with intermittent vortexing to ensure complete hydration.

  • Centrifuge the hydrated sample at a defined relative centrifugal force (RCF) and time (e.g., 3000 x g for 15 minutes).

  • Carefully decant the supernatant without disturbing the pellet.

  • Weigh the centrifuge tube containing the hydrated pellet (W_pellet).

  • Calculate the Water Holding Capacity (WHC) using the formula: WHC (g water / g sample) = [(W_pellet - W_tube) - W_sample] / W_sample

A 1. Weigh Sample B 2. Add Water A->B C 3. Hydrate B->C D 4. Centrifuge C->D E 5. Decant Supernatant D->E F 6. Weigh Pellet E->F G 7. Calculate WHC F->G

References

Validating Furcellaran Purity: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of furcellaran, a sulfated polysaccharide with significant potential in pharmaceutical and biomedical applications, is a critical step in quality control and product development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for validating the purity of this compound samples, supported by experimental data and detailed protocols.

This document outlines the principles, advantages, and limitations of various methods, enabling users to select the most appropriate technique for their specific needs. The primary methods covered are:

  • High-Performance Liquid Chromatography (HPLC) , with a focus on Size-Exclusion Chromatography (HPSEC) and Anion-Exchange Chromatography (AEC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative ¹H-NMR (qNMR).

  • Gas Chromatography-Mass Spectrometry (GC-MS) for monosaccharide composition analysis.

Comparative Overview of Analytical Techniques

The choice of analytical method for this compound purity assessment depends on the specific information required. HPLC techniques are powerful for separating components based on size or charge, providing insights into molecular weight distribution and the presence of charged impurities. NMR spectroscopy offers a non-destructive method for absolute quantification and structural verification. GC-MS, following hydrolysis, provides a detailed profile of the constituent monosaccharides, which is crucial for confirming the identity and purity of the polysaccharide.

Parameter HPLC (HPSEC) HPLC (AEC) Quantitative ¹H-NMR (qNMR) GC-MS (Monosaccharide Analysis)
Primary Measurement Molecular Weight DistributionSeparation by ChargeAbsolute Quantity of AnalyteMonosaccharide Composition
Purity Indication Polydispersity Index (PDI), presence of aggregates or fragments.Presence of other charged polysaccharides or impurities.Percentage purity based on a certified reference standard.Molar ratios of constituent monosaccharides.
Sample Preparation Dissolution in a suitable mobile phase.Dissolution in a low-ionic-strength buffer.Dissolution in a deuterated solvent with an internal standard.Acid hydrolysis followed by derivatization.
Typical Run Time 20-40 minutes.30-60 minutes.5-15 minutes per sample.30-60 minutes per sample (excluding hydrolysis and derivatization).
Advantages Provides information on molecular homogeneity. Relatively high throughput.High resolving power for charged molecules.Non-destructive, provides structural information, high precision.High sensitivity and specificity for monosaccharide identification.
Limitations Limited separation of molecules with similar hydrodynamic volume.Co-elution of molecules with similar charge density is possible.Requires a pure, well-characterized internal standard. Can be less sensitive to trace impurities compared to HPLC.Destructive method, lengthy sample preparation.

Experimental Protocols

High-Performance Size-Exclusion Chromatography (HPSEC) for Molecular Weight Distribution

HPSEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. This technique is invaluable for assessing the homogeneity of the this compound sample and detecting the presence of high molecular weight aggregates or low molecular weight degradation products.

Protocol:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is typically used. A UV detector can also be employed if the sample or impurities have a chromophore.

  • Column: A gel filtration column suitable for the expected molecular weight range of this compound (e.g., TSKgel G3000SWxl or similar).

  • Mobile Phase: An aqueous buffer, such as 0.1 M sodium nitrate (B79036) (NaNO₃) or phosphate-buffered saline (PBS), is commonly used to maintain a constant ionic strength and prevent ionic interactions with the column matrix.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible results.

  • Calibration: The column is calibrated using a series of pullulan or dextran (B179266) standards of known molecular weights to generate a calibration curve of log(Molecular Weight) versus elution time.

  • Data Analysis: The molecular weight distribution, number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the this compound sample are calculated from the calibration curve. A PDI value close to 1 indicates a more homogeneous sample.

Quantitative ¹H-NMR (qNMR) for Purity Determination

qNMR allows for the absolute quantification of a substance in a sample by comparing the integral of a specific proton signal from the analyte with the integral of a known amount of a certified internal standard.

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) into an NMR tube.

  • Solvent: Dissolve the sample and standard in a known volume of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Acquisition Parameters:

    • A 90° pulse angle should be used.

    • A long relaxation delay (D1) is crucial for full relaxation of the protons, typically 5 times the longest T1 relaxation time of the protons of interest.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the characteristic, well-resolved signals of both the this compound and the internal standard.

  • Purity Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P_std = purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition

This method determines the purity of this compound by identifying and quantifying its constituent monosaccharides after acid hydrolysis and derivatization. The presence of unexpected monosaccharides can indicate impurities.

Protocol:

  • Hydrolysis:

    • Accurately weigh the this compound sample into a vial.

    • Add 2 M trifluoroacetic acid (TFA).

    • Heat the sample at 121 °C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

    • Evaporate the TFA under a stream of nitrogen.

  • Reduction:

    • Dissolve the hydrolyzed sample in deionized water.

    • Add sodium borohydride (B1222165) (NaBH₄) and incubate at room temperature to reduce the monosaccharides to their corresponding alditols.

  • Acetylation:

    • Neutralize the reaction with acetic acid.

    • Evaporate the solution to dryness.

    • Add acetic anhydride (B1165640) and pyridine (B92270) and heat at 100 °C for 1 hour to acetylate the alditols, forming alditol acetates.

  • Extraction:

    • After cooling, add dichloromethane (B109758) and water.

    • Vortex and centrifuge the mixture.

    • Collect the lower organic layer containing the alditol acetates.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5 or similar).

    • Injection: Inject a small volume of the extracted sample.

    • Temperature Program: Use a temperature gradient to separate the different alditol acetates.

    • MS Detector: A mass spectrometer is used to detect and identify the eluting compounds based on their mass spectra and fragmentation patterns.

  • Data Analysis: Identify and quantify the monosaccharides by comparing their retention times and mass spectra with those of known standards. The molar ratios of the constituent sugars are then calculated to assess the purity and confirm the identity of the this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data_analysis Data Analysis dissolve Dissolve this compound filter Filter (0.45 µm) dissolve->filter injection Inject Sample filter->injection column HPSEC or AEC Column injection->column detection RI / UV Detection column->detection chromatogram Generate Chromatogram detection->chromatogram analysis Calculate Purity / MW Distribution chromatogram->analysis

Caption: Experimental workflow for this compound purity analysis using HPLC.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in D₂O weigh->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative ¹H-NMR (qNMR) purity determination.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis hydrolysis Acid Hydrolysis reduction Reduction hydrolysis->reduction acetylation Acetylation reduction->acetylation extraction Solvent Extraction acetylation->extraction injection Inject Sample extraction->injection separation GC Separation injection->separation detection MS Detection separation->detection identify Identify Monosaccharides detection->identify quantify Quantify Molar Ratios identify->quantify

Caption: Workflow for GC-MS monosaccharide composition analysis.

By employing a combination of these orthogonal techniques, researchers can obtain a comprehensive and reliable assessment of this compound purity, ensuring the quality and consistency of their materials for downstream applications.

A Comparative Guide to the Microstructural Analysis of Furcellaran Hydrogels via SEM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate microstructure of hydrogels is paramount for their application in areas such as tissue engineering and controlled drug release. This guide provides a comprehensive comparison of the microstructural analysis of furcellaran hydrogels using Scanning Electron Microscopy (SEM), with a comparative look at other common hydrogel alternatives and analytical techniques.

Microstructural Properties: A Comparative Overview

The microstructure of a hydrogel, characterized by its pore size, porosity, and internal architecture, dictates its mechanical properties, swelling behavior, and its efficacy as a scaffold for cell growth or as a vehicle for drug delivery. This compound, a natural polysaccharide extracted from red algae, forms robust, thermo-reversible gels, making it an attractive biomaterial. Its microstructure, when compared to other common hydrogels like alginate and carrageenan, reveals distinct characteristics.

Hydrogel TypeTypical Pore Size Range (μm)Porosity (%)Key Microstructural Features
This compound 50 - 20085 - 95Interconnected porous network, with pore size influenced by polymer concentration and gelling conditions.[1][2][3]
Alginate 5 - 100[4]60 - 70[5]"Egg-box" model cross-linking results in a porous, fibrous network. Pore size is highly dependent on the type and concentration of the cross-linking agent.[4][6]
Kappa-Carrageenan 10 - 150~90Forms a denser, more ordered network compared to this compound due to its double-helix structure.[1][2][7]
Gelatin Methacrylate (GelMA) 40 - 230>90Highly tunable pore size and interconnected porosity based on the degree of methacrylation and polymer concentration.[8][9]

Experimental Protocols for Microstructural Analysis

Accurate visualization of hydrogel microstructure requires meticulous sample preparation to preserve the native hydrated structure as much as possible. Below are detailed protocols for conventional SEM, Cryo-SEM, and Environmental SEM (ESEM).

Conventional Scanning Electron Microscopy (SEM)

This is the most widely used method but is prone to artifacts due to the required dehydration of the sample.[9][10]

Methodology:

  • Fixation: Immerse the hydrogel sample in a 2.5% glutaraldehyde (B144438) solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 2-4 hours at 4°C. This step cross-links proteins and helps to stabilize the structure.

  • Washing: Rinse the sample thoroughly with the buffer to remove excess fixative.

  • Dehydration: Sequentially immerse the sample in a graded series of ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each concentration. This process gradually replaces the water in the hydrogel with ethanol.[11]

  • Drying:

    • Freeze-Drying (Lyophilization): The sample is rapidly frozen in liquid nitrogen and then placed in a freeze-dryer. The frozen water sublimates under vacuum, leaving a porous structure.[12][13] This is a common method but can cause shrinkage and the formation of ice crystal artifacts.[9]

    • Critical Point Drying: The ethanol in the sample is replaced with a transitional fluid (e.g., liquid carbon dioxide), which is then brought to its critical point of temperature and pressure, where it turns into a gas without crossing the liquid-gas boundary, thus minimizing structural collapse.

  • Mounting and Coating: The dried hydrogel is mounted onto an SEM stub using conductive carbon tape. A thin layer of a conductive material, such as gold or gold-palladium, is then sputtered onto the sample's surface to prevent charging under the electron beam.[12]

  • Imaging: The sample is placed in the SEM chamber, and images are acquired at an appropriate accelerating voltage and magnification.

Cryogenic Scanning Electron Microscopy (Cryo-SEM)

Cryo-SEM offers a significant advantage by imaging the hydrogel in its frozen-hydrated, near-native state, thus minimizing artifacts associated with dehydration.[8][9][10]

Methodology:

  • Rapid Freezing (Vitrification): A small piece of the hydrogel is plunge-frozen in a cryogen such as liquid nitrogen or liquid ethane (B1197151) slush.[9][14] The rapid cooling rate prevents the formation of large, damaging ice crystals, preserving the fine structure.

  • Fracturing: The frozen sample can be fractured under cryogenic temperatures inside a cryo-preparation chamber to expose its internal cross-section.

  • Sublimation: A controlled, brief warming of the fractured surface (e.g., to -90°C) allows a thin layer of surface ice to sublimate, revealing the underlying hydrogel network.[14]

  • Coating: The sublimated surface is coated with a thin layer of a conductive metal (e.g., platinum or gold) at cryogenic temperatures.[14]

  • Imaging: The sample is transferred to a cryogenic stage within the SEM and imaged at a low temperature (e.g., -140°C).[8][14]

Environmental Scanning Electron Microscopy (ESEM)

ESEM allows for the observation of hydrated samples in a gaseous environment, eliminating the need for drying or freezing.[8][9]

Methodology:

  • Sample Preparation: The hydrogel sample can be observed directly without any fixation or coating. It is placed on a specialized cooling stage within the ESEM chamber.

  • Chamber Environment: The sample chamber is maintained at a low pressure with the presence of a controlled amount of water vapor.

  • Imaging: The electron beam interacts with the sample, and the signal is detected through the gaseous environment. The temperature and pressure are carefully controlled to maintain the sample in its hydrated state while allowing for imaging.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_drying Drying Methods cluster_imaging Imaging Fixation Fixation (e.g., Glutaraldehyde) Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Drying Drying Dehydration->Drying FreezeDrying Freeze-Drying Drying->FreezeDrying Option 1 CPD Critical Point Drying Drying->CPD Option 2 Coating Sputter Coating (e.g., Gold) SEM_Imaging SEM Imaging Coating->SEM_Imaging FreezeDrying->Coating CPD->Coating

Caption: Experimental workflow for conventional SEM analysis of hydrogels.

logical_relationship cluster_hydrogel Hydrogel Type cluster_properties Microstructural Properties cluster_applications Potential Applications This compound This compound PoreSize Pore Size This compound->PoreSize Large, Interconnected Porosity Porosity This compound->Porosity High Network Network Structure This compound->Network Fibrous Alginate Alginate Alginate->PoreSize Variable, Cross-linker Dependent Alginate->Porosity Moderate to High Alginate->Network Fibrous, 'Egg-box' Carrageenan Carrageenan Carrageenan->PoreSize Denser Network Carrageenan->Porosity High Carrageenan->Network Ordered, Helical TissueEng Tissue Engineering PoreSize->TissueEng DrugDelivery Drug Delivery PoreSize->DrugDelivery Porosity->TissueEng Network->DrugDelivery

Caption: Relationship between hydrogel type, microstructure, and applications.

Conclusion

The selection of an appropriate hydrogel and the method for its microstructural analysis are critical for advancing research and development in biomaterials. This compound presents a promising natural polymer with a highly porous and interconnected microstructure suitable for various biomedical applications. While conventional SEM is a valuable tool, researchers must be cognizant of the potential for artifacts introduced during sample preparation. For a more accurate representation of the native hydrogel architecture, Cryo-SEM and ESEM are superior, albeit more technically demanding, alternatives. This guide provides the foundational knowledge for making informed decisions on the characterization of this compound and other hydrogel systems.

References

A Comparative Guide to the Gelling Properties of Furcellaran and Gellan Gum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gelling properties of two microbial polysaccharides, furcellaran and gellan gum. By examining their gelation mechanisms, rheological behavior, and textural characteristics through experimental data, this document aims to assist researchers in selecting the appropriate gelling agent for their specific applications in drug development and other scientific fields.

Introduction: Unveiling the Gelling Agents

This compound is a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. Structurally, it is considered a hybrid of β- and κ-carrageenan.[1] Its ability to form strong, brittle gels in the presence of specific cations makes it a valuable gelling agent in the food industry and a subject of interest for pharmaceutical applications.[1][2]

Gellan gum is an extracellular polysaccharide produced by the bacterium Sphingomonas elodea.[3] It is an anionic polymer composed of repeating tetrasaccharide units.[4] Gellan gum is widely used as a gelling, thickening, and stabilizing agent in various industries due to its ability to form a wide range of textures, from soft and elastic to firm and brittle gels, depending on its acylation level and the presence of cations.[5][6]

Gelation Mechanism: A Tale of Two Helices

Both this compound and gellan gum share a similar two-step gelation mechanism involving a conformational change from a random coil to a helical structure, followed by the aggregation of these helices to form a three-dimensional gel network.

This compound's Gelation Pathway:

The gelation of this compound is initiated by a temperature-induced transition from a random coil to a double helix structure upon cooling.[7] The subsequent aggregation of these double helices is mediated by the presence of specific cations, particularly potassium (K+) and calcium (Ca2+), which bind to the helices and promote the formation of junction zones, leading to a stable gel network.[1]

Gellan Gum's Gelation Pathway:

Similarly, gellan gum undergoes a coil-to-double helix conformational transition as the temperature is lowered.[8] The aggregation of these double helices is also cation-dependent.[9] The type and concentration of cations significantly influence the gelation temperature and the final properties of the gel.[10] Divalent cations like Ca2+ and magnesium (Mg2+) are generally more effective in promoting gelation than monovalent cations like sodium (Na+) and K+.[11][12]

Comparative Analysis of Gelling Properties

The gelling properties of this compound and gellan gum are influenced by several factors, including polymer concentration, temperature, pH, and the type and concentration of cations. This section presents a comparative summary of their key gelling characteristics based on available experimental data.

Rheological Properties

The rheological behavior of a gel provides insights into its structure and mechanical strength. The storage modulus (G') represents the elastic component (solid-like behavior), while the loss modulus (G'') represents the viscous component (liquid-like behavior). A higher G' value indicates a stronger, more solid-like gel.

PropertyThis compoundGellan GumKey Observations
Storage Modulus (G') This compound gels (1.5% w/w) in 40 mM KCl solutions exhibited storage moduli of approximately 30,000 Pa.[13] A decrease in KCl concentration to 10 mM resulted in a threefold decrease in G' to around 9,300 Pa.[13]The storage modulus of gellan gum gels is highly dependent on the type and concentration of cations. Divalent cations generally produce stronger gels with higher G' values than monovalent cations.[12][14] The G' of 1 wt% gellan gum solution shows a sharp increase at temperatures below 40°C, indicating gelation.[14]Both hydrocolloids form stronger gels with increasing cation concentration, up to a certain point. This compound's gel strength is particularly sensitive to potassium ion concentration.
Gelling Temperature The gelling temperature of this compound increases with increasing concentration of the polymer and the presence of potassium and calcium ions.[2]The sol-gel transition temperature of gellan gum increases with increasing polymer and cation concentration.[3][10] Divalent cations lead to higher gelling temperatures compared to monovalent cations.[4]The gelling temperatures of both can be tailored by adjusting polymer and ion concentrations, offering flexibility in processing.
Melting Temperature This compound gels are thermo-reversible.[2]Low-acyl gellan gum forms thermo-reversible gels, while high-acyl gellan gum gels are not typically thermo-reversible and may undergo syneresis upon heating.[6]The thermo-reversibility of gellan gum depends on its acylation state.
Textural Properties

Texture profile analysis (TPA) provides quantitative measures of mechanical properties like hardness, brittleness, and elasticity.

PropertyThis compoundGellan GumKey Observations
Hardness/Gel Strength This compound forms strong and brittle gels.[2][15] The gel strength increases with increasing polymer concentration and the concentration of potassium and calcium ions.[2]Low-acyl gellan gum forms firm, brittle gels, while high-acyl gellan gum forms soft, elastic gels.[5][16] Gel strength increases with cation concentration up to a critical point, after which it may decrease.[10][17]The texture of both gels can be significantly modulated. This compound typically yields brittle gels, whereas gellan gum offers a broader range of textures depending on its form.
Brittleness Gels are characteristically brittle.[15]Low-acyl gellan gum gels are very brittle.[9]Both polysaccharides can form brittle gels, a property that can be desirable in certain applications.
Syneresis Information on the syneresis of this compound gels is less prevalent in comparative studies.Gellan gum gels can exhibit syneresis, particularly high-acyl gellan gum upon heating.[6] The degree of syneresis can be influenced by the addition of other hydrocolloids.[18][19]Syneresis is a more commonly reported characteristic for gellan gum, and strategies to control it have been investigated.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental protocols used to characterize the gelling properties of hydrocolloids.

Rheological Analysis

Objective: To determine the viscoelastic properties (G' and G'') of the hydrocolloid gels during cooling and at a set temperature.

Methodology:

  • Sample Preparation: Prepare solutions of this compound or gellan gum of desired concentrations (e.g., 1.0 - 2.0% w/v) in deionized water. Heat the solution (e.g., to 80-90°C) with continuous stirring until the polysaccharide is fully dissolved. Add the desired concentration of a salt solution (e.g., KCl or CaCl2).

  • Rheometer Setup: Use a controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry.

  • Temperature Sweep (Gelation Profile):

    • Load the hot sample onto the pre-heated rheometer plate.

    • Cover the exposed sample edge with a thin layer of low-viscosity silicone oil to prevent evaporation.

    • Cool the sample from the initial high temperature to a final low temperature (e.g., 90°C to 20°C) at a controlled cooling rate (e.g., 1-2°C/min).

    • During cooling, apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of temperature. The gelling temperature is often identified as the point where G' exceeds G''.

  • Frequency Sweep (Gel Strength Characterization):

    • After the gel has formed and equilibrated at a set temperature (e.g., 25°C), perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 10 Hz) at a constant strain.

    • The resulting G' and G'' values across the frequency range provide information about the gel's structure and strength.

Texture Profile Analysis (TPA)

Objective: To quantify the mechanical textural properties of the gels, such as hardness, brittleness, cohesiveness, and springiness.

Methodology:

  • Gel Preparation: Prepare the hydrocolloid gels in standardized containers (e.g., beakers or molds) and allow them to set under controlled conditions (e.g., at a specific temperature for a defined period).

  • Sample Preparation: Carefully remove the gels from the molds and cut them into uniform shapes and sizes (e.g., cylinders of a specific height and diameter).

  • Texture Analyzer Setup: Use a texture analyzer equipped with a cylindrical probe.

  • Compression Test:

    • Place a gel sample on the platform of the texture analyzer.

    • Perform a two-cycle compression test. The probe compresses the gel to a predetermined percentage of its original height (e.g., 50%), retracts, and then compresses it a second time.

    • From the resulting force-time or force-distance curve, calculate the following parameters:

      • Hardness: The peak force during the first compression.

      • Brittleness/Fracturability: The force at the first significant break in the curve.

      • Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.

      • Springiness (Elasticity): The height that the sample recovers between the end of the first compression and the start of the second compression.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) to illustrate the gelation mechanisms and a typical experimental workflow.

Gelation Mechanism Diagrams

Gelation_Mechanism cluster_this compound This compound Gelation cluster_gellan Gellan Gum Gelation F_Coil Random Coil (in solution) F_Helix Double Helix (Cooling) F_Coil->F_Helix F_Aggregate Aggregated Helices (+ K⁺/Ca²⁺) F_Helix->F_Aggregate F_Gel 3D Gel Network F_Aggregate->F_Gel G_Coil Random Coil (in solution) G_Helix Double Helix (Cooling) G_Coil->G_Helix G_Aggregate Aggregated Helices (+ Cations) G_Helix->G_Aggregate G_Gel 3D Gel Network G_Aggregate->G_Gel

Caption: Gelation mechanisms of this compound and gellan gum.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison Prep_Fur Prepare this compound Solution Add_Cations Add Cations (e.g., KCl, CaCl₂) Prep_Fur->Add_Cations Prep_Gel Prepare Gellan Gum Solution Prep_Gel->Add_Cations Heat Heat to Dissolve Add_Cations->Heat Cool Cool to Form Gels Heat->Cool Rheology Rheological Analysis (G', G'', Gelling Temp) Cool->Rheology TPA Texture Profile Analysis (Hardness, Brittleness) Cool->TPA Compare Compare Gelling Properties Rheology->Compare TPA->Compare

References

Unveiling the Thermal Behavior of Furcellaran: A Comparative Guide Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of hydrocolloids like furcellaran is paramount for optimizing formulation, processing, and stability. Differential Scanning Calorimetry (DSC) stands as a powerful analytical technique to elucidate these characteristics. This guide provides a comparative analysis of this compound's thermal transitions, supported by experimental data and detailed protocols.

This compound, a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis, is structurally similar to kappa-carrageenan and is known for forming strong, brittle gels.[1][2] Its thermal behavior, particularly its gelation and melting transitions, is a critical determinant of its functionality in various applications. DSC is instrumental in quantifying the temperatures and enthalpy changes associated with these phase transitions.

Comparative Analysis of Thermal Transitions

The thermal transitions of this compound are influenced by factors such as concentration, ionic environment, and thermal history. While specific DSC data for pure this compound is not extensively tabulated in publicly available literature, we can synthesize representative values based on its comparison with other well-characterized carrageenans, namely kappa-carrageenan and iota-carrageenan. This compound's lower degree of sulfation compared to other carrageenans influences its gelling and melting behavior.[1]

Thermal TransitionThis compound (Representative)Kappa-Carrageenan (in 0.1 M KCl)Iota-Carrageenan (in 0.1 M NaCl)
Gelling Temperature (Tgelling) (°C) ~35 - 45~50 - 60~40 - 50
Melting Temperature (Tm) (°C) ~40 - 60~60 - 80~45 - 55
Enthalpy of Melting (ΔHm) (J/g) ModerateHighLow to Moderate

Note: The values for this compound are representative estimates based on its structural similarity to kappa-carrageenan and available qualitative data. Actual values can vary depending on the specific experimental conditions.

The gelling and melting temperatures of this compound are generally lower than those of kappa-carrageenan, which can be attributed to its slightly different chemical structure. The presence of cations, particularly potassium ions (K+), is known to significantly impact the gelling and melting temperatures of this compound, a characteristic it shares with kappa-carrageenan.

Experimental Protocol for DSC Analysis of this compound Hydrogel

This protocol outlines a general procedure for analyzing the thermal transitions of a this compound hydrogel using a heat-flux DSC instrument.

1. Sample Preparation:

  • Prepare a this compound solution of the desired concentration (e.g., 1.5% w/v) by dispersing the this compound powder in deionized water.

  • Heat the dispersion to approximately 80-90°C with continuous stirring until the this compound is completely dissolved.

  • If investigating the effect of ions, add the desired salt (e.g., KCl) to the solution at the required concentration.

  • To form a gel, cool the solution to room temperature and then store it at a lower temperature (e.g., 4°C) for a sufficient time to ensure complete gelation.

2. DSC Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Use hermetically sealed aluminum pans to prevent water evaporation during the analysis. An empty, sealed pan should be used as a reference.

3. DSC Measurement:

  • Accurately weigh a small amount of the prepared this compound hydrogel (typically 5-10 mg) into a DSC pan and hermetically seal it.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a starting temperature well below the expected transitions (e.g., 10°C).

  • Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above the expected melting point (e.g., 90°C).

  • Cool the sample back to the starting temperature at the same controlled rate to observe the gelling transition.

  • A second heating scan is often performed to ensure the reproducibility of the results and to erase the thermal history of the sample preparation.

4. Data Analysis:

  • The gelling temperature (Tgelling) is determined from the onset of the exothermic peak during the cooling scan.

  • The melting temperature (Tm) is determined from the peak temperature of the endothermic peak during the heating scan.

  • The enthalpy of melting (ΔHm) is calculated from the area under the endothermic melting peak.

Visualizing the DSC Experimental Workflow

The following diagram illustrates the key steps in the DSC analysis of this compound thermal transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Interpretation A Disperse this compound in Water B Heat and Dissolve (80-90°C) A->B C Add Cations (optional) B->C D Cool to Form Gel C->D F Prepare Sample and Reference Pans D->F E Calibrate DSC Instrument E->F G Heating-Cooling-Heating Cycle F->G H Record Heat Flow vs. Temperature G->H I Determine Gelling Temp (Tgelling) from Cooling Curve H->I J Determine Melting Temp (Tm) from Heating Curve I->J K Calculate Enthalpy of Melting (ΔHm) J->K

DSC Experimental Workflow for this compound

Conclusion

Differential Scanning Calorimetry provides invaluable quantitative data on the thermal transitions of this compound. This information is crucial for predicting its behavior during processing, formulation, and storage. By understanding the gelling and melting characteristics, researchers and developers can effectively harness the unique properties of this hydrocolloid for a wide range of applications in the pharmaceutical, food, and biotechnology industries. Further research focusing on generating a comprehensive DSC database for this compound under various conditions will be highly beneficial for its broader application.

References

validation of furcellaran biocompatibility for medical applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for ideal biomaterials in medical applications is a continuous journey, demanding rigorous evaluation of biocompatibility and performance. Furcellaran, a sulfated polysaccharide extracted from the red algae Furcellaria lumbricalis, is emerging as a promising candidate for various biomedical applications, including tissue engineering and drug delivery. This guide provides an objective comparison of this compound's biocompatibility with two other widely used natural polymers, alginate and chitosan, supported by experimental data and detailed methodologies.

Comparative Biocompatibility Analysis

To facilitate a clear comparison, the following tables summarize quantitative data on key biocompatibility indicators for this compound, alginate, and chitosan. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Cytotoxicity and Cell Viability

BiomaterialCell LineAssayResultsReference
This compound (modified) Mouse Embryonic Fibroblasts (NIH/3T3)MTT Assay~100% cell viability[1]
Alginate (0.8%) Human Mesenchymal Stem Cells (hMSCs)Live/Dead Assay84% ± 0.7% cell viability[2]
Alginate/Polyacrylamide L929 Mouse FibroblastsMTT Assay>70% cell viability[3]
Chitosan Balb/c 3T3 Mouse FibroblastsMTT Assay94% - 104% cell viability[4]
Chitosan Rat Bone Marrow MSCsMTT Assay>100% cell proliferation[5]

Table 2: In Vivo Biocompatibility - Inflammatory Response

BiomaterialAnimal ModelImplantation SiteInflammatory ResponseReference
This compound Data Not Available--
Alginate-Chitosan Scaffold Wistar RatsSubcutaneousCharacteristic foreign body response that resolved by day 25.[6][7][8][9]
Chitosan Microfibers RatsSubcutaneousLower host tissue responses with decreased macrophage accumulation when implanted with rMDSCs.[10]
Genipin-crosslinked Chitosan RatsIntramuscularLess inflammatory reaction compared to glutaraldehyde-crosslinked chitosan.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following are standard protocols for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

This assay determines the potential cytotoxic effects of a biomaterial on a mammalian cell culture.

Workflow for Cytotoxicity Assessment

cluster_0 Material Preparation cluster_1 Cell Culture cluster_2 Exposure and Incubation cluster_3 MTT Assay and Data Analysis prep Prepare this compound hydrogel sterilize Sterilize hydrogel prep->sterilize extract Prepare extract by incubating hydrogel in cell culture medium (e.g., 24h at 37°C) sterilize->extract replace_medium Replace culture medium with the prepared hydrogel extract extract->replace_medium seed Seed mouse embryonic fibroblasts (e.g., NIH/3T3) in a 96-well plate incubate_cells Incubate for 24h to allow cell attachment seed->incubate_cells incubate_exposure Incubate for a defined period (e.g., 24h, 48h, 72h) replace_medium->incubate_exposure add_mtt Add MTT solution to each well and incubate (e.g., 4h) incubate_exposure->add_mtt dissolve Dissolve formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO) add_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate cell viability relative to control read_absorbance->calculate_viability

Workflow for MTT cytotoxicity assay.

Materials:

  • Test biomaterial (this compound, Alginate, or Chitosan hydrogel)

  • Mouse embryonic fibroblast cell line (e.g., NIH/3T3, L929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Sterile PBS

Procedure:

  • Material Extraction: Prepare extracts of the sterile biomaterial in complete cell culture medium according to ISO 10993-12 standards. Typically, a surface area to volume ratio of 3-6 cm²/mL is used, and the extraction is carried out for 24 hours at 37°C.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared biomaterial extracts. Include positive (e.g., latex extract) and negative (e.g., high-density polyethylene (B3416737) extract) controls, as well as a blank (medium only).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the extracts and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Cell Viability on Scaffolds: Direct Contact Method

This method assesses the viability of cells cultured directly on the surface of the biomaterial scaffold.

Procedure:

  • Scaffold Preparation: Prepare and sterilize the biomaterial scaffolds and place them in the wells of a cell culture plate.

  • Cell Seeding: Seed cells directly onto the surface of the scaffolds.

  • Culture: Culture the cells for the desired period (e.g., 1, 3, 7 days).

  • Viability Assay: Perform a cell viability assay, such as the MTT assay as described above, or a Live/Dead assay using fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) followed by fluorescence microscopy.

Signaling Pathways in this compound Biocompatibility

The biocompatibility of a material is not only determined by its inertness but also by its ability to promote favorable cellular responses. Sulfated polysaccharides, such as this compound, are known to interact with growth factors and cell surface receptors, thereby influencing key signaling pathways that regulate cell behavior.

One such critical pathway is the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway , which plays a pivotal role in cell proliferation, differentiation, and extracellular matrix (ECM) production.

TGF-β/Smad Signaling Pathway

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TGF_beta TGF-β This compound->TGF_beta Modulates Bioavailability TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII TGF_beta_RI TGF-β Receptor I TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates Smad2_3 Smad2/3 TGF_beta_RI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Gene Transcription (Cell Proliferation, ECM Production) Nucleus->Gene_transcription Activates

TGF-β/Smad signaling pathway.

This compound, with its sulfate (B86663) groups, can bind to growth factors like TGF-β, potentially modulating their bioavailability and interaction with cell surface receptors. This can lead to the activation of the TGF-β receptor complex, triggering the phosphorylation of Smad proteins. The phosphorylated Smad complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in crucial cellular processes such as proliferation and the synthesis of ECM components like collagen. This modulation of the TGF-β/Smad pathway is a potential mechanism through which this compound can actively promote a favorable environment for tissue regeneration.

Conclusion

The available data suggests that this compound exhibits excellent biocompatibility, comparable to and in some cases potentially exceeding that of established biomaterials like alginate and chitosan. Its ability to support cell viability and proliferation, coupled with its potential to modulate key signaling pathways involved in tissue repair, makes it a highly attractive candidate for a wide range of medical applications. However, the lack of direct comparative in vivo studies highlights an area for future research to fully validate its performance and safety profile for specific clinical uses. This guide serves as a foundational resource for researchers and professionals in the field to understand and further explore the potential of this compound in advancing medical technology.

References

A Comparative Analysis of Furcellaran from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of furcellaran, a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. With growing interest in its applications in the food, pharmaceutical, and biomedical fields, understanding the variation in this compound's properties based on its geographical origin is crucial for its effective utilization. This document outlines the physicochemical and gelling properties of this compound from different marine environments, details the experimental protocols for its characterization, and illustrates relevant biological pathways.

Physicochemical Properties: A Tale of Two Seas

The structural and chemical characteristics of this compound are influenced by environmental factors, leading to variations in its properties. Below is a comparison of this compound sourced from the Baltic Sea (primarily Estonian waters) and the North Atlantic (Canadian waters).

PropertyThis compound (Baltic Sea, Estonia)This compound (North Atlantic, Canada)
Average Molecular Weight (Mw) ~290 kDa (water-extracted)[1]432 kDa - 537 kDa[2]
Sulfate (B86663) Content 5.3% (water-extracted)[1]12-16%[3]
Sulfate Ester Groups per Monosaccharide 1 per 3.3 to 4.5 residues[4]1 per 3 to 4 residues[4]
3,6-anhydro-D-galactose Content 28.5–30.1%[1]30-35%[3]
D-galactose Content Not specified, but a major component46-53%[3]
Total Sugar Content Not specifiedUp to 91.4%[5]

Gelling Properties: The Influence of Origin on Functionality

The gelling ability of this compound is one of its most important functional properties. This is also subject to variation based on the source of the raw material.

PropertyThis compound (Baltic Sea, Estonia)This compound (General/North Atlantic)
Gelling Temperature ~40-45°C (for a 1% gel)[3]~40-45°C[3]
Melting Temperature ~35-45°C (for a 1% gel, little hysteresis)[3]Higher concentrations melt at higher temperatures than the gelling point[3]
Gel Strength Increases with concentration, pH, and the presence of potassium and calcium ions[6]Strong and brittle, similar to kappa-carrageenan. Gel strength is increased by potassium ions.[6]
Gel Texture Strong and brittle. Becomes more elastic with the addition of sugar.[6]Firm, smooth, and relatively elastic. More elastic than agar (B569324) or carrageenan.[3]
Storage Moduli (G') ~9300 Pa (at 10 mM KCl) to ~30000 Pa (at 40 mM KCl) for a 1.5% w/w gel[4]Not specified

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound.

This compound Extraction and Purification

A general protocol for the extraction and purification of this compound from Furcellaria lumbricalis involves the following steps:

  • Harvesting and Pre-treatment: The seaweed is harvested, cleaned of epiphytes and debris, and washed thoroughly with tap water. It is then dried before extraction.

  • Extraction:

    • Water Extraction: The dried seaweed is extracted with hot water (typically >75°C)[3].

    • Alkali Extraction: Alternatively, a low concentration alkaline solution can be used for extraction, which has been shown to significantly increase gel strength[1].

  • Clarification: The extract is filtered to remove solid residues.

  • Precipitation: The polysaccharide is precipitated from the clarified solution using an alcohol, such as isopropanol (B130326) or ethanol.

  • Purification: The precipitate is washed with alcohol to remove impurities.

  • Drying: The purified this compound is dried to obtain a powder.

Characterization of Physicochemical Properties
  • Molecular Weight Determination: High-Performance Size-Exclusion Chromatography (HPSEC) coupled with a refractive index detector is commonly used to determine the molecular weight distribution of this compound[2].

  • Sulfate Content Analysis: The sulfate content can be determined using various methods, including ion chromatography after acid hydrolysis or by inductively coupled plasma-optical emission spectrometry (ICP-OES)[1].

  • Monosaccharide Composition: The monosaccharide composition is typically analyzed by gas chromatography-mass spectrometry (GC-MS) of the alditol acetates or by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) after acid hydrolysis[2].

  • Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are powerful techniques to elucidate the structural features of this compound, including the identification of specific linkages and functional groups[1][2].

Analysis of Gelling Properties
  • Rheological Measurements: A dynamic rheometer is used to determine the storage modulus (G') and loss modulus (G''), as well as the gelling and melting temperatures. These measurements are typically performed by subjecting the this compound solution to a controlled temperature ramp while applying a small oscillatory shear.

  • Gel Strength Measurement: A texture analyzer is used to measure the force required to fracture the gel, providing a quantitative measure of gel strength.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this compound analysis and the potential signaling pathways modulated by its bioactive properties.

experimental_workflow start_end start_end process process analysis analysis output output start Start: Harvested Seaweed (Furcellaria lumbricalis) pretreatment Pre-treatment (Cleaning, Washing, Drying) start->pretreatment extraction Extraction (Hot Water or Alkali) pretreatment->extraction purification Purification (Filtration, Precipitation, Washing) extraction->purification dried_this compound Dried this compound Powder purification->dried_this compound physicochemical Physicochemical Characterization dried_this compound->physicochemical gelling Gelling Property Analysis dried_this compound->gelling mw Molecular Weight (HPSEC) physicochemical->mw sulfate Sulfate Content (IC/ICP-OES) physicochemical->sulfate mono Monosaccharide Composition (GC-MS) physicochemical->mono structure Structure (FTIR, NMR) physicochemical->structure rheology Rheology (G', G'', Gelling/Melting Temp) gelling->rheology gel_strength Gel Strength (Texture Analyzer) gelling->gel_strength end End: Comparative Data mw->end sulfate->end mono->end structure->end rheology->end gel_strength->end

Caption: Experimental workflow for this compound analysis.

signaling_pathways cluster_inflammatory Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway stimulus stimulus This compound This compound pathway_component pathway_component response response lps Inflammatory Stimulus (e.g., LPS) nfkb_pathway NF-κB Pathway Activation lps->nfkb_pathway activates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->pro_inflammatory induces inflammation Inflammation pro_inflammatory->inflammation furcellaran_inflam This compound furcellaran_inflam->nfkb_pathway inhibits ros Oxidative Stress (ROS) nrf2_pathway Nrf2 Activation ros->nrf2_pathway activates are Antioxidant Response Element (ARE) nrf2_pathway->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulates cell_protection Cellular Protection antioxidant_enzymes->cell_protection furcellaran_antiox This compound furcellaran_antiox->nrf2_pathway promotes

Caption: Potential signaling pathways modulated by this compound.

Concluding Remarks

The properties of this compound are not uniform and can vary significantly depending on its geographical origin. This compound from the North Atlantic, for instance, appears to have a higher molecular weight and sulfate content compared to that from the Baltic Sea. These differences can have a profound impact on its gelling behavior and potential bioactivities. For researchers and developers, it is imperative to consider the source of this compound and to thoroughly characterize the material to ensure its suitability for a specific application. Further research is needed to fully elucidate the structure-function relationships of this compound from a wider range of geographical locations and to explore its full potential in drug development and other biomedical applications.

References

Assessing the Antioxidant Activity of Furcellaran Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furcellaran is a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis.[1] Primarily utilized in the food industry as a gelling and thickening agent, its potential bioactive properties, including antioxidant activity, are a subject of growing interest for researchers and drug development professionals.[2][3] Antioxidants are crucial for mitigating oxidative stress, a process implicated in numerous pathological conditions. Consequently, the accurate assessment of the antioxidant capacity of natural extracts like this compound is vital for evaluating their therapeutic potential.

This guide provides a comparative analysis of the antioxidant activity of this compound extracts against other well-established natural antioxidants. It details the standard experimental protocols for key antioxidant assays, presents available quantitative data in a comparative format, and offers a standardized workflow for such assessments. While data on the intrinsic antioxidant activity of pure this compound extracts is limited, this guide contextualizes its potential by comparing it with other seaweed polysaccharides and potent terrestrial plant extracts.

Key Experimental Protocols for Antioxidant Activity Assessment

The antioxidant activity of natural extracts is typically evaluated using various in vitro assays, each with a specific mechanism of action. The most common methods include DPPH radical scavenging, ABTS radical cation decolorization, and the ferric reducing antioxidant power (FRAP) assay.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[5][6]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: Add a specific volume of the this compound extract (at various concentrations) to a fixed volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]

Experimental Protocol:

  • ABTS•+ Generation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the this compound extract (at various concentrations) to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[8]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results can also be expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the extract to that of Trolox, a water-soluble vitamin E analog.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[9]

Experimental Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8]

  • Reaction Mixture: Add the this compound extract to the freshly prepared FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is typically expressed as μmol of Fe²⁺ equivalents or Trolox equivalents per gram of extract.

Comparative Analysis of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound-related materials and compares it with other seaweed polysaccharides and well-known antioxidant extracts from terrestrial plants. It is important to note that direct comparisons can be influenced by variations in extraction methods and assay conditions.

Extract TypeSourceAssayResult (Unit)Reference
This compound Composite This compound/Gelatin Hydrolysate/Dry Rosemary Extract FilmDPPH88% inhibition[10]
FRAP207 μmol Trolox/g[10]
Carrageenan Gracilaria acerosaABTSIC50: 1.12 mg/mL[1]
DPPHIC50: 1.34 mg/mL[1]
FRAP1.04 mg Ascorbic Acid Eq/g[1]
Lambda-carrageenanSuperoxide ScavengingIC50: 0.046 mg/mL[11][12]
Kappa-carrageenanSuperoxide ScavengingIC50: 0.112 mg/mL[11][12]
Iota-carrageenanSuperoxide ScavengingIC50: 0.332 mg/mL[11][12]
Fucoidan (B602826) Saccharina japonicaABTS1.02 mg TE/g[8][13]
FRAP5.39 mg TE/g[8][13]
Ferula hermonisDPPHIC50: 157.6 µg/mL[9]
ABTS410.0 µmol TE/g[9]
FRAP81.30 µmol TE/g[9]
Green Tea Extract Camellia sinensisDPPHIC50: 18.93 - 30.48 µg/mL[14]
ABTSIC50: 8.84 - 13.62 µg/mL[14]
FRAP~1100 - 1400 mM TE/g[15]
Grape Seed Extract Vitis viniferaDPPHIC50: 79 - 88 µg/mL[16]
ABTS16.45 µmol TE/g[7]
FRAP19.96 µmol TE/g[7]

IC50: Half maximal inhibitory concentration; TE: Trolox Equivalents.

Experimental and Logical Workflow Diagrams

The assessment of antioxidant activity follows a structured workflow, from sample preparation to data analysis. The logical relationship between different antioxidant mechanisms is also important to consider.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation RawMaterial Raw Seaweed (Furcellaria lumbricalis) Extraction Extraction of Polysaccharides RawMaterial->Extraction Purification Purification & Fractionation Extraction->Purification Extract This compound Extract Purification->Extract DPPH DPPH Radical Scavenging Extract->DPPH Test Extract at Various Concentrations ABTS ABTS Radical Scavenging Extract->ABTS Test Extract at Various Concentrations FRAP Ferric Reducing Power (FRAP) Extract->FRAP Test Extract at Various Concentrations Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculation of % Inhibition / Reducing Power Spectro->Calc IC50 Determination of IC50 / TEAC Values Calc->IC50 Compare Comparison with Standards & Other Extracts IC50->Compare

Caption: Experimental workflow for assessing the antioxidant activity of this compound extracts.

G cluster_mechanisms Antioxidant Mechanisms cluster_assays Correlating Assays Antioxidant Antioxidant Compound (e.g., in this compound Extract) HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT Donates H• SET Single Electron Transfer (SET) Antioxidant->SET Donates e- DPPH_Assay DPPH Assay (Mixed HAT/SET) HAT->DPPH_Assay SET->DPPH_Assay ABTS_Assay ABTS Assay (Mainly SET) SET->ABTS_Assay FRAP_Assay FRAP Assay (Purely SET) SET->FRAP_Assay

Caption: Logical relationship between antioxidant mechanisms and common in vitro assays.

Discussion and Conclusion

The available data indicates that while this compound possesses some reducing capabilities, its intrinsic antioxidant activity may be modest compared to other seaweed-derived polysaccharides and especially when benchmarked against potent extracts like those from green tea or grape seeds. For instance, fucoidans and certain carrageenans exhibit significant radical scavenging activities, with IC50 values in the micrograms per milliliter range.[9][11] In contrast, the most notable antioxidant effects involving this compound are reported when it is used as a carrier for other antioxidant compounds, such as rosemary extract, where the composite material shows high radical scavenging and reducing power.[10]

This suggests that this compound's primary value in this context may not be as a potent standalone antioxidant but rather as a stabilizing agent or delivery vehicle for other bioactive molecules. Its polysaccharide structure can protect more sensitive antioxidant compounds, potentially enhancing their bioavailability and stability in various formulations.[17]

For researchers and drug development professionals, these findings are significant. While this compound extract alone may not be a primary candidate for antioxidant therapies, its application in formulating functional foods, nutraceuticals, or drug delivery systems warrants further investigation. Future research should focus on quantifying the antioxidant activity of purified this compound and its hydrolysates using standardized assays to provide a clearer, directly comparable dataset. Understanding the structure-activity relationships, such as the impact of molecular weight and sulfate (B86663) group positioning, will also be crucial in elucidating its full potential.

References

A Researcher's Guide to the Quantitative Analysis of Sulfate Content in Furcellaran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the sulfated polysaccharide furcellaran, accurate quantification of its sulfate (B86663) content is critical. This ester sulfate content is a key structural feature that significantly influences the polymer's physicochemical properties and biological activities, including its gelling behavior and potential therapeutic applications. This guide provides an objective comparison of common analytical methods for determining the sulfate content in this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

Several methods are available for the quantification of sulfate in polysaccharides. The choice of method often depends on factors such as the required sensitivity, sample purity, available equipment, and desired throughput. The table below summarizes the key aspects of the most prevalent techniques.

MethodPrincipleAdvantagesDisadvantagesTypical Sulfate Content in this compound (%)
Turbidimetric Method (Barium Chloride-Gelatin) After acid hydrolysis to liberate sulfate ions, barium chloride is added to form an insoluble barium sulfate precipitate. The turbidity of the resulting suspension, stabilized by gelatin, is measured spectrophotometrically and is proportional to the sulfate concentration.Simple, cost-effective, widely used, and suitable for routine analysis.[1]Less sensitive than other methods, potential for interference from other sample components that may precipitate. Laborious and time-consuming.[1]12-16%[2]
Ion Chromatography (IC) Following hydrolysis, the sample is injected into an ion chromatography system. Sulfate ions are separated from other anions on an ion-exchange column and detected by a conductivity detector.High sensitivity, specificity, and accuracy. Can simultaneously quantify different anions.Requires specialized and expensive equipment. Sample preparation may be necessary to remove interfering ions.5.3% (for water-extracted this compound)[3][4]
Colorimetric Method (Azure A) This method relies on the metachromatic shift that occurs when the Azure A dye binds to the sulfate groups of the polysaccharide. The change in absorbance is measured to quantify the sulfate content.High sensitivity, does not require prior hydrolysis of the polysaccharide.The color yield can vary between different sulfated polysaccharides, potentially affecting accuracy.[5]Not specifically reported for this compound in the provided results, but applicable to sulfated polysaccharides.
Fourier-Transform Infrared (FTIR) Spectroscopy The intensity of the absorbance band corresponding to the S=O stretching vibration of the sulfate ester groups (around 1220-1250 cm⁻¹) is correlated to the sulfate content. This is often done by establishing a ratio with a stable internal reference band.Non-destructive, rapid, and requires minimal sample preparation.[6]Primarily semi-quantitative unless calibrated with standards of known sulfate content. Overlapping bands can complicate interpretation.Not directly quantified as a percentage, but the band at 1220 cm⁻¹ signifies total sulfate content.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a laboratory setting.

Turbidimetric Method (Barium Chloride-Gelatin)

This protocol is an optimized version using a 96-well microplate format for increased throughput.[1]

Reagents:

  • Barium Chloride-Gelatin Reagent: Dissolve 0.5 g of gelatin in 100 mL of hot deionized water. Add 0.5 g of barium chloride (BaCl₂) and dissolve completely. Let it stand for at least 24 hours before use and store at 4°C.

  • Hydrochloric Acid (HCl): 1 M solution.

  • Sulfate Standard Solution: Prepare a stock solution of 1 mg/mL sulfate using anhydrous sodium sulfate (Na₂SO₄). Prepare a series of dilutions for the standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

Procedure:

  • Sample Hydrolysis: Accurately weigh 10 mg of dry this compound into a screw-cap tube. Add 1 mL of 1 M HCl and heat at 100°C for 2 hours in a heating block or water bath.

  • Neutralization: After cooling, neutralize the hydrolysate with 1 M sodium hydroxide (B78521) (NaOH).

  • Assay:

    • Add 50 µL of the hydrolyzed sample, standards, or blank (deionized water) to the wells of a 96-well microplate.

    • Add 150 µL of the barium chloride-gelatin reagent to each well.

    • Incubate the plate at room temperature for 20 minutes to allow the precipitate to form.

  • Measurement: Read the absorbance at 500 nm using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the sulfate concentration in the sample from the standard curve.

Ion Chromatography (IC)

This protocol provides a general workflow for sulfate analysis in polysaccharides.

Equipment and Reagents:

  • Ion chromatograph with a conductivity detector.

  • Anion-exchange column (e.g., Metrosep A Supp 5 or similar).

  • Eluent: A solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃), typically in the low mM range (e.g., 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃).

  • Sulfate Standard Solutions.

Procedure:

  • Sample Hydrolysis: Hydrolyze the this compound sample as described in the turbidimetric method (Step 1).

  • Sample Preparation: Filter the hydrolyzed and neutralized sample through a 0.22 µm syringe filter to remove any particulates. Dilute the sample as necessary to fall within the linear range of the instrument.

  • Chromatographic Analysis:

    • Set up the ion chromatograph with the appropriate column and eluent flow rate (e.g., 0.7 mL/min).

    • Inject a defined volume of the prepared sample into the system.

  • Detection and Quantification: The sulfate peak will be identified based on its retention time compared to a sulfate standard. The peak area is proportional to the concentration. Quantify the sulfate content by comparing the peak area of the sample to a calibration curve generated from the sulfate standards.

Colorimetric Method (Azure A)

This method is adapted for the analysis of sulfated polysaccharides.

Reagents:

  • Azure A Reagent: Prepare a solution of Azure A in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0). The final concentration of Azure A is typically in the range of 10-20 µg/mL.

  • This compound Standard Solutions: Prepare a series of this compound solutions of known concentrations if a relative quantification is desired, or use a sulfated polysaccharide with a known sulfate content for external calibration.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in deionized water to a known concentration.

  • Assay:

    • In a microplate well or a cuvette, mix a specific volume of the this compound solution with the Azure A reagent.

    • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) at room temperature.

  • Measurement: Measure the absorbance at the wavelength of maximum metachromatic shift (typically around 620 nm). A reference reading at the isosbestic point may also be taken.

  • Quantification: The change in absorbance is proportional to the amount of sulfate groups. A calibration curve can be prepared using a standard sulfated polysaccharide.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantitative analysis of sulfate content in this compound, applicable to methods requiring hydrolysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_quant Quantification start Dry this compound Sample hydrolysis Acid Hydrolysis (e.g., 1M HCl, 100°C) start->hydrolysis neutralization Neutralization (e.g., NaOH) hydrolysis->neutralization turbidimetric Turbidimetric Method (Barium Chloride-Gelatin) neutralization->turbidimetric Hydrolyzed Sample ic Ion Chromatography (IC) neutralization->ic Hydrolyzed Sample other Other Methods (e.g., Gravimetric) neutralization->other Hydrolyzed Sample measurement Spectrophotometry / Conductivity Measurement turbidimetric->measurement ic->measurement other->measurement calculation Calculation of Sulfate Content (%) measurement->calculation

Caption: Generalized workflow for sulfate content analysis in this compound.

This comprehensive guide provides researchers with the necessary information to select and implement an appropriate method for the quantitative analysis of sulfate content in this compound. The choice of method will ultimately be guided by the specific research question, available resources, and desired level of accuracy.

References

A Comparative Guide to the Electrophoretic Mobility of Furcellaran in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of polysaccharides is paramount for their application in various formulations. This guide provides a comparative analysis of the electrophoretic mobility of furcellaran in solution, benchmarked against other well-known sulfated polysaccharides from red algae: kappa-carrageenan, iota-carrageenan, and lambda-carrageenan. The electrophoretic mobility, a measure of how a charged particle or molecule moves under the influence of an electric field, is a critical parameter that is directly related to the charge density of the polysaccharide.

Structural Comparison and Expected Electrophoretic Mobility

The electrophoretic mobility of sulfated polysaccharides is primarily dictated by their charge-to-mass ratio. The negative charge is conferred by the sulfate (B86663) ester groups along the polysaccharide backbone. A higher degree of sulfation results in a greater negative charge, leading to a higher electrophoretic mobility towards the anode in an electric field.

This compound is structurally similar to kappa-carrageenan but is characterized by a lower degree of sulfation[1][2][3]. Iota-carrageenan has two sulfate groups per repeating disaccharide unit, while lambda-carrageenan is the most highly sulfated with three sulfate groups per disaccharide[2]. Based on these structural differences, a clear trend in their electrophoretic mobilities can be anticipated.

Table 1: Structural Comparison of this compound and Carrageenans

PolysaccharideSourceRepeating Disaccharide UnitNumber of Sulfate Groups per Disaccharide
This compound Furcellaria lumbricalisAlternating (1→3)-β-D-galactose and (1→4)-α-D-3,6-anhydrogalactoseApproximately 0.7-1 (lower than kappa-carrageenan)[1][3]
Kappa-carrageenan Kappaphycus alvareziiAlternating (1→3)-β-D-galactose-4-sulfate and (1→4)-α-D-3,6-anhydrogalactose1[2]
Iota-carrageenan Eucheuma denticulatumAlternating (1→3)-β-D-galactose-4-sulfate and (1→4)-α-D-3,6-anhydrogalactose-2-sulfate2[2]
Lambda-carrageenan Gigartina speciesAlternating (1→3)-β-D-galactose-2-sulfate and (1→4)-α-D-galactose-2,6-disulfate3[2]

Based on the degree of sulfation, the expected relative electrophoretic mobility of these polysaccharides in solution is as follows:

Table 2: Expected Relative Electrophoretic Mobility

PolysaccharideExpected Relative Electrophoretic Mobility
Lambda-carrageenan Highest
Iota-carrageenan High
Kappa-carrageenan Moderate
This compound Lowest

This trend is a direct consequence of the increasing number of sulfate groups per disaccharide unit, which leads to a higher net negative charge and, therefore, a greater velocity in an electric field.

Experimental Data: Zeta Potential

Table 3: Zeta Potential of Kappa- and Iota-Carrageenan at Different pH Values

Polysaccharide (0.15% w/v)pHAverage Zeta Potential (mV)
Kappa-carrageenan 4-20.5
7-22.1
10-25.3
Iota-carrageenan 4-28.2
7-30.1
10-32.8

Data synthesized from a study on the rheological assessments of alginate and carrageenan hydrogels.

The data clearly shows that iota-carrageenan, with its higher degree of sulfation, exhibits a more negative zeta potential across all tested pH values compared to kappa-carrageenan. This is consistent with the expected higher electrophoretic mobility of iota-carrageenan. Although data for this compound and lambda-carrageenan is not available from the same study, it can be inferred that this compound would have a less negative zeta potential than kappa-carrageenan, and lambda-carrageenan would have the most negative zeta potential of the four.

Experimental Protocols

The electrophoretic mobility of sulfated polysaccharides can be accurately determined using techniques such as Capillary Zone Electrophoresis (CZE) and Electrophoretic Light Scattering (ELS).

Capillary Zone Electrophoresis (CZE)

CZE is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in a narrow-bore capillary filled with an electrolyte.

Protocol for CZE of Sulfated Polysaccharides

  • Instrumentation: A capillary electrophoresis system equipped with a UV or laser-induced fluorescence (LIF) detector.

  • Capillary: A polyvinyl alcohol (PVA) coated fused-silica capillary (e.g., 50 µm internal diameter, 360 µm outer diameter, total length 48.5 cm, effective length 40 cm). The PVA coating minimizes the electroosmotic flow and analyte adsorption to the capillary wall.

  • Background Electrolyte (BGE): 25 mM ammonium (B1175870) acetate (B1210297) buffer, pH 8.0.

  • Sample Preparation:

    • Dissolve the polysaccharide samples (this compound, kappa-carrageenan, iota-carrageenan, lambda-carrageenan) in the BGE to a final concentration of 1 mg/mL.

    • For LIF detection, derivatize the reducing ends of the polysaccharides with a fluorescent tag such as 1-aminopyrene-3,6,8-trisulfonate (APTS).

  • Electrophoresis Conditions:

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Voltage: 25 kV (normal polarity, anode at the injection side).

    • Detection: UV detection at 214 nm or LIF with appropriate excitation and emission wavelengths for the chosen fluorescent tag.

  • Data Analysis:

    • The electrophoretic mobility (µₑ) can be calculated using the equation: µₑ = (Ld * Lt) / (V * tₘ), where Ld is the effective length of the capillary, Lt is the total length of the capillary, V is the applied voltage, and tₘ is the migration time of the analyte.

Electrophoretic Light Scattering (ELS)

ELS measures the velocity of charged particles or molecules in a solution under an applied electric field by detecting the Doppler shift of scattered laser light. This velocity is then used to calculate the electrophoretic mobility and zeta potential.

Protocol for ELS of Sulfated Polysaccharide Solutions

  • Instrumentation: A Zetasizer or similar instrument capable of performing ELS measurements.

  • Sample Preparation:

    • Dissolve the polysaccharide samples in a suitable buffer (e.g., 10 mM NaCl) to a concentration of 0.1-1.0 mg/mL.

    • Filter the solutions through a 0.22 µm syringe filter to remove any dust or aggregates.

  • Measurement Parameters:

    • Cell: Disposable folded capillary cell.

    • Temperature: 25 °C.

    • Dispersant: Refractive index and viscosity of the buffer at 25 °C.

    • Measurement Angle: Typically 13° (forward scatter).

  • Measurement Procedure:

    • Equilibrate the instrument and the sample to the set temperature.

    • Fill the capillary cell with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility.

  • Data Analysis:

    • The instrument software will automatically calculate the electrophoretic mobility and zeta potential from the measured Doppler shift. The Henry equation is used for the conversion of electrophoretic mobility to zeta potential.

Visualizations

G cluster_0 Structural Basis for Electrophoretic Mobility cluster_1 Relative Electrophoretic Mobility This compound This compound (~1 Sulfate/disaccharide) Lowest Lowest This compound->Lowest Lower Charge Density Kappa Kappa-carrageenan (1 Sulfate/disaccharide) Moderate Moderate Kappa->Moderate Iota Iota-carrageenan (2 Sulfates/disaccharide) High High Iota->High Lambda Lambda-carrageenan (3 Sulfates/disaccharide) Highest Highest Lambda->Highest Higher Charge Density

Caption: Relationship between sulfation and electrophoretic mobility.

G cluster_workflow Capillary Zone Electrophoresis Workflow A Sample Preparation (Polysaccharide Solution) C Hydrodynamic Injection (50 mbar, 5s) A->C B Capillary Conditioning (PVA-coated capillary) B->C D Electrophoretic Separation (25 kV, 25°C) C->D E Detection (UV or LIF) D->E F Data Analysis (Migration Time -> Mobility) E->F

Caption: CZE experimental workflow for polysaccharide analysis.

References

A Comparative Guide: Furcellaran and Alginate for Cell Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable biomaterial for cell encapsulation is a critical step in developing effective cell-based therapies and 3D cell culture models. This guide provides an objective comparison of two promising natural polysaccharides, furcellaran and alginate, for cell encapsulation applications. We will delve into their key performance metrics, supported by available experimental data, and provide detailed experimental protocols.

Introduction to this compound and Alginate

Alginate, extracted from brown seaweeds, is a well-established and widely used biopolymer for cell encapsulation due to its gentle gelling properties in the presence of divalent cations like calcium. Its biocompatibility and versatility have made it a popular choice for a wide range of cell types.

This compound, obtained from red algae, is structurally similar to kappa-carrageenan and is also known for its gelling capabilities. While traditionally used in the food industry, its potential in biomedical applications, including cell encapsulation, is an area of growing interest. This guide aims to provide a comparative analysis to aid in the selection of the most appropriate material for your specific research needs.

Data Presentation: A Quantitative Comparison

To facilitate a clear and direct comparison, the following tables summarize the key quantitative data available for both this compound and alginate in the context of cell encapsulation. Note: Direct comparative studies are limited; therefore, data is compiled from various sources and experimental conditions may vary.

Performance MetricThis compoundAlginateSource(s)
Cell Viability Data suggests good biocompatibility as a coating, with one study showing improved embryonic stem cell proliferation. Quantitative data for 3D encapsulation is limited.High cell viability reported, often exceeding 80-90% depending on cell type and encapsulation parameters. Viability can be influenced by alginate concentration, with lower concentrations sometimes yielding higher viability.[1][2][3],[1][2]
Mechanical Properties (Young's Modulus) Gels are known to be firm and brittle. Specific Young's Modulus for cell encapsulation hydrogels is not widely reported but storage moduli can range from approximately 9,300 Pa to 30,000 Pa depending on conditions.[4]The Young's Modulus is tunable and typically ranges from 1.5 kPa to 14.2 kPa, and can be as high as 100 kPa, depending on the concentration and crosslinking density.[5][4],[5]
Immunogenicity Generally considered to have low immunogenicity. However, specific in-vivo immune response data for this compound hydrogels is not extensively documented.Alginate is considered to have low immunogenicity, though impurities can trigger an immune response. The foreign body response to alginate hydrogels is an active area of research.[6][6]

Experimental Protocols: A Step-by-Step Guide

Detailed and validated experimental protocols are essential for reproducible research. Below are representative protocols for cell encapsulation using alginate. A specific protocol for 3D cell encapsulation in this compound hydrogels is not well-established in the reviewed literature; therefore, a general hydrogel preparation method is described, which could be adapted for cell encapsulation with appropriate sterility and cell handling procedures.

Alginate Cell Encapsulation Protocol

This protocol describes a common method for encapsulating cells in alginate beads using external gelation.

Materials:

  • Sodium alginate powder

  • Calcium chloride (CaCl2)

  • Cell culture medium

  • Cells of interest

  • Sterile saline solution (e.g., PBS or 0.9% NaCl)

  • Syringe with a needle (e.g., 22G)

Procedure:

  • Prepare Alginate Solution: Dissolve sodium alginate in sterile saline or cell culture medium to the desired concentration (e.g., 1.5% w/v). Stir until fully dissolved. The solution can be sterilized by filtration through a 0.22 µm filter.

  • Prepare Cell Suspension: Harvest and resuspend cells in the sterile alginate solution at the desired cell density. Keep the cell-alginate suspension on ice to prevent premature gelation if the alginate is temperature-sensitive and to maintain cell viability.

  • Prepare Crosslinking Solution: Prepare a sterile solution of calcium chloride (e.g., 100 mM) in saline or water.

  • Form Alginate Beads: Aspirate the cell-alginate suspension into a syringe. Extrude the solution dropwise into the calcium chloride solution from a fixed height. Upon contact with the calcium ions, the alginate droplets will crosslink to form hydrogel beads.

  • Gelation: Allow the beads to cure in the CaCl2 solution for a specified time (e.g., 10-15 minutes) to ensure complete gelation.

  • Washing: Gently remove the CaCl2 solution and wash the beads several times with sterile saline or cell culture medium to remove excess calcium ions.

  • Cell Culture: The encapsulated cells are now ready for culture in the appropriate medium.

This compound Hydrogel Preparation (Adaptable for Cell Encapsulation)

This protocol describes the basic preparation of a this compound hydrogel. For cell encapsulation, all steps should be performed under sterile conditions, and a cell suspension would be mixed with the this compound solution before gelation.

Materials:

  • This compound powder

  • Potassium chloride (KCl) or Calcium Chloride (CaCl2) solution (concentration to be optimized)

  • Sterile water or buffer

  • Cells of interest (for encapsulation)

Procedure:

  • Prepare this compound Solution: Disperse this compound powder in sterile water or a suitable buffer at the desired concentration (e.g., 1-2% w/v).

  • Dissolution: Heat the suspension to a temperature above the gelling temperature of this compound (typically around 60-80°C) with constant stirring until the powder is completely dissolved.

  • Sterilization: The this compound solution can be sterilized by autoclaving.

  • Cooling and Cell Addition (for encapsulation): Cool the sterile this compound solution to a physiologically compatible temperature (e.g., 37-40°C). If encapsulating cells, gently mix the cell suspension with the cooled this compound solution.

  • Gelation: Dispense the this compound (or cell-furcellaran mixture) into a mold or as droplets. Gelation can be induced by cooling or by adding a crosslinking agent like a potassium or calcium salt solution. The specific method and concentration will depend on the desired gel properties.

  • Washing and Culture: If a crosslinking solution is used, wash the resulting hydrogels with sterile buffer or culture medium before placing them in culture.

Mandatory Visualizations

To better illustrate the experimental workflows, the following diagrams have been generated using the DOT language.

Experimental Workflow Diagrams

Alginate_Encapsulation cluster_prep Preparation cluster_encap Encapsulation cluster_post Post-Encapsulation Alginate Solution Alginate Solution Mix Cells & Alginate Mix Cells & Alginate Alginate Solution->Mix Cells & Alginate Cell Suspension Cell Suspension Cell Suspension->Mix Cells & Alginate CaCl2 Solution CaCl2 Solution Extrude into CaCl2 Extrude into CaCl2 Mix Cells & Alginate->Extrude into CaCl2 Gelation Gelation Extrude into CaCl2->Gelation Washing Washing Gelation->Washing Cell Culture Cell Culture Washing->Cell Culture

Caption: Alginate cell encapsulation workflow.

Furcellaran_Encapsulation cluster_prep Preparation cluster_encap Encapsulation cluster_post Post-Encapsulation This compound Solution This compound Solution Heat & Dissolve this compound Heat & Dissolve this compound This compound Solution->Heat & Dissolve this compound Cell Suspension Cell Suspension Cool & Mix with Cells Cool & Mix with Cells Cell Suspension->Cool & Mix with Cells Crosslinking Solution (e.g., KCl) Crosslinking Solution (e.g., KCl) Induce Gelation Induce Gelation Heat & Dissolve this compound->Cool & Mix with Cells Cool & Mix with Cells->Induce Gelation Washing Washing Induce Gelation->Washing Cell Culture Cell Culture Washing->Cell Culture

Caption: this compound hydrogel preparation workflow.

Concluding Remarks

Alginate remains a well-characterized and reliable choice for cell encapsulation, with a wealth of supporting literature and established protocols. Its tunable mechanical properties and proven high cell viability make it a strong candidate for many applications.

This compound presents an interesting alternative with good gelling properties and demonstrated biocompatibility, particularly as a surface coating. However, for 3D cell encapsulation, further research is needed to establish standardized protocols and to quantitatively assess its performance in terms of cell viability, mechanical properties, and immunogenicity in direct comparison to alginate. As more data becomes available, this compound may emerge as a valuable addition to the biomaterials toolkit for cell encapsulation.

Researchers are encouraged to consider the specific requirements of their cell type and application when selecting a hydrogel system and to perform initial optimization studies to ensure the best outcomes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Furcellaran

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this guide provides essential safety and logistical information for the proper disposal of Furcellaran. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste management regulations.

This compound, a natural polysaccharide extracted from red algae, is recognized for its biocompatibility and biodegradability.[1][2] While it is not classified as a hazardous substance, proper disposal is crucial to maintain laboratory safety and environmental responsibility.[3][4] This document outlines the recommended procedures for the disposal of this compound in various forms.

Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to conduct a risk assessment. Although considered non-toxic, the powdered form can be an inhalation irritant.[1][2]

Recommended PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

  • Dust mask (when handling fine powders)

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with hazardous materials.

1. Uncontaminated Solid this compound Waste:

Uncontaminated solid this compound, such as unused powder or gels, is generally considered non-hazardous solid waste.[4]

  • Step 1: Ensure the this compound waste is not mixed with any hazardous chemicals.

  • Step 2: Securely package the solid waste in a sealed, clearly labeled bag or container.

  • Step 3: Dispose of the packaged waste in the regular solid waste stream, in accordance with your institution's guidelines for non-hazardous laboratory waste.[4][5]

2. Uncontaminated Aqueous this compound Solutions:

Small quantities of dilute, uncontaminated this compound solutions can typically be disposed of down the sanitary sewer.

  • Step 1: Confirm that the solution is neutral (pH 6-8) and does not contain any hazardous substances.

  • Step 2: Dilute the solution further with a large volume of water.

  • Step 3: Pour the diluted solution down the drain, followed by flushing with copious amounts of water to prevent gel formation in the plumbing.

  • Important: Always consult and obtain approval from your institution's Environmental Health and Safety (EHS) office before disposing of any liquid waste down the drain.[5]

3. Contaminated this compound Waste:

If this compound has been in contact with hazardous materials (e.g., toxic chemicals, biological agents), it must be treated as hazardous waste.

  • Step 1: Segregate the contaminated this compound waste from non-hazardous waste.

  • Step 2: Package the waste in a compatible, leak-proof container with a secure lid.

  • Step 3: Clearly label the container as "Hazardous Waste" and include the name of the contaminant(s).

  • Step 4: Follow your institution's specific procedures for the collection and disposal of hazardous waste.

Quantitative Disposal Parameters
ParameterGuidelineCitation
pH of Aqueous Solution for Drain Disposal 6.0 - 8.0General laboratory best practices
Concentration for Drain Disposal Low concentration, further dilutedGeneral laboratory best practices

Experimental Protocols

As this compound is considered a non-hazardous, biodegradable material, specific experimental protocols for its disposal are not commonly cited in scientific literature. The procedures outlined above are based on standard best practices for the disposal of non-hazardous laboratory waste.[4][5][6] The biodegradability of this compound suggests that its environmental impact is minimal when disposed of properly.[1][7]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

FurcellaranDisposal start This compound Waste is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated hazardous_waste Treat as Hazardous Waste: - Segregate - Package in labeled, sealed container - Follow institutional hazardous waste procedures is_contaminated->hazardous_waste Yes is_solid Is the waste solid or an aqueous solution? is_contaminated->is_solid No solid_disposal Solid Waste Disposal: - Package in sealed container - Dispose in regular solid waste stream is_solid->solid_disposal Solid liquid_disposal Aqueous Solution Disposal: - Neutralize pH (6-8) - Dilute with water - Pour down sanitary sewer with copious water is_solid->liquid_disposal Aqueous ehs_approval Obtain EHS Approval liquid_disposal->ehs_approval

Caption: this compound Disposal Decision Workflow.

Disclaimer: This guide provides general recommendations for the disposal of this compound. Researchers, scientists, and drug development professionals must always consult and adhere to their local, state, and institutional regulations and guidelines for waste disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific procedural requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Furcellaran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Furcellaran, a polysaccharide derived from red seaweed. By outlining clear operational and disposal plans, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

This compound, being a fine powder, presents a primary physical hazard of dust formation, which can be combustible in certain concentrations in the air. While specific hazard data for this compound is limited, its similarity to Carrageenan, another seaweed-derived polysaccharide, allows for the adoption of analogous safety protocols. The information presented here is largely based on the safety data sheet (SDS) for Carrageenan.

Personal Protective Equipment (PPE)

When handling this compound powder, appropriate personal protective equipment is crucial to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesInspect gloves for tears or holes before use.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when dust generation is likely.
Body Protection Laboratory coatShould be fully buttoned to protect from spills.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames to mitigate the risk of dust explosion.

2. Handling and Preparation of Solutions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

  • Avoid generating dust during weighing and transfer. Use techniques such as gentle scooping and pouring.

  • When preparing solutions, slowly add the this compound powder to the liquid to prevent clumping and minimize dust. This compound is soluble in water at temperatures above 75°C[1].

3. Spill Management:

  • In case of a spill, avoid dry sweeping which can create dust clouds.

  • Gently moisten the spilled powder with water and then wipe it up with a damp cloth or paper towel.

  • For larger spills, use a vacuum cleaner equipped with a HEPA filter.

  • Ensure proper ventilation of the area after cleanup.

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • As it is not classified as a hazardous waste, it can typically be disposed of in the regular trash, provided it is not mixed with any hazardous chemicals.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory environment.

Furcellaran_Handling_Workflow A Receipt and Inspection B Storage (Cool, Dry, Well-ventilated) A->B C PPE Donning (Gloves, Goggles, Lab Coat) B->C D Handling in Ventilated Area (e.g., Fume Hood) C->D E Weighing and Transfer (Minimize Dust) D->E Spill Spill Event D->Spill F Solution Preparation (Add powder to liquid) E->F E->Spill G Experimentation F->G F->Spill H Decontamination of Workspace G->H I Waste Disposal (Follow Regulations) H->I J PPE Doffing and Hand Washing I->J Spill_Cleanup Spill Cleanup Procedure (Moisten and Wipe) Spill->Spill_Cleanup Spill_Cleanup->H

Standard Operating Procedure for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furcellaran
Reactant of Route 2
Reactant of Route 2
Furcellaran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.